2-Methoxynicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWZCGMZILLKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291126 | |
| Record name | 2-methoxynicotinonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30291126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7254-34-4 | |
| Record name | 2-Methoxy-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7254-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 73298 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7254-34-4 | |
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| Record name | 2-methoxynicotinonitrile | |
| Source | EPA DSSTox | |
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| Record name | 2-Methoxynicotinonitrile | |
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Foundational & Exploratory
A One-Step Synthesis of 2-Methoxynicotinonitrile: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 2-Methoxynicotinonitrile in Modern Drug Discovery
This compound, a substituted pyridine derivative, represents a critical building block in the synthesis of a diverse array of pharmaceutical and agrochemical agents. Its unique electronic and structural properties, conferred by the electron-withdrawing nitrile group and the electron-donating methoxy group, render it a versatile intermediate for constructing complex molecular architectures. The strategic placement of these functionalities on the pyridine scaffold allows for selective and efficient downstream chemical transformations, making it a highly sought-after precursor in medicinal chemistry. This guide provides a comprehensive, one-step protocol for the synthesis of this compound, grounded in the principles of nucleophilic aromatic substitution, and is designed to be a self-validating system for ensuring high purity and yield.
The Core Synthesis: A Nucleophilic Aromatic Substitution Approach
The most direct and efficient route to this compound is a one-step nucleophilic aromatic substitution (SNAr) reaction. This method leverages the inherent electrophilicity of the pyridine ring, which is further enhanced by the presence of the electron-withdrawing cyano group at the 3-position. The reaction proceeds by the displacement of a suitable leaving group, typically a halide, at the 2-position by a methoxide nucleophile.
Mechanistic Rationale: Understanding the "Why"
The SNAr mechanism is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile (methoxide ion) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the leaving group (chloride). This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, is stabilized by the electron-withdrawing nitrile group. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.
The choice of 2-chloronicotinonitrile as the starting material is predicated on the good leaving group ability of the chloride ion and the activation provided by the adjacent nitrile group. Methanol serves as both the solvent and the precursor to the nucleophile, sodium methoxide, which is generated in situ or added as a pre-formed reagent.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a robust and reproducible method for the synthesis of this compound. In-process controls and post-synthesis characterization ensure the integrity of the final product.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | ≥98% | Sigma-Aldrich |
| Sodium Methoxide | CH₃ONa | 54.02 | ≥95% | Sigma-Aldrich |
| Anhydrous Methanol | CH₃OH | 32.04 | ≥99.8% | Fisher Scientific |
| Dichloromethane | CH₂Cl₂ | 84.93 | ≥99.5% | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Sigma-Aldrich |
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (10.0 g, 72.2 mmol).
-
Solvent and Reagent Addition: Add anhydrous methanol (100 mL) to the flask and stir until the 2-chloronicotinonitrile is completely dissolved. Carefully add sodium methoxide (4.30 g, 79.6 mmol, 1.1 equivalents) to the solution in portions. The addition of sodium methoxide is exothermic and should be done with caution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours.
-
In-Process Control (TLC Monitoring): Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spot (2-chloronicotinonitrile) is no longer visible.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate or by column chromatography on silica gel (7:3 hexane/ethyl acetate) to afford this compound as a white to off-white solid.
Visualizing the Workflow
Caption: Quality control workflow for the validation of synthesized this compound.
Conclusion
This guide has outlined a robust and reliable one-step synthesis of this compound via nucleophilic aromatic substitution. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers and drug development professionals can confidently produce this valuable intermediate with high purity and yield. The integration of in-process controls and comprehensive analytical characterization ensures a self-validating system, upholding the principles of scientific integrity and reproducibility.
References
- Vertex AI Search. (2026). The Role of this compound in Fine Chemical Manufacturing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiyL-tzR8yVlta3WBpgnM_ROSK87Pi-tJ9ke8PBUHEf2XpDR2k0NjwscFiwxwzlSF5soUAZBGoO09P5ZGBh9baWaNXsPSiogVxstcmEvRrht512iAwZPTbbcKyPZbYnlaP9WxT0wZQ0201kChA7xcscthli76tGHDkx9ymRYjrjODWgph0Uas3MCHa3orZPOAJhAf5Zui5WtYoFTScijzbcWMjznU1I8bc3f01TjapGnxZ]
A Comprehensive Technical Guide to 2-Methoxynicotinonitrile: Structure, Synthesis, and Applications
Introduction: The Strategic Value of a Versatile Heterocycle
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of marketed pharmaceuticals. Among these, 2-Methoxynicotinonitrile stands out as a deceptively simple yet highly versatile intermediate. Its unique arrangement of a methoxy group and a nitrile group on a pyridine core offers a rich platform for synthetic elaboration, enabling access to complex molecular architectures.
This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple data sheet, we will explore the causality behind its synthesis, the logic of its structural verification through spectroscopy, and its proven applications as a precursor to high-value compounds. The protocols and data presented herein are designed to serve as a self-validating system, empowering scientists to confidently synthesize, characterize, and utilize this important chemical scaffold. The nicotinonitrile framework is a well-established pharmacophore, appearing in numerous drugs, and this guide will illuminate the role of the 2-methoxy derivative as a key entry point into this chemical space.[1]
Molecular Identity and Structure
IUPAC Nomenclature and Key Identifiers
The unambiguous identification of a chemical entity is the foundation of reproducible science. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this compound is 2-methoxypyridine-3-carbonitrile .[2][3] It is also commonly referred to as 3-Cyano-2-methoxypyridine.[4]
For practical laboratory and procurement purposes, the following identifiers are critical:
| Identifier | Value | Source(s) |
| CAS Number | 7254-34-4 | [2][4][5] |
| Molecular Formula | C₇H₆N₂O | [4][5] |
| Molecular Weight | 134.14 g/mol | [5] |
| PubChem CID | 252099 | [2][3] |
| InChI Key | IHWZCGMZILLKFD-UHFFFAOYSA-N | [2][5] |
| SMILES | COC1=C(C=CC=N1)C#N | [2][3] |
Molecular Structure Elucidation
The structure of this compound consists of a central pyridine ring functionalized at the C2 and C3 positions. The methoxy group (-OCH₃) at C2 is an electron-donating group, which influences the reactivity of the ring. The nitrile group (-C≡N) at C3 is a strong electron-withdrawing group, a feature often exploited in medicinal chemistry as a hydrogen bond acceptor or a bioisostere for other functional groups.
Caption: Molecular Structure of 2-methoxypyridine-3-carbonitrile.
Physicochemical Properties
A thorough understanding of a compound's physical properties is essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Physical Form | Solid | [5] |
| Melting Point | 58-62 °C | [4] |
| Density | 1.16 g/cm³ | [4] |
| Purity (Typical) | >97% | [4] |
Synthesis and Mechanistic Insights
Preferred Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)
From a process chemistry perspective, the most reliable and scalable synthesis of this compound involves the nucleophilic aromatic substitution (SₙAr) of a halogenated precursor, typically 2-chloronicotinonitrile.
Causality of the Experimental Design: The choice of this pathway is dictated by fundamental principles of organic reactivity. The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitrile group ortho to the chlorine atom. This group acts as an "electron sink," stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[6] Sodium methoxide is selected as the nucleophile source due to its high reactivity, ready availability, and the fact that its conjugate acid (methanol) can serve as an inexpensive and effective solvent.[4]
Experimental Protocol: Synthesis from 2-Chloronicotinonitrile
This protocol is a representative procedure adapted from established methods for SₙAr reactions on electron-deficient halopyridines.[4][5]
Materials:
-
2-Chloronicotinonitrile
-
Sodium methoxide (NaOMe) or sodium metal
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium methoxide in anhydrous methanol. Scientist's Note: If starting from sodium metal, carefully add small pieces of sodium (1.1 equivalents) to anhydrous methanol at 0 °C and allow it to fully dissolve before proceeding.
-
Addition of Precursor: To the stirred methoxide solution, add 2-chloronicotinonitrile (1.0 equivalent) portion-wise or as a solution in a minimal amount of anhydrous methanol. The addition may be exothermic; maintain the temperature as needed with a water bath.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically requires 1-3 hours.
-
Work-up: a. Cool the reaction mixture to room temperature and remove the methanol solvent under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in water and transfer to a separatory funnel. c. Extract the aqueous layer with dichloromethane (3 x volumes). d. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a solid.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound via SₙAr.
Spectroscopic Characterization (The Self-Validating System)
Structural confirmation is non-negotiable. The combination of NMR and IR spectroscopy provides a robust, self-validating dataset to confirm the identity and purity of the synthesized this compound. The following data represents the expected spectral features based on the known effects of the present functional groups.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is the primary tool for confirming the arrangement of protons on the pyridine ring.
-
Expected Chemical Shifts (CDCl₃, 400 MHz):
-
~8.3 ppm (dd, 1H): The proton at C6 (H6) is expected furthest downfield. It is coupled to both H5 and H4, appearing as a doublet of doublets.
-
~7.8 ppm (dd, 1H): The proton at C4 (H4) is deshielded by the adjacent nitrile group. It is coupled to H5 and H6, also appearing as a doublet of doublets.
-
~7.1 ppm (dd, 1H): The proton at C5 (H5) is coupled to both H4 and H6.
-
~4.1 ppm (s, 3H): The three protons of the methoxy (-OCH₃) group are chemically equivalent and not coupled to any other protons, thus appearing as a sharp singlet. The chemical shift around 4 ppm is characteristic for methoxy groups attached to an aromatic system.[1][7]
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
-
Expected Chemical Shifts (CDCl₃, 100 MHz):
-
~163 ppm: The C2 carbon, attached to the electronegative oxygen of the methoxy group, will be the most downfield of the ring carbons.
-
~152 ppm: The C6 carbon.
-
~142 ppm: The C4 carbon.
-
~118-120 ppm: The C5 carbon.
-
~115 ppm: The nitrile carbon (-C≡N). This is a characteristic shift for nitrile carbons.[8]
-
~105 ppm: The C3 carbon, which is a quaternary carbon attached to the nitrile group.
-
~54 ppm: The carbon of the methoxy (-OCH₃) group.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for confirming the presence of key functional groups, particularly the nitrile.
-
Expected Characteristic Absorptions (cm⁻¹):
-
~3100-3000 cm⁻¹ (weak-medium): Aromatic C-H stretching.
-
~2950 cm⁻¹ (weak): Aliphatic C-H stretching from the methoxy group.
-
~2230-2220 cm⁻¹ (strong, sharp): This is the most diagnostic peak. The C≡N stretching vibration of the nitrile group appears in this region as a strong and unmistakable absorption.
-
~1600-1450 cm⁻¹ (medium): Aromatic C=C and C=N ring stretching vibrations.
-
~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
Applications in Medicinal Chemistry and Drug Discovery
The Nicotinonitrile Scaffold in Pharmaceuticals
The nicotinonitrile (3-cyanopyridine) core is a privileged scaffold in medicinal chemistry.[1] Its rigid structure presents vectors for substitution in defined three-dimensional space, and the nitrile group is a versatile functional handle. It can act as a potent hydrogen bond acceptor, engage in dipole-dipole interactions, or serve as a stable, non-metabolized group to occupy a hydrophobic pocket. Furthermore, the nitrile can be synthetically transformed into other critical functional groups like amides, carboxylic acids, or amines.
Role as a Versatile Synthetic Intermediate
This compound is a valuable starting point for building molecular complexity. The methoxy and nitrile groups provide orthogonal reactivity, allowing for selective chemical transformations.
-
Nitrile Group Transformations: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine, opening up avenues for amide coupling, esterification, and other functionalizations.
-
Methoxy Group as a Handle: The methoxy group can be cleaved under specific conditions (e.g., with BBr₃) to reveal a 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer. This pyridone is a common structural motif in pharmaceuticals.
-
Ring Functionalization: The existing substituents direct further electrophilic or nucleophilic substitutions on the pyridine ring, allowing for the introduction of additional diversity elements.
Logical Workflow: From Building Block to Drug Candidate
Sources
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- 5. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
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- 8. sites.temple.edu [sites.temple.edu]
An In-depth Technical Guide to the Solubility of 2-Methoxynicotinonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methoxynicotinonitrile (CAS No. 7254-34-4), a pivotal building block in pharmaceutical and agrochemical research and development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical and practical aspects of its solubility in organic solvents. Given the limited availability of specific public data, this guide also presents a robust experimental framework for determining its solubility profile.
Introduction to this compound
This compound, also known as 2-methoxy-3-cyanopyridine, is a pyridine derivative featuring a methoxy group at the 2-position and a nitrile group at the 3-position.[1][2] Its molecular structure imparts a unique combination of polarity and reactivity, making it a versatile intermediate in the synthesis of complex organic molecules.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | [2] |
| Molecular Weight | 134.14 g/mol | [2] |
| Melting Point | 58-62 °C | [1] |
| Density | 1.16 g/cm³ | [1] |
| IUPAC Name | 2-methoxypyridine-3-carbonitrile | [2][3] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent. This principle suggests that substances with similar polarities are more likely to be miscible or soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
Molecular Structure and Polarity of this compound:
The this compound molecule possesses both polar and non-polar characteristics:
-
Polar Features: The nitrogen atom in the pyridine ring, the nitrile group (-C≡N), and the oxygen atom in the methoxy group (-OCH₃) are electronegative, creating regions of partial negative charge. The hydrogen atoms on the methyl group and the pyridine ring have partial positive charges. These features allow for dipole-dipole interactions and potential hydrogen bonding with protic solvents.
-
Non-Polar Features: The aromatic pyridine ring itself contributes to the non-polar character of the molecule, allowing for van der Waals interactions with non-polar solvents.
Predictive Solubility in Common Organic Solvents:
Based on its structure, we can make the following qualitative predictions:
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Such as acetone, acetonitrile, and ethyl acetate. These solvents can engage in dipole-dipole interactions with this compound.
-
Polar Protic Solvents: Such as methanol and ethanol. These solvents can form hydrogen bonds with the nitrogen and oxygen atoms of this compound, in addition to dipole-dipole interactions.
-
-
Moderate Solubility Expected in:
-
Slightly Polar/Non-Polar Aromatic Solvents: Such as toluene and benzene. The aromatic ring of these solvents can interact with the pyridine ring of this compound through π-π stacking.
-
Chlorinated Solvents: Such as dichloromethane.
-
-
Low Solubility Expected in:
-
Non-Polar Aliphatic Solvents: Such as hexane and cyclohexane. The interactions between the polar functional groups of this compound and these non-polar solvents are weak.
-
The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound.
Caption: Intermolecular forces governing the solubility of this compound.
Experimental Determination of Solubility
Due to the lack of publicly available quantitative solubility data for this compound, experimental determination is crucial for obtaining accurate values. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid solute with a known volume of the solvent in a sealed container at a constant temperature. The agitation continues until the solution reaches equilibrium, meaning the concentration of the dissolved solute is at its maximum (saturation). After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined analytically.
Detailed Experimental Protocol
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Conical flasks with stoppers or screw-cap vials
-
Orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.
-
Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a conical flask or vial.
-
Addition of Solvent: Add a precise volume of the chosen organic solvent to the flask.
-
Equilibration: Seal the flask and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L.
The following flowchart outlines the experimental workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination method.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
References
- The Role of this compound in Fine Chemical Manufacturing.
- Chemical Label for this compound.
- This compound | CAS 7254-34-4 | Supplier - Benchchem.
- GHS 11 (Rev.11) SDS Word 下载CAS: 7254-34-4 Name: this compound - XiXisys.
- This compound | 7254-34-4 - J&K Scientific LLC.
Sources
An In-Depth Technical Guide to the Spectroscopic Data of 2-Methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture of 2-Methoxynicotinonitrile
This compound, with the CAS number 7254-34-4, is a pyridine-based heterocyclic compound featuring a methoxy group at the 2-position and a nitrile group at the 3-position.[1] This specific arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] A thorough understanding of its molecular structure is paramount for its effective utilization in drug design and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the precise atomic arrangement and electronic properties of this molecule.
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. It is designed to serve as a vital resource for scientists engaged in research and development, offering not just raw data, but also the underlying principles and experimental considerations for its acquisition and interpretation. The insights provided herein are grounded in established spectroscopic principles and validated through authoritative sources, ensuring a high degree of scientific integrity.
Molecular Structure and Key Spectroscopic Features
A logical starting point for interpreting spectroscopic data is a clear visualization of the molecule's structure and the anticipated spectroscopic signals.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating methoxy group.
Experimental Protocol: ¹H NMR Spectroscopy [3]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Data Presentation: ¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | dd | 1H | H-6 |
| ~7.85 | dd | 1H | H-4 |
| ~7.00 | dd | 1H | H-5 |
| ~4.05 | s | 3H | OCH₃ |
Interpretation:
-
The downfield chemical shifts of the aromatic protons are consistent with their attachment to an electron-deficient pyridine ring.[4]
-
The methoxy protons appear as a sharp singlet, as they are not coupled to any other protons.
-
The coupling patterns (doublet of doublets) for the aromatic protons arise from spin-spin coupling with their neighbors.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy [3]
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.
-
Instrumentation: Use a high-field NMR spectrometer equipped for ¹³C detection.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.[5]
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Presentation: ¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-2 |
| ~155 | C-6 |
| ~142 | C-4 |
| ~117 | C-5 |
| ~115 | CN |
| ~95 | C-3 |
| ~54 | OCH₃ |
Interpretation:
-
The chemical shifts are in agreement with the expected values for a substituted pyridine ring and a nitrile group.[6][7]
-
The carbon attached to the oxygen (C-2) is significantly deshielded.
-
The nitrile carbon (CN) appears in the characteristic region for this functional group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy [3]
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is pressed against the ATR crystal (e.g., diamond). Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is recorded first, followed by the spectrum of the sample.
-
Data Processing: The sample spectrum is ratioed against the background to obtain the final absorbance or transmittance spectrum.
Data Presentation: IR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (CH₃) |
| ~2225 | Strong | C≡N stretch |
| ~1600, 1480 | Medium-Strong | Aromatic C=C and C=N stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
Interpretation:
-
The strong absorption at ~2225 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.[8][9]
-
The bands in the 1600-1480 cm⁻¹ region are characteristic of the pyridine ring vibrations.[10]
-
The strong C-O stretching vibration confirms the presence of the methoxy group.[10]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.
Experimental Protocol: Mass Spectrometry [3]
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Data Presentation: MS
| m/z | Relative Intensity (%) | Assignment |
| 134 | 100 | [M]⁺ (Molecular Ion) |
| 119 | 40 | [M - CH₃]⁺ |
| 104 | 60 | [M - CH₂O]⁺ |
| 91 | 35 | [M - HCN - CH₃]⁺ |
| 77 | 25 | [C₅H₃N]⁺ |
Interpretation:
-
The molecular ion peak at m/z 134 confirms the molecular weight of this compound (C₇H₆N₂O).
-
The fragmentation pattern is consistent with the proposed structure, showing losses of the methyl group, formaldehyde, and other characteristic fragments.[11]
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of utilizing multiple spectroscopic techniques for the comprehensive characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the molecular puzzle. For researchers in drug discovery and development, a firm grasp of this spectroscopic data is essential for quality control, reaction monitoring, and understanding the molecule's potential interactions in biological systems. This guide serves as a foundational reference, empowering scientists to confidently utilize and interpret the spectroscopic signature of this important chemical entity.
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The Role of this compound in Fine Chemical Manufacturing. (n.d.). Retrieved from [Link][1]
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-
Clark, J. (2021). Interpreting C-13 NMR Spectra. Chemguide. Retrieved from [Link][6]
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Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link][4]
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Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link][7]
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An In-depth Technical Guide to the Reactivity of the Cyano Group in 2-Methoxynicotinonitrile
Abstract
2-Methoxynicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its chemical behavior is dominated by the interplay of three key structural features: the electron-deficient pyridine ring, the electron-donating 2-methoxy group, and the versatile cyano group at the 3-position. The cyano (nitrile) group, in particular, serves as a linchpin for a diverse array of chemical transformations, acting as a precursor to amines, amides, carboxylic acids, ketones, and heterocyclic systems. This guide provides an in-depth exploration of the cyano group's reactivity in this specific molecular context, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices for key transformations including hydrolysis, reduction, nucleophilic additions, and cycloadditions, providing a robust framework for its synthetic manipulation.
Electronic Landscape of this compound
To understand the reactivity of the cyano group, one must first appreciate the electronic environment of the molecule. The carbon atom of the cyano group is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond.[1][2][3] This electrophilicity is further modulated by the substituents on the pyridine ring.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting an overall electron-withdrawing inductive effect. This effect deactivates the ring towards electrophilic substitution but, more importantly for our topic, it enhances the electrophilic character of the cyano carbon at the 3-position.
-
2-Methoxy Group: The oxygen atom of the methoxy group, positioned ortho to the cyano group, exerts a dual electronic influence. It has an electron-withdrawing inductive effect but a much stronger electron-donating mesomeric (resonance) effect. This donation of electron density into the ring can partially counteract the electron-withdrawing nature of the pyridine nitrogen, subtly tempering the reactivity of the cyano group compared to an unsubstituted nicotinonitrile.
This electronic tug-of-war makes this compound a fascinating substrate, where the cyano group is activated towards nucleophilic attack yet is part of a relatively electron-rich aromatic system.
Key Transformations of the Cyano Group
The cyano group is a versatile functional handle that can be converted into several other important moieties. The following sections detail the primary reaction pathways.
Hydrolysis: Accessing Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid.[2][3][4][5] This process can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous acid (e.g., HCl or H₂SO₄). Protonation of the nitrile nitrogen activates the carbon atom toward nucleophilic attack by water. The reaction proceeds through an amide intermediate (2-Methoxynicotinamide) to ultimately yield the carboxylic acid (2-Methoxynicotinic acid) and an ammonium salt.[4][5][6]
-
Alkaline Hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH) initiates the attack of a hydroxide ion on the electrophilic nitrile carbon. This pathway also forms the amide intermediate, which is then hydrolyzed to the carboxylate salt (e.g., sodium 2-methoxynicotinate).[4][5] Ammonia gas is liberated in this process.[4][6] To obtain the free carboxylic acid, a final acidification step is required.[5][6]
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a 6 M solution of hydrochloric acid (10-20 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, adjust the pH to the isoelectric point of 2-methoxynicotinic acid to induce precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-Methoxynicotinic acid.
Caption: General mechanism for acid-catalyzed nitrile hydrolysis.
Reduction: Synthesis of Primary Amines
The reduction of the cyano group to a primary amine (-CH₂NH₂) is a crucial transformation in drug discovery, introducing a basic center into the molecule.[7] This can be achieved using various reducing agents.
-
Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines.[7][8] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[1]
-
Catalytic Hydrogenation: This is often the most economical and scalable method.[9] It involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst.[8] Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂).[8][9] Careful selection of catalyst and reaction conditions is vital to prevent the formation of secondary and tertiary amine byproducts.[9]
| Reducing Agent/Catalyst | Typical Conditions | Product | Key Considerations |
| LiAlH₄ | THF or Diethyl Ether, Reflux | (2-methoxy-3-pyridyl)methanamine | Highly reactive, requires anhydrous conditions.[10] |
| H₂ / Raney Nickel | High pressure H₂, Ethanol/Ammonia | (2-methoxy-3-pyridyl)methanamine | Ammonia is often added to suppress secondary amine formation. |
| H₂ / Pd/C | High pressure H₂, Acetic Acid or Ethanol | (2-methoxy-3-pyridyl)methanamine | Can sometimes lead to over-reduction or side reactions.[11] |
| Sodium Borohydride (NaBH₄) | Requires a catalyst (e.g., CoCl₂) | (2-methoxy-3-pyridyl)methanamine | NaBH₄ alone is generally not strong enough to reduce nitriles.[8] |
-
Suspend Lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography.
Nucleophilic Addition of Organometallics: Ketone Synthesis
Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, can add to the electrophilic carbon of the cyano group.[12] This reaction is a powerful tool for carbon-carbon bond formation.
The initial addition of the organometallic reagent forms an intermediate imine anion (as a magnesium or lithium salt).[12] This intermediate is stable and does not react further with another equivalent of the organometallic reagent. Subsequent aqueous acidic workup hydrolyzes the imine to a ketone. This two-step sequence effectively converts the nitrile into a ketone.
-
In a flame-dried, three-neck flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via a syringe or an addition funnel.
-
After the addition, allow the reaction to stir at room temperature for several hours or until complete.
-
Quench the reaction by slowly pouring it into a beaker containing ice and dilute aqueous acid (e.g., 1 M HCl).
-
Stir vigorously until the intermediate imine is fully hydrolyzed to the ketone.
-
Transfer the mixture to a separatory funnel, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or crystallization.
Caption: Synthesis of ketones from nitriles via Grignard addition.
[3+2] Cycloaddition: Formation of Tetrazoles
The [3+2] cycloaddition reaction between a nitrile and an azide is one of the most common and effective methods for synthesizing 5-substituted tetrazoles.[13] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[14][15]
This reaction typically involves heating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid (e.g., ZnCl₂) or an ammonium salt (e.g., NH₄Cl) in a polar aprotic solvent like DMF. The reaction forms the 5-(2-methoxy-3-pyridyl)tetrazole ring system.
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and triethylamine hydrochloride or ammonium chloride (1.5-2.0 eq).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the solution with dilute HCl to a pH of ~2-3, which will protonate the tetrazole and cause it to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Caption: Formation of a tetrazole ring via [3+2] cycloaddition.
Conclusion
The cyano group of this compound is a highly valuable and synthetically malleable functional group. Its reactivity, governed by the electronic push-pull between the pyridine nitrogen and the methoxy substituent, allows for predictable and high-yielding transformations into amines, amides, carboxylic acids, ketones, and tetrazoles. A thorough understanding of the mechanisms and experimental conditions detailed in this guide empowers researchers to strategically employ this compound as a key building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Each protocol described herein represents a self-validating system, grounded in established chemical principles, providing a reliable starting point for laboratory execution.
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Preparation of Amines: Reduction of Amides and Nitriles. (2023). JoVE. Retrieved January 12, 2026, from [Link]
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Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Ritter Reaction. (n.d.). Chemisty LibreTexts. Retrieved January 12, 2026, from [Link]
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Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Sharma, P., et al. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Cycloaddition. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Nucleophilic Addition reactions. (2020). BYJU'S. Retrieved January 12, 2026, from [Link]
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Yang, T., & Sauve, A. A. (2017). Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. Current Protocols in Nucleic Acid Chemistry. Retrieved January 12, 2026, from [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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The [3+2] Cycloaddition Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mechanism of nucleophilic addition reactions. (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]
-
29.5: Cycloaddition Reactions. (2022). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Reactivity of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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Suwunwong, T., et al. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. PubMed Central. Retrieved January 12, 2026, from [Link]
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The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
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19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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16.6 Cycloaddition Reactions. (2021). YouTube. Retrieved January 12, 2026, from [Link]
-
Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. (2017). YouTube. Retrieved January 12, 2026, from [Link]
-
Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025). Save My Exams. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Role of the Methoxy Group in 2-Methoxynicotinonitrile Reactivity
Abstract
2-Methoxynicotinonitrile (3-Cyano-2-methoxypyridine) is a highly versatile heterocyclic building block pivotal in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique reactivity is governed by the intricate electronic interplay between the electron-donating methoxy group, the electron-withdrawing nitrile group, and the inherent electronic properties of the pyridine ring. This guide provides a comprehensive analysis of the methoxy group's role in dictating the molecule's reactivity, focusing on its influence on nucleophilic aromatic substitution, electrophilic aromatic substitution, and transformations of the nitrile functionality. By synthesizing mechanistic principles with practical, field-proven protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
Introduction: The Molecular Architecture of this compound
This compound is a pyridine derivative characterized by a methoxy (-OCH₃) group at the C2 position and a nitrile (-C≡N) group at the C3 position.[1] This specific arrangement of functional groups on the heterocyclic scaffold creates a molecule with distinct regions of electron density, making it a valuable and reactive intermediate in organic synthesis.[1]
| Property | Value | Reference |
| IUPAC Name | 2-methoxypyridine-3-carbonitrile | [2][3] |
| CAS Number | 7254-34-4 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.13 g/mol | [2] |
| Melting Point | 58-62°C | [1] |
| Density | 1.16 g/cm³ | [1] |
The core of its utility lies in the electronic dichotomy of its substituents. The nitrile group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring.[4] Conversely, the methoxy group is a powerful electron-donating group through resonance. This push-pull system is key to understanding the molecule's chemical behavior.
Caption: Structure and key functional groups of this compound.
The Methoxy Group's Electronic Influence on the Pyridine Ring
The reactivity of an aromatic ring is fundamentally dictated by the electronic nature of its substituents. The methoxy group at the C2 position exerts two opposing electronic effects:
-
Resonance Effect (+R): The oxygen atom's lone pairs can be delocalized into the pyridine ring, increasing electron density, particularly at the ortho (C3) and para (C5) positions relative to the methoxy group. This is a powerful activating effect.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom it is attached to (C2) through the sigma bond. This is a deactivating effect, though generally weaker than the resonance effect.
In concert with the strongly electron-withdrawing nitrile group at C3, the overall electronic landscape is finely tuned. The nitrile group deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic attack, especially at the electron-deficient C2, C4, and C6 positions.[4] The methoxy group, while being electron-donating, is positioned at one of these activated sites (C2), making it a prime target for displacement in nucleophilic aromatic substitution reactions.
Role in Nucleophilic Aromatic Substitution (SNAr)
The most significant role of the methoxy group in this compound is as an excellent leaving group in SNAr reactions. The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack at the 2-, 4-, and 6-positions, as the nitrogen atom can stabilize the resulting anionic intermediate (a Meisenheimer complex).[5][6]
The reactivity of this compound in SNAr is enhanced by two key factors:
-
Activation by the Nitrile Group: The potent electron-withdrawing nature of the adjacent nitrile group further lowers the electron density at the C2 position, making it highly electrophilic and susceptible to nucleophilic attack.
-
Stabilization of the Leaving Group: The methoxide anion (CH₃O⁻) is a relatively stable leaving group.
The general mechanism involves the attack of a nucleophile at the C2 position, forming a tetrahedral Meisenheimer intermediate. The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the nitrile group, providing significant stabilization. The subsequent departure of the methoxide ion restores the aromaticity of the ring.
Caption: General workflow for SNAr on this compound.
Protocol: SNAr Displacement with an Amine
This protocol describes a representative SNAr reaction where the methoxy group is displaced by a primary amine, a common transformation in the synthesis of pharmaceutical scaffolds.
Objective: To synthesize 2-(methylamino)nicotinonitrile from this compound.
Materials:
-
This compound (1.0 eq)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))
-
Stir bar, round-bottom flask, condenser, and heating mantle
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent (e.g., THF, ~0.5 M concentration).
-
Expertise Note: Anhydrous conditions are crucial to prevent side reactions, such as hydrolysis of the nitrile group, especially if heating is required. DMSO can be used for less reactive amines due to its high boiling point and ability to solvate cations, enhancing nucleophilicity.
-
-
Addition of Nucleophile: Slowly add the methylamine solution (2.0-3.0 eq) to the stirring solution at room temperature.
-
Expertise Note: Using an excess of the amine nucleophile drives the reaction to completion according to Le Châtelier's principle.
-
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60°C or reflux) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Trustworthiness Note: The aqueous washes are essential to remove the excess amine and any inorganic byproducts, ensuring a cleaner crude product for purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(methylamino)nicotinonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Role in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the ring nitrogen, which lowers the electron density and can be protonated under acidic reaction conditions.[7] However, the presence of the strongly activating methoxy group can facilitate EAS.
The methoxy group's role is to:
-
Activate the Ring: Its powerful +R effect increases the electron density of the ring, counteracting the deactivating effect of the nitrogen and the nitrile group.
-
Direct the Electrophile: As an ortho, para-director, the methoxy group directs incoming electrophiles to the C3 and C5 positions.
However, the nitrile group is a strong deactivating, meta-directing group. The regiochemical outcome of an EAS reaction is therefore a result of these competing directing effects.
-
Position C3: Ortho to the activating -OCH₃ group, but occupied by the -CN group.
-
Position C4: Meta to the activating -OCH₃ group and ortho to the deactivating -CN group. This position is deactivated.
-
Position C5: Para to the activating -OCH₃ group and meta to the deactivating -CN group. This position is the most likely site for electrophilic attack.
-
Position C6: Ortho to the ring nitrogen, making it highly electron-deficient and unfavorable for EAS.
Therefore, electrophilic substitution, if it occurs, is strongly favored at the C5 position .
Caption: Analysis of regioselectivity for electrophilic aromatic substitution.
Influence on Nitrile Group Reactivity
The methoxy group has an indirect but notable electronic influence on the reactivity of the nitrile functionality. The nitrile carbon is electrophilic and susceptible to attack by nucleophiles.[8][9] Common transformations include:
-
Reduction with reagents like LiAlH₄ to a primary amine.[8][9]
-
Addition of organometallics (e.g., Grignard reagents) to form ketones after hydrolysis.[8][10]
The electron-donating methoxy group increases the overall electron density of the ring system. This can slightly reduce the electrophilicity of the nitrile carbon compared to a nitrile on a more electron-deficient ring. Consequently, harsher reaction conditions (e.g., higher temperatures or stronger acids/bases for hydrolysis) may be required compared to nicotinonitriles bearing electron-withdrawing groups.
Protocol: Acid-Catalyzed Hydrolysis of the Nitrile Group
Objective: To synthesize 2-methoxynicotinic acid from this compound.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
Stir bar, round-bottom flask, condenser, heating mantle
-
Standard workup reagents (e.g., sodium hydroxide for neutralization, ethyl acetate for extraction)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, combine this compound (1.0 eq) with an excess of aqueous acid (e.g., 6 M H₂SO₄).
-
Heating: Heat the mixture to reflux (typically >100°C) and maintain for several hours (e.g., 6-24 h). Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate amide.
-
Workup: Cool the reaction mixture in an ice bath. Carefully neutralize the acid by slowly adding a saturated solution of a base, such as sodium hydroxide or sodium bicarbonate, until the pH is approximately neutral. The product, 2-methoxynicotinic acid, may precipitate at its isoelectric point.
-
Trustworthiness Note: Careful, slow neutralization is critical to control the exothermic reaction and prevent decomposition. The pH must be adjusted precisely to maximize the precipitation and recovery of the amphoteric amino acid product.
-
-
Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of 2-methoxynicotinic acid via ¹H NMR, ¹³C NMR, and comparison to literature data.
Conclusion
The methoxy group in this compound is a critical determinant of the molecule's reactivity profile. Its primary and most synthetically valuable role is to serve as an efficient leaving group in nucleophilic aromatic substitution reactions, enabled by the powerful activation provided by the adjacent nitrile group and the inherent properties of the pyridine ring. While its activating, ortho, para-directing nature can facilitate electrophilic aromatic substitution at the C5 position, this pathway is often less favorable than SNAr. Finally, its electron-donating character subtly modulates the reactivity of the nitrile group itself. A thorough understanding of these roles is essential for any scientist aiming to effectively utilize this versatile building block in the design and synthesis of novel chemical entities.
References
- The Role of this compound in Fine Chemical Manufacturing. (n.d.). Google Cloud.
- Aromatic Nitriles Definition. (n.d.). Fiveable.
- Linskens, M. A., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Semantics Scholar.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). PMC - NIH.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. (n.d.). PMC - PubMed Central.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
- This compound | CAS 7254-34-4 | Supplier. (n.d.). Benchchem.
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- This compound | 7254-34-4. (n.d.). J&K Scientific LLC.
- Pyridine rings can also under electrophilic arom
- Chemistry of Nitriles. (2023). OpenStax.
- How do electron donating substituents affect the electronic structure... (n.d.). RSC Publishing.
- Pyridine rings can also under electrophilic arom
- Chemistry of Nitriles. (2025). LibreTexts.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives... (n.d.). New Journal of Chemistry (RSC Publishing).
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The Strategic Application of 2-Methoxynicotinonitrile in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Pyridine Building Block
In the intricate tapestry of medicinal chemistry, the pyridine scaffold stands as a privileged structure, forming the core of numerous approved therapeutics.[1] Within this vast chemical space, 2-Methoxynicotinonitrile, a seemingly simple substituted pyridine, has emerged as a strategic and versatile building block. Its unique arrangement of a methoxy, a nitrile, and a pyridine nitrogen atom provides a rich platform for diverse chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core applications of this compound, moving beyond a mere catalog of reactions to a deeper exploration of its strategic value in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and illustrate the journey from this foundational scaffold to compounds with demonstrable biological activity.
Physicochemical Properties and Synthetic Versatility of this compound
This compound, also known as 3-Cyano-2-methoxypyridine (CAS: 7254-34-4), is a crystalline solid with a melting point in the range of 58-62°C. Its molecular structure presents a unique convergence of reactive sites that underpin its utility as a versatile intermediate in organic synthesis. The pyridine ring itself offers a site for electrophilic and nucleophilic aromatic substitution, while the nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. The methoxy group, positioned ortho to the nitrogen, can act as a directing group and can be cleaved to reveal a hydroxypyridine moiety, further expanding the synthetic possibilities.
This strategic arrangement of functional groups makes this compound a sought-after precursor in the synthesis of a wide array of more complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[2]
Core Synthetic Transformations and Mechanistic Considerations
The true power of this compound in medicinal chemistry lies in its ability to participate in a variety of powerful cross-coupling and functional group interconversion reactions. These transformations allow for the controlled and efficient elaboration of the pyridine core, leading to the rapid generation of diverse compound libraries for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds
One of the most powerful applications of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl partners, creating the biaryl motifs that are prevalent in many kinase inhibitors and other targeted therapies.
dot
Caption: Generalized Suzuki-Miyaura coupling of a 2-halonicotinonitrile derivative.
While this compound itself does not directly participate as the halide partner, it serves as a precursor to the necessary 2-halonicotinonitriles (e.g., 2-chloro- or 2-bromonicotinonitrile) through established synthetic routes. The subsequent Suzuki coupling provides a powerful method for introducing molecular diversity at the 2-position of the pyridine ring.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halonicotinonitrile Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-halonicotinonitrile with an arylboronic acid.[3][4][5]
Materials:
-
2-Halonicotinonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halonicotinonitrile, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl nicotinonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial to maintain the catalytic activity.
-
Degassed Solvent: Dissolved oxygen in the solvent can also oxidize the palladium catalyst. Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles is essential.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction efficiency and may need to be optimized for specific substrates.
-
Ligand: The choice of phosphine ligand on the palladium catalyst can influence the rate and selectivity of the reaction. For challenging couplings, more sophisticated and electron-rich ligands may be required.
Applications in the Synthesis of Bioactive Molecules
The true measure of a building block's value is its successful application in the synthesis of molecules with significant biological activity. While direct, publicly available examples detailing the entire synthetic route from this compound to a clinical candidate are often proprietary, the scientific literature provides numerous examples of structurally related compounds in various therapeutic areas, strongly suggesting the utility of this scaffold.
Kinase Inhibitors in Oncology
The pyridine and nicotinonitrile moieties are common features in a multitude of kinase inhibitors. For instance, the core structure of many VEGFR-2 inhibitors, which play a crucial role in angiogenesis and tumor growth, often incorporates a substituted pyridine ring.[6] The ability to functionalize the 2-position of the nicotinonitrile scaffold via cross-coupling reactions is a key strategy for exploring the structure-activity relationships (SAR) of these inhibitors and optimizing their potency and selectivity.
| Compound Class | Target Kinase | Representative IC50 Values | Therapeutic Area |
| Pyrimidine-based derivatives | Aurora A Kinase | < 200 nM | Oncology |
| Nicotinamide derivatives | VEGFR-2 | 60.83 nM | Oncology |
| Imidazopyridine derivatives | TAK1 | 27 nM | Oncology |
Note: The IC50 values presented are for representative compounds within the class and may not be direct derivatives of this compound, but illustrate the potential of the nicotinonitrile scaffold.
dot
Caption: Simplified signaling pathway illustrating kinase inhibition.
Antimicrobial Agents
The nicotinonitrile scaffold has also been explored for the development of novel antimicrobial agents. The ability to introduce diverse substituents onto the pyridine ring allows for the fine-tuning of the molecule's properties to enhance its activity against various bacterial and fungal strains.
| Compound Class | Target Organism | Representative MIC Values |
| Substituted Nicotinonitriles | E. coli | 12.5 µg/mL |
| Substituted Nicotinonitriles | S. aureus | 6.25 µg/mL |
| Thiazole-containing Pyridines | P. falciparum | 0.0402 µM |
Note: The MIC values presented are for representative compounds and may not be direct derivatives of this compound, but highlight the potential of the scaffold in antimicrobial drug discovery.
Future Perspectives and Conclusion
This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its strategic combination of reactive sites allows for the efficient and controlled synthesis of diverse libraries of complex molecules. While the direct lineage from this specific starting material to a marketed drug may not always be publicly disclosed, the prevalence of the substituted nicotinonitrile scaffold in a wide range of bioactive compounds, particularly kinase inhibitors and antimicrobial agents, underscores its importance.
Future research will likely focus on the development of novel, more efficient methods for the functionalization of the this compound core. The exploration of C-H activation and other modern synthetic methodologies could further enhance its utility and open up new avenues for the discovery of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
References
- The Role of this compound in Fine Chemical Manufacturing.
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. Available at: [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. International Journal of Molecular Sciences. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic & Medicinal Chemistry. Available at: [Link]
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2-Methoxynicotinonitrile: A Versatile Pyridine Scaffold for Modern Agrochemical Design
An In-depth Technical Guide for Researchers in Crop Protection Chemistry
Abstract
The pyridine ring is a privileged scaffold in modern agrochemical discovery, lending potent biological activity to a wide array of herbicides, insecticides, and fungicides. Within this class, 2-substituted nicotinonitriles serve as highly versatile intermediates. This technical guide focuses on 2-Methoxynicotinonitrile (CAS: 7254-34-4), a key building block whose unique electronic and steric properties make it an attractive precursor for novel active ingredients. We will explore its chemical characteristics, strategic role in synthesis, and illustrate the broader utility of the 2-substituted-3-cyanopyridine core through the examination of prominent commercial agrochemicals. This guide provides field-proven insights, detailed synthetic protocols, and a forward-looking perspective for scientists engaged in the development of next-generation crop protection solutions.
Introduction: The Strategic Importance of the Nicotinonitrile Core
This compound, also known as 2-methoxypyridine-3-carbonitrile, is a pyridine derivative featuring a methoxy group at the 2-position and a cyano group at the 3-position.[1][2] This specific arrangement of functional groups creates a molecule with multiple reactive sites, making it a valuable and versatile intermediate for organic chemists in the agrochemical and pharmaceutical sectors.[1][3] The pyridine core itself is foundational to many biologically active molecules, and nicotinonitrile derivatives, in particular, are known to exhibit a wide range of activities, including insecticidal, antimicrobial, and herbicidal properties.[4][5]
While direct synthesis of major commercial agrochemicals often starts from the more reactive precursor, 2-chloronicotinonitrile, the study of this compound is crucial. The methoxy group offers a different synthetic handle compared to the chloro group; it can act as a directing group or be modified to introduce other functionalities.[3] Furthermore, synthetic routes to 2-hydrazinylnicotinonitrile derivatives, which are themselves valuable agrochemical intermediates, can proceed from either 2-chloro or 2-alkoxy (like methoxy) nicotinonitriles.[6] This interchangeability highlights the central importance of the 2-substituted-nicotinonitrile scaffold.
This guide will delve into the chemical rationale for using this scaffold and provide concrete examples of its application by examining the synthesis and mechanism of action of agrochemicals derived from the closely related 2-chloronicotinic acid and 2-chloronicotinonitrile precursors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7254-34-4 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [3] |
| IUPAC Name | 2-methoxypyridine-3-carbonitrile | [2] |
| Melting Point | 58-62°C | [1] |
| Density | 1.16 g/cm³ | [1] |
Chemical Reactivity and Synthetic Rationale
The utility of this compound as a building block stems from the distinct reactivity of its functional groups:
-
The Methoxy Group (C2): The 2-position of the pyridine ring is electron-deficient. A methoxy group at this position is a moderately good leaving group, allowing for nucleophilic aromatic substitution (SNAr) reactions. This provides a pathway to introduce a wide variety of other functional groups (e.g., amines, thiols, phenoxides) at this position. This is analogous to the high reactivity of a chlorine atom at the same position, which is a very common strategy in pyridine chemistry.
-
The Cyano Group (C3): The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid (nicotinic acid derivative) or an amide, or reduced to an aminomethyl group.[3] Each of these transformations opens up new avenues for molecular elaboration.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron distribution, making the C2, C4, and C6 positions susceptible to nucleophilic attack. The ring itself can be functionalized further through various organic reactions.
This combination of reactive sites allows for a modular approach to synthesis, where different moieties can be introduced to fine-tune the biological activity, selectivity, and physicochemical properties of the final molecule.
Caption: Versatility of the 2-substituted nicotinonitrile scaffold.
Case Study: Diflufenican - A Nicotinic Acid-Derived Herbicide
Although not directly synthesized from this compound, the herbicide Diflufenican is a prime example of an agrochemical built upon the closely related 2-chloronicotinic acid scaffold. Its synthesis illustrates the core chemical principles that make this class of building blocks so valuable.
Mechanism of Action: Diflufenican is a selective contact and residual herbicide used to control broadleaf weeds. It functions by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Without carotenoids, which protect chlorophyll from photooxidation, the plant's photosynthetic machinery is destroyed upon exposure to sunlight, leading to characteristic bleaching of the leaves and eventual necrosis.
Synthetic Strategy: A common industrial synthesis involves the condensation of two key fragments onto a central nicotinic acid core. The causality behind the steps is critical:
-
Activation of the Carboxylic Acid: 2-Chloronicotinic acid is first converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). This step is essential to facilitate the subsequent amide bond formation, as carboxylic acids themselves are not sufficiently electrophilic to react readily with anilines.
-
Amide Formation: The resulting 2-chloronicotinoyl chloride is then reacted with 2,4-difluoroaniline. This forms the crucial pyridinecarboxamide linkage that is characteristic of Diflufenican.
-
Nucleophilic Aromatic Substitution: In the final key step, the chlorine atom at the C2 position of the pyridine ring is displaced by 3-(trifluoromethyl)phenol in a nucleophilic aromatic substitution reaction. This step showcases the strategic importance of having a good leaving group (like chlorine) at this position.
Caption: Key stages in the synthesis of the herbicide Diflufenican.
Case Study: Neonicotinoid Insecticides - The Power of the Pyridine Core
The neonicotinoid class of insecticides, while structurally diverse, often features a chloropyridine moiety as a central pharmacophore. These compounds are highly effective systemic insecticides that act on the central nervous system of insects.
Mechanism of Action: Neonicotinoids are agonists of the nicotinic acetylcholine receptor (nAChR).[7] They bind to these receptors, causing irreversible stimulation of nerve cells, which leads to paralysis and death of the insect. The selective toxicity of neonicotinoids towards insects over vertebrates is attributed to differences in the receptor subtypes and binding affinities between species.[7]
Structure-Activity Relationship (SAR): The 6-chloro-3-pyridylmethyl moiety is a common feature in many commercial neonicotinoids (e.g., Imidacloprid, Nitenpyram). The chlorine atom at the 6-position (equivalent to the 2-position in the nicotinonitrile naming convention) is known to increase both the binding affinity to the insect nAChR and the hydrophobicity of the molecule.[7] This enhancement in hydrophobicity is crucial for efficient penetration into the insect's central nervous system, thereby increasing overall insecticidal activity.[7] This underscores the importance of the substituent at this position for tuning the biological and pharmacokinetic properties of the final agrochemical.
Experimental Protocols: Synthesis of a Key Intermediate
To provide a practical context, this section details a representative laboratory-scale synthesis for 2-chloronicotinonitrile, a pivotal intermediate that shares the same core scaffold as this compound. The protocol is based on established chemical literature.[8]
Protocol: Synthesis of 2-Chloronicotinonitrile from Nicotinamide-1-Oxide
This protocol must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Objective: To synthesize 2-chloronicotinonitrile via the chlorination and dehydration of nicotinamide-1-oxide. This method demonstrates a robust transformation on the pyridine ring.
Materials:
-
Nicotinamide-1-oxide (0.62 mole)
-
Phosphorus pentachloride (PCl₅) (0.86 mole)
-
Phosphorus oxychloride (POCl₃) (243 mL)
-
Crushed ice
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous ether
-
Anhydrous sodium carbonate
-
Activated charcoal
-
1-L round-bottomed flask, spiral condenser, drying tube, oil bath, beakers, filtration apparatus, Soxhlet extractor.
Procedure:
-
Reaction Setup: In a 1-L round-bottomed flask, thoroughly mix nicotinamide-1-oxide (85.0 g) and phosphorus pentachloride (180.0 g). This step should be performed in a dry atmosphere as PCl₅ is moisture-sensitive.[8]
-
Addition of Reagent: Slowly add phosphorus oxychloride (243 mL) to the solid mixture with shaking. POCl₃ serves as both a reagent and a solvent for this reaction. Attach a spiral condenser fitted with a drying tube.[8]
-
Heating and Reaction: Place the flask in an oil bath preheated to 60-70°C. Gradually raise the temperature to 100°C over 20-25 minutes. A vigorous, spontaneous reflux will begin between 100-105°C. Causality: This exotherm is indicative of the rapid chlorination and rearrangement reaction. Remove the flask from the heat and control the reflux with an ice-water bath if necessary.[8]
-
Completion of Reaction: Once the vigorous reaction subsides (approx. 5 minutes), return the flask to the oil bath and continue heating under reflux at 115-120°C for 1.5 hours to ensure the reaction goes to completion.[8]
-
Workup - Quenching: After cooling, distill the excess phosphorus oxychloride under reduced pressure. Pour the dark residual oil with stirring into a beaker containing 280-300 g of crushed ice. Causality: This step carefully hydrolyzes any remaining reactive phosphorus chlorides and precipitates the crude organic product.[8]
-
Purification - Base Wash: Allow the mixture to stand overnight at 5°C. Filter the crude brown solid and wash with water. Suspend the solid in 300 mL of cold 5% NaOH solution and stir for 30-60 minutes. Filter, wash with water until the filtrate is neutral. Causality: The base wash is a critical self-validating step; it removes acidic impurities, particularly those formed from the hydrolysis of the phosphorus reagents.[8]
-
Final Purification - Extraction: Dry the solid under vacuum. Place the dried product in a Soxhlet thimble over a layer of anhydrous sodium carbonate and extract with anhydrous ether for 2-3 hours. The sodium carbonate removes any final traces of acid.[8]
-
Isolation: Treat the ethereal solution with activated charcoal to decolorize, filter, and concentrate the ether to yield the purified 2-chloronicotinonitrile.
Future Perspectives and Conclusion
The 2-substituted nicotinonitrile scaffold, represented by versatile building blocks like this compound and 2-chloronicotinonitrile, remains a highly fertile ground for agrochemical innovation. The potential for modifying the C2 substituent and the C3 nitrile group allows for the creation of vast chemical libraries with diverse biological activities. Future research will likely focus on:
-
Novel Substituents: Exploring a wider range of functional groups at the C2 position to discover novel modes of action or to overcome existing resistance mechanisms.
-
Bioisosteric Replacement: Replacing the nitrile group with other functionalities (e.g., oxadiazoles, thiazoles) to modulate the molecule's pharmacokinetic profile and target interactions.
-
Green Chemistry Approaches: Developing more sustainable and efficient synthetic routes to these key intermediates, reducing waste and improving safety.
References
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The Role of this compound in Fine Chemical Manufacturing. (n.d.). Source not specified. [Link]
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Matsuda, K., Buckingham, S. D., Kleier, D., Rauh, J. J., Grauso, M., & Sattelle, D. B. (2001). Structural factors contributing to insecticidal and selective actions of neonicotinoids. Journal of Pesticide Science, 26(3), 237-244. [Link]
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2-Methoxy-4,6-dimethylnicotinonitrile. (n.d.). PubChem. [Link]
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Shamroukh, A., Kotb, E., & Sharaf, M. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. The Egyptian Journal of Chemistry. [Link]
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Kalinina, M. I., et al. (2022). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 27(24), 8783. [Link]
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Tomizawa, M., & Casida, J. E. (2001). Studies on the Structure-Activity Relationship and Mode of Actions of Neonicotinoid Insecticides. Journal of Pesticide Science, 26(3), 245-252. [Link]
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Shamroukh, A., Kotb, E., & Sharaf, M. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. [Link]
-
Tomizawa, M., & Casida, J. E. (2001). Studies on the Structure-Activity Relationship and Mode of Actions of Neonicotinoid Insecticides. ResearchGate. [Link]
-
Taylor, E. C., & Crovetti, A. J. (1963). 2-Chloronicotinonitrile. Organic Syntheses, 4, 166. [Link]
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Kalinina, M. I., et al. (2022). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. [Link]
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Al-wsaby, S. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. [Link]
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THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds. [Link]
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The Synthesis of 2-Methoxynicotinonitrile: A Technical Guide to a Key Pharmaceutical Building Block
An In-depth Exploration of Historical and Modern Synthetic Strategies for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Importance of 2-Methoxynicotinonitrile
This compound, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of modern medicinal chemistry and drug discovery. Its pyridine core, adorned with a methoxy and a cyano group at the 2- and 3-positions respectively, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. These functional groups offer multiple reaction sites for further chemical transformations, making this compound a valuable building block in the construction of novel pharmaceutical agents and other fine chemicals. The strategic placement of the methoxy group can influence the electronic properties and metabolic stability of derivative compounds, while the nitrile can be readily converted into other functional groups such as amines, carboxylic acids, or tetrazoles, further expanding its synthetic utility. This guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, delving into the core synthetic strategies, mechanistic underpinnings, and detailed experimental protocols.
Part 1: The Genesis of a Scaffold - Historical Perspectives and Early Synthetic Approaches
The history of this compound's synthesis is intrinsically linked to the broader development of pyridine chemistry. While a definitive first synthesis of this specific molecule is not easily pinpointed in early literature, its emergence is a logical progression from the foundational work on nicotinic acid and its derivatives. Early approaches to substituted pyridines often involved multi-step, arduous processes with modest yields. The development of reliable methods for the synthesis of key precursors, such as 2-chloronicotinonitrile, was a critical turning point that paved the way for the efficient production of this compound.
One of the pivotal precursors is 2-chloronicotinonitrile. A robust and well-documented procedure for its synthesis was established by E. C. Taylor, Jr. and Aldo J. Crovetti, and subsequently published in Organic Syntheses, a testament to its reliability and importance.[1] This method, starting from the readily available nicotinamide, proceeds via the formation of nicotinamide-1-oxide, which is then converted to the desired 2-chloronicotinonitrile.
The Precursor Pathway: Synthesis of 2-Chloronicotinonitrile from Nicotinamide
The synthesis of 2-chloronicotinonitrile is a two-step process, commencing with the N-oxidation of nicotinamide followed by a chlorination/dehydration reaction.
Step 1: Synthesis of Nicotinamide-1-oxide
Nicotinamide is oxidized to nicotinamide-1-oxide using a suitable oxidizing agent, typically hydrogen peroxide in glacial acetic acid.
Experimental Protocol: Synthesis of Nicotinamide-1-oxide
-
Materials:
-
Nicotinamide
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
-
Procedure:
-
Dissolve nicotinamide in glacial acetic acid with gentle warming.
-
Cool the solution and add 30% hydrogen peroxide.
-
Heat the reaction mixture, typically on a steam bath, for several hours.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization.
-
Step 2: Synthesis of 2-Chloronicotinonitrile
Nicotinamide-1-oxide is then treated with a mixture of phosphorus pentachloride and phosphorus oxychloride to yield 2-chloronicotinonitrile. This reaction is vigorous and requires careful control of the temperature.
Experimental Protocol: Synthesis of 2-Chloronicotinonitrile [1]
-
Materials:
-
Nicotinamide-1-oxide
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
In a round-bottomed flask, thoroughly mix nicotinamide-1-oxide and phosphorus pentachloride.
-
Slowly add phosphorus oxychloride with shaking.
-
Attach a reflux condenser and heat the mixture in an oil bath. The temperature is gradually raised to about 100°C, at which point a vigorous exothermic reaction begins.
-
The reaction is controlled by cooling with an ice-water bath.
-
After the initial vigorous reaction subsides, heating is continued under reflux for a period of time to ensure completion.
-
Excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring to precipitate the crude product.
-
The crude 2-chloronicotinonitrile is collected by filtration, washed with water, and then purified, for example, by extraction with ether followed by evaporation of the solvent.
-
| Reaction Step | Key Reagents | Typical Conditions | Yield |
| Nicotinamide to Nicotinamide-1-oxide | H₂O₂, Glacial Acetic Acid | Steam bath, several hours | Good |
| Nicotinamide-1-oxide to 2-Chloronicotinonitrile | PCl₅, POCl₃ | Reflux, then workup | 35-39%[1] |
Table 1: Summary of the synthesis of 2-chloronicotinonitrile.
Part 2: Modern Synthetic Strategies and Mechanistic Insights
With a reliable source of 2-chloronicotinonitrile established, the stage was set for the development of efficient methods to introduce the methoxy group. Furthermore, alternative, more convergent strategies have also emerged, offering one-pot syntheses of the this compound core.
Route A: Nucleophilic Aromatic Substitution of 2-Chloronicotinonitrile
The most direct route to this compound from the aforementioned precursor is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring activate the 2-position towards nucleophilic attack, making the displacement of the chloride by a methoxide ion a feasible transformation.
Mechanism: The Addition-Elimination Pathway
The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition of the Nucleophile: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the carbon atom bonded to the chlorine. This attack is facilitated by the electron-deficient nature of the pyridine ring, further enhanced by the cyano group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.
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A Theoretical Exploration of the Electronic Properties of 2-Methoxynicotinonitrile: A Guide for Researchers
Introduction: The Significance of 2-Methoxynicotinonitrile in Medicinal Chemistry
This compound, a substituted pyridine derivative, represents a core scaffold of significant interest in the fields of medicinal chemistry and drug development. The strategic placement of a methoxy group and a nitrile moiety on the pyridine ring imparts a unique electronic landscape, rendering it a versatile precursor for the synthesis of a wide array of biologically active compounds. Understanding the intrinsic electronic properties of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its potential as a therapeutic agent.
This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic characteristics of this compound. By leveraging the power of computational chemistry, researchers can gain profound insights into the molecule's behavior at the quantum level, thereby guiding rational drug design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the theoretical underpinnings that govern the properties of this important chemical entity.
Computational Methodology: A Quantum Chemical Approach
The theoretical investigation of this compound's electronic properties is predominantly carried out using Density Functional Theory (DFT), a robust quantum mechanical modeling method.[1][2] DFT calculations provide a favorable balance between computational cost and accuracy for molecules of this size.[3] A common and effective approach involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set, such as 6-311++G(d,p), to perform geometry optimization and subsequent electronic property calculations.[4][5]
The selection of the functional and basis set is a critical first step, as it directly influences the accuracy of the predicted properties. The B3LYP functional, for instance, is widely used for its efficiency and reliability in describing the electronic structure of organic molecules.[4] The 6-311++G(d,p) basis set provides a flexible description of the electron distribution by including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) to describe the shape of the electron clouds more accurately.
The general workflow for the theoretical analysis of this compound is outlined below:
Caption: A generalized workflow for the computational analysis of this compound.
Molecular Geometry and Structural Parameters
The first step in any theoretical study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.
For this compound, the pyridine ring is expected to be largely planar. The methoxy and nitrile substituents will have specific orientations relative to the ring that are energetically most favorable. A comparison of theoretically calculated geometric parameters with experimental data, if available from techniques like X-ray crystallography, is essential for validating the chosen computational method.[1]
Table 1: Predicted Structural Parameters of this compound
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C2-O | ~1.35 |
| O-CH3 | ~1.43 | |
| C2-N1 | ~1.33 | |
| C3-CN | ~1.44 | |
| C≡N | ~1.16 | |
| Bond Angle (°) | N1-C2-O | ~118 |
| C2-O-CH3 | ~117 | |
| C2-C3-CN | ~121 | |
| Dihedral Angle (°) | C3-C2-O-CH3 | ~0 or 180 (planar/anti-planar) |
Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes.[6] Each molecule has a unique set of vibrational frequencies corresponding to the stretching, bending, and torsional motions of its atoms.[7] Theoretical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.[3]
The calculated vibrational spectrum of this compound would be characterized by specific peaks corresponding to the functional groups present:
-
C≡N stretch: A strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹.
-
C-O-C stretches (methoxy group): Asymmetric and symmetric stretching vibrations, usually appearing in the 1000-1300 cm⁻¹ region.
-
Pyridine ring vibrations: A series of characteristic bands corresponding to C-C and C-N stretching and ring deformation modes.
-
C-H stretches (methyl and aromatic): Typically observed in the 2800-3100 cm⁻¹ range.
By comparing the calculated and experimental spectra, researchers can confirm the molecular structure and gain insights into the intramolecular forces.
Frontier Molecular Orbital (FMO) Analysis: Reactivity and Electronic Transitions
The electronic reactivity of a molecule is largely governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs).[8] The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.[8]
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[9] A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive.[9]
Caption: A diagram illustrating the HOMO-LUMO energy gap.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the methoxy group, while the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the pyridine ring. This distribution of FMOs provides valuable information about the sites susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species.[10] The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule.
-
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the pyridine ring, the oxygen atom of the methoxy group, and the nitrogen atom of the nitrile group.
-
Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.
-
Green regions: Correspond to areas of neutral potential.
The MEP map provides a clear and intuitive picture of the molecule's reactive sites, guiding the design of intermolecular interactions, such as hydrogen bonding, which are crucial for drug-receptor binding.[10]
Natural Bond Orbital (NBO) Analysis: Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and hyperconjugative effects within a molecule.[11] It provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized natural bond orbitals.
Key insights from NBO analysis of this compound would include:
-
Hyperconjugative interactions: The analysis can quantify the stabilizing interactions between filled and vacant orbitals. For instance, the delocalization of lone pair electrons from the oxygen atom of the methoxy group into the antibonding orbitals of the adjacent C-C bonds of the pyridine ring.
-
Charge distribution: NBO analysis provides a more chemically intuitive picture of the atomic charges compared to other methods, helping to understand the polarity of different bonds.
-
Bonding character: It can be used to analyze the nature of the chemical bonds, including their ionic and covalent character.
These insights are crucial for understanding the molecule's stability and the electronic effects of the substituents on the pyridine ring.
Conclusion: A Roadmap for Rational Drug Design
The theoretical study of the electronic properties of this compound provides a powerful and indispensable framework for understanding its chemical behavior and potential as a drug scaffold. Through the application of computational methods like Density Functional Theory, researchers can gain a detailed understanding of its molecular structure, vibrational characteristics, reactivity, and intramolecular interactions. This knowledge is not merely academic; it provides a rational basis for the design and synthesis of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles. By integrating these theoretical insights with experimental studies, the drug discovery process can be significantly accelerated, leading to the development of more effective and safer therapeutic agents.
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Introduction: The Strategic Importance of 2-Methoxynicotinonitrile in Modern Chemistry
An In-Depth Technical Guide to 2-Methoxynicotinonitrile: Commercial Availability, Synthesis, and Applications
This compound, also identified by its IUPAC name 2-methoxypyridine-3-carbonitrile and CAS Number 7254-34-4, is a highly functionalized pyridine derivative that has emerged as a crucial building block in synthetic organic chemistry.[1][2][3] Its structure, featuring a pyridine ring substituted with a methoxy group at the 2-position and a nitrile group at the 3-position, offers a unique combination of reactive sites.[1][3] This strategic arrangement of functional groups makes it a versatile intermediate for creating more complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][3]
The electron-withdrawing nature of the nitrile group and the electron-donating methoxy group influence the reactivity of the pyridine ring, making it amenable to a variety of chemical transformations. Researchers leverage this compound as a precursor in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.[4] The nitrile can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, while the methoxy group can be modified to introduce other functionalities, allowing for the systematic exploration of chemical space in drug discovery programs.[3][] This guide provides an in-depth overview of its commercial availability, key synthetic methodologies, and critical handling information for professionals in research and development.
Commercial Availability and Sourcing
For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is paramount. This compound is available from several fine chemical suppliers, though offerings can vary in terms of scale, purity, and documentation. When selecting a supplier, key considerations include the provision of a Certificate of Analysis (CoA), consistent batch-to-batch quality, and production scalability.[1] While many suppliers are based in China and offer competitive pricing, it is crucial to partner with a reputable manufacturer with a proven track record.[1]
| Supplier | Product Name/Number | Typical Purity | CAS Number |
| J&K Scientific LLC | This compound (CS-0006842) | Not Specified | 7254-34-4[2] |
| BenchChem | This compound | >97% | 7254-34-4[3] |
| Various Fine Chemical Suppliers | 3-Cyano-2-methoxypyridine | ≥97% | 7254-34-4[1] |
Note: Availability and product specifications are subject to change. It is recommended to contact suppliers directly for the most current information.
Synthesis and Functionalization: Core Methodologies
The value of nicotinonitrile derivatives in medicinal chemistry is often realized through their functionalization, particularly via modern cross-coupling reactions. While various synthetic routes to the core this compound scaffold exist, a critical aspect for its application is the subsequent modification of the pyridine ring. Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for this purpose.
The following diagram and protocol describe a general workflow for the functionalization of a related, commercially available building block, 5-Bromo-2-methoxynicotinonitrile. This process is highly relevant as it demonstrates the primary strategy for elaborating the nicotinonitrile core to create libraries of diverse compounds for screening and development.[4]
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative example of a robust and widely used method for creating carbon-carbon bonds on the nicotinonitrile scaffold, a key step in synthesizing diverse libraries of potential drug candidates.[4]
Materials:
-
5-Bromo-2-methoxynicotinonitrile (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 equiv.)
-
Degassed 1,4-dioxane and water (4:1 ratio)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Reaction Setup : To a dry Schlenk flask, add 5-Bromo-2-methoxynicotinonitrile (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst, and base.[4]
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask via syringe.[4]
-
Heating : Heat the reaction mixture to 85-95 °C and stir vigorously.[4]
-
Monitoring : Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[4]
-
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[4]
-
Isolation : Dry the separated organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.[4]
-
Purification : The crude material can be further purified by column chromatography on silica gel to afford the desired 5-Aryl-2-methoxynicotinonitrile.
The Role of the Nitrile Pharmacophore
The nitrile group is a significant pharmacophore in modern drug design.[6] It is a versatile functional group that is relatively robust and not readily metabolized, often passing through the body unchanged.[6] In drug molecules, the nitrile can act as a hydrogen bond acceptor, mimicking a carbonyl group, which is crucial for binding to enzyme active sites such as aromatase.[6] Its inclusion in a molecular scaffold, as with this compound, provides a valuable handle for both synthetic elaboration and specific molecular interactions with biological targets.
Safety and Handling
This compound is a chemical that requires careful handling in a controlled laboratory setting by qualified professionals.
Hazard Identification:
-
GHS Classification : Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][8][9]
Precautionary Measures:
-
Engineering Controls : Use only outdoors or in a well-ventilated area.[9][10]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection.[9][10]
-
Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10]
-
Storage : Store in a well-ventilated place and keep the container tightly closed.[9][10]
First Aid:
-
If Inhaled : Remove the person to fresh air and keep comfortable for breathing.[8][10]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10]
-
If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][10]
Conclusion
This compound stands out as a valuable and versatile chemical intermediate. Its strategic importance in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors is well-established. For researchers and developers, a thorough understanding of its commercial sources, synthetic utility, and proper handling procedures is essential for leveraging its full potential. The ability to functionalize its core structure through robust methodologies like palladium-catalyzed cross-coupling ensures its continued relevance in the discovery and development of novel chemical entities.
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A Technical Guide to the Safe Handling of 2-Methoxynicotinonitrile for Research Professionals
This guide provides a comprehensive overview of the safety protocols and handling precautions for 2-Methoxynicotinonitrile (CAS No. 7254-34-4), a versatile pyridine derivative used as an intermediate in complex organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity in a research and development environment.
Section 1: Chemical and Physical Identity
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These properties dictate its behavior under laboratory conditions and inform the necessary handling and storage requirements.
| Property | Value | Source |
| CAS Number | 7254-34-4 | [2] |
| IUPAC Name | 2-methoxypyridine-3-carbonitrile | [2] |
| Synonyms | 3-Cyano-2-methoxypyridine | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Physical State | Solid | [3] |
| Melting Point | 58-62°C | [1] |
| Density | 1.16 g/cm³ | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that necessitate rigorous safety measures.[4] The "Warning" signal word indicates a moderate level of hazard.[5][6]
| Hazard Class & Category | Code | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation |
The causality behind these classifications is rooted in the chemical's reactivity. The nitrile group can pose toxic risks, while the pyridine scaffold can interact with biological systems, leading to irritation upon contact with skin, eyes, and mucous membranes.
Section 3: Core Principles of Safe Handling
A multi-layered approach to safety, integrating engineering controls, personal protective equipment, and standardized procedures, is essential for minimizing exposure risk.[8][9]
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Ventilation: All manipulations of this compound, especially weighing and transfers of the solid, must be conducted in a well-ventilated area.[3][6]
-
Chemical Fume Hood: The primary engineering control for this compound is a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[5][10]
-
Work Surface Protection: Work surfaces should be protected with disposable, plastic-backed absorbent paper to contain any potential spills and simplify decontamination.[10]
Personal Protective Equipment (PPE): A Self-Validating System
PPE provides the final barrier between the researcher and the chemical. The selection of appropriate PPE is a critical, non-negotiable step in the experimental workflow.[8]
Caption: PPE Selection Workflow for this compound.
-
Eye and Face Protection: Chemical splash goggles are required.[8] Standard safety glasses with side shields offer minimum protection and are insufficient given the "serious eye irritation" hazard.[8][11]
-
Hand Protection: Disposable nitrile gloves are the standard for providing a contact barrier against incidental splashes.[12][13] It is crucial to recognize that thin nitrile gloves offer limited protection and are not for immersion.[13] Gloves must be removed and discarded immediately upon known or suspected contamination to prevent cross-contamination and exposure.[13][14]
-
Body Protection: A properly fastened lab coat, long pants, and closed-toe shoes are mandatory to prevent dermal contact.[10]
Standard Operating Protocol for Handling
-
Preparation: Don all required PPE as outlined in the workflow above. Prepare the work area within the chemical fume hood by laying down absorbent bench paper.
-
Weighing: Tare a suitable container on a balance located within the fume hood or a ventilated balance enclosure. Carefully transfer the desired amount of solid this compound, minimizing the creation of dust.
-
Transfer & Use: Securely close the primary container. If dissolving, add the solvent to the solid in the fume hood.
-
Post-Handling: Decontaminate any equipment used. Wipe down the work surface with an appropriate solvent.
-
Doffing PPE: Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste stream.[13] Remove lab coat and goggles.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][6] Do not eat, drink, or smoke in the laboratory area.[3][10]
Section 4: Emergency Protocols
Rapid and correct response to an emergency situation can significantly mitigate harm.[15]
Exposure Response
The immediate response to any exposure is to remove the individual from the source of contamination and seek medical attention.[16]
-
Inhalation: Immediately move the person to fresh air.[5][17] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[3][17] If skin irritation occurs or persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a Poison Control Center or doctor immediately.[5]
Accidental Release and Spill Management
The procedure for managing a spill is dictated by its scale.
Caption: Decision Workflow for Spill Response.
-
Minor Spills:
-
Alert personnel in the immediate vicinity.
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Clean up the spill using dry methods to avoid creating dust. Gently sweep or vacuum the material. Do not use compressed air.
-
Place the spilled material and cleanup supplies into a clean, dry, sealable, and properly labeled container for hazardous waste disposal.
-
-
Major Spills:
-
Immediately clear the area of all personnel and move upwind.
-
Alert your institution's emergency response team (e.g., Fire Brigade, Environmental Health & Safety) and inform them of the location and nature of the hazard.
-
Prevent entry into the contaminated area.
-
Await the arrival of trained emergency responders.
-
Section 5: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical lifecycle to ensure safety and environmental compliance.
Storage Requirements
-
Keep the container tightly closed to prevent moisture ingress and contamination.[3][6]
-
Store away from incompatible materials, such as strong oxidizing agents.
Waste Disposal
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, is classified as hazardous waste.[3]
-
Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[3] Do not empty into drains.[3]
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physical properties of 2-Methoxynicotinonitrile (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of 2-Methoxynicotinonitrile
Introduction: The Strategic Importance of this compound
This compound, also known as 3-Cyano-2-methoxypyridine, is a heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and fine chemical industries.[1] Its pyridine scaffold, functionalized with a methoxy group at the 2-position and a nitrile group at the 3-position, offers a versatile platform for the synthesis of complex molecular architectures.[1] As an intermediate, its precise physical properties are not merely academic data points; they are critical parameters that govern handling, reaction conditions, purification strategies, and ultimately, the economic viability of a synthetic process.
This guide provides an in-depth analysis of the core physical properties of this compound—its melting and boiling points. We will move beyond a simple listing of values to explore the theoretical underpinnings of these properties, provide field-proven experimental protocols for their accurate determination, and discuss the practical implications for researchers and process chemists.
Core Physical Properties: A Quantitative Overview
The fundamental physical characteristics of this compound are summarized below. These values serve as the baseline for any laboratory or process development work.
| Property | Value | Source(s) |
| IUPAC Name | 2-methoxypyridine-3-carbonitrile | J&K Scientific[2] |
| CAS Number | 7254-34-4 | Sigma-Aldrich[3] |
| Molecular Formula | C₇H₆N₂O | Sigma-Aldrich[3] |
| Molecular Weight | 134.14 g/mol | Sigma-Aldrich[3] |
| Melting Point | 58-62 °C | ChemicalBook[1] |
| Boiling Point | 241.0 ± 20.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.16 g/cm³ | [1] |
Section 1: The Melting Point - A Gateway to Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change is a direct reflection of the energy required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[4] For a pure, crystalline compound, the melting point is typically a sharp, well-defined range of 0.5-1.0°C.[5] The observed range of 58-62°C for this compound is a key specification for its identity and purity.[1]
Expert Insights: Why the Melting Point Range Matters
A broad melting point range is a classic indicator of impurity.[5] Impurities disrupt the uniform crystal lattice structure, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a widening of the melting range. Therefore, an accurate determination is the first line of defense in quality control, ensuring the integrity of starting material before its inclusion in complex, multi-step syntheses.
Protocol 1: High-Precision Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus (e.g., Mel-Temp® or DigiMelt), which offers superior accuracy and safety compared to traditional oil bath methods.
Objective: To accurately determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Invert an open-ended capillary tube and press it into the powder, forcing a small amount of the sample into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The final packed sample height should be 1-2 mm for optimal heat transfer.[4]
-
-
Initial Rapid Determination (Optional but Recommended):
-
Set the melting point apparatus to a rapid heating rate (e.g., 10-20°C per minute).
-
Insert the capillary tube and observe to find an approximate melting range. This step prevents spending excessive time on the slow, precise measurement.
-
-
Precise Determination:
-
Allow the apparatus to cool to at least 10-15°C below the approximate melting point found in the previous step.
-
Set a slow heating rate of approximately 1-2°C per minute. This slow ramp is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[5]
-
Insert a new, properly prepared capillary tube.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts completely.
-
The melting point is reported as the range T₁ – T₂.
-
-
Validation:
-
Repeat the precise determination with at least one more sample to ensure consistency. The results should be reproducible.
-
Safety Precautions:
-
Handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as harmful if swallowed and causes skin and eye irritation.[6][7]
-
Allow the melting point apparatus to cool before handling used capillary tubes.
Section 2: The Boiling Point - A Measure of Volatility and Intermolecular Forces
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor.[8] For this compound, the boiling point is reported as a predicted value of 241°C at standard pressure (760 mmHg).[1][5]
Expert Insights: The Significance of a "Predicted" Boiling Point
The absence of a widely reported, experimentally verified boiling point is noteworthy. This often implies that the compound may have limited thermal stability, potentially decomposing at or near its boiling point. For drug development professionals, this is a critical piece of information. High-temperature distillations for purification may not be feasible. Instead, techniques like recrystallization or column chromatography at lower temperatures would be the methods of choice. The predicted value is derived from computational models that analyze the molecule's structure, size, and polarity to estimate the energy required for vaporization.[7]
Protocol 2: Micro-Boiling Point Determination via Thiele Tube
This method is ideal for determining the boiling point of small sample quantities, which is common in research and early development phases.
Objective: To determine the boiling point of a liquid sample using the Thiele tube method.
Materials:
-
This compound sample (if liquid, or melted)
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube filled with mineral oil
-
Rubber band or wire to attach the test tube to the thermometer
-
Micro-burner or other heat source
Methodology:
-
Sample Preparation:
-
Add approximately 0.5 mL of the liquid sample into the small test tube.
-
Place the capillary tube into the test tube with its open end down.
-
-
Apparatus Assembly:
-
Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.
-
Clamp the Thiele tube to a ring stand and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil in the main body of the tube. The rubber band must remain above the oil level to prevent degradation.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a micro-burner. The tube's design promotes the circulation of oil via convection, ensuring uniform heating.[8]
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube's tip. This indicates that the liquid's vapor has displaced all the air and its vapor pressure is exceeding the atmospheric pressure.
-
-
Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The exact moment the liquid is drawn back into the capillary tube is the point where the external atmospheric pressure equals the sample's vapor pressure.
-
The temperature recorded at this precise moment is the boiling point.[8]
-
Safety Precautions:
-
Conduct this procedure in a well-ventilated fume hood.
-
Hot mineral oil can cause severe burns. Handle the hot apparatus with care.
-
Given the potential for thermal decomposition, be vigilant for any changes in the sample's color or the evolution of fumes.
Workflow for Physicochemical Characterization
The determination of physical properties is a foundational step in the overall characterization of a chemical substance. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the physical characterization of this compound.
Conclusion
The melting and boiling points of this compound are fundamental parameters that inform its purity, stability, and handling procedures. A melting point of 58-62°C serves as a reliable indicator of sample identity and quality. The predicted boiling point of ~241°C, while a useful estimate, strongly suggests that researchers should prioritize non-distillative purification methods to avoid potential thermal decomposition. By employing the rigorous experimental protocols detailed in this guide, scientists and developers can ensure the quality of their material, leading to more reliable and reproducible outcomes in their research and manufacturing endeavors.
References
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University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]
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GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment (1) determination of melting points. Department of Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Department of Chemistry. Retrieved from [Link]
-
Raghukumar, V., et al. (2021). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
The Catalyst. (n.d.). Boiling Points. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 7254-34-4 Name: this compound. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]
-
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-
PubChem - NIH. (n.d.). 2-Methoxynicotinic acid. Retrieved from [Link]
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Navigating the Chemical Landscape of 2-Methoxynicotinonitrile: A Technical Guide for Synthetic and Medicinal Chemists
Foreword: The Strategic Value of the 2-Methoxynicotinonitrile Core
In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures"—frameworks that, with judicious modification, can interact with a variety of biological targets. The this compound core, a seemingly simple pyridine derivative, represents one such versatile scaffold. Its strategic placement of a methoxy and a nitrile group on the pyridine ring offers a rich playground for chemical exploration, enabling the generation of diverse molecular architectures with a wide spectrum of biological activities. This guide provides an in-depth exploration of the chemical space surrounding this compound, offering not just protocols, but the strategic thinking behind the synthetic choices that drive modern drug discovery.
Physicochemical Properties and Spectroscopic Signature of the Core
A thorough understanding of the parent molecule is the foundation upon which all explorations of its chemical space are built. This compound, also known as 2-methoxypyridine-3-carbonitrile, is a stable, crystalline solid at room temperature.[1]
| Property | Value | Source |
| CAS Number | 7254-34-4 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | |
| Melting Point | 58-62 °C | [1] |
| Density | 1.16 g/cm³ | [1] |
| Appearance | White to off-white crystalline powder |
The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint, which is crucial for reaction monitoring and product characterization.
Spectroscopic Data Summary for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the methoxy protons and the three aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the seven carbon atoms, including the nitrile carbon, the methoxy carbon, and the five carbons of the pyridine ring. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically observed in the range of 2220-2240 cm⁻¹.[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of the this compound Core: A Tale of Two Strategies
The construction of the this compound scaffold can be approached from multiple angles, each with its own set of advantages and considerations. Here, we delve into the two most prevalent and practical strategies.
The Convergent Approach: Cyclization of Chalcones with Malononitrile
This is a widely employed and highly versatile method for the synthesis of substituted nicotinonitriles.[3][4] The general strategy involves the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde to form a chalcone, which is then cyclized with malononitrile in the presence of a base. The use of sodium methoxide as the base directly yields the desired 2-methoxy derivative.[4]
Diagram: Synthesis of this compound via Chalcone Cyclization
Caption: A two-step synthesis of this compound.
Experimental Protocol: Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles (A Representative Example) [2]
-
Step 1: Chalcone Synthesis: To a solution of the appropriate acetophenone (1.0 eq) and aldehyde (1.0 eq) in ethanol, an aqueous solution of potassium hydroxide is added dropwise with stirring. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized to yield the pure chalcone.
-
Step 2: Nicotinonitrile Synthesis: The chalcone (1.0 eq) and malononitrile (1.1 eq) are dissolved in methanol. Freshly prepared sodium methoxide in methanol is then added, and the mixture is refluxed for several hours. After cooling, the precipitated product is filtered, washed with cold methanol, and dried to afford the this compound derivative.
Causality Behind Experimental Choices:
-
Base Selection: The use of sodium methoxide in the cyclization step is critical. It not only catalyzes the Michael addition of malononitrile to the chalcone but also serves as the source of the methoxy group at the 2-position of the pyridine ring.
-
Solvent: Methanol is the solvent of choice as it is the conjugate acid of the methoxide base, preventing unwanted side reactions.
The Linear Approach: Functional Group Interconversion from Substituted Pyridines
An alternative strategy involves starting with a pre-formed pyridine ring and introducing the desired methoxy and nitrile functionalities through a series of functional group interconversions. This approach can be advantageous when the desired substitution pattern on the pyridine ring is not readily accessible through the chalcone route.
Diagram: Linear Synthesis of a this compound Analog
Caption: Synthesis via nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of 2-Methoxypyridine-3,4-dicarbonitriles from 2-Chloropyridine-3,4-dicarbonitriles [5]
-
To a solution of the 2-chloropyridine-3,4-dicarbonitrile derivative in anhydrous methanol, a solution of sodium methoxide in methanol is added. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give the 2-methoxypyridine-3,4-dicarbonitrile.
Trustworthiness Through Self-Validation:
The purity and identity of the synthesized this compound and its derivatives should be rigorously confirmed by a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopy (NMR, IR, MS): To confirm the chemical structure.
Exploring the Chemical Space: Derivatization and Structure-Activity Relationships (SAR)
The true power of the this compound core lies in its amenability to further functionalization, allowing for the systematic exploration of chemical space and the optimization of biological activity.
Key Reactive Handles for Derivatization
The this compound scaffold presents several sites for chemical modification:
-
The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
-
The Pyridine Ring: Susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile group can make this challenging. C-H activation and cross-coupling reactions offer more modern and efficient alternatives for functionalizing the pyridine ring.[6]
-
The Methoxy Group: Can be cleaved to the corresponding pyridone, which can then be N-alkylated or N-arylated.
Diagram: Key Derivatization Pathways of this compound
Caption: Major avenues for diversifying the this compound core.
Structure-Activity Relationships (SAR): A Focus on Anticancer and Antimicrobial Activity
Systematic modification of the this compound scaffold has led to the discovery of potent anticancer and antimicrobial agents. By analyzing the biological activity of a series of related compounds, we can deduce key structure-activity relationships.
Anticancer Activity:
A series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[2]
| Compound | R Group (at C4 of pyridine) | HepG2 IC₅₀ (µM) | DU145 IC₅₀ (µM) | MBA-MB-231 IC₅₀ (µM) |
| 5d | 4-Bromophenyl | >10 | 1.2 ± 0.1 | 1.0 ± 0.1 |
| 5g | 4-Nitrophenyl | 3.2 ± 0.3 | 2.1 ± 0.2 | 2.5 ± 0.2 |
| 5h | 3-Nitrophenyl | 4.5 ± 0.4 | 3.5 ± 0.3 | 3.8 ± 0.3 |
| 5i | 2-Nitrophenyl | 5.0 ± 0.4 | 4.1 ± 0.3 | 4.3 ± 0.4 |
SAR Insights:
-
The presence of an electron-withdrawing group on the 4-aryl substituent appears to be beneficial for anticancer activity.
-
The position of the nitro group on the phenyl ring influences potency, with the 4-nitro and 3-nitro derivatives showing higher activity than the 2-nitro analog.
Antimicrobial Activity:
A range of 2-methoxy- and 2-amino-nicotinonitrile derivatives have been synthesized and screened for their antimicrobial activity.[7][8]
| Compound | R Group | Antibacterial Activity (Zone of Inhibition, mm) vs. S. aureus | Antifungal Activity (Zone of Inhibition, mm) vs. A. niger |
| 3a | Phenyl | 15 | 12 |
| 3b | 4-Chlorophenyl | 18 | 15 |
| 3c | 4-Methoxyphenyl | 16 | 13 |
| 4a | Phenyl | 17 | 14 |
| 4b | 4-Chlorophenyl | 20 | 18 |
SAR Insights:
-
The presence of a 4-chlorophenyl group at the 6-position of the pyridine ring generally enhances both antibacterial and antifungal activity.
-
The 2-amino derivatives tend to exhibit slightly better antimicrobial activity compared to their 2-methoxy counterparts.
Conclusion and Future Directions
The this compound core has proven to be a remarkably fruitful starting point for the discovery of novel bioactive compounds. Its synthetic accessibility and the diverse reactivity of its functional groups provide a robust platform for generating extensive chemical libraries. The structure-activity relationships discussed herein offer a glimpse into the potential of this scaffold and should serve as a guide for the design of future generations of this compound-based therapeutic agents. As our understanding of medicinal chemistry deepens, so too will our ability to unlock the full potential of this privileged structure.
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Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3][7]pyridine-1,3-diones. ResearchGate. Available from: [Link]
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Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available from: [Link]
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A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI- MICROBIAL AGENTS. ResearchGate. Available from: [Link]
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Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry. Available from: [Link]
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The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available from: [Link]
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Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. Available from: [Link]
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Methodological & Application
Application Note: 2-Methoxynicotinonitrile as a Cornerstone for the Synthesis of Pharmaceutical Intermediates
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Methoxynicotinonitrile (also known as 3-Cyano-2-methoxypyridine) as a versatile starting material for the synthesis of key pharmaceutical intermediates. We will explore its reactivity, detail core synthetic transformations, and provide validated, step-by-step protocols for producing high-value chemical entities. The causality behind experimental choices is explained to empower researchers with a deep, functional understanding of the synthetic pathways.
Introduction: The Strategic Value of this compound
This compound (CAS: 7254-34-4) is a highly functionalized pyridine derivative that has emerged as a pivotal building block in medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with a methoxy group at the 2-position and a cyano group at the 3-position, offers three distinct points for chemical modification: the methoxy group, the cyano group, and the pyridine ring itself. This unique arrangement of functional groups makes it an exceptionally versatile intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]
The electron-withdrawing nature of the cyano group and the pyridine nitrogen activates the C2-position, making the methoxy group a competent leaving group for nucleophilic aromatic substitution (SNAr). Simultaneously, the cyano group itself is a versatile functional handle, readily convertible into amines, amides, or carboxylic acids. This confluence of reactivity allows for the efficient construction of molecular scaffolds that are central to numerous active pharmaceutical ingredients (APIs).
This guide will focus on two primary synthetic routes that leverage the inherent reactivity of this compound:
-
Nucleophilic Aromatic Substitution (SNAr) at the C2-position to introduce diverse functionalities.
-
Catalytic Hydrogenation of the C3-cyano group to generate the corresponding aminomethylpyridine derivative.
Core Synthetic Pathways from this compound
The strategic application of this compound allows for divergent synthesis, enabling the creation of multiple, structurally distinct intermediates from a single starting material. The diagram below illustrates the primary transformations discussed in this guide.
Caption: Key synthetic transformations of this compound.
Protocol I: Synthesis of 2-Amino-3-cyanopyridine Derivatives via SNAr
The displacement of the 2-methoxy group with an amine is a foundational step in creating 2-amino-3-cyanopyridine scaffolds. These structures are not only important intermediates but have also been identified as pharmacologically active, for instance, as IKK-β inhibitors and carbonic anhydrase inhibitors.[2][3] The reaction proceeds via a Meisenheimer complex, stabilized by the electron-withdrawing cyano and ring nitrogen groups.
Causality of Experimental Design:
-
Solvent: A high-boiling point, polar aprotic solvent like DMSO or NMP is often used to facilitate the dissolution of reactants and achieve the necessary reaction temperatures.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the incoming amine nucleophile, increasing its reactivity without competing in the substitution reaction.
-
Temperature: Elevated temperatures (100-150 °C) are required to overcome the activation energy for the SNAr reaction on the electron-rich pyridine ring.
-
Work-up: The reaction is quenched with water to precipitate the organic product and dissolve inorganic salts. Subsequent washes remove residual solvent and impurities.
Experimental Workflow: SNAr Amination
Caption: Step-by-step workflow for SNAr amination reaction.
Detailed Step-by-Step Protocol: Synthesis of 2-(Butylamino)nicotinonitrile
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (5.0 g, 37.3 mmol), potassium carbonate (7.7 g, 55.9 mmol), and dimethyl sulfoxide (DMSO, 40 mL).
-
Stir the suspension and add butylamine (4.1 g, 5.5 mL, 55.9 mmol).
-
Equip the flask with a reflux condenser and a nitrogen inlet.
-
Reaction: Heat the reaction mixture to 120 °C in an oil bath and maintain for 8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice-cold water while stirring.
-
A pale yellow solid will precipitate. Continue stirring for 30 minutes in the ice bath.
-
Purification: Filter the solid using a Büchner funnel and wash it thoroughly with deionized water (3 x 50 mL).
-
Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove non-polar impurities.
-
Dry the solid under high vacuum at 40 °C for 12 hours to yield the final product, 2-(butylamino)nicotinonitrile.
| Parameter | Value |
| Expected Yield | 80-90% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
| TLC Rf | ~0.4 (3:1 Hexane:Ethyl Acetate) |
Protocol II: Catalytic Hydrogenation of the Cyano Group
The selective reduction of a nitrile to a primary amine is a powerful transformation in pharmaceutical synthesis, creating a flexible linker for further molecular assembly.[4][] Catalytic hydrogenation is the preferred industrial method due to its high efficiency and atom economy.[6][7]
Causality of Experimental Design:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and robust catalyst for nitrile hydrogenation.[8] Raney Nickel is another common, more cost-effective alternative, though it may require harsher conditions.
-
Solvent: An alcoholic solvent like methanol or ethanol is ideal as it readily dissolves the substrate and hydrogen gas, and is inert under the reaction conditions. Acidification (e.g., with HCl in methanol) can prevent side reactions like secondary amine formation by protonating the intermediate imine and the final amine product.
-
Hydrogen Pressure: A moderate to high pressure of hydrogen gas (50-500 psi) is necessary to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed at a reasonable rate.
-
Purification: After the reaction, the catalyst is simply filtered off. The product is then isolated by removing the solvent. If an acid was used, a basic work-up is required to neutralize the amine salt and extract the free base.
Experimental Workflow: Catalytic Hydrogenation
Caption: Step-by-step workflow for catalytic hydrogenation of the nitrile.
Detailed Step-by-Step Protocol: Synthesis of (2-Methoxypyridin-3-yl)methanamine
-
Reaction Setup: To a 250 mL high-pressure Parr hydrogenation vessel, add a solution of this compound (5.0 g, 37.3 mmol) in methanol (100 mL).
-
Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 0.5 g). Caution: Dry Pd/C is pyrophoric.
-
Reaction: Seal the Parr vessel. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the vessel to 100 psi with hydrogen gas.
-
Begin shaking and heat the vessel to 50 °C.
-
Continue the reaction until hydrogen uptake ceases (typically 4-8 hours), indicating the reaction is complete.
-
Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Purification: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil.
-
The crude product can be purified by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to yield the pure (2-methoxypyridin-3-yl)methanamine.
| Parameter | Value |
| Expected Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| Purity (by GC-MS) | >97% |
Conclusion
This compound is a cost-effective and highly adaptable starting material for the synthesis of diverse pharmaceutical intermediates. The protocols detailed herein for SNAr amination and catalytic hydrogenation represent robust, scalable, and high-yielding methods for producing valuable 2-aminopyridine and 3-aminomethylpyridine cores. By understanding the chemical principles behind these transformations, drug discovery and development teams can effectively leverage this compound to accelerate the construction of complex molecular libraries and expedite the journey from hit-to-lead and beyond.
References
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Ghorbani-Vaghei, R., et al. (2012). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ResearchGate. Available at: [Link]
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Akocak, S., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). Available at: [Link]
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Naeimi, H., et al. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society. Available at: [Link]
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Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. ResearchGate. Available at: [Link]
-
Titi, A., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(19), 6890. Available at: [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. (2021). Available at: [Link]
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Taylor, E. C., Jr., & Crovetti, A. J. (1963). 2-CHLORONICOTINONITRILE. Organic Syntheses, 43, 18. Available at: [Link]
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Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Chemical Co., Ltd. Available at: [Link]
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Fun, H.-K., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2812. Available at: [Link]
-
de la Torre, D., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(23), 5559. Available at: [Link]
-
Ramirez, C. N., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(4), 540-544. Available at: [Link]
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THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. (2024). Available at: [Link]
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Hydrogenation Catalysts. Johnson Matthey. Available at: [Link]
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Trust, T. N., et al. (2019). The High Chemofidelity of Metal-Catalyzed Hydrogen Atom Transfer. Accounts of Chemical Research, 52(11), 3239-3251. Available at: [Link]
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Ramon, R., & Afonso, C. A. M. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(11), 3162. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. Available at: [Link]
-
Dotsenko, V. V., et al. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. 2-Chloronicotinonitrile. PubChem Compound Database. Available at: [Link]
-
Wang, Y., et al. (2023). Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. Catalysts, 13(6), 932. Available at: [Link]
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Application Notes and Protocols for the Use of 2-Methoxynicotinonitrile in Palladium-Catalyzed Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-Methoxynicotinonitrile in Synthesis
This compound, also known as 2-methoxy-3-cyanopyridine, is a highly versatile and valuable heterocyclic building block in modern organic synthesis. Its unique arrangement of a methoxy group at the 2-position and a cyano group at the 3-position of the pyridine ring imparts distinct reactivity and functionality, making it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The pyridine core is a prevalent motif in numerous biologically active compounds, and the strategic placement of the methoxy and cyano groups offers multiple avenues for synthetic diversification.
The methoxy group can act as a leaving group in nucleophilic aromatic substitution reactions or be cleaved to reveal a pyridone scaffold. The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This inherent functionality makes this compound an attractive starting material for the construction of diverse molecular architectures.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient and selective methods for the synthesis of complex molecules under mild conditions.[2] This guide provides detailed application notes and protocols for the use of this compound and its derivatives in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Understanding the Reactivity of the Nicotinonitrile Core
The pyridine ring is electron-deficient compared to benzene, which influences its reactivity in cross-coupling reactions. The nitrogen atom in the ring deactivates the aromatic system towards electrophilic attack but activates it towards nucleophilic substitution, particularly at the 2- and 4-positions. In the context of palladium-catalyzed cross-coupling, the reactivity of a halopyridine is influenced by the position of the halogen and the nature of other substituents. For 2-halonicotinonitriles, the C-X bond at the 2-position is activated towards oxidative addition to a Pd(0) complex, a key step in the catalytic cycle of most cross-coupling reactions.
The electron-withdrawing cyano group at the 3-position further enhances the electrophilicity of the pyridine ring, making the 2-position more susceptible to reaction. The methoxy group at the 2-position, while not a typical leaving group in cross-coupling, can be readily converted to a more reactive triflate or halide for broader applicability. Alternatively, starting from a 2-halo-3-cyanopyridine allows for direct participation in these transformations.
Section 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-cyanopyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[3] In the context of this compound derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, a key step in the synthesis of many biologically active molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of catalyst, ligand, and base is crucial for an efficient reaction, especially with electron-deficient heteroaryl halides. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. The base plays a critical role in activating the boronic acid for transmetalation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-cyanopyridine with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-chloropyridines.[5]
Materials:
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equivalents |
| 2-Chloro-3-cyanopyridine | 138.55 | 138.5 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| SPhos | 410.48 | 41 mg | 0.1 | 0.1 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| Anhydrous 1,4-Dioxane | - | 5 mL | - | - |
| Water | - | 0.5 mL | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloro-3-cyanopyridine (138.5 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and SPhos (41 mg, 0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-3-cyanopyridine.
Section 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-cyanopyridines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][6] This reaction provides a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, which are key structural motifs in many pharmaceuticals. Starting from a 2-halo-3-cyanopyridine, a wide variety of primary and secondary amines can be introduced at the 2-position.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent β-hydride elimination, a common side reaction.[8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromonicotinonitrile with Aniline
This protocol is based on general procedures for the Buchwald-Hartwig amination of bromopyridines.[9][10]
Materials:
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equivalents |
| 2-Bromonicotinonitrile | 183.00 | 183 mg | 1.0 | 1.0 |
| Aniline | 93.13 | 112 mg | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| Xantphos | 578.68 | 46.3 mg | 0.08 | 0.08 |
| Cs₂CO₃ | 325.82 | 489 mg | 1.5 | 1.5 |
| Anhydrous Toluene | - | 5 mL | - | - |
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with 2-bromonicotinonitrile (183 mg, 1.0 mmol), Cs₂CO₃ (489 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (46.3 mg, 0.08 mmol).
-
Add anhydrous toluene (5 mL) followed by aniline (112 mg, 1.2 mmol).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-anilino-3-cyanopyridine.
Section 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-3-cyanopyridines
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[11][12] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[13] For derivatives of this compound, the Sonogashira coupling allows for the introduction of various alkynyl groups at the 2-position, which can serve as versatile intermediates for further transformations.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper acetylide, and subsequent reductive elimination to give the product. The copper cycle involves the formation of the copper acetylide from the terminal alkyne, base, and a Cu(I) salt, which then participates in the transmetalation step with the palladium complex.[11] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[11]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of 2-Iodonicotinonitrile with Phenylacetylene
This protocol is adapted from general procedures for the Sonogashira coupling of aryl iodides.[13] 2-Iodonicotinonitrile is used here as it is generally more reactive than the corresponding bromo or chloro derivatives.
Materials:
| Reagent/Material | M.W. | Amount | Moles (mmol) | Equivalents |
| 2-Iodonicotinonitrile | 229.99 | 230 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| CuI | 190.45 | 19 mg | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - | - |
| Anhydrous THF | - | 5 mL | - | - |
Procedure:
-
To a Schlenk tube, add 2-iodonicotinonitrile (230 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene (123 mg, 1.2 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 2-(phenylethynyl)nicotinonitrile.
Conclusion and Future Outlook
This compound and its halogenated derivatives are powerful and versatile building blocks for the synthesis of complex, nitrogen-containing heterocycles. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide robust and efficient methods for the diversification of the nicotinonitrile scaffold. The protocols provided herein serve as a solid foundation for researchers in drug discovery and materials science to explore the vast chemical space accessible from this strategic starting material. Further optimization of reaction conditions, including the exploration of novel catalyst systems and greener solvents, will undoubtedly continue to expand the utility of this compound in cutting-edge chemical synthesis.
References
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- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage 602. DOI: 10.1039/SP602.
- Wikipedia. (2024). Sonogashira coupling.
- Myers, A. G. Research Group. The Suzuki Reaction.
- Request PDF. (2026).
- Wikipedia. (2024).
- Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Common Organic Chemistry.
- Common Organic Chemistry.
- Chemistry LibreTexts. (2023).
- Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE)
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Organic Syntheses. nicotinonitrile.
- Organic Chemistry Portal. Sonogashira Coupling.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [.
- Ni(III)
- Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones.
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
- SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling.
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- Atlantis Press. (2017).
- ResearchGate. Sonogashira coupling reactions of phenylacetylene and aryl halides.
- YouTube. (2025).
- RSC Publishing.
- ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
- PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Google Patents.
- ResearchGate. General synthetic route of nicotinonitrile compounds 6a–c and 7.
- ChemicalBook. 2-Chloronicotinamide synthesis.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.2024). Suzuki-Miyaura Coupling.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Methoxynicotinonitrile in Synthesis
The nicotinonitrile scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a versatile and robust method for the synthesis of complex biaryl and heteroaryl structures.[1][2] this compound, in particular, serves as a valuable building block, allowing for the strategic introduction of diverse molecular fragments. However, the inherent electronic properties of this substrate—namely the electron-withdrawing nature of the nitrile group and the coordinating potential of the pyridine nitrogen—present unique challenges that necessitate a carefully optimized protocol.[3]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling of this compound, detailing not just the procedural steps but also the underlying chemical principles that govern the selection of reagents and reaction conditions. By understanding the "why" behind the "how," researchers can confidently adapt and troubleshoot this powerful transformation for their specific synthetic targets.
Mechanistic Landscape: The Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or heteroaryl halide. This step is often rate-limiting, particularly with less reactive halides like chlorides.[3]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium(II) complex. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid or ester, facilitating the transfer.[2]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Challenges in the Coupling of this compound
The successful Suzuki coupling of this compound is contingent on overcoming several potential obstacles inherent to its structure:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of inactive complexes.[3]
-
Substrate Reactivity: The electron-withdrawing nitrile group deactivates the pyridine ring, making the initial oxidative addition step more challenging compared to electron-rich systems.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid, protodeboronation (cleavage of the C-B bond), and dehalogenation of the starting material.[4]
To mitigate these challenges, the selection of an appropriate catalyst system, base, and solvent is critical.
Recommended Protocol for the Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids or esters. Optimization may be required for particularly challenging substrates.
Reagents and Equipment
-
This compound (or a halogenated precursor)
-
Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos, or use of a pre-catalyst like PEPPSI-IPr)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Procedure
Step-by-Step Method:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), the base (2.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Catalyst System | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) or PEPPSI-IPr (2 mol%) | Bulky, electron-rich ligands like SPhos or NHC ligands are effective for electron-deficient substrates, promoting oxidative addition and preventing catalyst deactivation.[3][5] |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | A moderately strong base is required to form the boronate "ate" complex for efficient transmetalation.[2] |
| Solvent | 1,4-Dioxane or Toluene (degassed) | Aprotic solvents are generally preferred. The addition of a small amount of water can sometimes be beneficial, but should be optimized.[2] |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive coupling partners. |
| Reaction Time | 4 - 24 hours | Reaction time will vary depending on the specific substrates and conditions used. Monitoring is key. |
Safety and Handling
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).[7] Organoboron reagents should be handled with care, and palladium catalysts, while generally used in small quantities, can be toxic and should be handled appropriately.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents. | Use a fresh, high-quality catalyst and ligand. Ensure the reaction is run under a strict inert atmosphere. Increase the reaction temperature. |
| Protodeboronation | Presence of water; base is too strong or reaction time is too long. | Use anhydrous solvents. Consider a milder base (e.g., K₂CO₃). Use a boronic ester, which can be more stable.[3] |
| Homocoupling | Presence of oxygen; catalyst system promotes this side reaction. | Thoroughly degas all solvents. Screen different catalyst/ligand combinations. |
| Dehalogenation | Reductive side reaction. | This can be difficult to avoid completely. Optimization of the catalyst, ligand, and base may help to minimize this pathway. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of complex molecules. By understanding the mechanistic nuances and potential challenges, and by employing a carefully selected set of reaction conditions, researchers can successfully utilize this versatile building block in their synthetic endeavors. The protocol and guidelines presented here provide a solid foundation for achieving high yields and purity in the coupling of this important heterocyclic substrate.
References
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- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-4-methoxynicotinonitrile. Thermo Fisher Scientific.
- Chemical Label. (n.d.). This compound.
- Kotha, S., Lahiri, K., & Kashinath, D. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 61(21), 4789-4828.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 7254-34-4 Name: this compound. XiXisys.
- Apollo Scientific. (2023).
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- BenchChem. (2025). Technical Support Center: Suzuki Couplings with Electron-deficient Pyridines. BenchChem.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Phenoxynicotinonitrile. Thermo Fisher Scientific.
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of Electron-Deficient Pyridines. BenchChem.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Al-Masum, M. A., & Al-Ghamdi, A. M. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 75-84.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "biaryl synthesis". BJOC.
- NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid. BenchChem.
- Buchwald, S. L., & et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
- Wikipedia. (n.d.). Suzuki reaction.
- Chem Reactor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes.
- PubMed. (2010). Structure-reactivity relationships in negishi cross-coupling reactions.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- MDPI. (n.d.).
- MDPI. (2020). Advances in Cross-Coupling Reactions.
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The Strategic Application of 2-Methoxynicotinonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Versatility of a Pyridine Building Block in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are implicated in a vast array of pathologies when dysregulated.[1] The strategic design of small molecules that can effectively modulate kinase activity is therefore of paramount importance. Among the myriad of heterocyclic scaffolds employed in this endeavor, the pyrido[2,3-d]pyrimidine core has emerged as a "privileged structure," demonstrating efficacy against a range of kinase targets.[2][3][4] This application note details the pivotal role of 2-Methoxynicotinonitrile as a versatile and strategic starting material for the synthesis of such potent kinase inhibitors, with a focus on the construction of the pyrido[2,3-d]pyrimidine framework.
This compound (also known as 3-Cyano-2-methoxypyridine) is a commercially available pyridine derivative featuring a methoxy group at the 2-position and a cyano group at the 3-position.[5] This specific arrangement of functional groups makes it an exceptionally useful intermediate for the elaboration into more complex heterocyclic systems.[6] The electron-withdrawing nature of the nitrile group and the pyridine nitrogen facilitates nucleophilic substitution at the 4-position, while the methoxy group can be readily converted into other functionalities or displaced. The nitrile group itself is a versatile handle for the construction of fused pyrimidine rings.
This guide will provide an in-depth look at the chemical logic behind using this compound, a detailed protocol for the synthesis of a representative pyrido[2,3-d]pyrimidine kinase inhibitor core, and an overview of the relevant biological pathways.
The Pharmacophoric Significance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine scaffold is a bioisostere of purine and is frequently found in molecules that interact with ATP-binding sites of kinases.[4] This structural motif provides a rigid framework with strategically positioned hydrogen bond donors and acceptors that can mimic the interactions of adenine with the kinase hinge region. The ability to readily introduce diverse substituents at various positions of the pyrido[2,3-d]pyrimidine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
Kinase inhibitors based on this scaffold have shown activity against a variety of important cancer targets, including:
The synthesis of these complex molecules often relies on the initial construction of a polysubstituted pyridine ring, for which this compound serves as an ideal starting point.
Synthetic Strategy and Protocol: From this compound to a Pyrido[2,3-d]pyrimidine Core
The following protocol outlines a representative synthesis of a 4-aminopyrido[2,3-d]pyrimidin-5(6H)-one core, a key intermediate for a variety of kinase inhibitors. This multi-step synthesis highlights the utility of this compound in building the foundational pyridine structure.
Experimental Workflow
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Application Notes and Protocols for the Development of Novel Herbicides Using a 2-Methoxynicotinonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Herbicidal Scaffolds
The escalating challenge of herbicide resistance in weed populations necessitates the continuous discovery and development of novel herbicidal compounds with diverse mechanisms of action.[1] The pyridine ring is a prominent heterocyclic scaffold found in numerous agrochemicals, prized for its versatile chemistry and wide range of biological activities.[2] Within this class, the 2-Methoxynicotinonitrile moiety presents a compelling starting point for the design of new herbicides. Its unique arrangement of a methoxy group, a cyano group, and a pyridine ring offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
These application notes provide a comprehensive guide for researchers embarking on the development of novel herbicides based on the this compound scaffold. We will delve into the synthetic strategies for derivatization, robust protocols for evaluating herbicidal efficacy, and methodologies for elucidating the mechanism of action. Our approach is grounded in the principles of causality in experimental design, ensuring that each step is not merely a procedure but a logical progression toward the identification of potent and selective herbicidal candidates.
Chemical Synthesis: Building a Library of this compound Derivatives
The journey to a novel herbicide begins with the synthesis of a diverse library of candidate molecules. The this compound scaffold is amenable to a variety of chemical transformations, allowing for the exploration of a broad chemical space. A key strategy in herbicide design is the introduction of different substituents to modulate properties such as uptake, translocation, and target binding.
Core Synthetic Strategies
The following protocols outline general yet robust methods for the derivatization of the this compound core. These are intended as foundational procedures that can be adapted and optimized for specific target molecules.
Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
This protocol is inspired by the synthesis of potent herbicidal compounds and involves the cyclization of an acyl urea intermediate derived from a nicotinic acid precursor.[3] While the starting material in the cited literature is 2-chloronicotinic acid, a similar pathway can be envisioned starting from 2-methoxynicotinic acid, which can be obtained from the hydrolysis of this compound.
Step 1: Hydrolysis of this compound to 2-Methoxynicotinic Acid
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as a mixture of ethanol and water.
-
Add a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 2-methoxynicotinic acid.
-
Filter, wash with cold water, and dry the product.
Step 2: Formation of the Acyl Urea Intermediate
-
Convert the 2-methoxynicotinic acid to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
-
In a separate flask, prepare the desired substituted urea.
-
React the acid chloride with the substituted urea in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature.
-
Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous workup and purify the acyl urea intermediate by column chromatography or recrystallization.
Step 3: Intramolecular Cyclization to form the Pyrido[2,3-d]pyrimidine Core
-
Dissolve the acyl urea intermediate in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with a proton source (e.g., water or a saturated solution of ammonium chloride).
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify the final pyrido[2,3-d]pyrimidine derivative by column chromatography or recrystallization.
Protocol 2: Synthesis of Substituted Pyridyl Ethers
The synthesis of pyridyl ethers is a common strategy in the development of agrochemicals.[4][5] This protocol outlines a general method for the synthesis of 6-aryloxy-2-methoxynicotinonitrile derivatives.
-
Start with a suitable precursor, such as 6-hydroxy-2-methoxynicotinonitrile. This can be synthesized from commercially available starting materials.
-
In a suitable solvent (e.g., DMF or acetonitrile), treat the 6-hydroxy-2-methoxynicotinonitrile with a base (e.g., potassium carbonate or sodium hydride) to form the corresponding alkoxide.
-
Add the desired substituted aryl halide (e.g., a fluorinated or chlorinated benzene derivative).
-
Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture, perform an aqueous workup, and extract the product.
-
Purify the final pyridyl ether derivative by column chromatography or recrystallization.
Visualization of Synthetic Workflow
Caption: General synthetic pathways for derivatizing the this compound scaffold.
Biological Evaluation: Screening for Herbicidal Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach is often employed, starting with simple, high-throughput assays and progressing to more complex whole-plant and field trials for the most promising candidates.
Tier 1: In Vitro and Small-Scale Bioassays
These initial screens are designed to quickly identify compounds with any level of phytotoxicity.
Protocol 3: Agar-Based Seed Germination and Seedling Growth Assay This simple and rapid bioassay is effective for the initial screening of a large number of compounds.
-
Prepare a standard agar medium (e.g., 0.8% agar in water) and autoclave.
-
While the agar is still molten, add the test compound dissolved in a suitable solvent (e.g., DMSO or acetone) to achieve the desired final concentration. Ensure the solvent concentration is consistent across all treatments, including a solvent-only control.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
Place seeds of a model plant species (e.g., Arabidopsis thaliana, cress, or lettuce) on the surface of the agar.
-
Seal the petri dishes and incubate under controlled conditions of light and temperature.
-
After a set period (e.g., 7-14 days), assess the effects of the compounds on seed germination, root elongation, and shoot growth.
-
Quantify the results by measuring root length and shoot fresh weight, and calculate the concentration required for 50% inhibition (IC50) for active compounds.
Protocol 4: Duckweed (Lemna paucicostata) Bioassay Duckweed is a sensitive indicator species for aquatic herbicidal activity and is often used in high-throughput screens.[6][7]
-
Prepare a nutrient medium for duckweed growth.
-
Dispense the medium into the wells of a multi-well plate (e.g., 24-well or 48-well).
-
Add the test compounds at various concentrations to the wells.
-
Introduce a set number of healthy duckweed fronds into each well.
-
Incubate the plates under controlled light and temperature conditions.
-
After a defined period (e.g., 7 days), assess the herbicidal effect by counting the number of fronds, measuring the frond area, or determining the fresh weight.
-
Calculate the IC50 values for active compounds.
Tier 2: Whole-Plant Greenhouse Assays
Promising compounds from Tier 1 are advanced to whole-plant assays to evaluate their efficacy on a broader range of weed species and to assess their selectivity towards crop plants.
Protocol 5: Post-Emergence Herbicidal Activity Assay
-
Grow various weed species (e.g., barnyardgrass, foxtail, velvetleaf, morning glory) and crop species (e.g., corn, soybean, wheat) in pots in a greenhouse.
-
At a specific growth stage (e.g., 2-3 leaf stage), apply the test compounds as a foliar spray. The compounds should be formulated with appropriate adjuvants to ensure proper leaf coverage and uptake.
-
Include a positive control (a commercial herbicide with a known mode of action) and a negative control (formulation blank).
-
After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill).
-
For highly active compounds, determine the dose required to achieve 90% growth inhibition (GR90).
Protocol 6: Pre-Emergence Herbicidal Activity Assay
-
Fill pots with a standard soil mix.
-
Sow seeds of various weed and crop species at a uniform depth.
-
Apply the test compounds to the soil surface.
-
Water the pots and place them in a greenhouse under controlled conditions.
-
After a set period (e.g., 21 days), assess the emergence and growth of the plants and rate the herbicidal effect as in the post-emergence assay.
Data Presentation: Herbicidal Activity of Hypothetical this compound Derivatives
| Compound ID | R1-substituent | R2-substituent | Post-Emergence GR90 (g/ha) on Velvetleaf | Pre-Emergence GR90 (g/ha) on Barnyardgrass |
| MN-H-01 | H | H | >500 | >500 |
| MN-F-01 | 4-F-Ph | H | 250 | 300 |
| MN-Cl-01 | 4-Cl-Ph | H | 150 | 200 |
| MN-CF3-01 | 4-CF3-Ph | H | 75 | 100 |
| MN-Cl-02 | 4-Cl-Ph | CH3 | 125 | 150 |
Mechanism of Action (MoA) Studies: Unraveling How the Herbicide Works
Identifying the molecular target of a novel herbicide is crucial for its development and for managing the evolution of resistance. The structural features of nicotinonitrile derivatives suggest several potential MoAs. For instance, some pyridine-based herbicides are known to inhibit protoporphyrinogen oxidase (PPO).[3][8]
Protocol 7: Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This in vitro assay determines if the test compounds inhibit the PPO enzyme.[9]
-
Isolate PPO from a plant source (e.g., etiolated seedlings) or use a recombinant PPO enzyme.
-
Prepare a reaction buffer containing the PPO enzyme and the substrate, protoporphyrinogen IX.
-
Add the test compound at various concentrations.
-
Monitor the oxidation of protoporphyrinogen IX to protoporphyrin IX by measuring the increase in absorbance at a specific wavelength (e.g., 630 nm).
-
Calculate the IC50 value for PPO inhibition.
Visualization of PPO Inhibition Pathway
Caption: Inhibition of the PPO enzyme by a this compound derivative.
Further MoA Elucidation
If the primary MoA is not readily identified, a broader approach is necessary:
-
Symptomology: Carefully observe the injury symptoms on treated plants. Bleaching, for example, may indicate inhibition of pigment synthesis, while rapid necrosis could suggest membrane disruption.
-
Metabolomic Profiling: Analyze the metabolic changes in treated plants to identify pathways that are disrupted.
-
Genetic Approaches: Use techniques like target-based screening with resistant mutants or genetic sequencing of resistant weed populations to identify the target protein.
Structure-Activity Relationship (SAR) Studies: Rational Design for Improved Potency
The data gathered from the synthesis and biological evaluation of the initial library of compounds are used to establish a structure-activity relationship (SAR).[6][10] This involves identifying which chemical modifications lead to an increase or decrease in herbicidal activity.
-
The presence of an electron-withdrawing group at the 4-position of the phenyl ring (R1) appears to be beneficial for herbicidal activity, with the trifluoromethyl group being the most effective.
-
The addition of a methyl group at the R2 position slightly decreases activity compared to the unsubstituted analog.
This information guides the next round of synthesis, focusing on modifications that are likely to enhance potency and selectivity. For instance, one might explore other electron-withdrawing groups at different positions on the phenyl ring or investigate the effect of different alkyl groups at the R2 position.
Visualization of SAR Logic
Caption: The iterative cycle of SAR-driven herbicide discovery.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel herbicides. By employing a systematic approach that integrates rational design, efficient synthesis, and robust biological evaluation, researchers can effectively explore the chemical space around this scaffold. The protocols and strategies outlined in these application notes provide a solid framework for identifying new herbicidal candidates with the potential to contribute to the ongoing need for effective weed management solutions. The key to success lies in the iterative process of synthesis, testing, and SAR analysis, which ultimately guides the development of potent and selective herbicides.
References
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). National Institutes of Health. [Link]
-
Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. (2024). PubMed. [Link]
-
Herbicides, Pyridine Carboxylate. (n.d.). ResearchGate. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025). ResearchGate. [Link]
-
Overview of Herbicide Mechanisms of Action. (2025). ResearchGate. [Link]
-
Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. (2021). PubMed. [Link]
-
Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. (n.d.). ResearchGate. [Link]
-
Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors. (n.d.). PubMed Central. [Link]
- Stable agrochemical composition. (2023).
- Agrochemical formulations. (n.d.).
-
Synthesis and Herbicidal Activity of 2‐Alkyl(aryl)‐4‐amino‐3‐[alkyl(alkoxy)carbonyl]‐5‐cyano‐6‐[(3‐trifluoromethyl)phenoxy]‐pyridines. (n.d.). Sci-Hub. [Link]
- Substituted pyridyl-phenyl ethers. (n.d.).
-
Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. (2000). PubMed. [Link]
-
Synthesis of Herbicidal 2-Aryl-4-(3H)-pyrimidinones. (2025). ResearchGate. [Link]
-
Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. (2011). PubMed. [Link]
-
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (n.d.). MDPI. [Link]
-
Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (n.d.). MDPI. [Link]
-
Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2025). ResearchGate. [Link]
- Adjuvant composition and agrochemical formulation containing same. (2012).
- Non-aqueous solution of plant-growth regulator(s) and polar and/or semi-polar organic solvent(s). (n.d.).
- Pesticide compositions. (n.d.).
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- 2. researchgate.net [researchgate.net]
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- 4. EP0096354A1 - Substituted pyridyl-phenyl ethers - Google Patents [patents.google.com]
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- 6. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for the reduction of the nitrile in 2-Methoxynicotinonitrile
Abstract
This comprehensive guide provides detailed experimental procedures for the reduction of the nitrile functionality in 2-Methoxynicotinonitrile to yield the corresponding primary amine, 2-methoxy-3-(aminomethyl)pyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines three robust and well-established reduction methodologies: Catalytic Hydrogenation using Raney® Nickel, chemical reduction with Lithium Aluminum Hydride (LiAlH₄), and a milder reduction using Sodium Borohydride with a Cobalt(II) Chloride catalyst. Each protocol is presented with in-depth explanations of the underlying chemical principles, safety considerations, and step-by-step instructions for reaction setup, monitoring, workup, and purification.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a direct route to valuable amine building blocks.[1] this compound is a key starting material in the synthesis of a variety of biologically active molecules. Its conversion to 2-methoxy-3-(aminomethyl)pyridine opens avenues for further functionalization and elaboration into more complex molecular architectures. The choice of reduction methodology is critical and depends on factors such as substrate compatibility with other functional groups, scalability, and safety considerations. This application note aims to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to successfully perform this reduction.
Methodology Overview
Three distinct and reliable methods for the reduction of this compound are presented. The selection of the most appropriate method will be dictated by the specific requirements of the synthesis, available equipment, and the desired scale of the reaction.
| Method | Reducing Agent | Key Advantages | Key Considerations |
| Catalytic Hydrogenation | Raney® Nickel, H₂ | Economical, scalable, clean workup | Requires specialized hydrogenation equipment, catalyst is pyrophoric |
| Chemical Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Powerful, rapid, effective for a wide range of nitriles | Highly reactive, requires strictly anhydrous conditions, careful workup |
| Catalyzed Borohydride Reduction | Sodium Borohydride (NaBH₄), Cobalt(II) Chloride (CoCl₂) | Milder than LiAlH₄, does not require specialized pressure equipment | May require optimization, potential for metal boride precipitates |
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a widely used industrial method for nitrile reduction due to its cost-effectiveness and atom economy.[2] Raney® Nickel, a fine-grained solid composed primarily of nickel derived from a nickel-aluminum alloy, is a common catalyst for this transformation.[3][4] The reaction proceeds via the adsorption of hydrogen gas and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen across the carbon-nitrogen triple bond.[5]
Safety Precautions
-
Raney® Nickel is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[6][7] It should always be handled as a slurry in water or a suitable solvent and under an inert atmosphere (e.g., Argon or Nitrogen).[5][8]
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources, and with appropriate pressure-rated equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[8]
Experimental Protocol
-
Catalyst Preparation:
-
In a fume hood, carefully weigh the desired amount of Raney® Nickel slurry (typically 10-20% by weight of the nitrile).
-
Wash the slurry sequentially with deionized water and then with the reaction solvent (e.g., methanol or ethanol) to remove any residual water. This is typically done by decantation under an inert atmosphere.
-
-
Reaction Setup:
-
To a hydrogenation vessel (e.g., a Parr shaker or a multi-neck flask equipped with a magnetic stir bar, a gas inlet, and a balloon filled with hydrogen), add this compound (1.0 eq).
-
Dissolve the nitrile in a suitable solvent such as methanol or ethanol (10-20 mL per gram of nitrile).
-
Under a stream of inert gas, carefully add the washed Raney® Nickel slurry to the reaction mixture.
-
-
Hydrogenation:
-
Seal the reaction vessel and purge the system with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Begin vigorous stirring and heat the reaction to the desired temperature (typically 25-60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with an inert gas.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.[5]
-
Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-methoxy-3-(aminomethyl)pyridine.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Caption: Workflow for Catalytic Hydrogenation.
Protocol 2: Chemical Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and versatile reducing agent capable of reducing a wide variety of functional groups, including nitriles.[8][9][10] The reduction of nitriles with LiAlH₄ proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group.[8][11] This method is particularly useful for small-scale syntheses where high reactivity is desired.
Safety Precautions
-
LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[12] All glassware must be thoroughly dried, and the reaction must be carried out under strictly anhydrous conditions and an inert atmosphere.
-
LiAlH₄ is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
The workup procedure involves the controlled quenching of excess LiAlH₄, which is highly exothermic. Perform the quenching slowly and in an ice bath.
Experimental Protocol
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet, add LiAlH₄ (1.5-2.0 eq) under a positive pressure of nitrogen.
-
Add anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) to the flask to create a suspension of LiAlH₄.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Nitrile:
-
Dissolve this compound (1.0 eq) in anhydrous THF or Et₂O in the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature or gently reflux for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup (Fieser Method):
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.
-
'3x' mL of water.
-
-
This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.[13]
-
Remove the ice bath and stir the resulting slurry vigorously at room temperature for at least 30 minutes.
-
Add anhydrous magnesium sulfate (MgSO₄) to the slurry and stir for another 15 minutes to ensure all water is absorbed.
-
-
Purification:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or Et₂O.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-methoxy-3-(aminomethyl)pyridine.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
-
Caption: Workflow for LiAlH₄ Reduction.
Protocol 3: Catalyzed Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally unreactive towards nitriles on its own. However, its reducing power can be significantly enhanced by the addition of transition metal salts, such as cobalt(II) chloride (CoCl₂). This system offers a safer and more convenient alternative to LiAlH₄, often allowing the reaction to be performed in alcoholic solvents under milder conditions. The in-situ generated cobalt boride is thought to be the active catalytic species.[3]
Safety Precautions
-
Sodium borohydride reacts with acidic protons to release hydrogen gas. While less vigorous than LiAlH₄, the reaction should still be conducted in a well-ventilated area.
-
Cobalt(II) chloride is harmful if swallowed and is a suspected carcinogen. Handle with appropriate care and wear gloves.
Experimental Protocol
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.0-1.5 eq).
-
Add a suitable solvent, typically methanol or ethanol (15-25 mL per gram of nitrile).
-
Stir the mixture at room temperature to dissolve the components.
-
-
Reduction:
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (4.0-5.0 eq) portion-wise to the stirred solution. A black precipitate of cobalt boride and vigorous hydrogen evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
The reaction may be heated to reflux to drive it to completion.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add water or dilute hydrochloric acid to quench any unreacted NaBH₄ and dissolve the cobalt salts.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcoholic solvent.
-
Make the aqueous residue basic (pH > 10) by adding a concentrated NaOH solution.
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude 2-methoxy-3-(aminomethyl)pyridine by column chromatography or distillation.
-
Caption: Workflow for Catalyzed NaBH₄ Reduction.
Conclusion
The reduction of this compound to 2-methoxy-3-(aminomethyl)pyridine can be effectively achieved through several established methods. Catalytic hydrogenation with Raney® Nickel is ideal for large-scale, cost-effective synthesis. For rapid, small-scale reductions where high reactivity is paramount, Lithium Aluminum Hydride is a powerful option, provided stringent safety and anhydrous conditions are maintained. The Sodium Borohydride/Cobalt(II) Chloride system offers a milder, safer alternative that is convenient for standard laboratory setups. By understanding the advantages and limitations of each protocol, researchers can select the optimal conditions to achieve their synthetic goals efficiently and safely.
References
- Sigma-Aldrich. (2024, September 8).
- Cole-Parmer. (n.d.).
- BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
- Oxford Lab Fine Chem LLP. (n.d.). (Raney Nickel Alloy) MSDS CAS.
- Benchchem. (n.d.).
- Unknown Source. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal.
- New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
- Scite.ai. (n.d.). Mechanism of sodium borohydride-cobaltous chloride reductions.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- ResearchGate. (2025, August 7). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- The Hive. (2002, September 5). Raney Nickel CTH Reduction of Nitro/Nitrile Groups.
- Common Organic Chemistry. (n.d.). Nitrile to Amine (H2 + Raney Ni).
- Wikipedia. (n.d.). Nitrile reduction.
- YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
- Unknown Source. (n.d.). Studies on the Mechanism of Transition-Metal- Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
- ResearchGate. (2025, August 6).
- ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?.
- Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles.
- ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Common Organic Chemistry. (n.d.). Nitrile to Amine - Common Conditions.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4.
- ResearchG
- Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.
- Periodica Polytechnica. (2018, July 2).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 8. The Patent Landscape for Hydrogenation Technology - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 9. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
The Versatile Precursor: Harnessing 2-Methoxynicotinonitrile for the Synthesis of Substituted Nicotinic Acids
Introduction: The Strategic Importance of Substituted Nicotinic Acids and the Role of 2-Methoxynicotinonitrile
Substituted nicotinic acids and their derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] The strategic synthesis of these molecules is of paramount importance for the generation of diverse chemical libraries for high-throughput screening and subsequent lead optimization. Among the myriad of synthetic precursors, this compound has emerged as a particularly versatile and valuable building block.[2] Its unique arrangement of a nitrile and a methoxy group on the pyridine ring allows for a wide array of chemical transformations, providing access to a diverse range of substituted nicotinic acid derivatives.[3]
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of substituted nicotinic acids. We will delve into the key chemical transformations, explaining the underlying principles and providing step-by-step methodologies to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Synthetic Transformations of this compound
The reactivity of this compound can be primarily categorized into several key transformations, each offering a unique avenue for molecular diversification. These include:
-
Hydrolysis of the Nitrile Group: A fundamental transformation to unmask the carboxylic acid functionality.
-
Palladium-Catalyzed Cross-Coupling Reactions: To forge new carbon-carbon and carbon-nitrogen bonds, introducing aryl, heteroaryl, alkynyl, and amino substituents.
-
Addition of Organometallic Reagents: For the introduction of a variety of alkyl and aryl groups at the 2-position via nucleophilic attack on the nitrile carbon.
The following sections will provide a detailed exploration of these methodologies, complete with experimental protocols and mechanistic insights.
Hydrolysis of this compound to 2-Methoxynicotinic Acid
The conversion of the nitrile group in this compound to a carboxylic acid is a fundamental step in the synthesis of 2-methoxynicotinic acid, a key intermediate for further derivatization. This transformation is typically achieved through acid- or base-catalyzed hydrolysis.
Causality Behind Experimental Choices:
-
Choice of Catalyst (Acid vs. Base): Both strong acids (e.g., H₂SO₄, HCl) and strong bases (e.g., NaOH, KOH) can effectively catalyze the hydrolysis. The choice often depends on the stability of other functional groups in the molecule. Basic hydrolysis is often preferred as it can be less harsh on other sensitive functionalities.
-
Solvent: A protic solvent, such as water or a mixture of water and an alcohol (e.g., ethanol), is required to act as the nucleophile in the hydrolysis reaction.
-
Temperature: The hydrolysis of nitriles typically requires elevated temperatures to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol describes the hydrolysis of this compound to 2-methoxynicotinic acid using potassium hydroxide.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Base: Add potassium hydroxide (4.0-5.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. A precipitate of 2-methoxynicotinic acid will form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain 2-methoxynicotinic acid.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they are extensively used to functionalize heterocyclic compounds.[4] In the context of this compound, these reactions typically occur at the less sterically hindered and more electronically favorable positions of the pyridine ring, often requiring prior functionalization (e.g., halogenation) of the ring. However, for the purpose of this guide, we will focus on the derivatization of the nicotinic acid scaffold after the hydrolysis of this compound, or by leveraging the reactivity of a halogenated precursor.
a) Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[5] This reaction is instrumental in synthesizing biaryl and vinyl-substituted nicotinic acid derivatives.
-
Palladium Catalyst: A variety of Pd(0) and Pd(II) catalysts can be used, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The choice of catalyst and ligand can significantly influence the reaction efficiency and substrate scope.[6]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands like SPhos, are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[6]
-
Base: A base, typically an inorganic carbonate (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the organoboron species for transmetalation.[7]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical 5-bromo-2-methoxynicotinic acid methyl ester with an arylboronic acid.
Materials:
-
5-Bromo-2-methoxynicotinic acid methyl ester
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene
-
Water
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube, add 5-bromo-2-methoxynicotinic acid methyl ester (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene and water (e.g., 10:1 v/v) to the flask.
-
Heating: Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methoxynicotinic acid methyl ester.
b) Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine in the presence of a base.[8][9] This reaction is highly valuable for the synthesis of 2-amino- and 2-anilino-nicotinic acid derivatives.
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to promote the reductive elimination step and prevent side reactions.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).[9]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.
This protocol describes a general procedure for the Buchwald-Hartwig amination of a hypothetical 6-chloro-2-methoxynicotinonitrile with a primary or secondary amine.
Materials:
-
6-Chloro-2-methoxynicotinonitrile
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 6-chloro-2-methoxynicotinonitrile (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq) to a Schlenk flask or sealed tube.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask.
-
Heating: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-2-methoxynicotinonitrile derivative.
c) Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[10] This reaction is an efficient method for introducing alkynyl substituents onto the nicotinic acid scaffold.
-
Dual Catalysis: The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to activate the terminal alkyne.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The amine base often serves as the solvent, though other aprotic solvents like THF or DMF can also be used.
This protocol provides a general procedure for the Sonogashira coupling of a hypothetical 4-iodo-2-methoxynicotinonitrile with a terminal alkyne.
Materials:
-
4-Iodo-2-methoxynicotinonitrile
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-iodo-2-methoxynicotinonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Then, add the terminal alkyne (1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-2-methoxynicotinonitrile.
Addition of Organometallic Reagents to the Nitrile Group
Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that can add to the electrophilic carbon of the nitrile group in this compound.[12] Subsequent hydrolysis of the resulting imine intermediate provides a ketone, effectively transforming the nitrile into a carbonyl group and introducing a new carbon-carbon bond.
a) Grignard Reaction
Grignard reagents (R-MgX) are widely used for the formation of carbon-carbon bonds.[10] Their reaction with nitriles offers a convenient route to ketones.
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware.[13]
-
Solvent: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the formation and stability of the Grignard reagent.
-
Work-up: An acidic work-up is required to hydrolyze the intermediate imine to the final ketone product.
This protocol describes the reaction of this compound with a Grignard reagent to form a 2-acylpyridine derivative.
Materials:
-
This compound
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether.
-
In a dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Addition to Nitrile:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of this compound in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up:
-
Carefully pour the reaction mixture onto a mixture of ice and aqueous hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or distillation to obtain the desired ketone.
b) Organolithium Addition
Organolithium reagents (R-Li) are even more reactive nucleophiles and stronger bases than Grignard reagents.[14] They react with nitriles in a similar fashion to yield ketones after hydrolysis.
-
Extreme Anhydrous and Inert Conditions: Due to their high reactivity, organolithium reagents require even more stringent anhydrous and inert atmosphere conditions than Grignard reagents.
-
Low Temperature: Reactions are often carried out at low temperatures (e.g., -78 °C) to control the reactivity and prevent side reactions.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are used.
This protocol outlines the addition of an organolithium reagent to this compound.
Materials:
-
This compound
-
Organolithium reagent (e.g., n-butyllithium in hexanes, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous ammonium chloride (NH₄Cl), saturated
-
Schlenk flask
-
Dry ice/acetone bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add the organolithium reagent (1.1 eq) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
Data Presentation: A Comparative Overview of Synthetic Transformations
The following table summarizes the key features of the discussed synthetic transformations of this compound derivatives, providing a quick reference for selecting the most appropriate method for a given synthetic target.
| Transformation | Reagents/Catalysts | Product Type | Key Advantages | Common Challenges |
| Hydrolysis | Strong acid (H₂SO₄) or base (KOH) | Carboxylic Acid | High yield, straightforward procedure | Harsh conditions may affect other functional groups |
| Suzuki Coupling | Pd catalyst, phosphine ligand, base, boronic acid | Aryl/Vinyl Substituted | Excellent functional group tolerance, wide availability of boronic acids | Requires a halogenated precursor, potential for catalyst poisoning |
| Buchwald-Hartwig | Pd catalyst, bulky phosphine ligand, strong base, amine | Amino/Anilino Substituted | Broad amine scope, mild conditions for C-N bond formation | Requires a halogenated precursor, sensitivity to air and moisture |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base, alkyne | Alkynyl Substituted | Mild conditions, direct introduction of alkynes | Requires a halogenated precursor, potential for alkyne homocoupling |
| Grignard Reaction | Grignard reagent (R-MgX), anhydrous ether | Ketone | Readily available reagents, forms C-C bonds | Requires strictly anhydrous conditions, basicity can cause side reactions |
| Organolithium Add. | Organolithium reagent (R-Li), anhydrous ether | Ketone | Highly reactive, good for sterically hindered substrates | Requires very strict anhydrous and inert conditions, low temperatures |
Conclusion: A Gateway to Novel Nicotinic Acid Derivatives
This compound stands as a highly valuable and versatile precursor for the synthesis of a wide array of substituted nicotinic acids. The methodologies detailed in this guide, from fundamental hydrolysis to sophisticated palladium-catalyzed cross-coupling and organometallic additions, provide a robust toolkit for researchers in the field. By understanding the principles behind each reaction and adhering to the detailed protocols, scientists can effectively leverage the reactivity of this building block to construct novel molecular architectures with significant potential in drug discovery and materials science. The continued exploration of the synthetic utility of this compound will undoubtedly lead to the development of new and important chemical entities.
References
- Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Available from: [Link]
-
Master Organic Chemistry. Addition of Grignard Reagents to Nitriles to Give Ketones (After Hydrolysis). Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
-
Chemistry LibreTexts. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Available from: [Link]
-
ResearchGate. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Available from: [Link]
-
National Institutes of Health. Forming Tertiary Organolithiums and Organocuprates from Nitrile Precursors and their Bimolecular Reactions with Carbon Electrophiles to Form Quaternary Carbon Stereocenters. Available from: [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available from: [Link]
-
ResearchGate. Synthesis of 2-aminonicotinic acid. Available from: [Link]
-
Myers, A. G. organolithium reagents 1. Available from: [Link]
-
Royal Society of Chemistry. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Available from: [Link]
-
YouTube. synthesis of organolithium reagents. Available from: [Link]
-
ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. Available from: [Link]
-
PubMed. A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Available from: [Link]
-
National Institutes of Health. Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]
-
National Institutes of Health. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]
-
MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available from: [Link]
-
ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
-
National Institutes of Health. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Available from: [Link]
-
Organic Syntheses. 8 - Organic Syntheses Procedure. Available from: [Link]
- Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
-
MDPI. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Available from: [Link]
-
MDPI. Featured Reviews in Organic Chemistry. Available from: [Link]
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Application Notes and Protocols for the Utilization of 2-Methoxynicotinonitrile in Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic construction of diverse and functionally rich compound libraries is paramount for the identification of novel therapeutic agents. 2-Methoxynicotinonitrile, a versatile pyridine-based building block, has emerged as a valuable scaffold for the synthesis of such libraries. Its unique arrangement of a methoxy group, a nitrile moiety, and an accessible pyridine core provides multiple handles for chemical diversification. This document provides an in-depth guide to the strategic application of this compound in the generation of compound libraries, complete with detailed experimental protocols and an exploration of the underlying chemical principles.
Introduction: The Strategic Advantage of this compound
This compound (3-Cyano-2-methoxypyridine) is a heterocyclic compound that serves as a highly valuable intermediate in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries.[1] The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in bioactive compounds and approved drugs.[2] The presence of the methoxy and nitrile groups on this core imparts specific reactivity that allows for a wide range of chemical transformations, making it an ideal starting point for diversity-oriented synthesis.[3]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 7254-34-4 | [4][5] |
| Molecular Formula | C₇H₆N₂O | [4] |
| Molecular Weight | 134.14 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 58-62 °C | [1] |
| Purity | Typically ≥97% | [1] |
Safety Considerations: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Strategies for Library Generation
The strategic value of this compound lies in its capacity for controlled, sequential, or parallel modification at three key positions: the nitrile group, the methoxy group, and the pyridine ring itself. This allows for the generation of libraries with diverse substitution patterns and functional group arrays.
Figure 1: Diversification strategies for this compound.
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry, enabling the rapid assembly of complex molecules from three or more starting materials in a single step.[8][9] this compound can be a valuable component in MCRs for the synthesis of highly substituted pyridine libraries. While direct participation of this compound in well-known named MCRs is less documented, its derivatives, particularly those where the nitrile group is transformed, can be employed in reactions like the Ugi or Passerini reactions.
A more direct approach involves the synthesis of pyridine scaffolds using MCRs where a nicotinonitrile derivative is a key precursor.[10][11] For instance, variations of the Hantzsch pyridine synthesis or related methodologies can be adapted to generate libraries of substituted pyridines.
Protocols for Library Synthesis
The following protocols are illustrative examples of how this compound can be used to generate diverse compound libraries. These protocols are designed for parallel synthesis in 24- or 96-well plates.
Protocol 1: Synthesis of a 2-Aminonicotinamide Library
This two-step protocol first involves the nucleophilic aromatic substitution of the methoxy group with a diverse set of primary and secondary amines, followed by hydrolysis of the nitrile to the corresponding amide.
Figure 2: Workflow for 2-Aminonicotinamide library synthesis.
Step 1: Synthesis of 2-Amino-nicotinonitrile Library
-
Reagents and Materials:
-
This compound
-
Library of primary and secondary amines (e.g., benzylamine, morpholine, piperidine derivatives)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
24- or 96-well reaction block with magnetic stirring
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To each well of the reaction block, add this compound (1.0 eq).
-
Add the corresponding amine from the library (1.2 eq) to each well.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to each well.
-
Add anhydrous DMF or DMSO to each well to achieve a final concentration of 0.5 M.
-
Seal the reaction block and heat to 80-120 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction block to room temperature.
-
Quench the reaction by adding water to each well.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extracts to afford the crude 2-amino-nicotinonitrile library.
-
Step 2: Synthesis of 2-Aminonicotinamide Library
-
Reagents and Materials:
-
Crude 2-amino-nicotinonitrile library from Step 1
-
Hydrogen peroxide (30% aq. solution)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethanol or DMSO
-
-
Procedure:
-
Dissolve the crude 2-amino-nicotinonitrile from each well in a mixture of ethanol and DMSO.
-
To each well, add the NaOH solution followed by the dropwise addition of hydrogen peroxide at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solids and wash with water to obtain the 2-aminonicotinamide library.
-
Protocol 2: Synthesis of a Fused Thieno[2,3-b]pyridine Library
This protocol utilizes the Gewald reaction, a multicomponent reaction, to construct a library of fused thieno[2,3-b]pyridines starting from a ketone/aldehyde library, an active methylene nitrile (malononitrile), and elemental sulfur, with a derivative of this compound as a key intermediate.
Figure 3: Workflow for Thieno[2,3-b]pyridine library synthesis.
-
Note: This protocol requires the conversion of this compound to a more reactive intermediate like 2-chloro-3-cyanopyridine. This can be achieved by demethylation to 2-hydroxy-3-cyanopyridine followed by chlorination.
-
Reagents and Materials:
-
Library of ketones or aldehydes
-
Malononitrile
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol
-
2-Chloro-3-cyanopyridine
-
Potassium carbonate (K₂CO₃)
-
DMF
-
-
Procedure:
-
Gewald Reaction: In a set of reaction vessels, combine the ketone/aldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine and stir the mixture at 40-50 °C for 1-2 hours.
-
Monitor the formation of the 2-aminothiophene intermediate by LC-MS.
-
Cyclization: To the crude 2-aminothiophene mixture, add 2-chloro-3-cyanopyridine (1.0 eq), K₂CO₃ (2.0 eq), and DMF.
-
Heat the reaction mixture to 100-120 °C for 8-16 hours.
-
Monitor the formation of the fused thieno[2,3-b]pyridine product by LC-MS.
-
After completion, cool the reaction, add water, and extract with an organic solvent.
-
Purify the library members by parallel flash chromatography or preparative HPLC.
-
Characterization and Quality Control
For any compound library, rigorous quality control is essential. Each member of the synthesized library should be characterized to confirm its identity and purity.
Recommended Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the target compound and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a subset of the library to confirm the structure. For high-throughput analysis, 1D proton NMR is often sufficient.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the library compounds, often with UV detection at multiple wavelengths.
Conclusion
This compound is a powerful and versatile building block for the construction of diverse compound libraries for drug discovery and other applications. Its well-defined reactivity allows for the strategic and controlled introduction of a wide range of functional groups and molecular scaffolds. The protocols outlined in this document provide a starting point for researchers to harness the potential of this valuable chemical entity in their quest for novel bioactive molecules. The adaptability of these methods to parallel synthesis makes this compound an excellent choice for generating large and diverse libraries for high-throughput screening.
References
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- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). PMC - PubMed Central.
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- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). PMC - PubMed Central.
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- A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- This compound|CAS 7254-34-4|Supplier. (n.d.). Benchchem.
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- Synthesis of 2-substituted pyridines from pyridine N-oxides. (n.d.). Semantic Scholar.
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- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (n.d.). PMC.
- Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. (2024). JOCPR.
- Synthesis of Fused Heterocycles, Volume 47, Part 2. (n.d.). Wiley.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). MDPI.
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Introduction: The Strategic Value of the 2-Methoxynicotinonitrile Scaffold
An In-Depth Technical Guide to the Functionalization of the Pyridine Ring of 2-Methoxynicotinonitrile
This compound, also known as 3-Cyano-2-methoxypyridine, is a highly versatile heterocyclic building block in modern organic synthesis.[1] Its structure, featuring a pyridine core substituted with a methoxy group at the 2-position and a cyano group at the 3-position, makes it a valuable precursor in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]
The reactivity of the pyridine ring is dictated by a delicate interplay of electronic effects. The ring nitrogen atom renders the system electron-deficient, predisposing it to nucleophilic attack, especially at the C2, C4, and C6 positions.[3] This effect is modulated by the substituents:
-
The 2-methoxy group is a moderately activating, electron-donating group that influences regioselectivity in both metalation and electrophilic substitution reactions.
-
The 3-cyano group is a powerful electron-withdrawing group, which further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution.
Understanding these electronic characteristics is paramount for selectively modifying the pyridine core. This guide provides a detailed exploration of key functionalization strategies, complete with mechanistic insights and actionable laboratory protocols for researchers, scientists, and drug development professionals.
Strategy 1: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful technique for C-H functionalization that leverages the coordinating ability of a substituent to direct a strong base to deprotonate an adjacent position.[4] The methoxy group on this compound serves as an effective Directed Metalation Group (DMG), enabling regioselective functionalization.[5][6]
Mechanistic Rationale: The oxygen atom of the methoxy group acts as a Lewis base, coordinating to the Lewis acidic lithium of an organolithium reagent (e.g., n-BuLi, s-BuLi).[7] This coordination brings the strong base into proximity with the C-H bonds ortho to the DMG, dramatically increasing the kinetic acidity of the C6 and C4 protons and facilitating deprotonation to form a thermodynamically stable aryllithium intermediate.[6][8] Subsequent reaction with an electrophile installs a new functional group with high regioselectivity. Given the pyridine nitrogen's own directing effect towards C6, this position is a highly favored site for deprotonation.
Caption: Workflow for Directed ortho-Metalation (DoM).
Protocol: C6-Iodination of this compound via DoM
This protocol describes the selective introduction of an iodine atom at the C6 position, creating a valuable handle for subsequent cross-coupling reactions.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | MilliporeSigma |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Iodine (I₂) | ACS Reagent, >99.8% | Sigma-Aldrich |
| Saturated aq. NH₄Cl solution | Lab Grade | Fisher Scientific |
| Saturated aq. Na₂S₂O₃ solution | Lab Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Lab Grade | Fisher Scientific |
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-iodo-2-methoxynicotinonitrile.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is far less common for typical carbocyclic aromatic rings like benzene.[9] This reactivity is enhanced by the presence of a good leaving group (e.g., a halide) and electron-withdrawing groups that can stabilize the key reaction intermediate.[10]
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] First, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (e.g., C6-Cl). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][11] For pyridine systems, attack at the C2 or C6 positions is particularly favorable as the negative charge can be delocalized onto the electronegative ring nitrogen atom, providing significant stabilization. In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring.
Caption: The Addition-Elimination Mechanism of SNAr.
Protocol: Synthesis of 6-Amino-2-methoxynicotinonitrile
This protocol demonstrates the displacement of a chloride leaving group at the C6 position with an amine nucleophile. The required starting material, 6-chloro-2-methoxynicotinonitrile, can be synthesized from related precursors.[12]
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| 6-Chloro-2-methoxynicotinonitrile | >95% | Combi-Blocks |
| Ammonia | 7 N solution in MeOH | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Saturated aq. NaHCO₃ solution | Lab Grade | Fisher Scientific |
Procedure:
-
Setup: In a sealed pressure vessel equipped with a magnetic stir bar, combine 6-chloro-2-methoxynicotinonitrile (1.0 eq) and 1,4-dioxane (approx. 0.3 M).
-
Nucleophile Addition: Add the methanolic ammonia solution (5.0 eq).
-
Heating: Seal the vessel tightly and heat the reaction mixture to 100 °C in an oil bath behind a blast shield.
-
Reaction Time: Maintain the temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Concentration: Cool the reaction vessel to room temperature before carefully opening. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Workup: Redissolve the residue in ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford 6-amino-2-methoxynicotinonitrile.
Strategy 3: Palladium-Catalyzed Cross-Coupling
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation.[13] The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide or triflate, is particularly robust and widely used.[14][15] To apply this to this compound, the ring must first be functionalized with a suitable leaving group, such as the iodine atom installed via the DoM protocol above.
Mechanistic Rationale: The Suzuki-Miyaura catalytic cycle involves three key steps:[15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 6-iodo-2-methoxynicotinonitrile), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of 6-Iodo-2-methoxynicotinonitrile
This protocol describes the coupling of 6-iodo-2-methoxynicotinonitrile with phenylboronic acid to synthesize 2-methoxy-6-phenylnicotinonitrile.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| 6-Iodo-2-methoxynicotinonitrile | As synthesized | N/A |
| Phenylboronic Acid | >95% | Sigma-Aldrich |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
| Deionized Water | N/A | N/A |
| Celite® | Filtering Agent | Sigma-Aldrich |
Procedure:
-
Setup: To a round-bottom flask, add 6-iodo-2-methoxynicotinonitrile (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.05 eq).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (to achieve approx. 0.1 M concentration of the limiting reagent).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Reaction Time: Stir at this temperature for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Cooling & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Workup: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired 2-methoxy-6-phenylnicotinonitrile.
Conclusion and Outlook
The this compound scaffold offers multiple avenues for chemical functionalization. By leveraging modern synthetic methodologies such as directed metalation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling, researchers can selectively modify the pyridine core at various positions. The protocols and mechanistic principles detailed in this guide provide a robust framework for the synthesis of novel and diverse derivatives, empowering the discovery of new therapeutic agents and advanced materials. Careful consideration of the electronic properties of the ring and the interplay of the directing groups is essential for achieving desired regiochemical outcomes and advancing the synthetic utility of this valuable intermediate.
References
- The Role of this compound in Fine Chemical Manufacturing. Google Cloud.
- This compound|CAS 7254-34-4|Supplier - Benchchem. BenchChem.
- Directed ortho metal
- Directed (ortho)
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- Directed Metalation: A Survival Guide - Baran Lab.
- Directed Ortho Metal
- Directed Ortho Metalation (DOM) - Organic Chemistry Portal. Organic Chemistry Portal.
- Nucleophilic aromatic substitution - Wikipedia. Wikipedia.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry.
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- The Suzuki Reaction - Andrew G Myers Research Group. Myers Research Group, Harvard University.
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- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
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synthetic routes to bioactive molecules starting from 2-Methoxynicotinonitrile
Strategic Synthesis of Bioactive Heterocycles from 2-Methoxynicotinonitrile
Abstract
This compound (3-cyano-2-methoxypyridine) is a highly versatile and valuable heterocyclic building block in the field of medicinal chemistry and drug discovery.[1] Its unique arrangement of a nitrile, a methoxy group, and a pyridine ring nitrogen offers multiple reactive handles for constructing complex molecular architectures. This guide provides an in-depth exploration of synthetic routes starting from this compound to produce scaffolds of significant biological interest, including pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are core components of numerous kinase inhibitors and other therapeutic agents. Detailed, field-tested protocols, mechanistic insights, and strategic considerations are presented for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of this compound
This compound is a pyridine derivative distinguished by a cyano group at the 3-position and a methoxy group at the 2-position.[1] This substitution pattern makes it an ideal precursor for a range of synthetic transformations. The electron-withdrawing nitrile group activates the pyridine ring for certain reactions, while the 2-methoxy group is an excellent leaving group for nucleophilic aromatic substitution (SNAr). Furthermore, the nitrile group itself is a versatile functional handle that can be hydrolyzed, reduced, or, most importantly, serve as an electrophilic partner in cyclization reactions to form fused heterocyclic systems.[2]
The strategic importance of this starting material lies in its ability to provide rapid access to privileged scaffolds in medicinal chemistry. Pyridine and its fused derivatives are ubiquitous in pharmaceuticals due to their ability to form key hydrogen bonds and engage in pi-stacking interactions with biological targets.[3][4] This document outlines two primary synthetic trajectories that leverage the inherent reactivity of this compound to build potent bioactive molecules.
Caption: Divergent synthetic pathways from this compound.
Synthetic Route I: Synthesis of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine core is a foundational scaffold for a multitude of kinase inhibitors targeting enzymes like mTOR, STK3/4, and others involved in cell signaling pathways crucial to cancer and inflammatory diseases.[5][6][7] The synthesis from this compound is a robust two-step process involving an initial SNAr reaction followed by a cyclization to construct the fused pyrimidine ring.
Step 1: Amination via Nucleophilic Aromatic Substitution
The first step involves the displacement of the 2-methoxy group with an amino group. This transformation is critical as it installs the necessary nitrogen nucleophile for the subsequent cyclization.
Causality: The methoxy group at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of both the ring nitrogen and the adjacent cyano group. Using a high concentration of an ammonia source, such as ammonium acetate, in a polar, high-boiling solvent drives the reaction to completion.
Protocol 2.1: Synthesis of 2-Aminonicotinonitrile
-
Reaction Scheme:
-
This compound + NH₄OAc → 2-Aminonicotinonitrile
-
-
Materials:
Reagent Molar Eq. MW ( g/mol ) Amount This compound 1.0 134.13 5.00 g Ammonium Acetate 10.0 77.08 28.7 g | Pyridine | - | 79.10 | 50 mL |
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (5.00 g, 37.3 mmol) and ammonium acetate (28.7 g, 373 mmol).
-
Add pyridine (50 mL) to the flask. The use of pyridine as a solvent also acts as a base to facilitate the reaction.
-
Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into 200 mL of ice-cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL) and dry under vacuum to yield 2-aminonicotinonitrile as a solid. The product can be recrystallized from ethanol if further purification is needed.[8]
-
Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidin-4-one Core
With the 2-aminonicotinonitrile in hand, the fused pyrimidine ring can be constructed. A common method involves reaction with urea, which provides the necessary carbonyl carbon and nitrogen atom for the pyrimidinone ring.
Causality: This reaction proceeds via thermal fusion. At high temperatures, urea decomposes to generate isocyanic acid (HNCO) in situ. The amino group of the 2-aminonicotinonitrile attacks the isocyanic acid, followed by an intramolecular cyclization where the newly formed urea nitrogen attacks the nitrile carbon. Tautomerization of the resulting imine yields the stable aromatic pyridopyrimidinone.
Protocol 2.2: Synthesis of 2-Amino-7-methyl-5-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one (Representative Example)
Note: This protocol is adapted from a general procedure for this type of cyclization. The starting material for this specific example would be a substituted 2-aminonicotinonitrile.
-
Reaction Scheme:
-
Substituted 2-Aminonicotinonitrile + Urea → Substituted Pyrido[2,3-d]pyrimidin-4-one
-
-
Materials:
Reagent Molar Eq. MW ( g/mol ) Amount 2-Aminonicotinonitrile derivative 1.0 - (e.g., 0.01 mol) | Urea | 1.0 | 60.06 | (e.g., 0.01 mol) |
-
Procedure:
-
In a dry round-bottom flask or thick-walled glass tube, thoroughly mix the 2-aminonicotinonitrile derivative (0.01 mol) and urea (0.01 mol).
-
Heat the mixture in an oil bath to 180-190 °C. The mixture will melt and then solidify as the reaction proceeds.
-
Maintain the temperature for 1-2 hours.
-
Allow the reaction to cool to room temperature. The solid mass is the crude product.
-
Triturate the solid with hot ethanol (30 mL), cool, and collect the product by vacuum filtration.
-
Wash the solid with diethyl ether and dry to afford the pure pyrido[2,3-d]pyrimidin-4-one derivative.[8]
-
Synthetic Route II: Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine scaffold is another key pharmacophore, particularly for inhibitors of enzymes like cyclooxygenase (COX) and various kinases.[9] The synthesis leverages the reactivity of the 2-methoxy group with hydrazine, followed by a cyclization reaction that incorporates the nitrile group.
Protocol 3.1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine
Causality: This one-pot reaction is a powerful example of convergent synthesis. First, hydrazine hydrate acts as a nucleophile to displace the methoxy group, forming a 2-hydrazinonicotinonitrile intermediate. Under the reaction conditions, this intermediate does not need to be isolated. An intramolecular cyclization occurs where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This forms the fused pyrazole ring directly. The use of a high-boiling solvent like n-butanol or ethylene glycol is necessary to provide the thermal energy required for the cyclization step.
Caption: Experimental workflow for Pyrazolo[3,4-b]pyridine synthesis.
-
Reaction Scheme:
-
This compound + N₂H₄·H₂O → 3-Amino-1H-pyrazolo[3,4-b]pyridine
-
-
Materials:
Reagent Molar Eq. MW ( g/mol ) Amount This compound 1.0 134.13 5.00 g Hydrazine Hydrate (~64%) 3.0 50.06 5.60 mL | n-Butanol | - | 74.12 | 50 mL |
-
Procedure:
-
Combine this compound (5.00 g, 37.3 mmol) and n-butanol (50 mL) in a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer.
-
Add hydrazine hydrate (5.60 mL, ~112 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 6-10 hours, or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature. The product will typically precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol (2 x 15 mL) to remove residual solvent and impurities.
-
Dry the product under vacuum to yield 3-amino-1H-pyrazolo[3,4-b]pyridine as a crystalline solid.
-
Summary of Synthetic Routes & Bioactivity
| Starting Material | Key Transformation | Intermediate | Product Scaffold | Bioactive Class |
| This compound | SNAr with Amine Source | 2-Aminonicotinonitrile | Pyrido[2,3-d]pyrimidine | Kinase Inhibitors (e.g., mTOR, PI3K)[6][7] |
| This compound | SNAr & Cyclization w/ Hydrazine | 2-Hydrazinonicotinonitrile | Pyrazolo[3,4-b]pyridine | Kinase Inhibitors, Anti-inflammatory[9] |
Conclusion
This compound serves as a powerful and cost-effective starting material for the efficient synthesis of complex, bioactive heterocyclic compounds. The protocols detailed herein for the construction of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine cores represent reliable and scalable methods for accessing privileged scaffolds in modern drug discovery. By understanding the inherent reactivity of its functional groups, medicinal chemists can strategically leverage this building block to accelerate the development of novel therapeutic agents. These routes highlight the principles of synthetic economy, allowing for the rapid generation of molecular diversity from a common precursor.
References
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- Benchchem. (2026). This compound|CAS 7254-34-4|Supplier.
-
Bakheit, A. H., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. PubMed Central. Available at: [Link]
- Royal Society of Chemistry. (2026). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry.
- Biosynthesis of pyridine Deriv
- ResearchGate. (2026). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
-
Hassan, A. A., et al. (2008). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available at: [Link]
-
Al-Mourabit, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. Available at: [Link]
- J&K Scientific LLC. (2026). This compound | 7254-34-4.
-
Li, Y., et al. (2023). Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. PubMed Central. Available at: [Link]
-
González-López, V., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]
-
Zhang, T., et al. (2022). Advances in reversible covalent kinase inhibitors. PubMed Central. Available at: [Link]
- Royal Society of Chemistry. (2026). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry.
-
Martinelli, S., et al. (2020). Chemical and Structural Strategies to Selectively Target mTOR Kinase. PubMed Central. Available at: [Link]
- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system p
-
Zhang, Y., et al. (2012). Current development of the second generation of mTOR inhibitors as anticancer agents. PubMed Central. Available at: [Link]
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Application Notes and Protocols for Investigating the Enzymatic Reactions of 2-Methoxynicotinonitrile
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of enzymatic reactions involving 2-Methoxynicotinonitrile. As a substituted pyridine derivative, this molecule serves as an exemplary substrate for key metabolic enzyme families crucial in drug discovery and development. Rather than a simple list of procedures, this guide presents a strategic framework, explaining the biochemical rationale behind experimental designs. We provide detailed, validated protocols for studying the principal metabolic pathways, including oxidative metabolism by Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) enzymes, and hydrolytic conversion by nitrilases. The methodologies are designed to be self-validating through the integrated use of specific inhibitors and varied enzyme sources. Visual workflows and data tables are included to facilitate experimental planning and data interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Critical Role of Metabolic Profiling
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Biotransformation dictates the pharmacokinetic profile, influencing bioavailability, efficacy, and potential toxicity.[1][2] this compound, possessing a methoxy group, a nitrile moiety, and a nitrogen-containing heterocyclic (pyridine) core, represents a chemical scaffold whose metabolic pathways are of significant interest. The enzymatic modification of these functional groups can dramatically alter the compound's properties from lipophilic to hydrophilic, facilitating excretion.[3][4]
This guide outlines a multi-faceted approach to elucidating the enzymatic reactions of this compound. We will explore three primary, high-probability enzymatic transformations:
-
Phase I Oxidative Metabolism: Catalyzed by Cytochrome P450 (CYP) enzymes, primarily targeting the O-demethylation of the methoxy group.[5]
-
Phase I Oxidative Metabolism: Catalyzed by Aldehyde Oxidase (AO), targeting the oxidation of the electron-deficient pyridine ring.[6][7]
-
Hydrolytic Metabolism: Catalyzed by nitrilase enzymes, which convert the nitrile group into a carboxylic acid.[8][9]
By following the protocols herein, researchers can systematically identify active metabolic pathways, pinpoint the specific enzymes involved, and characterize the resulting metabolites.
Pathway Investigation 1: Cytochrome P450-Mediated Oxidation
Scientific Rationale
The Cytochrome P450 superfamily, located predominantly in the endoplasmic reticulum of hepatocytes, is the most significant enzyme system involved in Phase I drug metabolism.[5][10] These enzymes catalyze a wide range of oxidative reactions.[11] For this compound, two primary CYP-mediated reactions are anticipated: O-demethylation of the methoxy group to form a hydroxypyridine, and direct aromatic hydroxylation on the pyridine ring. These reactions introduce a polar hydroxyl group, marking the first step towards detoxification and elimination. Investigating this pathway typically begins with a broad screening in human liver microsomes (HLMs), which are rich in CYP enzymes, followed by reaction phenotyping with specific recombinant CYP isoforms to identify the key contributors.
Experimental Workflow: CYP Metabolism
Caption: Workflow for investigating CYP-mediated metabolism.
Protocol 1: In Vitro Metabolism Screening with Human Liver Microsomes
This protocol serves to determine if this compound is a substrate for CYP enzymes. The reaction relies on the cofactor NADPH, which provides the reducing equivalents for the CYP catalytic cycle.
Materials:
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock
-
This compound (Substrate), 10 mM stock in DMSO
-
Phosphate Buffer, 0.1 M, pH 7.4
-
NADPH Regeneration System (e.g., containing glucose-6-phosphate and G6P dehydrogenase) or 100 mM NADPH stock
-
Acetonitrile (ACN) with internal standard (e.g., 100 ng/mL tolbutamide) for quenching
-
96-well incubation plate and plate shaker/incubator
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix (excluding substrate and NADPH) containing phosphate buffer and HLMs. Pre-warm at 37°C for 5 minutes.
-
Initiate Reaction (Test Wells): To the master mix, add the substrate (this compound) to achieve the final desired concentration (e.g., 1 µM). Pre-incubate for 5 minutes at 37°C. To start the reaction, add NADPH to a final concentration of 1 mM.
-
Negative Control: Prepare parallel wells containing the master mix and substrate but replace the NADPH solution with an equal volume of phosphate buffer. This control accounts for any non-NADPH-dependent degradation.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: At each time point, stop the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples (e.g., 4000 rpm for 20 min at 4°C) to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to monitor the disappearance of the parent compound and the appearance of potential metabolites.
| Component | Stock Concentration | Final Concentration | Volume (per 100 µL rxn) |
| Phosphate Buffer | 0.1 M, pH 7.4 | 0.1 M | Varies |
| HLMs | 20 mg/mL | 0.5 mg/mL | 2.5 µL |
| Substrate | 10 mM | 1 µM | 0.1 µL |
| NADPH | 100 mM | 1 mM | 1 µL |
| Table 1: Recommended Reaction Conditions for HLM Screening. |
Protocol 2: Reaction Phenotyping with Recombinant CYPs
If metabolism is observed in HLMs, this protocol identifies the specific CYP isoform(s) responsible. It uses commercially available, individually expressed CYP enzymes.
Procedure: The procedure is analogous to Protocol 1, with the following key modifications:
-
Replace HLMs with a specific recombinant human CYP isoform (e.g., rCYP3A4, rCYP2D6, etc.) at a concentration recommended by the manufacturer (typically 10-50 pmol/mL).
-
Run parallel reactions for each major CYP isoform to compare the rates of metabolism.
-
A positive control substrate known to be metabolized by that specific isoform should be run to confirm enzyme activity.
Pathway Investigation 2: Aldehyde Oxidase-Mediated Oxidation
Scientific Rationale
Aldehyde Oxidase (AO) is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of N-heterocyclic compounds.[6][7] Unlike CYPs, AO catalysis does not require NADPH and uses water as the source of the oxygen atom incorporated into the substrate.[12] For this compound, AO is expected to catalyze the oxidation of the pyridine ring, typically at the carbon atom adjacent to the ring nitrogen, to form a pyridone metabolite. Due to its cytosolic location, liver S9 fractions or cytosol are the preferred enzyme sources for in vitro assays. Confirmation of AO involvement is achieved through the use of specific AO inhibitors.
Proposed Reaction Pathway: AO Metabolism
Caption: Proposed AO-catalyzed oxidation of this compound.
Protocol 3: Screening with Human Liver Cytosol and Specific Inhibitors
This protocol assesses the involvement of AO in the metabolism of this compound. The key to this assay is the comparison of metabolic rates in the presence and absence of a potent AO inhibitor.
Materials:
-
Pooled Human Liver Cytosol or S9 fraction, 20 mg/mL stock
-
This compound, 10 mM stock in DMSO
-
Phosphate Buffer, 0.1 M, pH 7.4
-
AO Inhibitor (e.g., Hydralazine), 10 mM stock in DMSO or water
-
Acetonitrile (ACN) with internal standard
Procedure:
-
Prepare Reagents: Prepare reaction mixtures in a 96-well plate.
-
Test Wells: Phosphate buffer, liver cytosol (e.g., final concentration 1 mg/mL), and substrate (e.g., final concentration 1 µM).
-
Inhibitor Wells: Same as Test Wells, but with the addition of a specific AO inhibitor at a concentration known to be effective (see Table 2).
-
Vehicle Control: For the inhibitor wells, add an equivalent volume of the inhibitor's solvent (e.g., DMSO) to a set of test wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes. The reaction is typically initiated by the addition of the substrate to the enzyme/buffer/inhibitor mix.
-
Incubation: Incubate at 37°C with gentle shaking for a defined time course (e.g., 0, 15, 30, 60, 120 minutes). Note that AO reactions can be slower than CYP reactions.
-
Quench and Process: Stop the reaction by adding 2 volumes of ice-cold ACN with an internal standard. Process the samples as described in Protocol 1 (centrifugation, supernatant transfer).
-
Analysis: Analyze by LC-MS/MS. A significant reduction in metabolite formation in the inhibitor wells compared to the vehicle control wells is strong evidence for AO-mediated metabolism.[12]
| Inhibitor | Typical Final Concentration | Target Enzyme(s) |
| Hydralazine | 10 - 100 µM | Aldehyde Oxidase (AO) |
| Raloxifene | 1 - 10 µM | Aldehyde Oxidase (AO) |
| Allopurinol | 10 - 100 µM | Xanthine Oxidase (XO) |
| Table 2: Common Inhibitors for Molybdo-flavoenzyme Assays.[12] |
Pathway Investigation 3: Nitrilase-Mediated Hydrolysis
Scientific Rationale
The nitrile functional group (-C≡N) is susceptible to enzymatic hydrolysis. Nitrilase enzymes (EC 3.5.5.1) catalyze the direct conversion of a nitrile to a carboxylic acid and ammonia in a single step. This pathway is a known route of biotransformation for certain xenobiotics. Research has demonstrated that related compounds, such as 2-chloroisonicotinonitrile, can be efficiently converted to their corresponding carboxylic acids by nitrilases.[8] Therefore, it is plausible that this compound could be hydrolyzed to 2-methoxy-nicotinic acid.
Proposed Reaction Pathway: Nitrilase Hydrolysis
Caption: Proposed nitrilase-catalyzed hydrolysis of this compound.
Protocol 4: General Assay for Nitrilase Activity
Screening for nitrilase activity is less standardized in typical drug metabolism labs. This protocol provides a general framework using a commercially available nitrilase as a starting point.
Materials:
-
Commercial Nitrilase preparation (e.g., from Aspergillus niger)
-
This compound, 10 mM stock in DMSO
-
Tris-HCl Buffer, 50 mM, pH 8.0
-
Quenching solution (e.g., 1 M HCl or ice-cold ACN)
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized nitrilase powder in Tris-HCl buffer according to the manufacturer's instructions. Keep on ice.
-
Reaction Setup: In microcentrifuge tubes, combine the Tris-HCl buffer and the enzyme solution. Pre-warm to the optimal temperature for the enzyme (e.g., 30-40°C).
-
Initiate Reaction: Start the reaction by adding the substrate, this compound, to a final concentration of 1-5 mM.
-
Negative Control: Prepare a control reaction with heat-inactivated enzyme or without any enzyme to check for non-enzymatic hydrolysis.
-
Incubation: Incubate the tubes at the optimal temperature with shaking for an extended period (e.g., 1, 4, 12, 24 hours), as nitrilase reactions can be slow.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Analysis:
-
Direct Product Detection: Analyze the samples by HPLC or LC-MS/MS to directly detect and quantify the formation of the expected product, 2-methoxy-nicotinic acid.
-
Ammonia Detection: Alternatively, the co-product, ammonia, can be quantified using a colorimetric assay kit (e.g., Berthelot's reagent). This coupled assay approach can provide a sensitive readout of enzyme activity.
-
Conclusion
The metabolic fate of this compound, a representative N-heterocyclic compound, can be systematically elucidated using a hypothesis-driven experimental approach. The protocols detailed in this guide provide a robust framework for investigating the roles of three major enzyme classes: Cytochrome P450s, Aldehyde Oxidase, and Nitrilases. By employing the appropriate enzyme sources (microsomes, cytosol), cofactors, and specific inhibitors, researchers can generate clear, interpretable data. This comprehensive metabolic profiling is an indispensable component of modern drug discovery, enabling the selection and optimization of candidates with favorable pharmacokinetic and safety profiles.
References
-
Vertex AI Search Result[13] : Protocol: - Squarespace. squarespace.com.
- The Role of Aldehyde Oxidase and Xanthine Oxidase in the Biotransformation of a Novel Negative Allosteric Modulator of Metabotropic Glutam
- Protocol for enzyme assays. The Royal Society of Chemistry.
- This compound|CAS 7254-34-4|Supplier - Benchchem. Benchchem.
- Time Course of Aldehyde Oxidase and Why It Is Nonlinear. PMC - NIH.
- Identification of aldehyde oxidase as the neonicotinoid nitroreductase. PubMed.
- Pharmacokinetics 4 - Metabolism. YouTube.
- Aldehyde Oxidase (AO)
- Chapter 6. Biotransformation of Xenobiotics. Casarett & Doull's Essentials of Toxicology, 2e.
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
- Biotransformation (Metabolism) Phase I Reactions (Pharmacokinetics Part 8) | Dr. Shikha Parmar. YouTube.
- Biochemistry, Biotransformation.
- Conjugation, Metabolism of Xenobiotics- Phase 2, Biotransformation, Detoxific
- Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransform
- Reaction pathway of hydroxylation of 2-chloroisonicotinonitrile to 2-chloroisonicotinic acid with nitrilase….
- Role of Cytochrome P-450 2E1 in Methacrylonitrile Metabolism and Disposition. PubMed.
- Drug metabolism in drug discovery and development. PMC - NIH.
- Role of drug metabolism in drug discovery and development | Request PDF.
- This compound | 7254-34-4. J&K Scientific LLC.
- Biochemistry, Cytochrome P450.
- US6582943B1 - Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin.
- A High‐Throughput Continuous Spectroscopic Assay to Measure the Activity of N
- Role of drug metabolism in drug discovery and development. PubMed.
- Evaluation of the Effect of Aldehyde Oxidase Inhibitors on 6-Mercaptopurine Metabolism.
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- 13. static1.squarespace.com [static1.squarespace.com]
flow chemistry applications for the synthesis of 2-Methoxynicotinonitrile analogs
Introduction
2-Methoxynicotinonitrile and its analogs are pivotal building blocks in the synthesis of a wide array of biologically active molecules, finding extensive application in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of the methoxy and cyano functionalities on the pyridine ring imparts unique electronic properties and provides a versatile handle for further chemical transformations.[2] Traditional batch synthesis of these compounds can present challenges related to reaction control, safety, and scalability.[3][4] Continuous flow chemistry offers a compelling alternative, enabling precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles, particularly for exothermic reactions or when handling hazardous reagents.[3][5][6] This application note provides a detailed protocol for the synthesis of this compound analogs via a nucleophilic aromatic substitution (SNAr) reaction in a continuous flow system.
The Advantages of Flow Chemistry for Heterocyclic Synthesis
Flow chemistry has emerged as a transformative technology in modern organic synthesis.[7] Its application to the synthesis of heterocycles, such as pyridine derivatives, offers several distinct advantages over conventional batch processing:[5][8]
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, significantly reducing the risks associated with exothermic events or the handling of toxic reagents.[3][4]
-
Precise Process Control: Flow reactors allow for exquisite control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields.[3][6]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange and efficient mixing, preventing the formation of hot spots and improving reaction selectivity.[3][6]
-
Scalability: Scaling up a reaction in a flow system is typically achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors.[9][10]
-
Telescoped Reactions: Continuous flow setups allow for the integration of multiple reaction and purification steps into a single, continuous process, reducing manual handling and overall production time.[9][10]
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound analogs can be efficiently achieved through the nucleophilic aromatic substitution of a suitable 2-halonicotinonitrile precursor with a methoxide source. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the 2-position of the ring towards nucleophilic attack.
This application note will focus on the reaction of 2-chloronicotinonitrile with sodium methoxide to yield this compound. This methodology can be readily adapted for the synthesis of various analogs by employing substituted 2-chloronicotinonitriles or other alkoxides.
Experimental Protocol: Continuous Flow Synthesis of this compound
This protocol describes a laboratory-scale continuous flow setup for the synthesis of this compound.
Reagents and Materials
-
2-Chloronicotinonitrile
-
Sodium methoxide (25 wt% solution in methanol)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Syringe pumps
-
Microreactor (e.g., PFA or stainless steel capillary, 10 mL internal volume)
-
T-mixer
-
Back pressure regulator (BPR)
-
Heating/cooling circulator
-
Collection vessel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the continuous synthesis of this compound.
Step-by-Step Methodology
-
Reactant Stream Preparation:
-
Stream A (Substrate): Prepare a 0.5 M solution of 2-chloronicotinonitrile in anhydrous methanol.
-
Stream B (Base): Use a commercial 25 wt% solution of sodium methoxide in methanol (approximately 4.38 M).
-
-
Flow System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
-
Set the heating/cooling circulator to the desired reaction temperature (e.g., 60 °C).
-
Set the back pressure regulator to maintain a constant pressure (e.g., 5 bar) to prevent solvent boiling and ensure smooth flow.
-
-
Reaction Execution:
-
Set the flow rate of Syringe Pump 1 (Stream A) to 0.5 mL/min.
-
Set the flow rate of Syringe Pump 2 (Stream B) to 0.114 mL/min to achieve a 1:1 molar ratio of reactants.
-
The combined flow rate will be 0.614 mL/min, resulting in a residence time of approximately 16.3 minutes in the 10 mL reactor.
-
Start the pumps simultaneously to introduce the reactant streams into the T-mixer and then into the heated microreactor.
-
Allow the system to reach a steady state (typically 3-4 reactor volumes) before collecting the product stream.
-
-
Work-up and Purification:
-
Collect the reactor output in a flask containing a quench solution (e.g., saturated aqueous ammonium chloride).
-
Once the desired amount of product has been collected, stop the pumps.
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
-
Process Parameters and Optimization
The following table summarizes key process parameters that can be optimized to maximize yield and purity.
| Parameter | Range | Rationale |
| Temperature | 40 - 80 °C | Higher temperatures generally increase the reaction rate, but may lead to side product formation. |
| Residence Time | 10 - 30 min | Longer residence times can increase conversion but may also promote degradation. This is controlled by the total flow rate and reactor volume. |
| Molar Ratio (Base:Substrate) | 1:1 - 1.5:1 | A slight excess of the nucleophile can drive the reaction to completion. |
| Concentration | 0.2 - 1.0 M | Higher concentrations increase throughput but may lead to solubility issues or increased exothermicity. |
| Back Pressure | 3 - 10 bar | Sufficient pressure is required to prevent solvent from boiling at the operating temperature. |
Conclusion
This application note demonstrates a robust and efficient method for the synthesis of this compound analogs using continuous flow chemistry. The described SNAr protocol offers significant advantages in terms of safety, control, and scalability compared to traditional batch methods. By leveraging the principles of flow chemistry, researchers and drug development professionals can accelerate the synthesis of these important heterocyclic building blocks, facilitating the discovery and development of new chemical entities.
References
-
L. M. Kamlet, "Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis," ResearchGate, 2021. [Link]
-
S. V. Ley, "Flow Chemistry for the Synthesis of Heterocycles," Springer Professional, 2015. [Link]
-
T. Vieira, et al., "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir," ResearchGate, 2020. [Link]
-
M. Baumann, et al., "A cyanide-free synthesis of nitriles exploiting flow chemistry," RSC Publishing, 2023. [Link]
-
"The Role of this compound in Fine Chemical Manufacturing," DC Fine Chemicals, 2023. [Link]
-
"Flow Chemistry," NJ Bio, Inc., 2022. [Link]
-
T. Vieira, et al., "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir," ACS Publications, 2020. [Link]
-
T. M. V. D. Pinho e Melo, et al., "Main advantages of flow chemistry on the drug discovery and development pipeline," ResearchGate, 2021. [Link]
-
J. D. Williams, "Flow Chemistry Enabling Efficient Synthesis," Organic Process Research & Development, 2020. [Link]
-
T. Vieira, et al., "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir," ACS Publications, 2020. [Link]
-
A. R. E. A. El-Azeem, et al., "A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation," ResearchGate, 2017. [Link]
-
A. R. E. A. El-Azeem, et al., "Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs," National Institutes of Health, 2021. [Link]
-
A. Adamo, et al., "Continuous Flow Synthesis of Anticancer Drugs," PMC - PubMed Central - NIH, 2021. [Link]
-
J. Britton and C. L. Raston, "Multi-step continuous-flow synthesis," ResearchGate, 2017. [Link]
-
J. P. Rageot, et al., "High-Yielding Flow Synthesis of a Macrocyclic Molecular Hinge," ChemRxiv, 2020. [Link]
-
J. Britton and T. F. Jamison, "The Assembly and Use of Continuous Flow Systems for Chemical Synthesis," DSpace@MIT, 2018. [Link]
-
"Continuous Flow Synthesis in Pharmaceutical Manufacturing," Mettler Toledo, 2023. [Link]
-
C. B. Kelly, "Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles," MDPI, 2020. [Link]
-
A. Adamo, et al., "Continuous Flow Synthesis of Anticancer Drugs," MDPI, 2021. [Link]
-
V. V. Dotsenko, et al., "2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review," PMC - NIH, 2021. [Link]
-
A. Adamo, et al., "Continuous Flow Synthesis of Anticancer Drugs," MDPI, 2021. [Link]
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- 9. HK1048814B - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 10. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Reactions with 2-Methoxynicotinonitrile: An Application Note
Introduction
2-Methoxynicotinonitrile is a versatile heterocyclic building block utilized in the synthesis of a wide array of functionalized pyridine derivatives for the pharmaceutical and agrochemical industries.[1] Its structure incorporates three key reactive sites: the pyridine ring nitrogen, the nitrile group, and the methoxy group. The strategic manipulation of these functional groups is paramount in complex synthetic routes. However, the inherent reactivity of each of these moieties can lead to undesired side reactions, necessitating the use of protecting groups to ensure chemoselectivity. This application note provides a comprehensive guide to protecting group strategies for reactions involving this compound, offering detailed protocols and the underlying chemical principles for researchers, scientists, and drug development professionals.
Understanding the Reactivity of this compound
The chemical behavior of this compound is dictated by the interplay of its functional groups. The pyridine nitrogen is basic and nucleophilic, the nitrile group is susceptible to nucleophilic attack at the electrophilic carbon, and the methoxy group is an electron-donating group that can influence the aromatic ring's reactivity and can be cleaved under harsh acidic or basic conditions.[2][3] Protecting group strategies are therefore essential to temporarily mask one or more of these groups, allowing for selective transformations at other positions of the molecule.
Protecting Group Strategies and Protocols
Protection of the Pyridine Nitrogen
The pyridine nitrogen can be protected to prevent its interference in reactions such as those involving strong bases or electrophiles. A common strategy is the formation of a pyridinium salt, which also has the effect of activating the pyridine ring towards nucleophilic attack.[1][4]
N-Benzylation is a robust method for protecting the pyridine nitrogen. The resulting N-benzylpyridinium salt is stable under various conditions and can be deprotected via hydrogenolysis.
Protocol: N-Benzylation of this compound
Materials:
-
This compound
-
Benzyl bromide
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq).
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, N-benzyl-2-methoxy-3-cyanopyridinium bromide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.
Protocol: Deprotection by Hydrogenolysis
Materials:
-
N-benzyl-2-methoxy-3-cyanopyridinium bromide
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Stir bar
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Dissolve the N-benzyl-2-methoxy-3-cyanopyridinium bromide (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
Causality Behind Experimental Choices:
-
Acetonitrile is a suitable polar aprotic solvent for the N-alkylation reaction.
-
A slight excess of benzyl bromide ensures complete consumption of the starting material.
-
Refluxing provides the necessary activation energy for the quaternization of the pyridine nitrogen.
-
Palladium on carbon is a highly effective catalyst for the cleavage of the N-benzyl bond via hydrogenolysis.
Visualization of N-Protection Workflow:
Caption: Logical flow for employing a protecting group strategy for the nitrile functionality.
Protection of the Methoxy Group
The methoxy group on the pyridine ring is an ether linkage and can be susceptible to cleavage under strongly acidic conditions. [3]If a reaction requires such conditions, the methoxy group may need to be temporarily converted to a more robust protecting group.
A common strategy for protecting a methoxy group is to first dealkylate it to the corresponding pyridone and then protect the hydroxyl group with a more stable protecting group, such as a silyl ether.
Protocol: O-Demethylation
Materials:
-
This compound
-
Pyridine hydrochloride or a Lewis acid such as BBr₃
-
Anhydrous solvent (e.g., DCM for BBr₃)
-
Stir bar
-
Round-bottom flask
Procedure:
-
Treat this compound with a strong acid or Lewis acid (e.g., BBr₃ in DCM at low temperature) to cleave the methyl ether and form 2-hydroxy-nicotinonitrile (2-pyridone).
Protocol: Silyl Ether Protection
Materials:
-
2-Hydroxynicotinonitrile
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous DMF
-
Stir bar
-
Round-bottom flask
Procedure:
-
To a solution of 2-hydroxynicotinonitrile (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq) and TBDMSCl (1.2 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography to obtain the TBDMS-protected pyridone.
Protocol: Deprotection of the Silyl Ether
Materials:
-
TBDMS-protected pyridone
-
Tetrabutylammonium fluoride (TBAF) solution in THF
-
THF
-
Stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the TBDMS-protected pyridone in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
The resulting 2-hydroxynicotinonitrile can then be re-methylated if desired.
Causality Behind Experimental Choices:
-
BBr₃ is a powerful Lewis acid capable of cleaving aryl methyl ethers.
-
TBDMSCl is a common silylating agent that forms a stable silyl ether, which is robust to many reaction conditions but can be selectively cleaved with a fluoride source.
-
Imidazole acts as a base to neutralize the HCl generated during the silylation and also as a catalyst.
-
TBAF is a specific reagent for the cleavage of silicon-oxygen bonds.
Data Summary Table:
| Protecting Group Strategy | Functional Group Protected | Protection Reagents | Deprotection Reagents | Key Considerations |
| N-Benzylation | Pyridine Nitrogen | Benzyl bromide, Acetonitrile | H₂, Pd/C | Activates the pyridine ring. |
| Triazole Formation | Nitrile Group | Hydrazine, Triethyl orthoformate | Acid/Base Hydrolysis | Deprotection can be harsh. |
| Silyl Ether Formation | Methoxy Group (via Hydroxyl) | 1. BBr₃; 2. TBDMSCl, Imidazole | TBAF | Requires a two-step protection process. |
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on the judicious application of protecting group strategies. By temporarily masking the reactive sites of the pyridine nitrogen, the nitrile group, or the methoxy group, chemists can achieve a high degree of control over their synthetic transformations. The protocols and strategies outlined in this application note provide a foundational framework for researchers to design and execute their synthetic routes with enhanced precision and efficiency. Careful consideration of the stability of the protecting groups to the planned reaction conditions and the orthogonality of their removal is crucial for the overall success of the synthesis.
References
- Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
ResearchGate. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Fine Chemical Manufacturing. Retrieved from [Link]
-
ResearchGate. (2016). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]
-
ResearchGate. (2018). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Retrieved from [Link]
-
MDPI. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
-
Wikipedia. (2024). Pyridine. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methoxynicotinonitrile
Welcome to the technical support center for the synthesis of 2-Methoxynicotinonitrile (CAS 7254-34-4). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and troubleshooting common experimental hurdles. As a vital heterocyclic building block in the pharmaceutical and fine chemical industries, mastering its synthesis is crucial for the efficient development of more complex molecules.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two predominant synthetic strategies for preparing this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and direct method. It involves the reaction of an activated pyridine ring, typically 2-chloronicotinonitrile , with a methoxide source, such as sodium methoxide , in a suitable solvent like methanol or an aprotic polar solvent.[2] The electron-withdrawing nitrile group and the ring nitrogen activate the 2-position for nucleophilic attack.
-
Multicomponent Reactions: More complex derivatives of this compound can be synthesized in a single step from three or more starting materials.[3] A common example involves the condensation of a chalcone, malononitrile , and sodium methoxide in methanol.[3] In this case, the sodium methoxide serves as both a base to deprotonate malononitrile and the source of the methoxy group.[3] While efficient for creating diverse derivatives, the SNAr approach is more common for synthesizing the parent compound.
Q2: My reaction yield is consistently low. What are the most likely general causes?
A2: Persistently low yields in this synthesis typically trace back to one of four critical areas:
-
Reagent Quality: The purity and reactivity of your starting materials, especially the sodium methoxide, are paramount.
-
Reaction Environment: The presence of water or other reactive impurities in the solvent can drastically reduce yield.
-
Side Reactions: Competing reaction pathways can consume starting materials or the desired product.
-
Suboptimal Conditions: The reaction may not be running at the optimal temperature, concentration, or stoichiometry for your specific setup.
Each of these points will be addressed in detail in the Troubleshooting Guide below.
Q3: What are the critical safety precautions for this synthesis?
A3: The synthesis of this compound involves several hazardous materials. A thorough risk assessment is mandatory.
-
Sodium Methoxide (CH₃ONa): Highly caustic and flammable. It reacts violently with water to produce methanol and sodium hydroxide.[4][5] It is also air and moisture sensitive.[6] Always handle under an inert atmosphere (e.g., argon or nitrogen) in a fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[6]
-
2-Chloronicotinonitrile (C₆H₃ClN₂): Harmful if swallowed or in contact with skin, and causes skin irritation.[7] Avoid inhalation of dust.
-
Solvents (e.g., Methanol, DMF): Methanol is toxic and flammable. Dimethylformamide (DMF) is a reproductive toxin. All handling should be performed in a well-ventilated chemical fume hood.[8]
Q4: How can I effectively monitor the reaction's progress?
A4: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (2-chloronicotinonitrile) from the product (this compound). The disappearance of the starting material spot indicates reaction completion.
-
GC-MS: This is a more quantitative method. A small aliquot of the reaction mixture can be quenched, diluted, and injected to determine the relative ratio of starting material to product.[9] This provides precise information on conversion rates.
Section 2: Troubleshooting Guide for Low Reaction Yield
This section addresses specific problems encountered during the SNAr synthesis from 2-chloronicotinonitrile and sodium methoxide.
Problem: Incomplete conversion of 2-chloronicotinonitrile.
Q: My TLC/GC analysis shows significant starting material remaining, even after prolonged reaction time. What should I investigate?
A: This is a classic issue often related to the activity of the nucleophile and the reaction conditions. The primary suspect is the sodium methoxide.
Causality: Sodium methoxide is highly hygroscopic and can degrade upon exposure to air and moisture.[4] It reacts with water to form sodium hydroxide and methanol, and with carbon dioxide from the air to form sodium carbonate.[4] Both sodium hydroxide and sodium carbonate are significantly less nucleophilic and basic (in an aprotic solvent context) than sodium methoxide, leading to incomplete reaction. Commercial batches of sodium methoxide can have variable levels of degradation, which is a known source of irreproducibility.[4]
Troubleshooting Workflow: Reagent & Condition Validation
Caption: Troubleshooting workflow for low conversion.
Problem: Significant byproduct formation observed.
Q: My crude NMR/LC-MS shows major impurities. What are the likely side reactions?
A: Besides incomplete conversion, two side reactions are common:
-
Hydrolysis of the Nitrile Group: If excessive water is present, particularly under basic conditions and at elevated temperatures, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). This is often an issue during aqueous workup if the pH becomes strongly basic or acidic for a prolonged period.
-
Reaction with Solvent/Impurities: In some cases, impurities within the solvent can lead to byproducts. For instance, if using technical-grade DMF, it can contain dimethylamine as an impurity, which can also act as a nucleophile.
Causality: The nitrile group is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. While generally stable, forcing conditions (high temperature, high concentration of water/hydroxide) can promote this pathway.
Preventative Measures:
-
Ensure Anhydrous Conditions: Use dry solvents and handle hygroscopic reagents under an inert atmosphere.[6]
-
Controlled Workup: When quenching the reaction, use a non-aqueous solvent first if possible. If using water, keep the temperature low (e.g., 0 °C) and neutralize the mixture promptly to a pH of ~7 before extraction. Avoid prolonged exposure to strongly acidic or basic aqueous conditions.
Problem: Difficulty in product isolation and purification.
Q: My product is difficult to purify. Column chromatography gives poor recovery, and it won't crystallize. What can I do?
A: this compound has a relatively low melting point (58-62°C), so it may not readily crystallize if impurities are present.[1] Poor recovery from silica gel chromatography can be due to the basicity of the pyridine nitrogen interacting strongly with the acidic silica.
Purification Strategy:
-
Workup: After quenching, perform a standard liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane). Wash the organic layer with brine to remove residual water and base.
-
Deactivate Silica Gel: If using column chromatography, consider pre-treating the silica gel. Make a slurry of silica in your starting eluent and add 1% triethylamine (or another volatile base) to neutralize the acidic sites. This will prevent your product from streaking or irreversibly binding to the column.
-
Alternative Purification: For thermally stable compounds, vacuum distillation can be an effective purification method for removing non-volatile impurities.
-
Crystallization: To induce crystallization, ensure the product is of high purity (>95%). Try dissolving the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, toluene) and then slowly cooling it. Adding a non-polar solvent (e.g., hexane) dropwise to a more polar solution of your product until turbidity appears can also induce crystallization.
Section 3: Protocol Optimization & Data
Q: How can I systematically optimize the reaction for maximum yield?
A: A systematic approach is key. Vary one parameter at a time while keeping others constant. The most impactful parameters to investigate are temperature, base equivalents, and concentration.
| Parameter | Range to Investigate | Rationale & Expert Insight |
| Temperature | 25°C to Reflux (Methanol) or 60-120°C (DMF) | Higher temperatures increase reaction rate but may also promote side reactions. Start at a moderate temperature (e.g., 60°C) and increase if conversion is slow. |
| Sodium Methoxide | 1.05 to 2.0 equivalents | A slight excess (1.1-1.2 eq.) is typically sufficient to drive the reaction to completion. A large excess can sometimes lead to more byproducts and makes the workup more difficult. |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase the reaction rate. However, very high concentrations might lead to solubility issues or poor heat transfer. A concentration of 0.5 M is a good starting point. |
| Solvent | Methanol vs. Polar Aprotic (DMF, NMP, DMSO) | Methanol can act as both the solvent and a source of methoxide in equilibrium. Polar aprotic solvents like DMF can accelerate SNAr reactions by better solvating the cation (Na⁺), leaving a more "naked" and reactive methoxide anion.[5] |
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloronicotinonitrile
This protocol is a representative example and should be adapted based on your specific laboratory equipment and safety procedures.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloronicotinonitrile (1.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous methanol (to make a ~0.5 M solution) via cannula or syringe.
-
Reagent Addition: In a separate flask under nitrogen, weigh sodium methoxide (1.2 eq.) and dissolve it in a small amount of anhydrous methanol. Transfer this solution to the reaction flask via cannula at room temperature. Caution: The dissolution of sodium methoxide can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 1-2 hours until the 2-chloronicotinonitrile is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to 0°C in an ice bath. Slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or crystallization as described in the troubleshooting section.
Protocol 2: Analytical Method - GC-MS for Reaction Monitoring
-
Sample Preparation: Withdraw ~0.1 mL of the reaction mixture using a syringe. Quench it in a vial containing 1 mL of ethyl acetate and 0.5 mL of water. Vortex thoroughly.
-
Extraction: Allow the layers to separate. Take ~0.5 mL of the top organic layer and pass it through a small plug of anhydrous sodium sulfate in a pipette to dry it.
-
Analysis: Dilute the dried sample further with ethyl acetate if necessary and inject it into the GC-MS.
-
Data Interpretation: Identify the peaks for 2-chloronicotinonitrile and this compound based on their retention times and mass spectra. Calculate the conversion by comparing the peak areas.[10]
Section 5: Visual Guides & Mechanisms
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a well-established SNAr mechanism, involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride).
Caption: SNAr mechanism for this compound synthesis.
References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. RSC Publishing. [Link]
-
Autech Industry Co.,Limited. (n.d.). The Role of this compound in Fine Chemical Manufacturing. [Link]
-
The Royal Society of Chemistry. (2012). Supplementary Information for Amidation of Esters Catalyzed by Sodium Methoxide. [Link]
-
PubMed Central (PMC). (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. [Link]
-
ResearchGate. (2025). Nitric Oxide Reacts with Methoxide | Request PDF. [Link]
-
Wikipedia. (n.d.). Sodium methoxide. [Link]
-
CompuChem. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. [Link]
-
Sciencemadness.org. (n.d.). Sodium Methoxide. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of the reaction of alkoxymethylidene malonate and malononitrile with hydrazines and anilines | Request PDF. [Link]
-
Organic Syntheses. (n.d.). 2-chloronicotinonitrile. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
PubChem - NIH. (n.d.). 2-Chloronicotinonitrile. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. rsc.org [rsc.org]
common byproducts in 2-Methoxynicotinonitrile reactions and their removal
Welcome to the technical support center for 2-Methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues related to byproduct formation and removal, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The primary byproducts typically arise from two main reaction pathways: hydrolysis of the nitrile group and demethylation of the methoxy group.
-
2-Methoxynicotinamide: This is formed by the partial hydrolysis of the nitrile group. It is often an intermediate in the complete hydrolysis to the carboxylic acid.
-
2-Methoxynicotinic Acid: Complete hydrolysis of the nitrile group, particularly under acidic or basic conditions, leads to the formation of 2-methoxynicotinic acid.[1][2]
-
2-Hydroxynicotinonitrile: Demethylation of the methoxy group can occur, especially when using strong Lewis acids or under harsh acidic conditions, yielding the corresponding phenol.[3][4][5][6]
Q2: My reaction is sluggish and I'm seeing a significant amount of starting material. What could be the issue?
A2: Incomplete conversion can be due to several factors. Firstly, ensure your reagents are pure and anhydrous, as moisture can interfere with many reactions. Secondly, reaction temperature and time may need optimization. Some reactions require elevated temperatures to proceed at a reasonable rate. Finally, consider the possibility of catalyst deactivation if you are using one.
Q3: I've isolated my product, but it has a brownish tint. What is the likely impurity?
A3: A brownish tint often indicates the presence of decomposition products or residual reagents from the reaction. For instance, reactions involving phosphorus pentachloride and phosphorus oxychloride can leave behind dark, oily residues if not properly quenched and removed.[7] Purification via recrystallization or column chromatography is typically effective in removing these colored impurities.
Q4: Can I use this compound in multi-component reactions?
A4: Yes, this compound can be a valuable component in multicomponent reactions (MCRs). Its nitrile and pyridine functionalities can participate in various cycloaddition and condensation reactions.[8] However, the compatibility of the reaction conditions with the methoxy and nitrile groups should be carefully considered to avoid unwanted side reactions.
II. Troubleshooting Guides
Guide 1: Managing Hydrolysis Byproducts (2-Methoxynicotinamide and 2-Methoxynicotinic Acid)
Hydrolysis of the nitrile group is a common side reaction, especially when reactions are performed in the presence of water, acids, or bases.[2][9][10]
Identifying the Problem:
-
TLC Analysis: Compare your reaction mixture to standards of this compound, 2-Methoxynicotinamide, and 2-Methoxynicotinic Acid. The acid will likely have a much lower Rf value on silica gel.
-
NMR Spectroscopy: The amide will show characteristic broad signals for the -NH2 protons, while the carboxylic acid will have a broad singlet for the -COOH proton.
Workflow for Minimizing and Removing Hydrolysis Byproducts:
A workflow for managing hydrolysis byproducts.
Detailed Protocols:
Protocol 1.1: Minimizing Hydrolysis During Reaction
-
Drying of Solvents and Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent). Use freshly opened or properly stored anhydrous reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
pH Control: If the reaction is sensitive to acid or base, consider using a non-nucleophilic buffer to maintain a neutral pH.
Protocol 1.2: Removal of 2-Methoxynicotinic Acid via Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic wash will deprotonate the acidic byproduct, 2-methoxynicotinic acid, forming the water-soluble sodium salt.[11]
-
Separation: Separate the aqueous layer. Repeat the wash if necessary.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product, free of the acidic byproduct.
| Byproduct | Removal Method | Principle |
| 2-Methoxynicotinic Acid | Aqueous basic wash (e.g., NaHCO3) | Acid-base extraction |
| 2-Methoxynicotinamide | Column chromatography or recrystallization | Difference in polarity |
Guide 2: Addressing Demethylation Byproduct (2-Hydroxynicotinonitrile)
Demethylation is often promoted by strong Lewis acids (e.g., BBr3, AlCl3) or strong Brønsted acids at elevated temperatures.[5][6][12]
Identifying the Problem:
-
TLC Analysis: The phenolic byproduct, 2-hydroxynicotinonitrile, will be significantly more polar than the starting material.
-
NMR Spectroscopy: The appearance of a broad singlet corresponding to the phenolic -OH proton and the disappearance of the methoxy singlet (-OCH3) are indicative of demethylation.
Workflow for Preventing and Separating Demethylation Byproducts:
Sources
- 1. 2-Methoxynicotinic acid | C7H7NO3 | CID 708093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Multicomponent Reactions [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 2-Methoxynicotinonitrile
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals encountering challenges with 2-methoxynicotinonitrile as a coupling partner. The unique electronic and steric properties of this substrate, stemming from the interplay between the pyridine nitrogen, the methoxy group, and the nitrile functionality, can present specific hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) - A Quick Diagnostic
Q1: My Suzuki coupling with this compound is giving very low to no yield. What's the most likely culprit?
A: The most common issue with 2-substituted pyridines is the inhibition or poisoning of the palladium catalyst.[1][2][3] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, disrupting the catalytic cycle. Your choice of ligand is critical to mitigate this effect.
Q2: I see my starting materials being consumed, but I'm not getting the desired product. What side reactions should I look for?
A: Common side reactions include protodeboronation of your boronic acid (or ester), homocoupling of the boronic acid, and dehalogenation of your aryl halide partner.[4][5][6] Under certain conditions, you might also observe hydrolysis of the nitrile group to an amide or carboxylic acid.[7][8][9]
Q3: Why is my reaction inconsistent, working one day and failing the next?
A: Inconsistent results often point to reagent instability or sensitivity to atmospheric conditions. Boronic acids are susceptible to decomposition, and the efficiency of the catalyst is highly dependent on the rigorous exclusion of oxygen.[5] The quality and dryness of your solvent and base are also critical factors.
In-Depth Troubleshooting Guide
Symptom 1: Low to No Product Yield
Q: I suspect catalyst inhibition is the problem. How do I solve it?
A: You are likely correct. The pyridine nitrogen in this compound can act as a ligand for the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive.
The Solution: Ligand Selection. The key is to use a ligand that is both sterically bulky and highly electron-donating.[1][10][11]
-
Steric Bulk: A bulky ligand physically shields the palladium center, preventing the pyridine nitrogen from coordinating as effectively.
-
Electron-Donating Ability: An electron-rich ligand makes the palladium center more electron-rich, which accelerates the rate-limiting oxidative addition step and promotes the desired catalytic turnover, outcompeting the inhibitory binding.[12][13]
Recommended Ligands: Highly effective ligands for coupling with 2-chloropyridines and other challenging heteroaryl halides often belong to the dialkylbiaryl phosphine class.[2]
| Ligand Class | Specific Examples | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Sterically demanding and highly electron-donating; excellent for challenging couplings.[2] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Strong σ-donors that promote oxidative addition.[13][14] |
| Ferrocene-Based | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Often a good starting point in screening, providing a good balance of steric and electronic properties.[15][16] |
Actionable Step: Screen a panel of ligands, starting with SPhos or XPhos, using a reliable palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.
Q: My boronic acid seems to be decomposing during the reaction. How can I confirm this and prevent it?
A: You are likely observing protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4] This is especially problematic with electron-rich or certain heteroaryl boronic acids.[5]
Confirmation: Look for the corresponding arene (Ar-H) byproduct from your boronic acid (Ar-B(OH)₂) in your crude reaction mixture by LC-MS or GC-MS.
Solutions:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from strong inorganic bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or even organic bases, although base selection is highly substrate-dependent.
-
Use a Boronic Ester: Boronic esters, particularly pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) esters, are often more stable than their corresponding boronic acids.[17][18] MIDA boronates offer the unique advantage of being highly stable to chromatography but slowly release the active boronic acid under the basic aqueous conditions of the Suzuki coupling.[17][18]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can facilitate protodeboronation. Try using a biphasic solvent system (e.g., Toluene/Water) or a polar aprotic solvent like dioxane with a carefully controlled amount of water.[19]
Experimental Workflow: Troubleshooting a Failed Reaction
The following diagram outlines a logical workflow for diagnosing and solving a failed Suzuki coupling with this compound.
Caption: Troubleshooting Decision Tree for Failed Suzuki Coupling.
Symptom 2: Significant Formation of Side Products
Q: I'm observing a significant amount of a byproduct with a mass corresponding to two boronic acid molecules coupled together. What is this and how do I stop it?
A: This is homocoupling , a reaction where two molecules of the organoborane couple to form a symmetrical biaryl (Ar-Ar).[5] This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate the homocoupling pathway.[5]
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard practice is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. For maximum effectiveness, use the freeze-pump-thaw technique (3 cycles).
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which require in-situ reduction that can be complex.[5][20]
Q: My nitrile group is being converted to a carboxylic acid. Why is this happening?
A: The nitrile group is susceptible to hydrolysis to form a primary amide and subsequently a carboxylic acid, especially under prolonged heating in the presence of water and a strong acid or base.[7][8][9][21][22] While the conditions for Suzuki coupling are typically basic, a strong base like NaOH or KOH combined with high temperatures and extended reaction times can promote this unwanted transformation.
Solutions:
-
Milder Base: Switch to a less aggressive base such as K₂CO₃ or Cs₂CO₃.
-
Control Water Content: While Suzuki reactions often benefit from some water, excess water can drive the hydrolysis. Use a defined amount of water in a solvent like dioxane rather than an aqueous solution if hydrolysis is a major issue.
-
Lower Temperature/Shorter Time: If the desired cross-coupling is fast enough, reducing the reaction temperature or time can minimize the extent of nitrile hydrolysis. This often requires a more active catalyst system (i.e., a better ligand).
The Suzuki Catalytic Cycle and Potential Failure Points
Understanding the catalytic cycle is key to diagnosing issues. For this compound, the primary challenges are catalyst inhibition and slow oxidative addition.
Caption: Suzuki Cycle with Failure Points for Pyridines.
Experimental Protocols
Protocol 1: General Screening for Optimal Conditions
This protocol is designed to efficiently screen ligands, bases, and solvents for your specific coupling partners.
-
Array Setup: In an array of reaction vials equipped with stir bars, add your aryl halide (1.0 equiv) and this compound boronic acid or ester (1.5 equiv).
-
Catalyst/Ligand Addition: To each designated vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the specific phosphine ligand to be screened (4 mol %).
-
Base Addition: Add the selected base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.5 equiv) to each vial.
-
Solvent and Degassing: Add the chosen solvent (e.g., Dioxane, Toluene, THF, often with 10-20% v/v water) to achieve a final concentration of ~0.1 M. Seal the vials and degas the mixture thoroughly by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the vial array in a preheated heating block (e.g., 80-110 °C) and stir for the designated time (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion to product and identify major byproducts. This allows for rapid identification of the most promising reaction conditions.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chemical Reviews, 95(7), 2457–2483.
- Putyera, K., & Kalesse, M. (2016). Pyridinylidenaminophosphines: Facile Access to Highly Electron‐Rich Phosphines.
- Moran, W. J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.RSC Advances, 11(53), 33435-33439.
- Cerne, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.Molecules, 25(18), 4284.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning.
- Vazquez, M. A., et al. (2006).
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Caron, S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.The Journal of Organic Chemistry, 70(4), 1244–1250.
- Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
- Hydrolysis of nitriles. Chemistry LibreTexts.
- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- EPIC LIGAND SURVEY: PHOSPHINES. Organic Chemistry @ University of Michigan.
- Acidic Hydrolysis of Nitriles. BYJU'S.
- J. C. V. Mallet, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Phosphine and Rel
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Molander, G. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.Chemical Science, 8(6), 4257–4262.
- Organometallic HyperTextBook: Phosphine Complexes.
- Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.Organic Letters, 9(10), 1851–1854.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Boronic Acid Mediated Reaction in the Solid St
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Boronic acid - Wikipedia. Wikipedia.
- Failed suzuki coupling, any suggenstions? Reddit r/Chempros.
- How can I solve my problem with Suzuki coupling?
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Suzuki cross-coupling reaction. YouTube.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Photoinduced deprotection of masked boronic acids enables light-triggered polycondens
- Burke, M. D., et al. (2011). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers.Macromolecules, 44(11), 4145–4150.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Sources
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- 20. chem.libretexts.org [chem.libretexts.org]
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- 22. chem.libretexts.org [chem.libretexts.org]
preventing hydrolysis of the nitrile group in 2-Methoxynicotinonitrile
Welcome to the technical support guide for 2-Methoxynicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile building block. Our focus is to provide in-depth, field-proven insights to help you anticipate and overcome common experimental challenges, particularly the unintended hydrolysis of the nitrile functional group.
Understanding the Challenge: The Mechanism of Nitrile Hydrolysis
The nitrile group (C≡N) in this compound, while relatively stable, is susceptible to hydrolysis under both acidic and basic aqueous conditions. This reaction typically proceeds in two stages: first, conversion to a primary amide (2-methoxynicotinamide), followed by further hydrolysis to the corresponding carboxylic acid (2-methoxynicotinic acid).[1][2][3] Controlling this reactivity is paramount for achieving desired synthetic outcomes.
The hydrolysis can be catalyzed by either acid or base:
-
Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation significantly increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a weak nucleophile like water.[1][4][5] Subsequent tautomerization leads to the amide intermediate.
-
Base-Catalyzed Hydrolysis : Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group.[5][6] This forms an imidic acid intermediate which then tautomerizes to the amide.[6]
Under harsh conditions with prolonged heating, the intermediate amide will also undergo hydrolysis to form the carboxylic acid.[7][8]
Troubleshooting Guide: Preventing Unwanted Hydrolysis
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
| Issue / Question | Potential Cause(s) | Recommended Solution & Rationale |
| Q1: I am observing significant formation of 2-methoxynicotinamide or 2-methoxynicotinic acid as a byproduct. What is happening? | Your reaction or workup conditions are likely too acidic or basic, or you are using elevated temperatures in the presence of water. | Solution: Re-evaluate your protocol. 1. pH Control: Ensure the pH is maintained as close to neutral as possible. If your reaction requires acidic or basic conditions, use the mildest possible reagents and lowest effective concentration. 2. Temperature: Run the reaction at the lowest feasible temperature. Hydrolysis rates increase significantly with heat.[9] 3. Anhydrous Conditions: If permissible, use anhydrous solvents and an inert atmosphere (N₂ or Ar) to strictly exclude water. |
| Q2: My reaction requires a strong base (e.g., NaOH, KOH), and my nitrile is hydrolyzing. How can I avoid this? | Aqueous strong bases are potent catalysts for nitrile hydrolysis.[2][10] The combination of hydroxide ions and heat is particularly detrimental. | Solution: 1. Use a Non-Nucleophilic Base: Consider using a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a sterically hindered base like potassium tert-butoxide in an anhydrous solvent. 2. Phase-Transfer Catalysis: If an inorganic base is necessary, a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a biphasic system can sometimes allow the reaction to proceed at a lower temperature and with less water, minimizing hydrolysis. |
| Q3: The nitrile group is surviving the reaction, but I am losing my product during the aqueous workup. How can I improve my extraction procedure? | Standard acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH) washes, especially if performed for extended periods, can cause hydrolysis on the separatory funnel. | Solution: 1. Use a Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will remove most water-soluble impurities without altering the pH.[11] 2. Buffered Washes: If a pH adjustment is necessary, use milder, buffered solutions like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8) or ammonium chloride (NH₄Cl, pH ~5) instead of strong acids or bases. 3. Minimize Contact Time: Perform washes quickly and avoid letting the layers sit together for extended periods. |
| Q4: How can I purify my product using column chromatography without risking hydrolysis on the silica gel? | Silica gel is inherently acidic and can retain water, creating a microenvironment that can catalyze the hydrolysis of sensitive compounds, especially during long purification runs. | Solution: 1. Deactivate the Silica: Slurry the silica gel with a solvent system containing a small amount of a neutralizer like triethylamine (~0.1-1%) before packing the column. This will neutralize the acidic sites. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil if your compound is particularly sensitive. 3. Speed: Do not leave the compound on the column for longer than necessary. Elute the product as efficiently as possible. |
Frequently Asked Questions (FAQs)
Q1: Under what specific conditions is the nitrile group of this compound most susceptible to hydrolysis? The nitrile group is most vulnerable under conditions involving strong acids (e.g., refluxing in >1M HCl or H₂SO₄) or strong bases (e.g., refluxing in >1M NaOH) in the presence of water.[10][12] The risk is substantially amplified by elevated temperatures and prolonged reaction times. Even mildly acidic or basic conditions can lead to slow hydrolysis over extended periods.
Q2: Is it possible to selectively hydrolyze the nitrile to the amide (2-methoxynicotinamide) without forming the carboxylic acid? Yes, this is achievable but requires carefully controlled, milder conditions. Stopping the hydrolysis at the amide stage is difficult with standard strong acid or base catalysis because the conditions required to hydrolyze the nitrile are often harsh enough to hydrolyze the resulting amide as well.[8] However, specialized methods exist:
-
Controlled Basic Hydrolysis: Using reagents like hydrogen peroxide in the presence of a base catalyst can sometimes favor amide formation.
-
Transition-Metal Catalysis: Certain platinum or rhodium catalysts can hydrate nitriles to amides under neutral conditions.[13]
Q3: How does the electronic nature of the 2-methoxypyridine ring influence the nitrile's stability? The pyridine ring is electron-withdrawing, which increases the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack compared to a simple benzonitrile. The 2-methoxy group is an electron-donating group, which partially counteracts this effect by donating electron density to the ring. However, the overall electron-deficient nature of the pyridine ring still renders the nitrile group reactive towards hydrolysis.
Q4: What is the best analytical method to monitor my reaction for potential nitrile hydrolysis? A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the appearance of new, more polar spots corresponding to the amide or carboxylic acid byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of byproducts. A stability-indicating HPLC method is the gold standard for this purpose.[14]
-
Infrared (IR) Spectroscopy: The nitrile group has a characteristic sharp absorbance peak around 2220-2240 cm⁻¹. Disappearance or reduction of this peak, coupled with the appearance of a strong carbonyl (C=O) stretch around 1650-1710 cm⁻¹, is a clear indicator of hydrolysis.
Core Preventative Strategies & Protocols
Experimental Design Workflow
To proactively avoid nitrile hydrolysis, follow this decision-making workflow when designing your experiment.
Protocol 1: Setting Up an Anhydrous Reaction
This protocol is essential when your reaction chemistry is sensitive to water or when you need to use reagents that react with water (e.g., organometallics, strong non-nucleophilic bases).
Objective: To create a water-free environment to prevent nitrile hydrolysis and protect sensitive reagents.
Materials:
-
Round-bottom flask with stir bar, condenser, and septum-inlet adapter (all oven- or flame-dried).
-
Anhydrous reaction solvent (e.g., THF, Dioxane, Toluene, DCM).
-
Inert gas source (Nitrogen or Argon) with a bubbler.
-
Syringes and needles (oven-dried).
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven (>120 °C) for at least 4 hours or by flame-drying under vacuum. Allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
System Assembly: Quickly assemble the glassware while it is still warm, and immediately place the system under a positive pressure of inert gas (N₂ or Ar). Use a bubbler to monitor the gas flow.
-
Reagent Addition (Solids): Briefly remove the adapter, add solid this compound and any other solid reagents against a positive flow of inert gas, and then quickly reseal the flask.
-
Solvent Addition: Add the anhydrous solvent via a dry syringe through the rubber septum.
-
Reagent Addition (Liquids): Add any liquid reagents via syringe.
-
Reaction: Stir the reaction under a constant positive pressure of inert gas for the required duration. If heating is necessary, attach a condenser and maintain the inert atmosphere.
Protocol 2: Neutral Aqueous Work-up Procedure
This protocol is designed to isolate your product after the reaction is complete, while minimizing the risk of hydrolysis during extraction.
Objective: To remove aqueous impurities and byproducts without exposing the nitrile to harsh pH conditions.
Materials:
-
Separatory funnel.
-
Organic extraction solvent (e.g., Ethyl Acetate, DCM).
-
Saturated aqueous sodium chloride solution (Brine).
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Rotary evaporator.
Procedure:
-
Reaction Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction was exothermic). Cautiously add deionized water or a saturated aqueous NH₄Cl solution to quench the reaction.
-
Solvent Removal (if applicable): If the reaction solvent is water-miscible (e.g., THF, Acetonitrile), remove it first under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous mixture to a separatory funnel. Add the organic extraction solvent (e.g., Ethyl Acetate) and shake vigorously. Allow the layers to separate.
-
Separation: Drain the lower layer (confirm which layer is which) and collect the organic layer.
-
Washing: Wash the collected organic layer sequentially with:
-
Deionized water (optional, to remove bulk water-soluble materials).
-
Saturated aqueous sodium chloride (Brine). This wash helps to break up emulsions and removes residual water from the organic layer. Perform each wash quickly to minimize contact time.
-
-
Drying: Drain the washed organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes until the solvent is clear.
-
Isolation: Filter or decant the dried organic solution away from the drying agent. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.
References
-
20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]
-
21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]
-
CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. (2024). YouTube. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]
-
Protecting group. (n.d.). Wikipedia. [Link]
-
Selective hydrolysis of nitriles to amides using acetaldoxime as a water surrogate. (n.d.). Organic Syntheses. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. (n.d.). Indian Journal of Chemistry. [Link]
-
Hydrolysis of nitriles. (n.d.). Chemguide. [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
-
Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology. (2017). ResearchGate. [Link]
-
The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of β-nicotinamide riboside using an efficient two-step methodology. (2018). PMC. [Link]
- Preparation method of 2-hydroxy-4-methylthio butyric acid metal chelate. (n.d.).
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]
-
Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025). Save My Exams. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
-
Stepwise synthesis of the 2 : 1 cocrystal of nicotinamide and suberic acid, via the intermediate 1. (n.d.). ResearchGate. [Link]
-
Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. (n.d.). Helmsman Group. [Link]
-
Degradation Kinetic Study of Melatonin in Alkaline and Acidic Medium by Validated Stability Indicating HPTLC Method. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2025). ResearchGate. [Link]
-
JBSNF-000088 (6-Methoxynicotinamide). (n.d.). MedChemExpress. [Link]
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Methoxynicotinonitrile
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxynicotinonitrile (CAS 7254-34-4), a key intermediate in the pharmaceutical and agrochemical industries.[1] The focus of this document is the critical management of the exothermic nature of the primary synthetic route—a nucleophilic aromatic substitution (SNAr)—to ensure operational safety, reaction efficiency, and product purity.
Section 1: Reaction Overview and Core Hazard Analysis
The synthesis of this compound is most commonly achieved by the reaction of 2-chloronicotinonitrile with sodium methoxide. This transformation is a classic example of a nucleophilic aromatic substitution.
Reaction Scheme:
The primary operational hazard associated with this synthesis is a thermal runaway .[2] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure.[2][3] This can result in violent boiling, vessel over-pressurization, and potentially, the release of hazardous materials.[2] The root cause of the exotherm is the high reactivity of sodium methoxide, a strong base and nucleophile, with the electron-deficient pyridine ring of the substrate.[4][5]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues and questions that may arise during the experimental process.
Q1: My reaction temperature is increasing far too quickly after adding only a small amount of sodium methoxide. What immediate steps should I take?
A1: A rapid temperature spike is a clear indicator that the rate of heat generation is overwhelming your cooling system's capacity. This is a critical situation requiring immediate action to prevent a thermal runaway.[2]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the sodium methoxide solution.
-
Maximize Cooling: Ensure your cooling bath is at its lowest effective temperature and has sufficient volume. If using a chiller, set it to its maximum cooling power. Add more ice or dry ice/acetone to the bath if necessary.
-
Ensure Adequate Agitation: Check that the stirring is vigorous enough to ensure homogenous mixing and efficient heat transfer from the reaction mixture to the vessel walls. Poor mixing can create localized hot spots.[2]
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably despite these measures, you must be prepared to execute an emergency quench.[2]
Q2: I've started the sodium methoxide addition, but the temperature isn't rising and there's no visible sign of reaction. What's happening?
A2: This situation may indicate an "induction period," which can be extremely dangerous.[6] An accumulation of unreacted reagents can lead to a sudden, delayed, and highly vigorous reaction once initiated.
Possible Causes & Mitigation:
-
Low Purity of Reagents: Impurities on the surface of the reactants can inhibit the reaction's initiation.
-
Insufficient Initial Temperature: While the reaction is exothermic, it still requires a certain activation energy.
-
Mitigation Strategy:
-
Stop the addition of the nucleophile to avoid further accumulation.
-
Ensure vigorous stirring.
-
With extreme caution, you may consider a very slight increase in the bath temperature (e.g., by 2-3 °C) to see if the reaction initiates.
-
Adding a small "seed" crystal of the product from a previous successful batch can sometimes help initiate the reaction safely.[6]
-
Q3: What is the safest and most effective way to add the sodium methoxide reagent?
A3: The method of addition is the primary control point for managing the exotherm.
Best Practices:
-
Slow, Controlled Addition: The sodium methoxide solution must be added slowly and dropwise using an addition funnel or a syringe pump.[3] This ensures that the heat generated at any given moment is minimal and can be effectively dissipated by the cooling system.
-
Subsurface Addition: If possible, add the reagent below the surface of the reaction mixture. This promotes rapid mixing and prevents localized heating at the point of addition.
-
Dilution: Using a solution of sodium methoxide in methanol, rather than adding it as a solid, helps to moderate the reaction rate and provides a larger thermal mass to absorb heat.
Q4: How do I safely quench the reaction once it's complete?
A4: The quenching process is critical as it can also be highly exothermic, especially if excess sodium methoxide remains.[7] A "nightmare scenario" involves a volcano-like eruption from adding the quenching agent too quickly.[7]
Safe Quenching Protocol:
-
Ensure Reaction is Complete: Use TLC or another analytical method to confirm the disappearance of the starting material before attempting to quench.[7]
-
Maintain Cooling: Do not remove the cooling bath. The quench should be performed at low temperature (e.g., 0 °C).[7]
-
Slow Addition of Quenching Agent: Slowly add a less reactive quenching agent first, such as isopropanol, to neutralize any large excess of sodium methoxide.[8][9] Follow this with a gradual addition of water or a dilute aqueous acid.[8][10] Be aware that adding aqueous solutions at low temperatures can form ice, which will melt as the mixture warms.[7]
-
Vent Gas: The neutralization reaction can evolve gas. Ensure the system is not sealed and is properly vented.[10]
Q5: Can scaling up this reaction from 1 gram to 100 grams be done by simply multiplying the reagents?
A5: No, direct multiplication is a recipe for a hazardous event. The key challenge in scaling up is the surface-area-to-volume ratio.[3] As the volume of the reaction increases, the surface area available for heat exchange does not increase proportionally. This means a larger-scale reaction is much less efficient at dissipating heat.
Scale-Up Considerations:
-
Heat Transfer: You will need a more robust cooling system (e.g., a process chiller instead of an ice bath).
-
Addition Time: The addition time for the sodium methoxide must be significantly extended to allow for adequate heat removal.
-
Calorimetry Data: For significant scale-up, it is highly recommended to perform reaction calorimetry (RC) to precisely measure the heat of reaction and determine the required cooling capacity.[2]
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Controlled Lab-Scale Synthesis of this compound
This protocol is designed for a ~10g scale and prioritizes thermal safety.
-
Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a digital thermometer to monitor the internal temperature, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Initial Charging: Charge the flask with 2-chloronicotinonitrile (e.g., 13.8 g, 0.1 mol) and a suitable solvent such as anhydrous methanol (e.g., 100 mL).
-
Cooling: Place the flask in an ice-salt bath and begin stirring. Cool the internal temperature to 0-5 °C.
-
Reagent Preparation: In the dropping funnel, prepare a solution of sodium methoxide (e.g., 25% solution in methanol, ~23.8 mL, 0.11 mol).
-
Controlled Addition: Begin the dropwise addition of the sodium methoxide solution to the stirred reaction mixture. Crucially, monitor the internal temperature constantly. Adjust the addition rate to ensure the temperature does not exceed 10 °C. The addition should take approximately 60-90 minutes.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours, or until TLC analysis indicates full consumption of the starting material.
-
Controlled Quench: While maintaining the temperature at 0-5 °C, slowly add cold water (e.g., 50 mL) dropwise to quench the reaction.[7]
-
Work-up: Once the quench is complete, allow the mixture to warm to room temperature. A solid product may precipitate. Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.[11]
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Initial Temperature | 0 - 5 °C | Provides a safety buffer to absorb the initial exotherm upon reagent addition. |
| Max. Reaction Temp. | < 10 °C | Prevents acceleration of the reaction rate and minimizes side reactions. |
| Reagent Addition Time | 60 - 90 minutes (for 0.1 mol) | Ensures a slow, controlled rate of heat generation.[3] |
| Stirring Speed | Vigorous (e.g., >300 RPM) | Promotes efficient heat transfer and prevents localized hot spots. |
| Quenching Agent | Cold Water / Dilute Acid | Neutralizes excess base; must be added slowly to control the quench exotherm.[7] |
Visual Workflow: Reaction and Troubleshooting
Caption: Logical flow for the SNAr reaction and the critical decision-making process for managing a thermal deviation.
References
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]
-
University of California, Los Angeles. Common Standard Operating Procedure for Quenching Pyrophoric Materials. [Link]
-
EPFL. Protocol for quenching reactive chemicals. [Link]
-
Princeton University Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]
-
KGROUP. Quenching Reactive Substances. [Link]
-
Organic Syntheses. 2-chloronicotinonitrile. [Link]
-
LookChem. Mechanism of Sodium Methoxide. [Link]
-
Quora. Why is sodium methoxide used base in organic chemistry? [Link]
-
CompuChem. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry. [Link]
-
Reddit. UKnowWho Question : r/Mcat. [Link]
-
SpringerLink. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. [Link]
-
Reddit. Why does sodium methoxide in methanol promote a E2 reaction? : r/chemhelp. [Link]
- Google Patents. Methods and reaction mixtures for controlling exothermic reactions.
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
ResearchGate. Thermal Runaway Inhibition of Adipic Acid Green Synthesis Based on a Radical Chain Reaction Mechanism | Request PDF. [Link]
-
MDPI. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
ResearchGate. A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries. [Link]
-
ResearchGate. (PDF) Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. [Link]
-
ACS Figshare. Computational Design to Suppress Thermal Runaway of Li-Ion Batteries via Atomic Substitutions to Cathode Materials. [Link]
-
MDPI. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. [Link]
-
MDPI. Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. [Link]
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purification of 2-Methoxynicotinonitrile by recrystallization or chromatography
Welcome to the technical support center for the purification of 2-Methoxynicotinonitrile (CAS: 7254-34-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile chemical intermediate. As a derivative of pyridine, this compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Achieving high purity is critical for downstream applications, and this guide offers troubleshooting advice and frequently asked questions for two primary purification techniques: recrystallization and column chromatography.
Section 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2][3][4] The goal is to dissolve the impure solid in a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the mother liquor.[2][4][5]
Common Issues and Solutions
Question: My this compound won't dissolve in the hot solvent, or I have to add a very large volume. What's wrong?
Answer: This issue typically points to an inappropriate solvent choice. For this compound, a moderately polar compound, a solvent with similar polarity should be effective.
-
Causality: The principle of "like dissolves like" governs solubility.[6] If the solvent is too nonpolar (e.g., hexanes), it won't effectively dissolve the polar this compound, even when hot. Conversely, if the solvent is too polar and the compound dissolves readily at room temperature, it won't crystallize upon cooling.[6]
-
Troubleshooting Steps:
-
Solvent Selection: Conduct small-scale solubility tests with a variety of solvents.[6] Good candidates for this compound include isopropanol, ethanol, ethyl acetate, or a mixed solvent system like ethyl acetate/heptane. The ideal single solvent will dissolve the compound when hot but not at room temperature.[6]
-
Mixed Solvent System: If a single solvent isn't ideal, a two-solvent system can be employed.[7][8] Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble, e.g., heptane or hexane) until the solution becomes turbid. Add a few drops of the good solvent to redissolve the solid and then allow it to cool slowly.[8]
-
Question: My this compound has "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals.[7] Given the relatively low melting point of this compound (58-62°C), this can be a common issue.[1]
-
Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.[5] Highly impure samples can also contribute to oiling out.[7]
-
Troubleshooting Steps:
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow it to cool more slowly.[7]
-
Slower Cooling: Insulate the flask to encourage gradual cooling. You can place the flask in a warm water bath that is allowed to cool to room temperature.[7]
-
Solvent Choice: Select a solvent with a lower boiling point.
-
Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" can provide a nucleation point for crystal growth to begin.[6][7]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that act as nucleation sites.[6][7]
-
Question: I have very low recovery of my purified this compound. What happened?
Answer: A low yield can be attributed to several factors, most commonly using too much solvent or premature crystallization.
-
Causality: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[7][9] Premature crystallization during a hot filtration step to remove insoluble impurities can also lead to product loss.[5]
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the solid.[6]
-
Concentrate the Solution: If you've added too much solvent, you can carefully evaporate some of it to re-saturate the solution and then attempt the crystallization again.[7]
-
Cold Filtration: Ensure the final filtration to collect the crystals is done when the solution is thoroughly cold (using an ice bath) to maximize crystal formation.[5]
-
Prevent Premature Crystallization: When performing a hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.[10]
-
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Section 2: Troubleshooting Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[11][12] For this compound, a polar molecule, normal-phase chromatography with a polar stationary phase like silica gel is appropriate.[11][13]
Common Issues and Solutions
Question: How do I select the right solvent system (mobile phase) for my column?
Answer: The ideal solvent system should provide good separation of your target compound from impurities. This is best determined using Thin Layer Chromatography (TLC) beforehand.[14][15]
-
Causality: The polarity of the mobile phase dictates how quickly compounds move down the column. A more polar solvent will move compounds faster.[11][16] The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35 on a TLC plate.[14][15] This Rf range typically translates to good separation on a column.[15]
-
Troubleshooting Steps:
-
TLC Analysis: Spot your crude this compound on a TLC plate and develop it in various solvent systems.
-
Starting Solvent Systems: For a polar compound like this compound, start with a mixture of a nonpolar solvent and a polar solvent. Good starting points include:
-
Adjusting Polarity:
-
If the Rf is too low (spot doesn't move far), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
If the Rf is too high (spot moves with the solvent front), decrease the polarity (e.g., decrease the percentage of ethyl acetate).
-
-
Question: My purified fractions are still impure, or the separation is very poor.
Answer: Poor separation can result from several issues, including improper column packing, overloading the column, or running the column too quickly.
-
Causality: A well-packed column is crucial for good separation; channels or cracks in the stationary phase will lead to uneven band broadening and poor resolution.[18] Overloading the column with too much sample will exceed the separation capacity of the stationary phase.[19]
-
Troubleshooting Steps:
-
Column Packing: Pack the column carefully to ensure a homogenous and level bed of silica gel. The "slurry method," where the silica gel is mixed with the initial solvent and poured into the column, is often preferred to avoid air bubbles.[18][20]
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent and load it onto the column in a narrow band.[19] Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.
-
Flow Rate: For gravity columns, the flow rate should be steady and not too fast to allow for proper equilibrium between the stationary and mobile phases.[11] For flash chromatography, the applied pressure should be consistent.
-
Solvent Gradient: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve resolution.[11][16]
-
Question: My compound is stuck on the column and won't elute.
Answer: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.
-
Causality: this compound has polar functional groups (nitrile, methoxy, pyridine nitrogen) that can interact strongly with the acidic silanol groups on the surface of the silica gel.[13] If the solvent is too nonpolar, these interactions will dominate, and the compound will not move.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using 30% ethyl acetate in hexane, try increasing to 50% or even 100% ethyl acetate.[17]
-
Use a Stronger Polar Solvent: If increasing the concentration of the current polar solvent is insufficient, switch to a more polar one. Adding a small amount of methanol (e.g., 1-5%) to your eluent can significantly increase its polarity.[17] Be cautious, as adding more than 10% methanol can start to dissolve the silica gel.[17]
-
Column Chromatography Workflow Diagram
Caption: General workflow for column chromatography of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of?
Q2: What are some potential impurities I might encounter? Impurities can arise from starting materials, side reactions, or degradation.[21][22][23] Potential impurities could include unreacted starting materials, isomers, or related pyridine derivatives formed during synthesis. For instance, in syntheses involving similar structures, oxidation by-products or impurities from solvents like dimethylformamide (DMF) have been observed.[22]
Q3: How do I assess the purity of my final product?
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (58-62°C) is a good indicator of purity.[5] Impurities tend to depress and broaden the melting point range.
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: For definitive purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used.
Q4: What safety precautions should I take when working with this compound and the solvents? Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used in these procedures (e.g., hexanes, ethyl acetate, dichloromethane, methanol) are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning your work.
Data Summary Table
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility in hot vs. cold solvent[3] | Differential adsorption to stationary phase[11] |
| Best For | Removing small amounts of impurities from a solid | Separating complex mixtures, isomers, and colored impurities[11] |
| Typical Solvents | Isopropanol, Ethanol, Ethyl Acetate/Heptane | Ethyl Acetate/Hexane, Dichloromethane/Methanol[17] |
| Key Metric | Crystal formation, sharp melting point | TLC Rf value of ~0.25-0.35 for target compound[15] |
| Throughput | Can be scaled for large quantities | Typically for smaller to moderate quantities (mg to g scale)[11] |
References
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
DC Fine Chemicals. The Role of this compound in Fine Chemical Manufacturing. [Link]
-
Chemistry For Everyone. How To Choose Solvent System For Column Chromatography? [Link]
-
University of Alberta, Department of Chemistry. Column chromatography. [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Choices. [Link]
-
ResearchGate. How can I select the solvent system for column chromatography? [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. Recrystallization1. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]
-
PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
University of South Florida, Department of Chemistry. How to run column chromatography. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Professor Dave Explains. Recrystallization. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Clarke's Analysis of Drugs and Poisons. Thin–layer Chromatography (TLC). [Link]
-
Bitesize Bio. What Is Column Chromatography? Principles and Protocols. [Link]
-
MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
University of Toronto Scarborough, Department of Physical & Environmental Sciences. Column Chromatography Theory. [Link]
-
National Institutes of Health. Detection Progress of Selected Drugs in TLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
Khan Academy. Thin layer chromatography (TLC). [Link]
-
International Journal of Pharmaceutical Sciences and Research. A Brief Review on Genotoxic impurities in Pharmaceuticals. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ACS Omega. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
The International Union of Pure and Applied Chemistry. SOLUBILITY DATA SERIES. [Link]
-
Journal of Pharmaceutical Sciences. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]
-
ResearchGate. ICH Guideline M7 on mutagenic impurities in pharmaceuticals. [Link]
-
ResearchGate. Solubility Properties of Methanol in Organic Solvents. [Link]
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Technical Support Center: Impurity Analysis of 2-Methoxynicotinonitrile
Welcome to the technical support center for the analysis of 2-Methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and troubleshooting impurities using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on the "why" behind the "how," ensuring you can develop robust, self-validating analytical methods.
The Critical Role of Purity in this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Impurities can arise from starting materials, by-products of the synthesis, or degradation of the final product.[2][3][4] Therefore, robust analytical methods for impurity profiling are essential for regulatory compliance and ensuring patient safety.[1]
HPLC for Impurity Profiling: A Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying impurities in pharmaceutical intermediates like this compound.[5][6][7] A well-developed HPLC method should be able to resolve the main component from all potential impurities.[8][9]
Recommended HPLC Method
A typical starting point for method development would be a reversed-phase HPLC method.
| Parameter | Recommendation | Justification |
| Column | C18 (e.g., Waters XTerra RP C18, 4.6 x 150 mm, 5 µm) | The nonpolar C18 stationary phase provides good retention and separation for moderately polar compounds like this compound and its likely impurities.[7] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution is often necessary to resolve impurities with a wide range of polarities.[7] Formic acid helps to protonate silanol groups on the stationary phase, improving peak shape for basic analytes like pyridine derivatives.[8] |
| Gradient | Start at a low percentage of B and gradually increase. A typical starting point could be 20% B to 90% B over 20 minutes. | This allows for the elution of both polar and non-polar impurities.[7] |
| Flow Rate | 1.0 - 1.5 mL/min | Provides a good balance between analysis time and separation efficiency.[6][7] |
| Detection | UV at 270 nm | This compound has a chromophore that absorbs in the UV region. A diode array detector (DAD) or photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A smaller injection volume can help prevent column overloading and improve peak shape.[10][11] |
Troubleshooting Common HPLC Issues
Even with a well-defined method, problems can arise. The following table addresses common issues encountered during the HPLC analysis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary Interactions: Interaction of the basic pyridine nitrogen with acidic silanol groups on the column.[12] - Column Overload: Injecting too much sample.[11][13] - Mobile Phase pH: Inappropriate pH can lead to ionization and secondary interactions.[14] | - Use an end-capped column or a mobile phase with a competing base (e.g., triethylamine). - Reduce the injection volume or sample concentration. [11][13] - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. |
| Peak Fronting | - Column Overload: Injecting a large volume of a highly concentrated sample.[13][14] - Sample Solvent Effects: Dissolving the sample in a solvent stronger than the mobile phase.[10] | - Reduce the injection volume or dilute the sample. [11] - Dissolve the sample in the initial mobile phase composition. [10] |
| Split Peaks | - Partially Blocked Column Frit: Accumulation of particulate matter. - Column Void: A void or channel has formed at the head of the column.[12] - Sample Dissolution Issues: The sample is not fully dissolved in the injection solvent.[10][14] | - Use a guard column and filter your samples. - Replace the column. - Ensure complete dissolution of the sample; sonication may help. |
| Ghost Peaks | - Contaminated Mobile Phase: Impurities in the solvents or additives.[11] - Carryover from Previous Injections: Insufficient needle wash. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases. [11] - Implement a robust needle wash protocol with a strong solvent. |
| Retention Time Shifts | - Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase.[13] - Temperature Fluctuations: Changes in column temperature affect retention.[13] - Column Degradation: Loss of stationary phase over time.[11] | - Prepare fresh mobile phase daily and keep solvent bottles capped. - Use a column oven to maintain a constant temperature. [13] - Replace the column if performance continues to degrade. [11] |
NMR for Structural Elucidation of Impurities
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of unknown impurities.[15][16] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise structure of an impurity can often be determined.[17][18]
Expected NMR Spectra of this compound
A clear understanding of the NMR spectrum of the pure compound is the first step.
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons on the pyridine ring and the methoxy group protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atom and the nitrile group.[15] The methoxy protons will appear as a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon of the nitrile group will be significantly downfield.
FAQs: Identifying Impurities by NMR
Q1: I see an extra set of aromatic signals in my ¹H NMR spectrum. What could this be?
A: This could indicate the presence of a related pyridine-containing impurity.[1] Consider the following possibilities:
-
Isomeric Impurities: An isomer of this compound, such as 6-Methoxynicotinonitrile, could be present. The coupling patterns and chemical shifts of the aromatic protons will be different.
-
Starting Materials: Unreacted starting materials from the synthesis. For example, if 2-chloronicotinonitrile was a precursor, you might see signals corresponding to this compound.
-
By-products: Side reactions during the synthesis can lead to structurally related impurities.
Q2: There's a broad singlet around δ 3.3 ppm that integrates to one proton. What is it?
A: This is likely a hydroxyl (-OH) or amine (-NH) proton. Its chemical shift can be variable and it may not show coupling to adjacent protons. This could suggest a hydrolysis product or an impurity containing an amine or alcohol functional group.
Q3: I have a set of signals that don't seem to correspond to any expected impurity. What's my next step?
A: For completely unknown impurities, a suite of 2D NMR experiments is necessary for full structural elucidation.[19][20]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[17]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.[17]
Integrated Approach: Combining HPLC and NMR Data
The most powerful approach to impurity identification involves the integration of data from both HPLC and NMR.
-
Isolate the Impurity: Use preparative HPLC to isolate a sufficient quantity of the unknown impurity for NMR analysis.
-
Confirm Purity: Analyze the isolated fraction by analytical HPLC to ensure its purity before proceeding with NMR.
-
Structural Elucidation: Use 1D and 2D NMR to determine the structure of the isolated impurity.[21]
-
Confirmation: If possible, synthesize the proposed impurity structure and compare its HPLC retention time and NMR spectrum to the isolated unknown for definitive confirmation.
By following these guidelines and troubleshooting steps, researchers can confidently identify and quantify impurities in this compound, ensuring the quality and safety of their downstream applications.
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024, October 13).
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf. (2025, February 21).
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem.
- Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH.
- Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffiliates. (2025, December 22).
- Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC - NIH. (2023, June 22).
- NMR Applications in Pharmaceutical Impurity Profiling - Toref-Standards. (2023, February 15).
- Method development & optimization - Sigma-Aldrich.
- Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023, February 11).
- Method Development Guide (rev. 05/04) - HPLC.
- Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - NIH. (2024, July 5).
- This compound | 7254-34-4 - J&K Scientific LLC.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2).
- Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure.
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29).
- Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry - PubMed.
- A Brief Review on Genotoxic impurities in Pharmaceuticals.
- NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH.
- Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020, November 3).
- A validated HPLC method for simultaneous estimation of Melatonin and Octyl Methoxycinnamate in combined pharmaceutical applications | Request PDF - ResearchGate.
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central.
- A validated HPLC method for simultaneous estimation of Melatonin and Octyl Methoxycinnamate in combined pharmaceutical applications - DergiPark.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH.
- Thermal degradation of copolymers of styrene and acrylonitrile. II. Reaction products. (2025, August 7).
- ICH Guideline M7 on mutagenic impurities in pharmaceuticals - ResearchGate.
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Technical Support Center: Strategies to Improve Regioselectivity of Reactions with 2-Methoxynicotinonitrile
Welcome to the Technical Support Center for 2-Methoxynicotinonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regiochemical control in reactions involving this versatile pyridine-based building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies.
This compound (3-Cyano-2-methoxypyridine) is a valuable intermediate, prized for its unique electronic and steric properties.[1] However, the interplay between the electron-donating methoxy group, the electron-withdrawing nitrile, and the inherent reactivity of the pyridine ring can lead to challenges in controlling the position of functionalization. This guide, presented in a question-and-answer format, addresses the most common regioselectivity issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Directed ortho-Metalation (DoM)
Question 1: I am attempting a directed ortho-metalation on this compound. Which position is most likely to be lithiated, and what are the key experimental parameters to control this?
Answer:
In directed ortho-metalation (DoM), a heteroatom-containing directing metalation group (DMG) complexes with an organolithium reagent, directing deprotonation to a nearby ortho position.[2][3] For this compound, you have two primary directing groups to consider: the 2-methoxy group and the 3-cyano group, along with the pyridine nitrogen itself.
The methoxy group is a well-established DMG.[2][3] However, the cyano group and the pyridine nitrogen also influence the acidity of the ring protons. Based on studies of related substituted pyridines, the most probable site of lithiation is the C4 position .
Here's the rationale:
-
The 2-Methoxy Group: This group will strongly direct lithiation to one of its ortho positions. In this case, that would be the N-adjacent C-H, which is not present, and the C3 position, which is already substituted with the cyano group.
-
The Pyridine Nitrogen: The nitrogen atom acidifies the adjacent C-H bonds at C2 and C6. However, the C2 position is substituted.
-
The 3-Cyano Group: The electron-withdrawing nature of the nitrile group increases the acidity of the adjacent C-H protons, particularly at the C4 position.
Therefore, the synergistic effect of the methoxy and cyano groups, along with the inherent reactivity of the pyridine ring, points towards preferential deprotonation at C4.
Troubleshooting Guide: Poor Regioselectivity in DoM
| Problem | Potential Cause | Troubleshooting Strategy |
| Mixture of C4 and C6 lithiation | The reaction conditions may not be optimal to differentiate the acidity of the C4 and C6 protons. | 1. Choice of Base: Use a more sterically hindered base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) to favor the less hindered C4 position.[2][4] 2. Temperature Control: Maintain a very low temperature (-78 °C) to ensure kinetic control and prevent equilibration to a thermodynamically more stable, but undesired, lithiated species. |
| Low yield of desired product | 1. The organolithium reagent may be adding to the cyano group or the pyridine ring. 2. Incomplete lithiation. | 1. Use of Hindered Bases: As mentioned above, LDA or LTMP are less likely to undergo nucleophilic addition.[4] 2. Reaction Time: A short reaction time for the lithiation step (typically 15-60 minutes) can minimize side reactions. 3. Additive: The addition of TMEDA (N,N,N',N'-tetramethylethylenediamine) can break up organolithium aggregates and increase the rate of deprotonation.[2] |
| Decomposition of starting material | The reaction temperature is too high, or the quench is not efficient. | 1. Strict Temperature Control: Ensure the reaction is kept at -78 °C until the electrophile is added. 2. Efficient Quenching: Add the electrophile slowly at -78 °C and then allow the reaction to warm gradually to room temperature. |
Experimental Protocol: Directed ortho-Metalation at C4
This is a representative protocol based on the lithiation of similar methoxypyridines. Optimization will be necessary.
-
To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq.) dropwise. Stir for 30 minutes at -78 °C to generate LDA.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., benzaldehyde, 1.2 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Logic for DoM Regioselectivity
Caption: Decision pathway for directed ortho-metalation.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Question 2: I am trying to perform a nucleophilic aromatic substitution on this compound. Which position is most susceptible to attack, and is the methoxy group a viable leaving group?
Answer:
Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the C2 and C4 (and C6) positions because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom.[5]
In this compound, the situation is complex:
-
Activation by the Cyano Group: The powerful electron-withdrawing cyano group at C3 strongly activates the ring for nucleophilic attack. It will particularly activate the ortho (C2 and C4) and para (C6) positions.
-
The 2-Methoxy Group as a Leaving Group: The methoxy group at C2 is a potential leaving group. Nucleophilic attack at C2, displacing the methoxide, is a plausible pathway.
-
Attack at C4 and C6: If there is a suitable leaving group at C4 or C6 (e.g., a halide), nucleophilic attack would be highly favored at those positions. In the absence of a leaving group, nucleophilic addition to form a stable adduct or a subsequent elimination of a hydride (Chichibabin-type reaction) is less likely but possible under harsh conditions.
Therefore, the most probable SNAr reaction on the parent this compound is nucleophilic attack at the C2 position, with the methoxy group acting as the leaving group.
Troubleshooting Guide: SNAr Reactions
| Problem | Potential Cause | Troubleshooting Strategy |
| No reaction or low conversion | 1. The nucleophile is not strong enough. 2. The reaction temperature is too low. 3. The methoxy group is a poor leaving group compared to halides. | 1. Increase Nucleophilicity: Use a stronger nucleophile or generate the nucleophile in situ with a strong base (e.g., NaH for an alcohol). 2. Increase Temperature: SNAr reactions often require elevated temperatures. Microwave irradiation can also be effective. 3. Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP to solvate the cation and leave the nucleophile more reactive. |
| Side reactions, such as addition to the cyano group | The nucleophile is too hard or the reaction conditions are too harsh. | 1. Softer Nucleophiles: Thiolates are generally softer nucleophiles and may show higher selectivity for SNAr over addition to the nitrile. 2. Moderate Conditions: If possible, try to run the reaction at the lowest temperature that gives a reasonable conversion rate. |
Experimental Protocol: SNAr at C2 with a Thiol Nucleophile
This is a representative protocol. Optimization will be necessary.
-
To a solution of the desired thiol (1.1 eq.) in anhydrous DMF, add a base such as sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by carefully adding water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Diagram: SNAr Mechanism on this compound
Caption: SNAr pathway at the C2 position.
Section 3: Electrophilic Aromatic Substitution (EAS)
Question 3: Is it possible to perform an electrophilic aromatic substitution on this compound, and where would substitution occur?
Answer:
Electrophilic aromatic substitution (EAS) on a pyridine ring is generally difficult due to the electron-deficient nature of the ring, which is further exacerbated by the electron-withdrawing cyano group.[6] Direct EAS on this compound is likely to be very low-yielding and require harsh conditions.
However, if the reaction were to proceed, the regiochemical outcome would be dictated by the activating, ortho-, para-directing methoxy group and the deactivating, meta-directing cyano group.
-
Methoxy Group (Activating, o,p-director): Directs to C3 (blocked) and C5.
-
Cyano Group (Deactivating, m-director): Directs to C5.
-
Pyridine Nitrogen (Deactivating, m-director): Directs to C3 (blocked) and C5.
All directing influences converge on the C5 position . Therefore, if EAS can be forced to occur, it would be expected to yield the C5-substituted product.
A more practical strategy to achieve electrophilic substitution is to first form the pyridine N-oxide . This makes the ring more electron-rich and susceptible to EAS, typically at the C4 and C6 positions. Subsequent deoxygenation would then yield the substituted pyridine.
Troubleshooting Guide: EAS Reactions
| Problem | Potential Cause | Troubleshooting Strategy |
| No reaction | The pyridine ring is too deactivated. | 1. Form the N-oxide: Oxidize the pyridine nitrogen with an oxidant like m-CPBA or H₂O₂. The resulting N-oxide is much more reactive towards electrophiles. 2. Use a more powerful electrophile and catalyst. |
| Low yield and/or decomposition | The harsh conditions required for direct EAS are destroying the starting material. | Prioritize the N-oxide route, which allows for milder reaction conditions. |
Section 4: C-H Functionalization
Question 4: I want to perform a transition-metal-catalyzed C-H functionalization. Which position is the most likely to be activated?
Answer:
Transition-metal-catalyzed C-H functionalization offers a powerful way to directly introduce new bonds, and the regioselectivity is often controlled by a directing group.[7][8][9] In this compound, the nitrile group can act as a directing group.
Nitrile-directed C-H activation often proceeds via a cyclometalation pathway. It has been shown that nitrile groups can direct C-H activation to the meta position of an attached aromatic ring through a macrocyclophane-like transition state.[10]
Therefore, for this compound, the most likely position for nitrile-directed C-H functionalization is the C5 position . The reaction would likely involve a palladium catalyst and an oxidant.
The methoxy group could also potentially direct C-H activation to the C3 position, but this is blocked.
Troubleshooting Guide: C-H Functionalization
| Problem | Potential Cause | Troubleshooting Strategy |
| Mixture of regioisomers (e.g., C5 and C6) | The reaction is not under full directing group control; inherent reactivity of the pyridine ring is competing. | 1. Ligand Screening: The choice of ligand on the metal catalyst can have a profound impact on regioselectivity. Screen a variety of phosphine or nitrogen-based ligands. 2. Solvent and Additives: The polarity of the solvent and the presence of additives (e.g., acids) can influence the transition state and thus the regioselectivity. |
| Low yield | 1. The catalyst is being poisoned by the pyridine nitrogen. 2. The oxidant is not compatible with the substrate. | 1. Catalyst Loading: Increase the catalyst loading. 2. Choice of Metal and Ligand: Some catalyst systems are more tolerant to Lewis basic heterocycles. 3. Screening Oxidants: Experiment with different oxidants (e.g., Ag₂CO₃, benzoquinone). |
References
- Gribble, G. W. Chapter 5 - Lithiation of Five-Membered Heteroaromatic Compounds. In Advances in Heterocyclic Chemistry; Katritzky, A. R., Ed.; Academic Press, 2015; Vol. 116, pp 235–301.
- Comins, D. L.; Killpack, M. O. Directed Lithiation Studies on Methoxypyridines. J. Org. Chem.1987, 52 (1), 104–109.
- Marsais, F.; Quéguiner, G. Directed Lithiation of Pyridine and its Derivatives. Tetrahedron1983, 39 (12), 2009–2048.
- Gros, P.; Fort, Y.; Caubère, P. A simple and efficient regioselective lithiation of 2-chloropyridine. J. Chem. Soc., Perkin Trans. 11997, 3597–3598.
- Snieckus, V. Directed ortho metalation. Toluamide and deprotonation routes to substituted aromatic compounds. Chem. Rev.1990, 90 (6), 879–933.
-
Mortier, J.; Fort, Y. Directed ortho Metalation. Unblog.fr. Available at: [Link] (accessed Jan 12, 2026).
-
Wikipedia. Directed ortho metalation. Available at: [Link] (accessed Jan 12, 2026).
- He, J.; Wasa, M.; Chan, K. S. L.; Shao, Q.; Yu, J.-Q. Palladium-Catalyzed C–H Arylation of Phenylacetic Acids and Malonates. J. Am. Chem. Soc.2010, 132 (10), 3420–3423.
-
BYJU'S. Nucleophilic Substitution Reaction. Available at: [Link] (accessed Jan 12, 2026).
-
BYJU'S. Electrophilic Substitution Reaction Mechanism. Available at: [Link] (accessed Jan 12, 2026).
-
National Institutes of Health. Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization. Available at: [Link] (accessed Jan 12, 2026).
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link] (accessed Jan 12, 2026).
-
University of Calgary. Electrophilic Aromatic Substitution. Available at: [Link] (accessed Jan 12, 2026).
- Hartwig, J. F. Chapter 18: Catalytic C-H Functionalization. In Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010.
-
Chemistry LibreTexts. 1.31: Electrophilic Substitution. Available at: [Link] (accessed Jan 12, 2026).
- Royal Society of Chemistry. Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization. Chem. Sci., 2022, 13, 10836-10841.
- Maity, P.; Hota, A. C–H functionalization of pyridines. Org. Biomol. Chem., 2022, 20, 5779-5796.
Sources
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. employees.oneonta.edu [employees.oneonta.edu]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Heteroarylation of unactivated C–H bonds suitable for late-stage functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2-Methoxynicotinonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for catalyst deactivation issues encountered during the cross-coupling of 2-Methoxynicotinonitrile. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental phenomena and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Section 1: Initial Diagnosis & General Issues
FAQ 1: My cross-coupling reaction with this compound has stalled or shows minimal conversion. What are the primary causes of catalyst deactivation?
Low or no conversion is a frequent challenge when working with nitrogen-containing heterocycles. The issue almost always traces back to the deactivation of the palladium catalyst. There are three primary deactivation pathways you should consider first:
-
Catalyst Poisoning: The substrate, this compound, is the most likely culprit. Both the pyridinic nitrogen and, to a lesser extent, the nitrile group possess lone pairs of electrons that can strongly coordinate to the palladium center.[1][2] This forms stable, catalytically inactive "off-cycle" complexes, effectively removing the catalyst from the reaction.[3][4]
-
Catalyst Agglomeration (Formation of Palladium Black): The active Pd(0) species is only kinetically stable. If not properly stabilized by the supporting ligand, these species can aggregate into bulk palladium metal, which appears as a black precipitate ("palladium black").[3][5] This form of palladium is catalytically inactive in the cross-coupling cycle.
-
Ligand Degradation: Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation to the corresponding phosphine oxide, particularly at elevated temperatures or in the presence of trace oxygen.[6] Since the ligand is essential for catalyst stability and reactivity, its degradation leads directly to catalyst death.
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} doted Caption: Troubleshooting workflow for low conversion.
FAQ 2: My reaction mixture is turning black. What is this, and how can I prevent it?
The formation of a black precipitate is a visual confirmation of catalyst deactivation via agglomeration into palladium black.[3] This occurs when the monoligated Pd(0)L species, which is the active catalyst, loses its ligand and the resulting "naked" palladium atoms cluster together.
Causality: This pathway becomes dominant when the concentration of the stabilizing ligand is too low or the ligand is not effective enough at shielding the metal center. High temperatures can accelerate this process by increasing the rate of ligand dissociation.
Preventative Measures:
-
Use Bulky, Electron-Rich Ligands: Ligands like the Buchwald biarylphosphines (e.g., SPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs) are designed to prevent this.[3] Their steric bulk creates a protective pocket around the palladium, physically preventing two metal centers from approaching each other.[7][8]
-
Optimize Ligand-to-Metal Ratio: While a 1:1 to 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand can sometimes help maintain a sufficient concentration of the ligated species in solution. However, be cautious, as a large excess can sometimes inhibit the reaction by forming catalytically less active bis-ligated species.[3][9]
-
Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Every 10°C increase can significantly accelerate decomposition pathways.
-
Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) oxides, which can then decompose to palladium black.[3] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon is non-negotiable.
| Parameter | Recommendation to Prevent Pd Black | Rationale |
| Ligand Choice | Bulky, electron-rich phosphines (e.g., SPhos, RuPhos) or NHCs (e.g., IPr) | Sterically protects the Pd(0) center and promotes a high rate of oxidative addition. |
| Ligand:Pd Ratio | Start at 1.1:1 to 2.2:1 | Ensures sufficient ligand is present to stabilize the active species. |
| Temperature | Lowest effective temperature (e.g., 80-100°C) | Minimizes thermal decomposition and ligand dissociation rates. |
| Atmosphere | Rigorously deoxygenated (Ar or N₂) | Prevents oxidative degradation of the Pd(0) catalyst. |
Section 2: Substrate-Specific Deactivation
FAQ 3: How do the pyridinic nitrogen and nitrile group in this compound specifically cause catalyst deactivation?
This is the central challenge with this substrate class. The deactivation is a classic case of catalyst poisoning , where a component of the reaction mixture binds strongly to the catalyst and inhibits its activity.
Mechanism of Poisoning:
-
Pyridinic Nitrogen Coordination: The lone pair on the sp²-hybridized nitrogen of the pyridine ring is highly Lewis basic. It readily coordinates to the Lewis acidic palladium center at various stages of the catalytic cycle. This can form very stable six-membered palladacycles that are "off-cycle" and do not proceed to the desired product.[1][2] This strong binding sequesters the active catalyst.[10][11]
-
Nitrile Group Interaction: While generally less inhibitory than pyridinic nitrogen, the nitrile group can also coordinate to the palladium center, further contributing to the formation of inactive complexes.[1]
This poisoning effect can be so severe that it completely shuts down the catalytic cycle, even with highly active catalyst systems.
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} doted Caption: Catalyst poisoning by pyridinic nitrogen.
FAQ 4: What are the most effective strategies to overcome catalyst poisoning by this compound?
Overcoming substrate-induced poisoning requires a multi-faceted approach focused on destabilizing the poisoned complex relative to the productive catalytic pathway.
-
Use Extremely Bulky Ligands: This is the most critical factor. The use of highly sterically demanding ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., GPhos, BrettPhos), is essential.[4] The logic is that the ligand's bulk will sterically clash with the coordinating heterocycle, making it more difficult for the substrate to bind to the palladium center. This tips the equilibrium away from the off-cycle poisoned complex.
-
Employ Pre-formed Catalysts: Using well-defined pre-catalysts (e.g., G4-Pd pre-catalysts) ensures the efficient generation of the active Pd(0)L species. This can be more reliable than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, especially when a poisoning substrate is present from the start.[12]
-
Modify the Substrate (If Possible): In some cases, temporary N-oxide formation on the pyridine ring can "mask" the lone pair, preventing coordination. The N-oxide can be removed after the coupling reaction. This is a synthetic modification and may not always be feasible.
-
Careful Selection of Reaction Conditions:
-
Higher Catalyst Loading: While not ideal for process chemistry, temporarily increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes achieve a reasonable yield by compensating for the portion of the catalyst that is poisoned.
-
Temperature Optimization: Higher temperatures can sometimes help destabilize the Pd-nitrogen bond, but this is a delicate balance, as it can also accelerate catalyst decomposition.
-
Section 3: Optimizing Reaction Parameters
FAQ 5: My phosphine ligand appears to be degrading. How can I confirm this and what steps can I take to prevent it?
Phosphine degradation, primarily through oxidation to the phosphine oxide, is a common but often overlooked deactivation pathway. Electron-rich alkylphosphines are more susceptible than triarylphosphines.[6][7]
Detection:
The primary method for detection is ³¹P NMR spectroscopy.
-
Signature of Degradation: The appearance of a new peak in the ³¹P NMR spectrum, typically downfield (20-50 ppm) from the parent phosphine, is indicative of phosphine oxide formation.
-
Procedure: Carefully take an aliquot from the reaction mixture under an inert atmosphere, filter it, and acquire a ³¹P NMR spectrum. Compare this to the spectrum of the starting ligand.
Prevention:
-
Rigorous Inert Technique: This is paramount. Trace oxygen is the main culprit.
-
Use a high-quality glovebox for preparing the reaction.
-
Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with argon for an extended period (at least 30 minutes).
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Use Air-Stable Ligand Precursors: Some highly air-sensitive ligands, like tBu₃P, are commercially available as more stable hydrofluoroborate salts (tBu₃P·HBF₄). The active free phosphine is generated in situ upon addition of a base.[6]
-
Ligand Choice: If oxidation is a persistent problem, consider using more robust, less electron-rich ligands, although this may come at the cost of reactivity.
FAQ 6: How does the choice of base and solvent impact catalyst stability in the cross-coupling of this compound?
The base and solvent are not merely reaction media; they are critical parameters that directly influence catalyst stability and performance.
| Parameter | Impact on Catalyst Stability & Troubleshooting |
| Base | Strength & Solubility: The base must be strong enough for the catalytic cycle (e.g., transmetalation in Suzuki, amine deprotonation in Buchwald-Hartwig) but not so strong that it degrades the sensitive nicotinonitrile substrate or the ligand. Insoluble inorganic bases (e.g., K₃PO₄, K₂CO₃) can lead to reproducibility issues, while soluble organic bases (e.g., DBU) can offer more homogeneous conditions but may also interact with the catalyst.[13] Troubleshooting: Screen a range of bases. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are standard. For Buchwald-Hartwig, NaOt-Bu or LiHMDS are common, but a weaker base like K₂CO₃ might be necessary if substrate degradation is observed.[14] |
| Solvent | Polarity & Coordinating Ability: Aprotic polar solvents like dioxane, toluene, or CPME are common.[15] The solvent must fully dissolve the catalyst complex to prevent aggregation. Highly coordinating solvents (e.g., DMF, NMP) can sometimes compete with the phosphine ligand for a coordination site on the palladium, potentially leading to deactivation. Troubleshooting: Toluene and 1,4-dioxane are excellent starting points. If solubility is an issue, a more polar solvent like THF might be considered, but be aware of its lower boiling point. Always use anhydrous, deoxygenated solvents.[6] |
| Water | A Dual Role: Trace amounts of water can sometimes be beneficial, aiding in the dissolution of inorganic bases or facilitating the pre-activation of Pd(OAc)₂ to the active Pd(0) species.[16][17][18][19] However, excess water can lead to unwanted side reactions, such as the hydrolysis of boronic acids in Suzuki couplings.[20] Troubleshooting: Unless a specific protocol calls for it, aim for anhydrous conditions. If using a base like K₃PO₄ which can be hydrated, ensure it is properly dried before use. |
Section 4: Advanced Diagnostics & Protocols
FAQ 7: How can I perform a simple experiment to definitively test if my substrate is poisoning the catalyst?
A catalyst poisoning or "litmus test" experiment can provide strong evidence of substrate-induced deactivation. The goal is to see if a standard, well-behaved "control" reaction is inhibited by the addition of your suspect substrate.
-
Set up a Control Reaction:
-
Choose a simple, reliable cross-coupling reaction that is known to work well with your chosen catalyst system (e.g., Suzuki coupling of 4-bromotoluene with phenylboronic acid).
-
In a reaction vessel under an inert atmosphere, combine 4-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), your palladium pre-catalyst (1 mol%), and ligand (1.1 mol%) in degassed toluene.
-
-
Initiate and Monitor:
-
Heat the reaction to the standard temperature (e.g., 100°C).
-
Allow the reaction to proceed for 15-30 minutes, then take a small aliquot for analysis (GC or LC-MS) to confirm that the reaction has started and is proceeding as expected.
-
-
Introduce the Suspect Poison:
-
To the actively running control reaction, add a stoichiometric amount (1.0 equiv relative to the catalyst) of this compound.
-
-
Continue Monitoring:
-
Continue to take aliquots at regular intervals (e.g., every 30 minutes) and analyze the conversion of the control reaction.
-
-
Analyze the Results:
-
If the reaction rate slows dramatically or stops completely after the addition of this compound, it is strong evidence that the substrate is acting as a catalyst poison.
-
If the reaction rate is unaffected, the issue likely lies elsewhere (e.g., purity of your reagents, reaction setup).
-
dot graph LR { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} doted Caption: Logic flow for a catalyst poisoning experiment.
References
-
Catalyst poisoning - Wikipedia. Wikipedia. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. National Institutes of Health. [Link]
-
Phosphine Ligand Oxidation : r/Chempros - Reddit. Reddit. [Link]
-
Role of water in the kinetic modeling of catalyst deactivation in the MTG process. ScienceDirect. [Link]
-
Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison - ResearchGate. ResearchGate. [Link]
-
A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings - PubMed. National Institutes of Health. [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. YouTube. [Link]
-
[Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed. National Institutes of Health. [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. MDPI. [Link]
-
Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study | Organometallics - ACS Publications. ACS Publications. [Link]
-
Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions | Organic Letters - ACS Publications. ACS Publications. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. National Institutes of Health. [Link]
-
Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon-Nitrogen Bonds - PubMed. National Institutes of Health. [Link]
-
Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC - NIH. National Institutes of Health. [Link]
-
Reductive Elimination. University of California, Irvine. [Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings | Anderson's Process Solutions. Anderson's Process Solutions. [Link]
-
Reductive elimination from arylpalladium cyanide complexes - PubMed - NIH. National Institutes of Health. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. ResearchGate. [Link]
-
Metal Electronics Mediate Steric and Coordination Number Effects on Palladium (II) C–X Reductive Elimination | Organometallic Chemistry | ChemRxiv | Cambridge Open Engage. Cambridge Open Engage. [Link]
-
Reductive Elimination from Arylpalladium Cyanide Complexes - PMC - NIH. National Institutes of Health. [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Reddit. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. [Link]
-
sp2 C–H bond activation in water and catalytic cross-coupling reactions - RSC Publishing. Royal Society of Chemistry. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. ResearchGate. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. MIT DSpace. [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. ResearchGate. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Wordpress. [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia. Institut Kimia Malaysia. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. ChemRxiv. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for 2-Methoxynicotinonitrile Reactions
Welcome to the technical support center for optimizing reactions involving 2-Methoxynicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical impact of solvent choice on reaction outcomes. We will address common experimental challenges through a series of troubleshooting scenarios and frequently asked questions, grounded in established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide: Common Issues & Solvent-Based Solutions
This section addresses specific problems you might encounter during your experiments with this compound. For each issue, we explore the likely causes related to solvent choice and provide actionable solutions.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting to displace a leaving group on a this compound derivative with a charged nucleophile (e.g., an alkoxide or azide), but I'm getting very low yields or recovering only my starting material. What's going wrong?
Answer: This is a classic problem often rooted in solvent-nucleophile interactions. The choice between polar protic and polar aprotic solvents is critical for the success of SNAr reactions, which typically proceed via a concerted or stepwise (Meisenheimer complex) mechanism.[1][2]
Probable Cause & Scientific Rationale:
You are likely using a polar protic solvent (e.g., methanol, ethanol, water). These solvents possess acidic protons (O-H or N-H bonds) that can form strong hydrogen bonds with your negatively charged nucleophile.[3][4] This "caging" effect, known as solvation, stabilizes the nucleophile, drastically reducing its energy and, consequently, its reactivity.[3][5][6] For an SNAr reaction to proceed, the nucleophile must be highly reactive to attack the electron-deficient aromatic ring.[2]
Solution:
Switch to a polar aprotic solvent . These solvents (e.g., DMSO, DMF, Acetonitrile, THF) lack acidic protons but have strong dipole moments that can effectively dissolve the nucleophile salt.[3][7] They solvate the cation of the salt but leave the anionic nucleophile "naked" and highly reactive, significantly accelerating the rate of an SN2-like or SNAr reaction.[5][6][7] Studies have shown that SNAr reaction rates can increase by several orders of magnitude when changing from a protic to an aprotic solvent.[4][8]
Issue 2: Significant Side Product Formation (e.g., Hydrolysis)
Question: My reaction is producing a significant amount of a byproduct that appears to be from the hydrolysis of the nitrile or methoxy group. How can I prevent this?
Answer: Unwanted side reactions like hydrolysis are often a consequence of using a reactive solvent or having residual water in a non-reactive solvent, especially under basic or acidic conditions at elevated temperatures.
Probable Cause & Scientific Rationale:
-
Protic Solvents as Reactants: If you are using a protic solvent like an alcohol (e.g., methanol, ethanol) or water, it can act as a nucleophile itself, especially at higher temperatures, potentially displacing the methoxy group or reacting with the nitrile.[9][10]
-
Trace Water in Aprotic Solvents: Even in aprotic solvents like DMF or DMSO, the presence of trace amounts of water can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide, particularly if you are using a strong base.[11] The rate of hydrolysis can be significantly influenced by the solvent medium.[11][12]
Solution:
-
Use Anhydrous Solvents: Always use a high-purity, anhydrous grade of your chosen aprotic solvent. For particularly sensitive reactions, it is advisable to dry the solvent over molecular sieves prior to use.
-
Choose a Non-Reactive Solvent: Select a solvent that is inert under your reaction conditions. Ethers like 1,4-dioxane or THF are often good choices for reactions where protic functionality is undesirable.[9][13]
-
Run Under Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.
Issue 3: Poor Solubility of Starting Materials or Reagents
Question: My this compound substrate or my coupling partner (e.g., a boronic acid for a Suzuki coupling) is not dissolving in the reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics. What should I do?
Answer: Proper dissolution of all reactants is fundamental for achieving efficient reaction rates.[14][15] The "like dissolves like" principle is a good starting point, but for complex reactions, a solvent system that can accommodate both polar and nonpolar species is often required.
Probable Cause & Scientific Rationale:
You have a polarity mismatch between your solvent and your reagents. This compound has both polar (nitrile, methoxy, pyridine nitrogen) and non-polar (aromatic ring) character. Inorganic bases (e.g., K₂CO₃, K₃PO₄) and boronic acids used in Suzuki couplings are often highly polar and have limited solubility in purely non-polar solvents like toluene or hexane.[13][16]
Solution:
-
Use a Solvent Mixture: For reactions like the Suzuki-Miyaura coupling, a biphasic or mixed solvent system is standard practice.[16][17] A common combination is an organic solvent like 1,4-dioxane, THF, or toluene mixed with a small amount of water .[13] The water helps dissolve the inorganic base and facilitates the transmetalation step of the catalytic cycle.[13][18]
-
Select a Versatile Polar Aprotic Solvent: Solvents like DMF or acetonitrile are effective at dissolving a wide range of organic compounds and many inorganic salts, making them good general-purpose choices when solubility is a concern.[15][19]
-
Increase Temperature: Gently heating the reaction mixture can often improve the solubility of recalcitrant solids. Ensure the chosen temperature is appropriate for the stability of your reagents and the boiling point of your solvent.[15]
Part 2: Frequently Asked Questions (FAQs)
Question 1: How do I systematically choose a solvent for an SNAr reaction on this compound?
Answer: A systematic approach involves considering the reaction mechanism, the nature of the reactants, and the desired reaction conditions. The following workflow provides a logical decision-making process.
Question 3: Can I use non-polar solvents for reactions with this compound?
Answer: It is generally not recommended, especially for reactions involving polar or ionic reagents. Non-polar solvents like hexane, benzene, or toluene have low dielectric constants and cannot effectively dissolve charged nucleophiles or the polar substrate itself. [3][20]This leads to extremely slow or non-existent reaction rates due to the inability of the reactants to mix. [3] However, non-polar solvents like toluene are sometimes used in specific cases, such as in some Suzuki couplings, often as part of a biphasic mixture with water. [9][16]In these instances, the primary role of the toluene is to dissolve the nonpolar organic components, while water dissolves the base and the catalyst facilitates the reaction at the phase interface.
Solvent Properties Reference Table
This table summarizes the properties of common solvents relevant to reactions with this compound. The dielectric constant (ε) is a good measure of a solvent's polarity. [20][21][22]
| Solvent | Abbreviation | Type | Dielectric Constant (ε) at 25°C | Boiling Point (°C) | Key Considerations |
|---|---|---|---|---|---|
| Water | H₂O | Polar Protic | 80.1 | 100 | Strong H-bonding; can act as a nucleophile. [23] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 46.7 | 189 | Excellent for SNAr; high boiling point. [7][23] |
| Acetonitrile | ACN, MeCN | Polar Aprotic | 37.5 | 82 | Good for moderate temps; dissolves many salts. [19][23] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 36.7 | 153 | Excellent for SNAr; high boiling point. [7][23] |
| Methanol | MeOH | Polar Protic | 32.7 | 65 | Deactivates strong nucleophiles; can be a reactant. [23] |
| Ethanol | EtOH | Polar Protic | 24.5 | 78 | Deactivates strong nucleophiles. [23] |
| Acetone | - | Polar Aprotic | 20.7 | 56 | Lower polarity; good for some SN2 reactions. [7][23] |
| Tetrahydrofuran | THF | Polar Aprotic | 7.5 | 66 | Common ether solvent; less polar. [9][23] |
| 1,4-Dioxane | - | Polar Aprotic | 2.2 | 101 | Common in Suzuki couplings; low polarity. [16][23] |
| Toluene | - | Non-Polar | 2.4 | 111 | Used in biphasic systems; poor solvent for salts. [3]|
(Data sourced from multiple references)[23][20][21][24]
Part 3: Experimental Protocols
Protocol 1: General Procedure for SNAr on a Halogenated this compound Derivative
This protocol outlines a typical SNAr reaction, emphasizing the critical role of the solvent.
Objective: To substitute a halide (e.g., Chlorine at the 6-position) with a nucleophile (e.g., Sodium Methoxide).
Materials:
-
6-Chloro-2-methoxynicotinonitrile
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser under a stream of nitrogen. Allow the apparatus to cool to room temperature.
-
Reagent Addition: To the flask, add 6-chloro-2-methoxynicotinonitrile (1.0 eq) and anhydrous DMF (approx. 0.1-0.2 M concentration). Stir the mixture until the solid is fully dissolved.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir under nitrogen. Monitor the reaction progress by TLC or LC-MS.
-
Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of NH₄Cl to quench any unreacted base. c. Separate the layers. Extract the aqueous layer two more times with diethyl ether. d. Combine the organic layers and wash with water, followed by brine. e. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid to a halogenated this compound derivative.
Materials:
-
6-Bromo-2-methoxynicotinonitrile
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, condenser, argon inlet
Procedure:
-
Setup: To a round-bottom flask, add the 6-bromo-2-methoxynicotinonitrile (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add the 1,4-dioxane/water mixture.
-
Scientist's Note: This biphasic solvent system is crucial. Dioxane dissolves the organic substrate and catalyst, while water dissolves the inorganic base, facilitating the reaction which often occurs at the interface. [13][16][26]3. Degassing: Bubble argon through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Catalyst Addition: Add the palladium catalyst to the flask and continue to bubble argon for another 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 90-100°C) under an argon atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel, wash with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
References
-
7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). [Link]
-
Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22). [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical. (2025, May 26). [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9). ResearchGate. [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]
-
How do you distinguish the polarity of organic solvent? - ResearchGate. (2014, October 15). [Link]
-
Solvent - Wikipedia. [Link]
-
Dielectric Constants of Common Solvents - Scribd. [Link]
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SNAr Reaction in Other Common Molecular Solvents - Wordpress. [Link]
-
Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]
-
How are solvents chosen in organic reactions? - Chemistry Stack Exchange. (2016, October 5). [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? - ResearchGate. (2017, March 18). [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. [Link]
-
Synthesis via Sn2/Sn1, E2, E1: Choice of solvent - Chemistry Stack Exchange. (2014, August 13). [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. (2015, July 9). [Link]
-
7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction - YouTube. (2020, March 31). [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
How does the solvent affect reaction rate? : r/Mcat - Reddit. (2021, September 1). [Link]
-
Solvent effects - Wikipedia. [Link]
-
4.7: Solvent Effects - Chemistry LibreTexts. (2022, October 4). [Link]
-
Topic 3 Summary Questions - University of York. [Link]
-
This compound | 7254-34-4 - J&K Scientific LLC. [Link]
-
nucleophilic aromatic substitutions - YouTube. (2019, January 19). [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. [Link]
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]
-
Solvent Selection - YouTube. (2021, March 1). [Link]
-
"How to choose reaction solvents" : r/chemistry - Reddit. (2019, July 31). [Link]
-
Solvent effects for SN2, SN1, E2, and E1. - YouTube. (2021, January 25). [Link]
-
Solvent effect on the alkaline hydrolysis of 2‐thiophenyl‐ 3,5‐dinitropyridine - ResearchGate. (2025, August 7). [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. [Link]
-
Unveiling Solvent Effects on β-Scissions through Metadynamics and Mean Force Integration. [Link]
-
Synthesis of 2 Carbomethoxytropinone - Scribd. [Link]
-
Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions - ResearchGate. (2025, August 5). [Link]
-
Solvent Effects On Alkaline Hydrolysis Of N-Benzylphthalimide In Mixed Water-Acetonitrile And Mixed Water-N,N-Dimethylformamide - ResearchGate. (2025, August 6). [Link]
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Technical Support Center: Isolation and Purification of 2-Methoxynicotinonitrile
Welcome to the technical support guide for 2-Methoxynicotinonitrile (CAS 7254-34-4). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the workup and purification of this versatile pyridine building block. As an intermediate, the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API) or fine chemical.[1][2]
This guide provides field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot effectively and achieve high-purity material.
Troubleshooting Guide: Common Isolation Issues
This section addresses specific problems you may encounter post-reaction.
Problem 1: My final product is an oil or a waxy solid, but it's supposed to be a crystalline solid.
Background: this compound has a reported melting point of 58-62°C, meaning it should be a solid at standard room temperature.[1] An oily or waxy consistency is a definitive indicator of impurities.
Possible Causes & Solutions:
-
Residual Solvent: Trace amounts of high-boiling point solvents (e.g., DMF, DMSO) or even common workup solvents (e.g., ethyl acetate, toluene) can plasticize the solid, preventing crystallization.
-
Solution: After concentrating the crude product on a rotary evaporator, perform an azeotropic distillation by adding a solvent like toluene and re-evaporating.[3] This helps remove residual water and other solvents. For higher-boiling point contaminants, high-vacuum (Hi-Vac) drying for several hours may be necessary.
-
-
Significant Impurities: The presence of unreacted starting materials or reaction byproducts can act as an impurity, causing melting point depression and preventing the formation of a stable crystal lattice.
-
Solution: The product requires further purification. Proceed to column chromatography or recrystallization as detailed in the protocols below. An initial purification can sometimes be achieved by triturating the oil with a non-polar solvent like cold hexanes or pentane to induce precipitation of the desired product while washing away more non-polar impurities.
-
-
Presence of Water: Even small amounts of water can inhibit crystallization.
-
Solution: Ensure the organic layer was thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) before solvent removal.[4] If water is suspected, dissolving the crude oil in a dry solvent (like ethyl acetate), re-drying with MgSO₄, filtering, and re-concentrating is advised.
-
Problem 2: The yield is significantly lower than expected after aqueous workup.
Background: A standard aqueous workup involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it, and concentrating.[4][5] Product loss can occur at several stages.
Possible Causes & Solutions:
-
Incomplete Extraction: this compound has some polarity due to the methoxy and nitrile groups. If an insufficient volume of organic solvent is used, or if the number of extractions is too low, a significant portion of the product may remain in the aqueous layer.
-
Solution: Perform at least three separate extractions of the aqueous layer with a suitable solvent like ethyl acetate or dichloromethane (DCM).[3] Combine the organic layers to maximize recovery. To check for product in the aqueous layer, a small sample can be taken, basified (if acidic), extracted with solvent, and analyzed by TLC or LC-MS.
-
-
Product Protonation and Solubility in Acidic Wash: If you are washing with an acidic solution (e.g., dilute HCl) to remove basic impurities, the pyridine nitrogen in your product can become protonated. The resulting salt may be more soluble in the aqueous layer.
-
Solution: Use this wash cautiously. If an acidic wash is necessary, ensure the aqueous layer is back-extracted multiple times with organic solvent.[6] Alternatively, use a milder wash like saturated ammonium chloride (NH₄Cl) solution, which is less acidic than dilute HCl.
-
-
Emulsion Formation: During extraction, a stable emulsion can form between the aqueous and organic layers, trapping the product and making separation difficult.[5]
-
Solution: To break an emulsion, try adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase.[3] Gentle swirling in the separatory funnel rather than vigorous shaking can also prevent emulsion formation. In difficult cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.
-
Problem 3: Column chromatography is not separating the product from a key impurity.
Background: Flash column chromatography is a primary tool for purifying moderately polar organic compounds.[7] Poor separation is typically an issue of selecting the wrong stationary or mobile phase.
Possible Causes & Solutions:
-
Incorrect Eluent Polarity: The polarity of the mobile phase may be too high (causing co-elution of product and impurities) or too low (causing very slow elution and band broadening).
-
Solution: Methodically screen solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.25-0.35 for the desired product. A good starting point for this compound is a mixture of hexanes and ethyl acetate. See the table below for guidance.
-
-
Co-eluting Impurities: The impurity may have a polarity very similar to the product, making separation on standard silica gel difficult.
-
Solution 1 (Modify Mobile Phase): Add a small percentage (0.5-1%) of a modifier to the eluent. For example, adding triethylamine (Et₃N) can help sharpen peaks for basic compounds by deactivating acidic sites on the silica. Adding a small amount of methanol or acetic acid can significantly alter the selectivity.
-
Solution 2 (Change Stationary Phase): If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can be effective for basic compounds. For very challenging separations, consider using reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water or methanol/water.[8] Mixed-mode chromatography, which utilizes multiple interaction types (e.g., ionic and hydrophobic), can also resolve difficult-to-separate compounds.[9][10]
-
Workflow for Workup and Purification of this compound
This diagram outlines a general strategy from reaction completion to isolated pure product.
Caption: General experimental workflow for the isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to assess the purity of this compound?
Answer: A combination of techniques is recommended for unambiguous purity assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation and purity estimation. The spectrum of pure this compound will show distinct aromatic proton signals and a singlet for the methoxy group (~4.0 ppm). Integrating these signals against solvent or impurity peaks provides a quantitative measure of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for identifying and quantifying trace impurities.[11][12] It separates components of the mixture (LC) and provides the mass of the product (verifying its identity) and any impurities (MS).
-
Melting Point: A sharp melting point within the literature range (58-62°C) is a strong indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.
| Technique | Information Provided | Typical Use Case |
| ¹H NMR | Structural confirmation, quantitative purity assessment. | Routine check after synthesis and final product QC. |
| LC-MS | Detection of trace impurities, reaction monitoring. | In-process control and analysis of complex mixtures. |
| Melting Point | Bulk purity indicator. | Quick and simple final purity check. |
Caption: Key analytical techniques for purity assessment.
Q2: What are some common impurities I should look out for?
Answer: Impurities are typically derived from the starting materials or side reactions.[13][14]
-
Unreacted Starting Materials: Depending on the synthetic route, this could include 2-chloronicotinonitrile or nicotinamide derivatives.[15]
-
Hydrolysis Product: The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under harsh acidic or basic workup conditions, yielding 2-methoxynicotinamide or 2-methoxynicotinic acid.
-
Demethylation Product: The 2-methoxy group can be cleaved under strongly acidic conditions (e.g., HBr, HI) to yield 2-hydroxy-3-cyanopyridine (2-pyridone derivative).
Q3: What are the recommended storage conditions for pure this compound?
Answer: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended. While specific stability data is not widely published, similar heterocyclic compounds can be sensitive to moisture and light over time.[16]
Q4: Can I use recrystallization instead of chromatography? What solvents are best?
Answer: Yes, if the crude product is of reasonably high purity (>90%), recrystallization is an excellent and scalable purification method. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Screening Solvents: Start with solvents like isopropanol, ethanol, ethyl acetate, or toluene. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, often provides the best results.
-
General Procedure: Dissolve the crude solid in a minimal amount of the hot solvent (or the more polar solvent of a mixed pair). If needed, filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration.[17]
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is a general procedure for quenching a reaction and extracting the crude product.[3][4]
-
Quenching: Cool the reaction vessel in an ice bath. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, DCM). Use a volume roughly equal to the aqueous volume.
-
Separation: Stopper the funnel, invert, and vent. Shake gently at first to avoid emulsion, then more vigorously. Allow the layers to separate fully. Drain the organic layer (if using DCM) or the aqueous layer (if using a less dense solvent like ethyl acetate).
-
Repeat Extraction: Extract the aqueous layer two more times with fresh organic solvent. Combine all organic extracts.
-
Washing: Wash the combined organic layers with brine (saturated aq. NaCl). This helps remove residual water and break emulsions.
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[4]
-
Concentration: Filter the dried solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This protocol describes the purification of the crude product using silica gel.
-
Column Packing: Select an appropriately sized column. Pack it with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) according to prior TLC analysis.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Decision Tree: Product is an Oil
This diagram helps diagnose why the product failed to solidify.
Caption: Decision tree for troubleshooting an oily product consistency.
References
-
Chantrapromma, S., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2812. [Link]
-
Panjiva. (n.d.). The Role of this compound in Fine Chemical Manufacturing. Panjiva, Accessed Jan 12, 2026. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. University of Rochester, Accessed Jan 12, 2026. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Accessed Jan 12, 2026. [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. LibreTexts, Accessed Jan 12, 2026. [Link]
-
Poe, S. L., et al. (2017). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. DSpace@MIT, Accessed Jan 12, 2026. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses, Accessed Jan 12, 2026. [Link]
-
Al-Imam, H., et al. (2022). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. International Journal of Legal Medicine, 136(6), 1635-1646. [Link]
-
BioProcess International. (2007). Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. BioProcess International, Accessed Jan 12, 2026. [Link]
-
Organic Syntheses. (n.d.). β-(2-HYDROXYETHYLMERCAPTO)PROPIONITRILE. Organic Syntheses, Accessed Jan 12, 2026. [Link]
-
Organic Syntheses. (n.d.). nicotinonitrile. Organic Syntheses, Accessed Jan 12, 2026. [Link]
-
Bio-Rad. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Bio-Rad, Accessed Jan 12, 2026. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A Brief Review on Genotoxic impurities in Pharmaceuticals. Innovare Academic Sciences, Accessed Jan 12, 2026. [Link]
-
Bhande, S. S., et al. (2017). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. Zeitschrift für Kristallographie - Crystalline Materials, 232(9-11), 639-645. [Link]
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Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Cytiva, Accessed Jan 12, 2026. [Link]
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Dutscher. (n.d.). Protein purification troubleshooting guide. Dutscher, Accessed Jan 12, 2026. [Link]
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Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336-29342. [Link]
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Lee, J., et al. (2022). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6668. [Link]
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El-Gindy, A., et al. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. Scientific Reports, 13(1), 18451. [Link]
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Li, J., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(5), 1047-1065. [Link]
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Corry, T. A., et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A, 1604, 460470. [Link]
- Google Patents. (1957). US2809986A - Method for the purification of malononitrile.
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ResearchGate. (n.d.). ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate, Accessed Jan 12, 2026. [Link]
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Wang, Y., et al. (2022). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 27(15), 4983. [Link]
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side reactions of the methoxy group in 2-Methoxynicotinonitrile under acidic/basic conditions
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support guide for 2-Methoxynicotinonitrile (CAS: 7254-34-4). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic endeavors.[1] Our goal is to provide you with field-proven insights and troubleshooting strategies to anticipate and mitigate common side reactions involving the methoxy group under both acidic and basic conditions, ensuring the integrity and success of your experiments.
Section 1: Understanding the Reactivity Landscape of this compound
This compound is a pyridine derivative featuring two key functional groups: a methoxy group at the C2 position and a nitrile at the C3 position. The electronic interplay between the electron-donating methoxy group, the electron-withdrawing nitrile group, and the inherently electron-deficient pyridine ring dictates its reactivity. Understanding these competing influences is crucial for predicting reaction outcomes.
The primary sites of potential side reactions are:
-
The Methoxy Group (C2-OCH₃): Susceptible to cleavage under strong acidic conditions and nucleophilic displacement under basic/nucleophilic conditions.
-
The Nitrile Group (C3-C≡N): Prone to hydrolysis to an amide or carboxylic acid in both acidic and basic media, typically at elevated temperatures.
-
The Pyridine Ring: The nitrogen atom activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr).[2][3]
Caption: Key reactive sites on the this compound scaffold.
Section 2: Troubleshooting Guide: Side Reactions Under Acidic Conditions
Q1: I'm running a reaction in strong acid (e.g., HBr, concentrated HCl) and observing a significant, more polar byproduct by TLC/LCMS. What is the likely cause?
Probable Cause: You are likely observing O-demethylation of the methoxy group. Aryl methyl ethers are susceptible to cleavage by strong, nucleophilic acids, particularly hydrohalic acids like HBr and HI.[4][5][6] The reaction proceeds via an SN2 mechanism where the ether oxygen is first protonated to form a good leaving group (methanol). A nucleophile, such as a bromide ion, then attacks the methyl carbon to yield a methyl halide and the demethylated product, 2-hydroxynicotinonitrile, which exists in tautomeric equilibrium with its more stable 2-pyridone form.
Caption: Pathway for acidic O-demethylation of the methoxy group.
Troubleshooting & Prevention:
-
Confirmation:
-
¹H NMR: Look for the disappearance of the characteristic methoxy singlet signal around δ 4.0 ppm and the appearance of a broad N-H proton signal for the pyridone tautomer.
-
Mass Spectrometry: The byproduct will have a mass 14 units (CH₂) lower than the starting material.
-
-
Preventative Measures:
-
Avoid Nucleophilic Acids: If possible, substitute HBr or HI with non-nucleophilic strong acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA), provided they are compatible with your desired transformation.
-
Control Temperature: Ether cleavage often requires elevated temperatures. Running the reaction at or below room temperature may suppress this side reaction.
-
Use Lewis Acids: For targeted demethylation, a reagent like boron tribromide (BBr₃) is highly effective, but less suitable if you wish to preserve the methoxy group.[7]
-
Q2: My reaction under aqueous acidic conditions (e.g., refluxing in dilute HCl) is clean, but my yield is low and the product's characterization doesn't match. Could the nitrile group be reacting?
Probable Cause: Yes, this is a classic side reaction. The nitrile group can undergo hydrolysis under acidic conditions. This proceeds in two stages: first to the corresponding primary amide (2-methoxynicotinamide), and upon further heating or with stronger acid, to the carboxylic acid (2-methoxynicotinic acid).[8][9][10][11] This reaction is often competitive with or even favored over methoxy group cleavage, especially when non-halide acids are used.
Troubleshooting & Prevention:
-
Confirmation:
-
IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1650-1710 cm⁻¹.
-
Mass Spectrometry: The amide byproduct will have a mass 18 units (H₂O) higher than the starting material; the carboxylic acid will be 19 units higher (amide + O - NH).
-
-
Preventative Measures:
-
Anhydrous Conditions: If your desired reaction does not require water, use anhydrous solvents and reagents to prevent hydrolysis.
-
Controlled Hydrolysis: If the amide is the desired product, hydrolysis can be stopped at this stage by using milder conditions, such as a TFA-H₂SO₄ mixture or carefully controlled temperatures.[12][13]
-
Table 1: Common Byproducts under Acidic Conditions
| Condition | Primary Methoxy Side Product | Primary Nitrile Side Product | Causality |
| Refluxing HBr/AcOH | 2-Hydroxynicotinonitrile | 2-Hydroxynicotinic acid | Strong nucleophilic acid promotes both O-demethylation and nitrile hydrolysis. |
| Refluxing aq. H₂SO₄ | Minimal/None | 2-Methoxynicotinic acid | Non-nucleophilic acid favors nitrile hydrolysis over ether cleavage. |
| HCl (aq), 40 °C | Minimal/None | 2-Methoxynicotinamide | Milder conditions may allow for isolation of the intermediate amide.[13] |
Section 3: Troubleshooting Guide: Side Reactions Under Basic Conditions
Q1: I am using a strong nucleophile (e.g., NaOH, an amine) at high temperatures and observing displacement of my methoxy group. Why is this happening?
Probable Cause: The methoxy group at the C2 position of the pyridine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr).[14][15] The electronegative nitrogen atom of the pyridine ring withdraws electron density, making the C2 (ortho) and C4 (para) positions electrophilic and thus activated for attack by nucleophiles.[2][3] Strong nucleophiles can attack this position, leading to the formation of a stabilized anionic intermediate (a Meisenheimer complex) and subsequent loss of the methoxide as a leaving group.
Caption: SNAr pathway for methoxy group displacement.
Troubleshooting & Prevention:
-
Confirmation:
-
LCMS: This is the most effective tool. The product mass will correspond to the starting material minus 31 (OCH₃) plus the mass of the incoming nucleophile.
-
-
Preventative Measures:
-
Lower Temperature: SNAr reactions are highly temperature-dependent. Reducing the reaction temperature can significantly decrease or eliminate this side reaction.
-
Use Non-Nucleophilic Bases: If the goal is simply deprotonation elsewhere in the molecule, switch to a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃).
-
Protecting Groups: In complex syntheses, consider if an alternative protecting group for a different part of the molecule would allow for milder overall conditions.
-
Q2: When I heat my compound in aqueous NaOH, my starting material disappears, and after acidic workup, I isolate a product that is soluble in aqueous base. What is it?
Probable Cause: You are observing the saponification (base-catalyzed hydrolysis) of the nitrile group.[8][16] In the presence of a hot aqueous base, the nitrile is hydrolyzed to a carboxylate salt (e.g., sodium 2-methoxynicotinate). This salt is typically soluble in the aqueous layer. Upon subsequent acidification during workup, the carboxylate is protonated to form the free carboxylic acid (2-methoxynicotinic acid), which may precipitate.
Troubleshooting & Prevention:
-
Confirmation:
-
Solubility Test: The isolated product should be soluble in a mild aqueous base (like NaHCO₃) and re-precipitate upon addition of acid.
-
¹H NMR: The signals for the pyridine ring protons will likely shift downfield relative to the starting nitrile.
-
-
Preventative Measures:
-
Anhydrous Conditions: If possible, use anhydrous basic conditions (e.g., NaH in THF, K₂CO₃ in acetone) to avoid this hydrolysis pathway.
-
Temperature Control: Like its acidic counterpart, basic nitrile hydrolysis is often slow at room temperature but accelerates significantly with heat.
-
Section 4: General FAQs
-
Q: Between the methoxy and nitrile groups, which is more reactive?
-
A: It is entirely condition-dependent. The nitrile group is susceptible to hydrolysis in both hot aqueous acid and base.[17] The methoxy group is primarily threatened by two specific pathways: cleavage by strong, nucleophilic acids (like HBr) and displacement by strong nucleophiles at high temperatures (SNAr).[15] Under many milder conditions, both groups can be stable.
-
-
Q: How can I selectively hydrolyze the nitrile without cleaving the methoxy group?
-
Q: What is a general workflow for identifying an unknown side product in my reaction?
-
A: A systematic approach is key. The following workflow can guide your investigation.
-
Caption: A general workflow for troubleshooting side reactions.
Section 5: Reference Protocols
Protocol 1: Monitoring a Reaction for O-Demethylation by ¹H NMR
-
Sample Preparation: Carefully withdraw a small aliquot (~0.1 mL) from the acidic reaction mixture.
-
Quench & Extract: Neutralize the aliquot with a saturated solution of NaHCO₃. Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
NMR Analysis: Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectral Interpretation:
-
Starting Material (this compound): Look for a sharp singlet corresponding to the -OCH₃ protons, typically around δ 3.9-4.1 ppm.
-
Byproduct (2-Hydroxynicotinonitrile): Confirm the absence or diminished intensity of the methoxy singlet. Look for a new, broad signal in the downfield region (typically > δ 10 ppm) corresponding to the N-H proton of the 2-pyridone tautomer. Note any significant shifts in the aromatic proton signals.
-
References
- Vertex AI Search. (n.d.). The Role of this compound in Fine Chemical Manufacturing.
-
Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Retrieved January 12, 2026, from [Link]
-
Various Authors. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
- BenchChem. (n.d.). Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Aromatic Substitution.
-
Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved January 12, 2026, from [Link]
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved January 12, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018). Ether Cleavage with Strong Acids. YouTube. Retrieved January 12, 2026, from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved January 12, 2026, from [Link]
-
LibreTexts Chemistry. (2022). 3.2.4: Reactions of Ethers- Acidic Cleavage. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved January 12, 2026, from [Link]
-
NotEvans, et al. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved January 12, 2026, from [Link]
-
CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved January 12, 2026, from [Link]
-
LibreTexts Chemistry. (2023). 20.S: Carboxylic Acids and Nitriles (Summary). Retrieved January 12, 2026, from [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved January 12, 2026, from [Link]
-
Clayden, J., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved January 12, 2026, from [Link]
-
University of Toronto. (n.d.). Hydrolysis. Retrieved January 12, 2026, from [Link]
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved January 12, 2026, from [Link]
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analytical methods for monitoring the progress of 2-Methoxynicotinonitrile reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 2-Methoxynicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable methods to track reaction progress, identify intermediates, and quantify products. Here, we synthesize technical protocols with field-proven insights to help you navigate common challenges and troubleshoot effectively.
Introduction: The Analytical Imperative for this compound
This compound is a key building block in medicinal chemistry, notable for its presence in various pharmacologically active compounds.[1] The precise monitoring of its synthetic transformations is critical for optimizing reaction yields, minimizing impurities, and ensuring the safety and efficacy of the final product. The choice of analytical method depends on the reaction kinetics, the chemical properties of all species involved (reactants, intermediates, products, byproducts), and the specific information required (e.g., qualitative progress vs. precise quantitative analysis).[2]
This guide provides a comprehensive overview of the most effective analytical techniques, complete with troubleshooting FAQs and detailed protocols to ensure your experimental success.
Diagram: General Workflow for Reaction Monitoring
Caption: A generalized workflow for selecting and implementing an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for monitoring reactions of polar, non-volatile, and thermally sensitive compounds like this compound.[3] Reversed-phase (RP) HPLC, which separates molecules based on their hydrophobicity, is particularly well-suited.
Frequently Asked Questions (HPLC)
Q1: What is the best starting point for developing an RP-HPLC method for a this compound reaction? A1: A C18 column is an excellent starting point due to its versatility.[4] For the mobile phase, begin with a gradient of acetonitrile and water. Both solvents are commonly used in RP-HPLC for their elution strength and low UV absorbance.[5] Crucially, add 0.1% formic or acetic acid to both the aqueous and organic phases. This suppresses the ionization of residual silanol groups on the column packing, which is essential for obtaining sharp, symmetrical peaks for basic compounds containing a pyridine ring.[6][7] A typical starting gradient could be 20% to 80% acetonitrile over 15 minutes.
Q2: How do I prepare my reaction sample for HPLC analysis? A2:
-
Quench the Reaction: Immediately stop the reaction in your aliquot to get an accurate snapshot. This can be done by rapid cooling or by adding a quenching agent that neutralizes a key reagent.
-
Dilute: Dilute the sample significantly with the initial mobile phase composition. This prevents solvent effects that can distort peak shape and ensures the concentration is within the linear range of the detector.[8]
-
Filter: Pass the diluted sample through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter that could clog the column and system tubing.[9]
Q3: My product and starting material are co-eluting. How can I improve the resolution? A3: To improve resolution, you need to alter the separation selectivity.
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol. The different solvent properties can alter the elution order and improve separation.[5]
-
Adjust the Gradient Slope: A shallower gradient (i.e., increasing the percentage of organic solvent more slowly) will increase run time but often provides better resolution between closely eluting peaks.
-
Modify the pH: If your compounds have ionizable groups, adjusting the mobile phase pH can dramatically change retention and selectivity.[9]
-
Change the Column: If other options fail, switch to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which offer different selectivity compared to a standard C18.
Troubleshooting Guide (HPLC)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with column silanols.- Column overload.- Mismatched sample solvent. | - Ensure mobile phase pH is low (2-4) by adding 0.1% acid.[6]- Dilute the sample further.[8]- Dissolve the sample in the mobile phase.[6] |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Insufficient column equilibration time. | - Prepare fresh mobile phase daily; ensure proper mixing if preparing online.[10]- Use a column oven to maintain a constant temperature.[6]- Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each run. |
| Broad Peaks | - Low mobile phase flow rate.- Leak in the system (especially between column and detector).- Contaminated guard column. | - Verify and adjust the pump flow rate.[6]- Check all fittings for tightness.- Replace the guard column.[9] |
| Noisy or Drifting Baseline | - Air bubbles in the pump or detector.- Contaminated mobile phase or detector cell.- Mobile phase mixing issues. | - Degas the mobile phase thoroughly.[11]- Flush the system with a strong solvent like isopropanol.- Manually prepare a premixed mobile phase to test the gradient proportioning valve.[8] |
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (or an optimized wavelength for your specific compounds).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
-
Sample Analysis:
-
Prepare a 1 mg/mL stock solution of your this compound standard.
-
At each reaction time point, withdraw an aliquot, quench, and dilute 100-fold with 80:20 Mobile Phase A:B.
-
Filter the sample and inject it into the HPLC system.
-
Calculate the percent conversion by monitoring the decrease in the peak area of the starting material relative to the total peak area of all relevant species.
-
Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS)
GC is an excellent technique for separating and analyzing volatile and thermally stable compounds.[12] this compound is sufficiently volatile for GC analysis. Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of reaction components based on their mass spectra.[13]
Frequently Asked Questions (GC/GC-MS)
Q1: When should I choose GC-MS over HPLC for my reaction? A1: Choose GC-MS when your starting material, products, and expected byproducts are all thermally stable and volatile. GC often provides higher separation efficiency (sharper peaks) than HPLC. The key advantage of GC-MS is the structural information it provides, which is invaluable for identifying unknown impurities or byproducts without needing reference standards.[3]
Q2: What type of GC column is suitable for this compound? A2: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a robust choice.[14] This type of column separates compounds primarily by their boiling points but also offers selectivity for aromatic compounds.
Q3: My peaks are tailing. What is causing this in a GC system? A3: Peak tailing in GC for a compound like this compound is often caused by active sites in the system. The basic nitrogen of the pyridine ring can interact with acidic sites in the injection port liner or the column itself.[15] To fix this, use a deactivated (silanized) injection port liner and ensure you are using a high-quality, low-bleed column. If the problem persists, conditioning the column at a high temperature (as per the manufacturer's instructions) can help.[12]
Troubleshooting Guide (GC/GC-MS)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Ghost Peaks | - Contamination in the injection port (septum bleed).- Sample carryover from a previous injection. | - Use high-quality, low-bleed septa and replace them regularly.- Run a solvent blank after a concentrated sample to clean the injector and column.[16] |
| Poor Reproducibility | - Inconsistent injection volume.- Leaks in the system (carrier gas flow path).- Fluctuating oven temperature. | - Use an autosampler for consistent injections.- Perform a leak check on all fittings from the gas source to the detector.[15]- Verify oven temperature calibration.[12] |
| Split Peaks | - Poor injection technique (e.g., slow injection).- Column contamination at the inlet.- Incompatible sample solvent. | - Use an autosampler with a fast injection speed.- Trim the first few centimeters from the column inlet.- Dissolve the sample in a solvent with a boiling point appropriate for the injection port temperature. |
Experimental Protocol: GC-MS Method
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Split Ratio: 50:1 (adjust based on sample concentration).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
At each reaction time point, withdraw an aliquot and quench.
-
Dilute the sample in a suitable solvent like ethyl acetate or dichloromethane.
-
Filter if necessary and transfer to a GC vial.
-
-
Data Analysis: Monitor the reaction by comparing the relative abundance of the ion chromatograms for the starting material (m/z 134, 104) and the expected product(s).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-invasive technique for in-situ reaction monitoring. It provides detailed structural information and allows for the simultaneous quantification of multiple species directly in the reaction mixture, often without any sample workup.[17][18]
Frequently Asked Questions (NMR)
Q1: How do I set up an NMR experiment to monitor my reaction? A1: The most common method is to run the reaction directly in an NMR tube and acquire a series of 1D ¹H NMR spectra over time.[19] This is often set up as a pseudo-2D experiment where the y-axis represents the reaction time. You must choose acquisition parameters that provide sufficient signal-to-noise in a short amount of time (e.g., 1-4 scans) to accurately capture the reaction kinetics.[19]
Q2: Can I run the reaction in a non-deuterated solvent? A2: Yes. Modern NMR spectrometers have excellent solvent suppression techniques that can minimize the signal from non-deuterated solvents. However, if the solvent has signals that overlap with your peaks of interest, it can be problematic. A common strategy is to use a deuterated solvent for the reaction if possible, or to use a co-solvent system with a small amount of deuterated solvent to maintain the deuterium lock.[18]
Q3: My spectral lines are broad and distorted. What's wrong? A3: This can happen if the reaction causes changes in the sample's magnetic susceptibility, such as precipitation of a solid or significant temperature gradients.[18] Ensure your sample is fully dissolved and thermally equilibrated. Re-shimming the spectrometer between acquisitions can sometimes help, although this is not feasible for very fast reactions.
Experimental Protocol: In-Situ ¹H NMR Monitoring
-
Sample Preparation: In a clean, dry NMR tube, dissolve the starting material and any reagents (except the one that initiates the reaction) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Initial Spectrum: Acquire a high-quality initial spectrum (t=0) of the starting materials.
-
Reaction Initiation: Using a syringe, add the final reagent to initiate the reaction and quickly mix the contents.
-
Data Acquisition: Immediately start acquiring a series of 1D ¹H spectra. Set the number of scans (ns) to 1 or 2 and the delay between scans (d1) to be short but sufficient for relaxation (e.g., 2 seconds).[19] Set up an array to collect spectra at regular intervals (e.g., every 2 minutes for 4 hours).
-
Data Processing: Process the arrayed data. Select a well-resolved, non-overlapping peak for the starting material and one for the product. Integrate these peaks in each spectrum.
-
Analysis: Plot the integral values versus time to generate a reaction profile and determine kinetics.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR, often using an Attenuated Total Reflectance (ATR) probe (e.g., ReactIR), is ideal for monitoring changes in functional groups in real-time directly within the reaction vessel.[20] It is particularly useful for understanding reaction initiation, mechanisms, and endpoints without the need for sampling.[21]
Frequently Asked Questions (FTIR)
Q1: What spectral features should I monitor for a this compound reaction? A1: The most prominent and useful peak for this compound is the nitrile (-C≡N) stretch, which appears as a sharp, strong band around 2230 cm⁻¹. This peak is in a relatively uncongested region of the mid-IR spectrum.[22] You can monitor the disappearance of this peak to track the consumption of the starting material. Simultaneously, you should look for the appearance of new peaks corresponding to the product's functional groups (e.g., a carbonyl stretch for an amide or acid, an N-H stretch for an amine).
Q2: How do I collect a good background spectrum? A2: A proper background is critical for accurate data. The best practice is to collect the background spectrum on the complete reaction mixture (all solvents and reagents) before adding the limiting reagent that initiates the reaction.[4] This ensures that the subsequent spectra only show changes due to the chemical transformation.
Diagram: Troubleshooting HPLC Peak Shape
Caption: A decision tree for diagnosing and solving common peak shape problems in HPLC.
References
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-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
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Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]
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MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
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Grzesiek, S., et al. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data). Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative reaction monitoring using para hydrogen-enhanced benchtop NMR spectroscopy. Retrieved from [Link]
-
NIH. (n.d.). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Retrieved from [Link]
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Dong, M. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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The Royal Society of Chemistry. (2015, November 25). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Retrieved from [Link]
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ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]
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Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy. Retrieved from [Link]
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An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
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AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography. Retrieved from [Link]
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PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. Retrieved from [Link]
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MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. (n.d.). Retrieved from [Link]
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Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
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RSC Publishing. (n.d.). Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. Retrieved from [Link]
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Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis. Retrieved from [Link]
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ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. Retrieved from [Link]
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Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
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AZoM. (2014, December 9). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. Retrieved from [Link]
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Quora. (2022, December 3). What are the methods of monitoring both the chemical and physical rates of chemical reactions?. Retrieved from [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023, January 1). ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]
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Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from [Link]
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PubMed. (2024, September 30). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Retrieved from [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]
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UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. (2021, January 18). ResearchGate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]
-
Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (2024, February 1). ResearchGate. Retrieved from [Link]
-
PubMed Central. (2024, March 30). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC chromatograms with methanol/acetonitrile 50/50 (%, v/v) at 296 K. Retrieved from [Link]
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A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021, June 26). Hindawi. Retrieved from [Link]
-
A COMPREHENSIVE REVIEW: ROLE OF ACETONITRILE AND METHANOL AS MOBILE PHASE SOLVENTS IN RP-HPLC. (n.d.). ijrpr. Retrieved from [Link]
-
MDPI. (n.d.). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Retrieved from [Link]
-
NIH. (2022, May 5). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Retrieved from [Link]
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ResearchGate. (2025, October 12). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]
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PubMed Central. (2022, August 6). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. Retrieved from [Link]
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Technical Support Center: Ensuring the Stability of 2-Methoxynicotinonitrile
Welcome to the dedicated technical support center for 2-Methoxynicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the stability and integrity of this compound throughout your experiments.
Introduction: Understanding the Stability Challenges of this compound
This compound is a versatile building block in medicinal chemistry and materials science.[1][2] However, its chemical structure, featuring a methoxy group and a nitrile group on a pyridine ring, presents specific stability considerations. The electron-withdrawing nature of the nitrile group and the pyridine ring, combined with the reactivity of the methoxy group, can make the molecule susceptible to degradation under certain conditions. This guide will walk you through the potential degradation pathways, recommended storage conditions, and troubleshooting strategies to maintain the purity and stability of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: The primary factors that can lead to the degradation of this compound are exposure to moisture, incompatible pH conditions (both acidic and basic), elevated temperatures, and light . Each of these factors can initiate specific degradation pathways, compromising the purity of the material.
Q2: I've noticed a change in the color of my this compound solid. What could be the cause?
A2: A change in color, such as yellowing, can be an indicator of degradation. This could be due to the formation of polymeric impurities or the generation of chromophoric degradation products. We recommend re-analyzing the purity of the material using a validated analytical method if you observe any change in its physical appearance.
Q3: Can I store this compound in a standard laboratory refrigerator?
A3: While refrigeration is generally recommended, it is crucial to ensure the container is tightly sealed to prevent the condensation of moisture, which can lead to hydrolysis. Storage in a desiccated environment within the refrigerator is ideal.
Q4: What are the expected degradation products of this compound?
A4: Based on its chemical structure, the most likely degradation products include:
-
2-Hydroxynicotinonitrile: Formed via the hydrolysis of the methoxy group.
-
Nicotinamide and Nicotinic Acid: Resulting from the hydrolysis of the nitrile group.[1][3][4]
-
Polymeric materials: Arising from the polymerization of the cyanopyridine moiety.[5]
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a structured approach to troubleshooting common problems encountered during the storage and use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased purity over time, as confirmed by HPLC/GC analysis. | 1. Improper Storage: Exposure to moisture, air, light, or elevated temperatures. 2. Contamination: Introduction of acidic or basic impurities. | 1. Review and optimize storage conditions (see "Recommended Storage and Handling Protocols"). 2. Ensure the use of clean, dry spatulas and glassware. 3. Re-test the material to confirm the extent of degradation. |
| Inconsistent experimental results using different batches of this compound. | 1. Batch-to-Batch Variability: Differences in initial purity. 2. Degradation of one batch: One of the batches may have degraded due to improper handling or storage. | 1. Always verify the purity of a new batch upon receipt using a standardized analytical method. 2. Compare the analytical data of the problematic batch with a fresh, high-purity standard. |
| Formation of an insoluble material in the storage container. | Polymerization: The nitrile group can undergo polymerization, especially when exposed to certain catalysts or elevated temperatures.[5] | 1. Avoid prolonged storage at elevated temperatures. 2. If polymerization is suspected, attempt to dissolve a small amount in a suitable solvent and analyze the soluble portion by HPLC to assess the purity of the remaining monomer. |
| pH of the reaction mixture changes upon addition of this compound. | Hydrolysis: Hydrolysis of the methoxy or nitrile group can release acidic or basic byproducts, altering the pH. | 1. Use anhydrous solvents for reactions where the presence of water is not desired. 2. Buffer the reaction mixture if the pH is critical for the desired outcome. |
Potential Degradation Pathways
Understanding the potential chemical transformations that this compound can undergo is fundamental to preventing its degradation. The following diagram illustrates the primary degradation pathways.
Caption: Key degradation pathways of this compound.
Recommended Storage and Handling Protocols
To maximize the shelf-life and maintain the integrity of this compound, adhere to the following protocols:
1. Optimal Storage Conditions:
-
Temperature: Store at 2-8°C.[6] Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important for long-term storage to minimize oxidation and hydrolysis.
-
Light: Protect from light by storing in an amber vial or in a dark location.[7]
-
Moisture: Store in a tightly sealed container to prevent moisture ingress. For long-term storage, consider placing the container inside a desiccator.
2. Handling Procedures:
-
Always handle the compound in a well-ventilated area or a fume hood.
-
Use clean, dry spatulas and glassware to prevent contamination.
-
When preparing solutions, use anhydrous solvents if the reaction is sensitive to water.
-
After dispensing, securely reseal the container and purge with an inert gas if possible.
Experimental Protocols: Stability Assessment
To proactively assess the stability of your this compound, a forced degradation study coupled with a stability-indicating HPLC method is recommended.
1. Forced Degradation (Stress Testing) Protocol:
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][8][9]
Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To an aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[7][10][11]
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
2. Proposed Stability-Indicating HPLC Method:
This method is a starting point for developing a validated in-house method for the purity assessment of this compound and its degradation products.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-27 min: 80-20% B; 27-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) |
Method Validation Workflow:
Caption: Workflow for HPLC method validation.
References
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
- Nicotinamide is usually prepared either by dehydration of nicotinic acid in the presence of ammonia or by partial hydrolysis of nicotinonitrile in slightly alkaline or aqueous solution. Google Patents.
-
Forced Degradation Studies Research Articles - Page 1. R Discovery. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]
- US4942239A - Process for the production of 2-hydroxypyridine. Google Patents.
-
Mastering Organic Synthesis: The Versatility of 3-Cyanopyridine. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Hydrolysis of Nicotinonitrile by Ammonia. Journal of the American Chemical Society. Retrieved from [Link]
-
Nicotinonitrile. Wikipedia. Retrieved from [Link]
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Retrieved from [Link]
-
Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Chemistry Europe. Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Retrieved from [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Retrieved from [Link]
-
Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. ResearchGate. Retrieved from [Link]
-
A Practical Guide to Analytical Method Validation. gmpua.com. Retrieved from [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. atlas-mts.com. Retrieved from [Link]
-
2‐Methoxy Pyridine. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxynicotinonitrile and 2-Chloronicotinonitrile for Synthetic Chemists
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are indispensable building blocks. Among these, substituted pyridines, particularly nicotinonitrile derivatives, are of paramount importance, forming the core of numerous biologically active compounds and functional materials.[1][2][3] This guide provides an in-depth comparative analysis of two key nicotinonitrile intermediates: 2-methoxynicotinonitrile (CAS 7254-34-4) and 2-chloronicotinonitrile (CAS 6602-54-6).
While structurally similar, the choice between a methoxy and a chloro substituent at the 2-position dictates fundamentally different synthetic pathways. This guide will dissect their comparative reactivity, grounded in mechanistic principles and supported by experimental evidence, to empower researchers in making strategic decisions for their synthetic campaigns.

The Decisive Role of the 2-Substituent: An Electronic Perspective
The reactivity of these molecules is governed by the electronic interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing cyano group at the 3-position, and the substituent at the 2-position.
-
2-Chloronicotinonitrile : The chlorine atom exerts a powerful inductive electron-withdrawing effect, further increasing the electrophilicity of the pyridine ring, especially at the carbon atom to which it is attached. Crucially, the chloride ion is an excellent leaving group. This combination makes 2-chloronicotinonitrile highly susceptible to Nucleophilic Aromatic Substitution (S
NAr) reactions.[4][5][6] -
This compound : The methoxy group presents a more complex electronic profile. While it is inductively electron-withdrawing, it is also capable of donating electron density into the ring via resonance. More importantly, the methoxide ion (CH₃O⁻) is a poor leaving group compared to chloride. Consequently, this compound is generally inert to S
NAr reactions under standard conditions.[7]
The workflow below illustrates the divergent synthetic utility stemming from these electronic differences.
Figure 1: Divergent reactivity pathways for 2-chloro- vs. This compound.
Comparative Reactivity in Key Synthetic Transformations
The fundamental electronic differences manifest in starkly contrasting outcomes across major classes of chemical reactions.
Nucleophilic Aromatic Substitution (SNAr)
This reaction class most clearly illustrates the superior utility of 2-chloronicotinonitrile for introducing molecular diversity. The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][8] The presence of electron-withdrawing groups (like the ring nitrogen and the cyano group) ortho and para to the leaving group is critical for stabilizing this intermediate.[6]
Figure 2: General mechanism of SNAr on 2-chloronicotinonitrile.
2-Chloronicotinonitrile is an exemplary substrate. It readily reacts with a wide array of nucleophiles, including amines (e.g., morpholine, piperidine), alkoxides, and thiolates, to afford the corresponding 2-substituted nicotinonitriles in high yields.[9]
This compound , in contrast, is largely unreactive. The high basicity and poor leaving group ability of the methoxide ion prevent the second (elimination) step of the SNAr mechanism from occurring under typical conditions.
| Feature | 2-Chloronicotinonitrile | This compound |
| Leaving Group Ability | Excellent (Cl⁻) | Very Poor (CH₃O⁻) |
| Ring Electrophilicity | Highly activated for S | Less activated due to resonance donation |
| Typical Outcome | Facile displacement with various nucleophiles | Generally unreactive; starting material recovered |
| Synthetic Utility | Versatile for introducing diversity at C2 | Used when the methoxy group must be retained |
| Table 1. Comparison of Nucleophilic Aromatic Substitution Reactivity. |
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination have revolutionized C-C and C-N bond formation.[10][11] The viability of a substrate in these reactions hinges on its ability to undergo oxidative addition to a low-valent palladium catalyst.
2-Chloronicotinonitrile is an excellent substrate for these transformations. The carbon-chlorine bond is readily cleaved by Pd(0) catalysts, initiating the catalytic cycle.[12][13] This allows for the efficient synthesis of 2-aryl, 2-heteroaryl, and 2-amino nicotinonitrile derivatives, which are common motifs in medicinal chemistry.[14][15]
This compound is inert under standard cross-coupling conditions. The carbon-oxygen bond of the methoxy group is significantly stronger and less polarized than a C-Cl bond, making it resistant to oxidative addition by common palladium catalysts. While specialized catalysts for C-O bond cleavage exist, they are not standard practice and often require harsh conditions.
| Feature | 2-Chloronicotinonitrile | This compound |
| Substrate Suitability | Excellent | Poor / Inert |
| Key Mechanistic Step | Facile C-Cl oxidative addition with Pd(0) | C-O bond is highly resistant to cleavage |
| Typical Catalyst | Standard Pd complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂) with phosphine ligands | Requires specialized, non-standard catalysts |
| Synthetic Outcome | High yields of C-C or C-N coupled products | No reaction under standard conditions |
| Table 2. Comparison of Palladium-Catalyzed Cross-Coupling Reactivity. |
Reactions Involving the Nitrile Group
The reactivity of the cyano group itself, for example in hydrolysis or reduction, is also influenced by the 2-substituent, albeit more subtly.
Nitrile hydrolysis, which proceeds via initial conversion to an amide followed by formation of a carboxylic acid, can be performed under acidic or basic conditions.[16][17] The strong inductive-withdrawing effect of the chlorine atom in 2-chloronicotinonitrile makes the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide. This can lead to faster hydrolysis rates compared to This compound , where the resonance-donating character of the methoxy group slightly diminishes the nitrile's electrophilicity. A documented procedure shows the efficient conversion of 2-chloronicotinonitrile to 2-chloronicotinamide using concentrated sulfuric acid.[18]
| Feature | 2-Chloronicotinonitrile | This compound |
| Nitrile Carbon Electrophilicity | Enhanced by -I effect of Chlorine | Slightly diminished by +M effect of Methoxy |
| Predicted Hydrolysis Rate | Faster | Slower |
| Hydrolysis Product | 2-Chloronicotinamide / acid[18] | 2-Methoxynicotinamide / acid |
| Table 3. Predicted Comparison of Nitrile Group Hydrolysis. |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical demonstration of these principles, the following protocols are described for a comparative amination experiment.
Protocol: Comparative Amination with Morpholine
Objective: To demonstrate the differential reactivity of 2-chloronicotinonitrile and this compound towards a secondary amine nucleophile under SNAr conditions.
Materials:
-
2-Chloronicotinonitrile
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloronicotinonitrile (1.0 mmol, 138.5 mg) to Flask A and this compound (1.0 mmol, 134.1 mg) to Flask B.
-
Reagent Addition: To each flask, add anhydrous DMF (5 mL), potassium carbonate (2.0 mmol, 276 mg), and morpholine (1.2 mmol, 105 µL).
-
Reaction Conditions: Heat both reaction mixtures to 80 °C and stir for 4 hours.
-
Work-up and Analysis:
-
Cool the reactions to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude products by Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy against authentic standards.
-
Expected Results:
-
Flask A (2-Chloronicotinonitrile): Analysis will show the complete consumption of starting material and the formation of 2-morpholinonicotinonitrile as the major product.
-
Flask B (this compound): Analysis will show the recovery of unreacted this compound, with little to no formation of the desired product.
This experiment provides a clear, verifiable demonstration of the principles discussed. The chloro-substituent acts as a competent leaving group, enabling the synthesis, while the methoxy-substituent does not.
Conclusion and Strategic Recommendations
The choice between this compound and 2-chloronicotinonitrile is not one of preference but of strategic synthetic design.
-
Choose 2-Chloronicotinonitrile when: The synthetic goal is to introduce a variety of substituents at the 2-position. It is the premier starting material for diversification via Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions. Its utility lies in its ability to be transformed.
-
Choose this compound when: The 2-methoxy group is a required structural feature in the final target molecule.[7] Its stability and general inertness at the C2-position allow for selective reactions to occur elsewhere on the molecule, such as at the nitrile functionality or through electrophilic substitution on the pyridine ring (if other activating groups are present).
By understanding the fundamental reactivity differences rooted in the electronic nature of the chloro and methoxy substituents, researchers can design more efficient, predictable, and successful synthetic routes towards complex molecular targets.
References
- The Role of this compound in Fine Chemical Manufacturing.Google Cloud.
- Process for producing 2-amino-nicotinonitrile intermediates.
- Synthesis of Some 2-aminonicotinic Acid Deriv
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- 2-Chloronicotinamide synthesis.ChemicalBook.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
- Nucleophilic arom
- Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
- This compound | CAS 7254-34-4 | Supplier.Benchchem.
- THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES.Chemistry of Heterocyclic Compounds.
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- nucleophilic arom
- This compound | 7254-34-4.J&K Scientific LLC.
- Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase.PubMed.
- 16.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Suzuki reaction.Wikipedia.
- General synthetic route of nicotinonitrile compounds 6a–c and 7....
- Nicotinonitrile.Wikipedia.
- Nucleophilic Arom
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- Suzuki Coupling.Organic Chemistry Portal.
- Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base.
- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- The Hydrolysis of Nitriles.Chemistry LibreTexts.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Preparation method of 2-hydroxy-4-methylthio butyric acid metal chelate.
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A Comparative Guide to Purity Validation of 2-Methoxynicotinonitrile: The Ascendancy of Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For intermediates like 2-Methoxynicotinonitrile (C₇H₆N₂O), a versatile pyridine derivative used in the synthesis of complex pharmaceutical agents, rigorous purity validation is paramount.[1] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques, presenting qNMR as a primary, self-validating system for purity determination.
The Principle of Absolute Quantification: Why qNMR Stands Apart
At its core, the power of qNMR lies in a fundamental principle that distinguishes it from most other analytical techniques: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[2][3] This creates a universal detection system. Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC), qNMR does not rely on compound-specific response factors, which can vary with molecular structure and UV absorbance.[4][5] Consequently, qNMR can determine the purity or concentration of a substance without needing a chemically identical reference standard of the analyte itself.[6][7] It is recognized by pharmacopeias, including the United States Pharmacopeia (USP), as a reliable method for purity assessment.[8][9][10]
This unique characteristic elevates qNMR from a comparative tool to a primary ratio method of measurement, capable of delivering SI-traceable results when executed with certified reference materials.[8][11][12]
The qNMR Workflow: A Self-Validating System for this compound
The trustworthiness of a qNMR protocol is rooted in the causality behind its experimental design. Each choice, from the internal standard to the acquisition parameters, is made to ensure the integrity of the final quantitative result.
Diagram: qNMR Experimental Workflow```dot
Caption: A decision tree for selecting the optimal purity analysis technique.
Performance Comparison Table
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures nuclei concentration based on signal intensity. Universal detection. | Separation based on differential partitioning between phases. UV detection is common. | Separation of volatile compounds based on partitioning in the gas phase. [13][14] |
| Method Type | Primary Ratio Method. Can provide absolute purity without an analyte-specific standard. [8] | Relative/Secondary Method. Requires a certified reference standard of the analyte for accurate quantification. [5] | Relative/Secondary Method. Requires a certified reference standard for quantification. |
| Universality | High. Nearly any soluble organic molecule with NMR-active nuclei can be quantified against a single certified IS. [3][7] | Limited. Dependent on the analyte possessing a chromophore for UV detection. Non-UV active impurities are missed. | Limited. Only suitable for volatile or semi-volatile and thermally stable compounds. [13][15] |
| Sample Prep | Simple dissolution. Requires highly accurate weighing. | More complex, involving mobile phase preparation and filtering. | Can be simple for liquids, but may require headspace or extraction for solids. |
| Throughput | Moderate. ~15 minutes per sample after setup. [7] | High, especially with an autosampler. | High, especially with an autosampler. |
| Best For | Absolute purity determination, structural confirmation, quantifying mixtures without analyte standards. | Purity checks against a known standard, detecting and quantifying known UV-active impurities. Ideal for nitrogen-containing heterocycles. [16][17] | Analysis of volatile organic compounds (VOCs), such as residual solvents. [15][18] |
| Weaknesses | Lower sensitivity than HPLC for trace impurities, higher initial instrument cost. | Response factors vary between analyte and impurities, leading to inaccurate area-% purity. [5] | Not suitable for non-volatile compounds like many APIs and their salts. |
Hypothetical Purity Data for a Batch of this compound
| Method | Result | Interpretation & Insights |
| qNMR | 99.2% w/w | This value represents the absolute mass fraction of this compound in the solid material. It is a highly accurate figure, accounting for any proton-containing organic impurities. |
| HPLC (Area % at 254 nm) | 99.8% | This value is likely inflated. It only reflects the ratio of UV-active components and assumes the main peak and impurities have identical response factors, which is rarely true. It would not detect a non-chromophoric impurity. |
| Loss on Drying (LOD) | 0.3% | Indicates the presence of volatile components, most likely residual solvent or water. |
| Headspace GC | 0.25% Ethyl Acetate | Identifies and quantifies the primary volatile impurity, corroborating the LOD result. |
| Combined Purity Assessment | ~99.5% (Corrected) | The qNMR result (99.2%) combined with the inorganic/non-protonated impurity data (if any) provides the most complete and accurate picture of purity. The HPLC result is useful for impurity profiling but not for absolute quantification. |
Conclusion: An Integrated Approach to Purity Validation
For the definitive purity validation of synthesized this compound, quantitative NMR (qNMR) stands as the superior and most trustworthy method for absolute quantification. Its foundation on the universal and linear response of nuclei to the NMR experiment eliminates the compound-specific dependencies that limit chromatographic techniques. [19]The qNMR protocol, when designed with a clear understanding of the causality behind each step, becomes a self-validating system that provides a direct, accurate, and defensible purity value.
While HPLC and GC are invaluable orthogonal and complementary techniques—exceling at profiling trace impurities and residual solvents, respectively—they do not replace the primary, quantitative power of qNMR. For researchers and drug development professionals, adopting qNMR as the benchmark for purity assessment ensures the highest degree of confidence in the quality of critical chemical intermediates, ultimately contributing to more robust and reliable scientific outcomes.
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HPLC method development for the quality control of 2-Methoxynicotinonitrile
An In-Depth Guide to HPLC Method Development for the Quality Control of 2-Methoxynicotinonitrile
This guide provides a comprehensive, technically-grounded framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quality control of this compound (CAS: 7254-34-4). As a critical intermediate in the synthesis of pharmaceuticals and fine chemicals, ensuring its purity and consistency is paramount.[1] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only accurate and precise but also practical for routine laboratory use.
The Analyte: Understanding this compound
This compound is a pyridine derivative characterized by a methoxy group at the 2-position and a cyano (nitrile) group at the 3-position.[1] This structure imparts moderate polarity and UV-absorbance, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection. The primary goal of a quality control (QC) method is to quantify the main component (assay) and to detect and quantify any process-related impurities or degradation products.
Foundational Strategy: Reversed-Phase HPLC
Reversed-Phase HPLC is the dominant separation technique in the pharmaceutical industry for its versatility, reproducibility, and ability to handle a wide range of compound polarities.[2][3] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[2] Hydrophobic, or less polar, molecules interact more strongly with the stationary phase and thus elute later, while more polar molecules have a higher affinity for the mobile phase and elute earlier.[2][3]
Given the aromatic pyridine ring and alkyl methoxy group, this compound possesses sufficient hydrophobicity to be retained on a standard C18 column. The polar nitrile group and the nitrogen atom in the pyridine ring necessitate careful mobile phase optimization to achieve good peak symmetry and efficient separation from potential impurities.
Experimental Method Development
The development process is a systematic optimization of chromatographic parameters to achieve the desired separation.
Step 1: Column and Stationary Phase Selection
Rationale: The choice of the column is the most critical parameter in HPLC. For a moderately polar aromatic compound like this compound, a C18 (octadecylsilane) column is the logical starting point due to its strong hydrophobic retention.[2] Modern, high-purity, end-capped silica-based C18 columns are preferred as they minimize unwanted interactions between the analyte and residual surface silanols, leading to improved peak shape and reproducibility, especially for compounds with basic nitrogen atoms like pyridine.
-
Selected Column: C18, 4.6 x 150 mm, 5 µm particle size. This dimension offers a good balance between resolution, analysis time, and backpressure.
Step 2: Mobile Phase Composition
Rationale: The mobile phase modulates the retention and selectivity of the separation. A mixture of water (or an aqueous buffer) and a miscible organic solvent is standard for RP-HPLC.[2]
-
Organic Modifier: Acetonitrile (ACN) is often chosen over methanol for aromatic compounds as it typically provides better peak shape and lower UV cutoff.[4] We will start with an isocratic elution (constant mobile phase composition) to develop a simple and robust method.
-
Aqueous Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. The pyridine nitrogen in this compound has a pKa, and operating at a pH 2-3 units away from this pKa ensures a consistent ionization state. A low pH (e.g., pH 3.0) using a phosphate or formate buffer will suppress the silanol activity on the column surface and ensure the pyridine nitrogen is protonated, often leading to sharper peaks.
-
Initial Conditions: A starting point of 50:50 (v/v) Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) is a reasonable guess.
Step 3: Detection Wavelength
Rationale: To determine the optimal wavelength for detection, a UV-Vis scan of this compound in the mobile phase is performed. The wavelength of maximum absorbance (λ-max) is chosen to ensure the highest sensitivity for the assay. A photodiode array (PDA) detector is invaluable during development for assessing peak purity and identifying the λ-max of both the main peak and any impurities. Based on the conjugated aromatic system, a strong absorbance is expected in the 250-300 nm range. For this guide, we will assume a λ-max of 272 nm .
Step 4: Optimization Workflow
The initial conditions are tested, and the chromatogram is evaluated for retention time (k'), peak shape (tailing factor), and resolution from other peaks.
-
If retention is too low (elutes too early): Increase the proportion of the aqueous phase.
-
If retention is too high (elutes too late): Increase the proportion of the organic modifier (Acetonitrile).
-
If peak shape is poor (e.g., tailing): Adjust the mobile phase pH or change to a different buffer system.
After several iterations, the following optimized conditions were established.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ (pH 3.0) (45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation: Ensuring Trustworthiness
Once the method is developed, it must be validated to prove its suitability for its intended purpose.[5] The validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]
Experimental Protocol: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard to achieve a nominal concentration of 100 µg/mL.
Validation Parameters & Acceptance Criteria
The following sections summarize the key validation experiments and present representative data.
A. System Suitability This is performed before any validation run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Representative Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| % RSD of Peak Area | ≤ 1.0% (for n=6 injections) | 0.4% |
B. Specificity Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[8] This is typically evaluated by analyzing a placebo, spiking the analyte into the placebo, and performing forced degradation studies (acid, base, peroxide, heat, light). The method is specific if the main peak is well-resolved from any other peaks and the peak purity analysis (via PDA detector) passes.
C. Linearity The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[4][8]
| Concentration (µg/mL) | Average Peak Area (n=3) |
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,500 |
| 125 | 1,249,800 |
| 150 | 1,501,100 |
| Correlation Coefficient (R²) | ≥ 0.999 |
D. Accuracy Accuracy is the closeness of the test results to the true value and is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix at different concentration levels.[8]
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.3% |
| 100% | 100.2 | 100.8 | 100.6% |
| 120% | 120.3 | 121.1 | 100.7% |
| Acceptance Criteria | 98.0% - 102.0% | Pass |
E. Precision Precision is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[9] It is expressed as the Relative Standard Deviation (%RSD).
| Precision Level | % Assay (n=6) | % RSD |
| Repeatability (Day 1, Analyst 1) | 99.8, 100.1, 99.5, 100.3, 99.9, 100.5 | 0.35% |
| Intermediate (Day 2, Analyst 2) | 100.8, 100.2, 99.7, 101.0, 100.4, 100.6 | 0.48% |
| Acceptance Criteria | %RSD ≤ 2.0% | Pass |
F. Robustness Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | System suitability passes. |
| Mobile Phase pH (± 0.2 units) | System suitability passes. |
| Column Temperature (± 2 °C) | System suitability passes. |
HPLC Method Workflow Visualization
The following diagram illustrates the logical flow from initial method development through to routine application in a QC environment.
Caption: Logical workflow for HPLC method development, validation, and implementation.
Comparison with Alternative Methods
While RP-HPLC is the gold standard for this type of analysis, it's useful to consider alternatives to understand its advantages.
-
Gas Chromatography (GC): GC is generally suited for volatile and thermally stable compounds. With a melting point of 58-62°C, this compound is a solid at room temperature and would require high inlet temperatures, which could risk thermal degradation.[1] Therefore, HPLC is a more suitable and less harsh technique.
-
Titration: A non-specific acid-base titration could potentially be used for an assay but would not be able to detect or quantify impurities. It lacks the specificity and impurity-profiling capability that is essential for modern pharmaceutical quality control.
-
Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) is a powerful primary method for determining purity. However, it requires a higher level of expertise and more expensive instrumentation, making it less practical for high-throughput routine QC analysis compared to the efficiency and automation of HPLC.[10]
The developed RP-HPLC method provides the optimal balance of specificity, sensitivity, robustness, and efficiency required for the routine quality control of this compound.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Methoxynicotinonitrile in Large-Scale Synthesis
Introduction: The Strategic Importance of the Nicotinonitrile Scaffold
In the landscape of modern pharmaceutical development, the nicotinonitrile scaffold is a privileged structure, serving as a cornerstone for a multitude of therapeutic agents.[1] Its unique electronic properties and versatile functional handles make it an ideal starting point for synthesizing complex molecules targeting a range of diseases. Among its derivatives, 2-Methoxynicotinonitrile (CAS 7254-34-4) has emerged as a particularly valuable building block.[2] Its strategic placement of methoxy and cyano groups allows for intricate molecular architecture, crucial in the development of kinase inhibitors, central nervous system agents, and other advanced therapeutics.
However, the transition from laboratory-scale discovery to large-scale industrial production presents a significant challenge.[3] The economic viability of a drug candidate is intrinsically linked to the cost-effectiveness of its synthetic route. This guide provides an in-depth, objective comparison of the primary industrial synthesis strategies for this compound, offering the field-proven insights necessary for researchers, chemists, and process development professionals to make informed, cost-driven decisions.
The Synthetic Landscape: Two Competing Strategies for Industrial Scale-Up
The industrial synthesis of this compound is dominated by two primary methodologies. The choice between them is not merely academic; it has profound implications for raw material sourcing, process complexity, waste management, and ultimately, the final cost per kilogram of the intermediate.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) : This is the classical and most direct approach, involving the displacement of a halide (typically chloride) from the 2-position of a nicotinonitrile ring with a methoxide source. The readily available 2-chloronicotinonitrile serves as the key starting material.
-
Route B: De Novo Ring Formation (Cyclization) : This strategy involves constructing the pyridine ring from acyclic precursors. A prominent example is the condensation and cyclization of a chalcone (α,β-unsaturated ketone) with malononitrile in the presence of a base like sodium methoxide.[4]
The following diagram illustrates the logical flow of these two competing pathways.
Caption: High-level comparison of the SNAr and De Novo synthesis pathways.
Quantitative Cost-Effectiveness Analysis
To benchmark these routes, we must dissect every contributing factor, from raw material cost to process efficiency and waste generation. The following table synthesizes this multi-faceted comparison, providing a clear framework for strategic decision-making.
| Metric | Route A: Nucleophilic Aromatic Substitution (SNAr) | Route B: De Novo Ring Formation (Cyclization) | Rationale & Expert Insights |
| Starting Materials | 2-Chloronicotinonitrile, Sodium Methoxide | Chalcones, Malononitrile, Sodium Methoxide | 2-Chloronicotinonitrile is a common industrial intermediate, but its synthesis adds upstream costs.[5] Chalcones and malononitrile are generally cheaper commodity chemicals, giving Route B an initial raw material cost advantage.[4] |
| Reagent Stoichiometry | Near-stoichiometric (1.1-1.3 eq. NaOMe) | Catalytic to stoichiometric base required. Two distinct starting molecules needed. | SNAr is highly efficient, minimizing excess reagent use. Cyclization may require more careful control of stoichiometry to avoid side reactions. |
| Solvent & Volume | Methanol, DMF, or DMSO. Moderate volumes. | Typically alcohols (Methanol, Ethanol). Can sometimes be run under solvent-free conditions.[4] | Route A often requires polar aprotic solvents like DMF to facilitate the SNAr reaction, which can be costly and difficult to remove. Route B's potential for using greener solvents like ethanol or even solvent-free methods is a significant advantage.[6][7] |
| Typical Yield | High (85-95%) | Moderate to High (65-85%) | The SNAr pathway is robust and generally high-yielding. The multi-step nature of the one-pot cyclization in Route B can lead to lower overall yields due to competing reaction pathways.[8] |
| Reaction Conditions | 60-120 °C, 4-12 hours | 25-80 °C (Reflux), 6-24 hours | Both routes operate under relatively mild conditions, minimizing energy costs. Route A can be faster, leading to higher reactor throughput. |
| Purification | Direct crystallization or simple extraction. High purity is often achievable without chromatography. | Often requires crystallization or column chromatography to remove byproducts. | The clean nature of the SNAr reaction is a major advantage at scale. The need for chromatography in Route B would render it economically unfeasible for large-scale production. |
| Waste Profile | Primary byproduct is NaCl. Solvents require recycling or disposal. | More complex byproducts from side reactions. Higher E-Factor if yields are lower. | Route A generates simple, inorganic salt waste which is easily handled. The waste stream from Route B can be more complex and costly to manage. |
| Scalability & Robustness | Excellent. The process is well-understood and highly reproducible.[3] | Good. Can be sensitive to starting material purity and reaction conditions. | SNAr reactions are a workhorse of the chemical industry. Their predictability and robustness make them ideal for large-scale campaigns where consistency is paramount. |
| Overall Cost-Effectiveness | Highly Favorable at Scale | Favorable for smaller scale or when specific substituted chalcones are readily available. | Despite the higher initial cost of 2-chloronicotinonitrile, the superior yield, faster cycle time, simpler purification, and process robustness of Route A make it the unequivocally more cost-effective and reliable choice for large-scale synthesis. |
Recommended Protocol for Large-Scale Synthesis (Route A)
This protocol outlines a self-validating system for the multi-kilogram synthesis of this compound via the SNAr pathway. The causality behind each step is explained to provide a deeper understanding of the process.
Materials & Equipment
-
Reactor: 100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet.
-
Reagents:
-
2-Chloronicotinonitrile (10.0 kg, 72.17 mol)
-
Sodium Methoxide (4.28 kg, 79.39 mol, 1.1 eq.)
-
Methanol (MeOH), anhydrous (50 L)
-
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coat, safety glasses, face shield. All operations should be performed in a well-ventilated area or fume hood.
Experimental Workflow Diagram
Caption: Step-by-step process flow for the industrial synthesis of this compound.
Step-by-Step Procedure
-
Reactor Charging and Dissolution:
-
Inert the 100 L reactor with nitrogen. This is crucial to prevent moisture from reacting with the sodium methoxide.
-
Charge the reactor with methanol (50 L), followed by 2-chloronicotinonitrile (10.0 kg).
-
Begin agitation and stir at ambient temperature (20-25°C) until all solids are completely dissolved.
-
Causality: Using methanol as the solvent is advantageous as it's the conjugate acid of the methoxide nucleophile, preventing unwanted side reactions. It is also inexpensive and has a convenient boiling point for reflux.
-
-
Reagent Addition:
-
Slowly add the sodium methoxide (4.28 kg) in portions over 30-60 minutes.
-
Causality: The reaction is exothermic. A controlled, portion-wise addition is a critical safety measure to manage the heat generated and maintain the reaction temperature below 40°C, preventing potential runaway reactions and minimizing byproduct formation.
-
-
Reaction Execution and Monitoring:
-
Once the addition is complete, heat the mixture to reflux (approximately 65°C).
-
Maintain a gentle reflux for 6-8 hours.
-
Monitor the reaction's progress every hour using a validated method (e.g., TLC or HPLC) by checking for the disappearance of the 2-chloronicotinonitrile starting material.
-
Causality: Refluxing provides the necessary activation energy for the SNAr reaction to proceed at an efficient rate. Continuous monitoring is a self-validating step that ensures the reaction goes to completion, maximizing yield and preventing unnecessary energy expenditure.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, cool the reactor contents to 0-5°C using the cooling jacket.
-
Slowly add water (20 L) over 30 minutes while maintaining the temperature below 10°C. The product will precipitate as a solid.
-
Causality: this compound has low solubility in cold aqueous methanol. This "anti-solvent" precipitation is a highly efficient, non-chromatographic purification method suitable for large-scale production.
-
Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete crystallization.
-
Filter the solid product using a Nutsche filter. Wash the filter cake with a cold (0-5°C) mixture of methanol and water (1:1, 2 x 10 L).
-
Causality: Washing the cake removes residual inorganic salts (NaCl) and other soluble impurities, leading to a high-purity final product.
-
-
Drying:
-
Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Expected Yield: 8.6 - 9.1 kg (90-95%).
-
Purity: >99% (by HPLC).
-
Conclusion
For the large-scale industrial synthesis of this compound, a strategy built on the nucleophilic aromatic substitution of 2-chloronicotinonitrile is demonstrably superior in cost-effectiveness. While de novo ring formation strategies may appear attractive due to cheaper initial raw materials, they are ultimately undermined by lower yields, more complex purification processes, and less robust scalability. The SNAr route, characterized by high yields, operational simplicity, and straightforward purification, provides the reliability and economic favorability required to support the demanding timelines and cost constraints of pharmaceutical development and manufacturing. This analysis provides a clear, data-supported rationale for process chemists and engineers to select the most efficient path forward in their scale-up campaigns.
References
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]
-
Patsnap. (n.d.). 3-cyanopyridine production method. Eureka. Available at: [Link]
- Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine.
-
Wikipedia. (n.d.). Nicotinonitrile. Available at: [Link]
-
MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Available at: [Link]
-
Patsnap. (2025). Strategies for Cost-Effective Large-Scale Synthesis of MOFs. Eureka. Available at: [Link]
- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
-
Molecules. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Available at: [Link]
-
J&K Scientific LLC. (n.d.). This compound | 7254-34-4. Available at: [Link]
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ResearchGate. (2014). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Available at: [Link]
-
ResearchGate. (2021). The Most Common Chemical Replacements in Drug-Like Compounds. Available at: [Link]
- Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
-
NIH National Library of Medicine. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Available at: [Link]
-
MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]
-
NIH National Library of Medicine. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Available at: [Link]
-
ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available at: [Link]
-
Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]
-
ResearchGate. (2018). Large-Scale Synthesis. Available at: [Link]
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- 5. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Methoxynicotinonitrile Derivatives
In the intricate world of drug discovery, the quest for novel therapeutic agents often begins with a deep understanding of how subtle changes in a molecule's architecture can profoundly influence its biological activity. This principle, the cornerstone of medicinal chemistry, is known as the Structure-Activity Relationship (SAR). This guide provides a comprehensive comparison of 2-methoxynicotinonitrile derivatives, a class of compounds demonstrating diverse and promising pharmacological potential. By delving into the experimental data, we will elucidate the key structural features that govern their efficacy as anticancer and antimicrobial agents, offering valuable insights for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Privileged Starting Point
The nicotinonitrile (3-cyanopyridine) framework is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1] Derivatives of this core structure have been shown to possess a multitude of biological activities, including antibacterial, antitumor, anticancer, and antiviral properties.[1] The introduction of a methoxy group at the 2-position and a cyano group at the 3-position of the pyridine ring creates the this compound core, a versatile platform for further chemical exploration and optimization of biological activity.
Unraveling the SAR of this compound Derivatives in Oncology
The fight against cancer is a primary focus of modern drug discovery, and nicotinonitrile derivatives have emerged as a promising avenue for the development of novel anticancer agents. The following sections dissect the SAR of this compound analogs, drawing on experimental data to compare their cytotoxic effects on various cancer cell lines.
Impact of Substituents on the Phenyl Ring
A common strategy in medicinal chemistry involves the introduction of substituted phenyl rings to a core scaffold to explore hydrophobic and electronic interactions within the target's binding site. In the context of this compound derivatives, the nature and position of substituents on an attached phenyl ring can dramatically alter their anticancer potency.
Table 1: Comparative in vitro Cytotoxicity of 2-Phenylacrylonitrile Derivatives against Cancer Cell Lines
| Compound ID | R Group (Substitution on Phenyl Ring) | HCT116 IC₅₀ (nM) | BEL-7402 IC₅₀ (nM) |
| 1g2a | 4-Trifluoromethyl | 5.9 | 7.8 |
| Positive Control (Taxol) | - | >1000 | >1000 |
Data sourced from a study on 2-phenylacrylonitrile derivatives as tubulin inhibitors.[2]
The data presented in Table 1, from a study on related 2-phenylacrylonitrile derivatives, highlights the significant impact of substitution on the phenyl ring.[2] Compound 1g2a , bearing a 4-trifluoromethyl group, exhibited potent nanomolar inhibitory activity against both HCT116 (colon cancer) and BEL-7402 (liver cancer) cell lines, far exceeding the efficacy of the standard chemotherapeutic agent, Taxol, in this assay.[2] This suggests that the electron-withdrawing nature and the steric bulk of the trifluoromethyl group at the para position are crucial for high cytotoxic potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116, BEL-7402) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well and incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Exploring the Antimicrobial Potential of this compound Derivatives
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Nicotinonitrile derivatives have shown promise in this area, and understanding their SAR is critical for developing effective antimicrobial agents.
Influence of Substituents on Antibacterial Activity
Systematic modifications of the nicotinonitrile scaffold can lead to significant variations in antibacterial efficacy. The nature of the substituents and their positions on the core structure are key determinants of activity against different bacterial strains.
Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Imidazole Derivatives
| Compound ID | R Group (Substitution on Phenyl Ring) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 15 | 4-Chloro | >100 | 6.25 |
| 17 | 4-Nitro | 6.25 | 6.25 |
| 24 | 2,4-Dichloro | 6.25 | 12.5 |
| Norfloxacin (Standard) | - | 0.78 | 0.78 |
Data from a study on the antimicrobial activity of substituted imidazole derivatives, which share structural similarities with functionalized nicotinonitriles.[3]
The data in Table 2, from a study on substituted imidazoles, provides valuable insights into the SAR of related heterocyclic systems.[3] The presence of electron-withdrawing groups on the phenyl ring appears to be crucial for antibacterial activity. For instance, compounds 17 (4-nitro) and 24 (2,4-dichloro) demonstrated significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[3] In contrast, compound 15 (4-chloro) was only effective against E. coli.[3] This suggests that the electronic properties of the substituents play a critical role in the antibacterial mechanism of these compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Logical Relationship in MIC Determination
Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).
Future Perspectives and Conclusion
The exploration of the structure-activity relationships of this compound derivatives is a dynamic and evolving field. The evidence presented in this guide underscores the immense potential of this chemical scaffold in the development of novel therapeutic agents. The key to unlocking this potential lies in the systematic and rational design of new analogs, guided by a thorough understanding of their SAR.
Future research should focus on:
-
Synthesis of diverse libraries: Expanding the chemical space around the this compound core with a wider range of substituents at various positions.
-
Target identification and validation: Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.
-
In vivo evaluation: Progressing promising candidates from in vitro studies to preclinical animal models to assess their efficacy and safety.
By continuing to unravel the intricate interplay between chemical structure and biological function, the scientific community can pave the way for the development of next-generation therapies based on the versatile this compound scaffold.
References
-
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. PubMed Central. [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed Central. [Link]
-
Synthesis, antimicrobial, and antiviral evaluation of substituted imidazole derivatives. PubMed. [Link]
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- 3. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of 2-Methoxynicotinonitrile: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, intermediates such as 2-Methoxynicotinonitrile (3-Cyano-2-methoxypyridine) play a pivotal role.[1] Its precise atomic arrangement is critical for predicting reactivity and ensuring the integrity of subsequent synthetic steps. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex molecules or those with closely resonating protons can present an ambiguous picture.[2] This guide provides an in-depth technical comparison of two-dimensional (2D) NMR techniques for the definitive structural elucidation of this compound, supported by predicted experimental data and detailed protocols.
The Imperative for 2D NMR in Structural Verification
While 1D ¹H and ¹³C NMR are foundational, they often fall short in providing a complete structural narrative, especially in substituted aromatic systems where spectral overlap can obscure crucial spin-spin coupling information. 2D NMR spectroscopy addresses this by introducing a second frequency dimension, resolving overlapping signals and revealing correlations between different nuclei within the molecule.[3] This allows for a comprehensive mapping of the molecular framework, transforming spectral data into a clear structural representation.[3]
This guide will focus on a suite of three powerful 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (¹H-¹³C) pairs.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is instrumental in connecting different molecular fragments.[7]
Predicted Spectral Analysis of this compound
To illustrate the power of these techniques, we will first predict the ¹H and ¹³C NMR chemical shifts for this compound and then delineate the expected correlations in the 2D spectra. The numbering convention used for this analysis is provided in the structure below.
Figure 1: Structure of this compound with atom numbering for NMR analysis.
Predicted ¹H and ¹³C Chemical Shifts
The expected chemical shifts are estimated based on established values for substituted pyridines and the influence of the methoxy and cyano functional groups.[8][9][10][11]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | ~7.2 | C4: ~120 |
| H5 | ~6.8 | C5: ~115 |
| H6 | ~8.2 | C6: ~152 |
| OCH₃ | ~4.0 | OCH₃: ~55 |
| C2: ~160 | ||
| C3: ~105 | ||
| CN: ~117 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
COSY: Mapping the Proton Network
The COSY spectrum reveals correlations between protons that are coupled to each other, typically through three bonds (³JHH). For this compound, we expect to see the following cross-peaks, confirming the connectivity of the pyridine ring protons:
-
A correlation between H4 and H5 .
-
A correlation between H5 and H6 .
The methoxy protons (OCH₃) will appear as a singlet and will not show any COSY correlations.
HSQC: Linking Protons to their Carbons
The HSQC experiment is highly sensitive and definitively identifies which proton is attached to which carbon.[5][6] The expected one-bond correlations are:
-
H4 will show a cross-peak with C4 .
-
H5 will show a cross-peak with C5 .
-
H6 will show a cross-peak with C6 .
-
The OCH₃ protons will correlate with the OCH₃ carbon.
Quaternary carbons (C2, C3, and the cyano carbon) will not show any peaks in the HSQC spectrum as they are not directly attached to any protons.
HMBC: Assembling the Molecular Puzzle
The HMBC experiment is arguably the most powerful for elucidating the overall structure by revealing longer-range couplings.[7] This allows for the placement of quaternary carbons and functional groups.
| Proton | Expected HMBC Correlations (to Carbons) | Inference |
| H4 | C2, C6, CN | Confirms proximity to the cyano group and the methoxy-bearing carbon. |
| H5 | C3, C6 | Links H5 to the cyano-bearing carbon and C6. |
| H6 | C2, C4, C5 | Confirms connectivity to the methoxy-bearing carbon and the rest of the ring. |
| OCH₃ | C2 | Unequivocally places the methoxy group at the C2 position. |
Table 2: Predicted HMBC correlations for this compound.
The following Graphviz diagram illustrates the key predicted HMBC correlations that piece together the structure of this compound.
Caption: Key HMBC correlations for this compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring high-quality 2D NMR data. Specific parameters may need to be optimized based on the spectrometer and sample concentration.
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
COSY (Correlation Spectroscopy) Experiment
-
Initial Setup: Acquire a standard 1D ¹H NMR spectrum and optimize the spectral width to encompass all proton signals.
-
Load COSY Pulse Program: Select a gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Set Parameters:
-
Spectral Width (SW): Set identical spectral widths for both F1 and F2 dimensions, based on the 1D ¹H spectrum.[12]
-
Number of Increments (NI/TD1): 256-512 increments in the F1 dimension for good resolution.[13]
-
Number of Scans (NS): 2-8 scans per increment, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.[13]
-
-
Acquisition: Start the experiment.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.
HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Initial Setup: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths.
-
Load HSQC Pulse Program: Select a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).
-
Set Parameters:
-
¹H Spectral Width (SW in F2): Set based on the 1D ¹H spectrum.
-
¹³C Spectral Width (SW in F1): Set to cover the expected range of carbon signals (e.g., 0-170 ppm).
-
Number of Increments (NI/TD1): 128-256 increments in the F1 dimension.[3]
-
Number of Scans (NS): 4-16 scans per increment.
-
Relaxation Delay (d1): 1-2 seconds.
-
One-bond Coupling Constant (¹JCH): Set to an average value of 145 Hz for aromatic and methoxy groups.
-
-
Acquisition: Start the experiment.
-
Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Initial Setup: Use the same spectral widths as the HSQC experiment.
-
Load HMBC Pulse Program: Select a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set Parameters:
-
Spectral Widths (F1 and F2): Same as HSQC.
-
Number of Increments (NI/TD1): 256-512 increments in the F1 dimension.[14]
-
Number of Scans (NS): 8-32 scans per increment, as HMBC is less sensitive.
-
Relaxation Delay (d1): 1.5-2.5 seconds.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a range of couplings, typically set to 8 Hz.[14][15]
-
-
Acquisition: Start the experiment.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
The following diagram outlines the logical workflow for these experiments.
Caption: Logical workflow for 2D NMR structural confirmation.
Conclusion
By systematically applying COSY, HSQC, and HMBC experiments, a researcher can move beyond the limitations of 1D NMR to build a complete and unambiguous picture of the this compound structure. The COSY spectrum confirms the proton spin system of the pyridine ring, the HSQC spectrum assigns each proton to its directly attached carbon, and the HMBC spectrum provides the crucial long-range correlations that connect all the molecular fragments, including the quaternary carbons and the methoxy and cyano substituents. This comprehensive approach ensures the highest level of scientific integrity and provides a robust dataset for publication and further research.
References
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- 5. chem.libretexts.org [chem.libretexts.org]
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A Comparative Analysis of Catalytic Systems for the Cross-Coupling of 2-Methoxynicotinonitrile: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine nucleus holds a place of prominence, and its substituted derivatives are key building blocks for a vast array of functional molecules. 2-Methoxynicotinonitrile, with its unique electronic properties and multiple reactive sites, represents a versatile platform for the synthesis of novel compounds. This guide provides a comprehensive comparative analysis of different catalytic systems for the cross-coupling reactions of this compound and its analogues, offering insights into the selection of optimal conditions for C-C and C-N bond formation.
This document is intended for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. The focus is not merely on procedural steps but on the underlying principles that govern the choice of a particular catalytic system. We will delve into the mechanistic nuances of palladium-, nickel-, and copper-based catalysis, supported by experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Strategic Importance of this compound Cross-Coupling
This compound and its derivatives are valuable precursors in the synthesis of a wide range of biologically active compounds and functional materials. The presence of a methoxy group, a nitrile functionality, and the pyridine nitrogen atom imparts distinct reactivity to the molecule. Cross-coupling reactions provide a powerful tool to introduce diverse substituents at the 2-position, leading to the construction of complex molecular architectures that would be challenging to access through classical methods. The resulting 2-substituted nicotinonitrile derivatives are key intermediates in the development of pharmaceuticals, agrochemicals, and organic electronics.
An Overview of Catalytic Cross-Coupling Strategies
The cross-coupling of (hetero)aryl electrophiles with a variety of nucleophiles is a cornerstone of modern organic synthesis. The choice of the metallic catalyst is paramount and dictates the scope, efficiency, and functional group tolerance of the transformation. This guide will focus on the three most prominent catalytic systems:
-
Palladium-catalyzed systems: The workhorses of cross-coupling chemistry, offering broad applicability and high functional group tolerance.
-
Nickel-catalyzed systems: A more cost-effective alternative to palladium, often exhibiting unique reactivity and proving advantageous for the activation of less reactive C-O bonds.
-
Copper-catalyzed systems: Particularly effective for C-N and C-O bond formation, representing a classical yet continually evolving area of cross-coupling.
In-Depth Analysis of Catalytic Systems
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the most extensively studied and widely employed method for cross-coupling reactions due to its remarkable versatility and functional group tolerance.[1] For a substrate like this compound, where a leaving group such as a halide is present at the 2-position (e.g., 2-chloro-6-methoxynicotinonitrile), palladium-catalyzed reactions are highly effective.
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron reagent with an organohalide.[2]
Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial to stabilize the palladium intermediates and facilitate the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity, particularly for less reactive aryl chlorides.[3]
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-methoxynicotinonitrile
-
Materials: 2-chloro-6-methoxynicotinonitrile, arylboronic acid, palladium(II) acetate (Pd(OAc)₂), SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), potassium phosphate (K₃PO₄), toluene, and water.
-
Procedure:
-
To a flame-dried Schlenk tube, add 2-chloro-6-methoxynicotinonitrile (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (e.g., 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and high-yielding method for the palladium-catalyzed coupling of amines with aryl halides.[4][5]
Mechanistic Rationale: The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the C-N bond.[6] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst deactivation.[7]
Figure 2: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-6-methoxynicotinonitrile
-
Materials: 2-chloro-6-methoxynicotinonitrile, primary or secondary amine, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), sodium tert-butoxide (NaOtBu), and toluene.
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equiv.).
-
Add 2-chloro-6-methoxynicotinonitrile (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 80-110 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
-
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the aryl-alkyne product. Copper-free versions of the Sonogashira coupling have also been developed.
Figure 3: General catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling of 2-Chloro-6-methoxynicotinonitrile
-
Materials: 2-chloro-6-methoxynicotinonitrile, terminal alkyne, PdCl₂(PPh₃)₂, copper(I) iodide (CuI), triethylamine (Et₃N), and DMF.
-
Procedure:
-
To a Schlenk flask, add 2-chloro-6-methoxynicotinonitrile (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill with argon.
-
Add anhydrous DMF and Et₃N.
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the mixture, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for various cross-coupling reactions.[10] A key advantage of nickel is its ability to activate and cleave stronger bonds, such as C-O bonds in aryl ethers, which are often unreactive under palladium catalysis. This makes nickel an attractive choice for the direct cross-coupling of this compound, potentially using the methoxy group as a leaving group.
Mechanistic Rationale: The catalytic cycle for nickel-catalyzed cross-coupling is generally analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. However, nickel catalysts can also proceed through Ni(I)/Ni(III) cycles, particularly in reductive cross-coupling reactions. The greater propensity of nickel to engage in single-electron transfer (SET) pathways also contributes to its unique reactivity profile.
Figure 4: General catalytic cycle for nickel-catalyzed cross-coupling.
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound
-
Materials: this compound, arylboronic acid, NiCl₂(dppp) (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)), potassium phosphate (K₃PO₄), and 1,4-dioxane.
-
Procedure:
-
In a glovebox, combine this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), NiCl₂(dppp) (5-10 mol%), and K₃PO₄ (3.0 equiv.) in a Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 24-48 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling, filter the reaction mixture through a pad of Celite, wash with an organic solvent, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, particularly for the formation of C-N and C-O bonds (Ullmann condensation), have a long history in organic synthesis.[11] While often requiring harsher conditions than their palladium-catalyzed counterparts, modern advancements in ligand design have enabled milder and more efficient copper-catalyzed transformations.
Mechanistic Rationale: The mechanism of copper-catalyzed amination is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle or a Cu(I)-mediated process. The reaction is thought to proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination.
Figure 5: Plausible catalytic cycle for copper-catalyzed amination.
Experimental Protocol: Copper-Catalyzed Amination of 2-Chloro-6-methoxynicotinonitrile
-
Materials: 2-chloro-6-methoxynicotinonitrile, amine, copper(I) iodide (CuI), L-proline, potassium carbonate (K₂CO₃), and dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a reaction vessel, add 2-chloro-6-methoxynicotinonitrile (1.0 equiv.), the amine (2.0 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).
-
Add DMSO as the solvent.
-
Heat the mixture to 100-120 °C under an inert atmosphere for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Comparative Analysis of Catalytic Systems
The choice of the optimal catalytic system for the cross-coupling of this compound derivatives depends on several factors, including the desired bond to be formed (C-C vs. C-N), the nature of the coupling partner, and considerations of cost and sustainability.
| Catalytic System | Typical Reaction | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Palladium | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 70-95 | Broad substrate scope, high functional group tolerance.[12] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 16-24 | 65-90 | Excellent for a wide range of amines.[13] | |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | 4-12 | 75-95 | Reliable for alkyne incorporation.[8] | |
| Nickel | Suzuki-Miyaura | NiCl₂(dppp) | K₃PO₄ | Dioxane | 120-150 | 24-48 | 50-80 | Can activate C-O bonds; cost-effective.[10] |
| Copper | C-N Coupling | CuI / L-proline | K₂CO₃ | DMSO | 100-120 | 24-48 | 60-85 | Good for amination; palladium-free.[11] |
Note: The yields presented are typical ranges and can vary depending on the specific substrates and reaction conditions.
Discussion:
-
Palladium-based systems offer the broadest applicability and generally provide the highest yields under relatively mild conditions for a wide range of coupling partners. They are the go-to choice for initial explorations and for substrates with sensitive functional groups.
-
Nickel-based systems are particularly attractive for their lower cost and their unique ability to activate C-O bonds. This opens up the possibility of using this compound directly in cross-coupling reactions without prior conversion to a halide, which is a significant advantage in terms of atom economy. However, nickel catalysis can sometimes be more sensitive to reaction conditions and may require higher temperatures.
-
Copper-based systems are a cost-effective and practical choice for C-N bond formation. While they may require higher temperatures and longer reaction times compared to palladium, the development of new ligands has significantly improved their efficiency and scope.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a typical cross-coupling experiment, from reaction setup to product isolation.
Figure 6: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Future Perspectives
The cross-coupling of this compound and its analogues is a powerful strategy for the synthesis of a diverse range of functionalized pyridine derivatives. Palladium-based catalytic systems remain the most versatile and reliable choice for a broad scope of C-C and C-N bond-forming reactions. However, the development of more sustainable and cost-effective nickel and copper catalysts presents exciting opportunities, particularly for large-scale applications and for the activation of traditionally unreactive C-O bonds.
Future research in this area will likely focus on the development of catalysts that operate under even milder conditions, in greener solvents, and with lower catalyst loadings. The continued exploration of non-precious metal catalysts will be crucial for the advancement of sustainable synthetic chemistry. As our understanding of reaction mechanisms deepens, we can expect the rational design of new and more efficient catalytic systems for the selective functionalization of complex heterocyclic molecules.
References
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. [PDF] Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes | Semantic Scholar [semanticscholar.org]
- 11. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Greener Synthesis of 2-Methoxynicotinonitrile for Pharmaceutical and Agrochemical Research
In the landscape of fine chemical manufacturing, the pursuit of sustainability is no longer a peripheral consideration but a core driver of innovation. For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of a synthetic route extends beyond mere yield and purity; it now encompasses a critical assessment of environmental impact. This guide provides an in-depth, objective comparison of two prominent synthetic pathways to 2-Methoxynicotinonitrile, a key building block in the synthesis of various biologically active molecules. By applying established green chemistry metrics, we aim to equip scientists with the data-driven insights necessary to make more environmentally conscious decisions in their synthetic endeavors.
The Importance of Green Chemistry in Synthesis
Green chemistry principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. To quantify the "greenness" of a chemical reaction, a set of metrics has been developed to assess factors such as resource efficiency and waste generation. This guide will focus on three key metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[1][2] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[1][2][3]
-
Environmental Factor (E-Factor): A simple and widely used metric that quantifies the amount of waste generated per unit of product.[4] It is the ratio of the mass of total waste to the mass of the product.[5][6]
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[7][8][9] A lower PMI indicates a more efficient and less wasteful process.[8][9]
Synthesis Routes to this compound: A Comparative Analysis
This guide will evaluate two primary synthetic routes to this compound:
-
Route 1: Nucleophilic Aromatic Substitution of 2-Chloronicotinonitrile
-
Route 2: Williamson Ether Synthesis of 2-Hydroxynicotinonitrile
For each route, we will provide a detailed experimental protocol, followed by a thorough green chemistry assessment.
Route 1: Nucleophilic Aromatic Substitution of 2-Chloronicotinonitrile
This widely employed method involves the displacement of the chloro group from 2-chloronicotinonitrile with a methoxide source, typically sodium methoxide in methanol. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen facilitates this nucleophilic aromatic substitution.
Experimental Protocol
Materials:
-
2-Chloronicotinonitrile
-
Sodium methoxide (NaOCH₃)
-
Methanol (CH₃OH)
-
Water (H₂O)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of sodium methoxide in methanol (e.g., 25 wt%) is added to a stirred solution of 2-chloronicotinonitrile in methanol at room temperature.
-
The reaction mixture is then heated to reflux (approximately 65 °C) and maintained for a specified period (e.g., 2-4 hours), with reaction progress monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Disclaimer: This is a generalized protocol. Actual quantities and reaction times will vary and should be optimized for specific laboratory conditions.
Green Chemistry Metrics Assessment (Illustrative Example)
To provide a quantitative comparison, let's assume the following experimental parameters for the synthesis of one mole (134.14 g) of this compound with a 90% yield:
| Parameter | Value |
| Starting Material | |
| 2-Chloronicotinonitrile | 138.55 g (1.0 mol) |
| Reagents | |
| Sodium Methoxide (25% in Methanol) | 237.8 g (1.1 mol NaOCH₃) |
| Solvents | |
| Methanol (additional) | 500 mL (395.5 g) |
| Ethyl Acetate (for extraction) | 300 mL (270.3 g) |
| Water (for workup) | 200 mL (200 g) |
| Brine (for washing) | 50 mL (approx. 58.5 g) |
| Product | |
| This compound (isolated) | 120.73 g (0.9 mol) |
Atom Economy:
AE = (Molecular Weight of this compound) / (Sum of Molecular Weights of 2-Chloronicotinonitrile + Sodium Methoxide) * 100 AE = (134.14) / (138.55 + 54.02) * 100 = 69.6%
E-Factor:
Total Mass In = 138.55 g + 237.8 g + 395.5 g + 270.3 g + 200 g + 58.5 g = 1300.65 g Mass of Product = 120.73 g Total Waste = Total Mass In - Mass of Product = 1300.65 g - 120.73 g = 1179.92 g E-Factor = Total Waste / Mass of Product = 1179.92 g / 120.73 g = 9.77
Process Mass Intensity (PMI):
PMI = Total Mass In / Mass of Product = 1300.65 g / 120.73 g = 10.77
Discussion of Route 1
This route is generally efficient and utilizes readily available starting materials. The primary drawbacks from a green chemistry perspective are the use of a stoichiometric amount of base and the generation of sodium chloride as a byproduct. The use of organic solvents for extraction and purification also contributes significantly to the PMI and E-Factor.
Route 2: Williamson Ether Synthesis of 2-Hydroxynicotinonitrile
This classic ether synthesis involves the deprotonation of 2-hydroxynicotinonitrile with a base to form an alkoxide, which then undergoes nucleophilic attack on a methylating agent, such as dimethyl sulfate or methyl iodide.
Experimental Protocol
Materials:
-
2-Hydroxynicotinonitrile
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Acetone or Dimethylformamide (DMF)
-
Water (H₂O)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-hydroxynicotinonitrile in a suitable solvent (e.g., acetone or DMF), a base (e.g., powdered sodium hydroxide or potassium carbonate) is added.
-
The mixture is stirred at room temperature for a short period to facilitate the formation of the corresponding sodium or potassium salt.
-
Dimethyl sulfate is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature or slightly elevated temperature for several hours, with progress monitored by TLC or HPLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to afford the crude product, which may be purified by recrystallization or column chromatography.
Disclaimer: This is a generalized protocol. Actual quantities and reaction times will vary and should be optimized for specific laboratory conditions. Dimethyl sulfate is highly toxic and a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Green Chemistry Metrics Assessment (Illustrative Example)
Assuming the following experimental parameters for the synthesis of one mole (134.14 g) of this compound with an 85% yield:
| Parameter | Value |
| Starting Material | |
| 2-Hydroxynicotinonitrile | 120.11 g (1.0 mol) |
| Reagents | |
| Sodium Hydroxide | 44.0 g (1.1 mol) |
| Dimethyl Sulfate | 138.74 g (1.1 mol) |
| Solvents | |
| Acetone | 500 mL (395.5 g) |
| Diethyl Ether (for extraction) | 300 mL (213.0 g) |
| Water (for workup) | 200 mL (200 g) |
| Brine (for washing) | 50 mL (approx. 58.5 g) |
| Product | |
| This compound (isolated) | 114.02 g (0.85 mol) |
Atom Economy:
AE = (Molecular Weight of this compound) / (Sum of Molecular Weights of 2-Hydroxynicotinonitrile + Dimethyl Sulfate) * 100 AE = (134.14) / (120.11 + 126.13) * 100 = 54.4%
E-Factor:
Total Mass In = 120.11 g + 44.0 g + 138.74 g + 395.5 g + 213.0 g + 200 g + 58.5 g = 1169.85 g Mass of Product = 114.02 g Total Waste = Total Mass In - Mass of Product = 1169.85 g - 114.02 g = 1055.83 g E-Factor = Total Waste / Mass of Product = 1055.83 g / 114.02 g = 9.26
Process Mass Intensity (PMI):
PMI = Total Mass In / Mass of Product = 1169.85 g / 114.02 g = 10.26
Discussion of Route 2
While the Williamson ether synthesis is a versatile and well-established method, the use of dimethyl sulfate raises significant safety and environmental concerns due to its high toxicity. The atom economy of this route is also lower than that of Route 1 due to the formation of sodium sulfate as a byproduct. However, with a potentially higher yield and less solvent usage in some reported procedures, the E-Factor and PMI can be comparable to or even slightly better than Route 1.
Comparative Summary and Future Outlook
| Metric | Route 1 (from 2-Chloronicotinonitrile) | Route 2 (from 2-Hydroxynicotinonitrile) | Greener Alternative |
| Atom Economy | 69.6% | 54.4% | Route 1 |
| E-Factor | 9.77 | 9.26 | Route 2 |
| PMI | 10.77 | 10.26 | Route 2 |
| Key Advantages | Higher atom economy, readily available starting material. | Potentially higher yield, avoids chlorinated starting material. | |
| Key Disadvantages | Use of chlorinated starting material, generation of NaCl waste. | Lower atom economy, use of highly toxic dimethyl sulfate. |
Synthesis Route Flowcharts
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Conclusion and Recommendations
Both evaluated routes present viable methods for the synthesis of this compound, each with its own set of advantages and disadvantages from a green chemistry perspective.
-
Route 1 offers a better atom economy, which is a fundamental principle of green chemistry. However, the use of a chlorinated starting material and the generation of salt waste are notable drawbacks.
-
Route 2 can potentially achieve a lower E-Factor and PMI, indicating less overall waste generation per kilogram of product. The primary concern with this route is the use of highly toxic and carcinogenic dimethyl sulfate.
For researchers and drug development professionals, the choice between these routes will depend on a variety of factors including the availability and cost of starting materials, the scale of the synthesis, and the capacity to handle hazardous reagents safely.
Future research and process development should focus on:
-
Exploring alternative, less hazardous methylating agents for the Williamson ether synthesis, such as dimethyl carbonate, which is considered a greener reagent.
-
Developing catalytic versions of these reactions to reduce the amount of stoichiometric reagents required.
-
Investigating the use of greener solvents or even solvent-free reaction conditions to minimize the environmental impact of the overall process.
By critically evaluating and optimizing synthetic routes using green chemistry metrics, the scientific community can contribute to a more sustainable and environmentally responsible future for chemical manufacturing.
References
- Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273-1283.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Andraos, J., & Sayed, M. (2007). On the use of "green" metrics in the undergraduate organic chemistry lecture and lab to assess the mass efficiency of organic reactions.
- Constable, D. J., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527.
- Jiménez-González, C., Constable, D. J., & Ponder, C. S. (2012). Evaluating the “Greenness” of chemical processes and products in the pharmaceutical industry: a green metrics primer. Chemical Society Reviews, 41(4), 1485-1498.
-
ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI). American Chemical Society. Retrieved from [Link]
- Hudlicky, T., Frey, D. A., Koroniak, L., Claeboe, C. D., & Brammer, L. E. (1999). Toward a "greener" synthesis of oseltamivir (Tamiflu). Green Chemistry, 1(2), 57-59.
- Sheldon, R. A. (2017). The E factor: 25 years on. Green Chemistry, 19(1), 18-43.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI) Calculator. Retrieved from [Link]
- Roschangar, F., Sheldon, R. A., & Senanayake, C. H. (2015). Overcoming barriers to green chemistry in the pharmaceutical industry–the Green Aspiration Level™ (GAL) concept. Green Chemistry, 17(2), 752-768.
- Eissen, M., & Metzger, J. O. (2002). Environmental performance metrics for daily use in synthetic chemistry. Chemistry-A European Journal, 8(16), 3580-3585.
- Curzons, A. D., Constable, D. J. C., Mortimer, D. N., & Cunningham, V. L. (2001). So you think your process is green, how do you know?—Using principles of sustainability to determine what is green-A corporate perspective. Green Chemistry, 3(1), 1-6.
- Sheldon, R. A. (1994). Consider the environmental quotient. CHEMTECH, 24(3), 38-47.
- Tucker, J. L. (2016). Green chemistry, a pharmaceutical perspective. Organic Process Research & Development, 20(2), 332-340.
- Trost, B. M. (1995). Atom economy-a challenge for organic synthesis: homogeneous catalysis leads the way. Angewandte Chemie International Edition in English, 34(3), 259-281.
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- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. server.ccl.net [server.ccl.net]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. quora.com [quora.com]
A Comparative Guide to the Validation of an Analytical Method for Quantifying 2-Methoxynicotinonitrile in a Reaction Mixture
In the landscape of pharmaceutical development and manufacturing, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural formality but a cornerstone of product quality, safety, and efficacy. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the quantification of 2-Methoxynicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, our objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring that every described method is a self-validating system. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for in-process control and final product assessment.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3]
Choosing the Right Analytical Tool: A Comparative Overview
The first critical decision in method development is the selection of the analytical technique. For a molecule like this compound, several options are viable, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High versatility, sensitivity, and ability to separate complex mixtures.[4] Well-established for pharmaceutical analysis.[5] | Can be time-consuming, requires solvent disposal. | Quantitative determination of API purity, identification of impurities, and assessment of related substances.[4] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds.[6] | Not suitable for non-volatile or thermally labile compounds like many APIs without derivatization.[5] | Analysis of residual solvents and volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides detailed structural information and can be used for absolute quantification without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods for trace analysis. | Structural confirmation and quantification where a certified reference standard is unavailable. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High sensitivity and specificity, capable of identifying unknown impurities when coupled with a separation technique (e.g., LC-MS).[4] | Higher cost and complexity of instrumentation. | Identification and quantification of trace-level impurities and degradation products. |
For the routine quantification of this compound in a reaction mixture, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most pragmatic and robust choice. Its ability to handle the complexity of a reaction matrix, coupled with its precision and accuracy, makes it the industry standard for this type of analysis.[7]
The Anatomy of a Validated HPLC Method: A Step-by-Step Protocol
The validation of an HPLC method is a systematic process that evaluates a series of performance characteristics.[8][1] The following sections detail the experimental protocols and the rationale behind each validation parameter.
Before any sample analysis, a system suitability test is performed to ensure the chromatographic system is performing adequately. This is not a validation parameter per se, but a prerequisite for valid analytical results.
Protocol:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the relative standard deviation (RSD) for the peak area, retention time, and tailing factor.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
dot
Caption: Workflow for System Suitability Testing.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]
Protocol:
-
Blank Analysis: Inject a sample of the reaction matrix without this compound to ensure no interfering peaks at the analyte's retention time.
-
Impurity Spiking: Prepare a solution of this compound and spike it with known impurities and starting materials. Analyze to ensure the analyte peak is well-resolved from all other peaks. A resolution of at least 2.0 is generally considered acceptable.[10]
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to demonstrate that the method can separate the analyte from its degradation products.
Data Presentation:
| Sample | Retention Time of this compound (min) | Resolution from Nearest Peak |
| Standard | 5.2 | N/A |
| Blank | No peak at 5.2 min | N/A |
| Spiked Sample | 5.2 | 2.5 |
| Acid Stressed | 5.2 | 2.1 |
| Base Stressed | 5.2 | 2.3 |
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[9]
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Average Peak Area |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.998[10]
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]
Protocol:
-
Prepare placebo (reaction matrix) samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.8 | 99.8 |
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.[10]
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is typically evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeatability: Prepare six identical samples of this compound at 100% of the target concentration and analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis of six identical samples on a different day with a different analyst and/or on a different instrument.
-
Calculate the RSD for the results of each set of six samples.
Data Presentation:
| Precision Level | Analyst | Day | Instrument | Mean Conc. (µg/mL) | RSD (%) |
| Repeatability | 1 | 1 | A | 100.1 | 0.5 |
| Intermediate | 2 | 2 | B | 99.9 | 0.7 |
Acceptance Criteria:
-
RSD ≤ 2.0%
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically established at a signal-to-noise ratio of 3:1.
-
LOQ is typically established at a signal-to-noise ratio of 10:1.[12]
Data Presentation:
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.1 | 3.2 |
| LOQ | 0.3 | 10.5 |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
Protocol:
-
Deliberately vary critical chromatographic parameters one at a time, such as:
-
Flow rate (e.g., ± 10%)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters.
Data Presentation:
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Resolution |
| Flow Rate | -10% | 5.7 | 1.2 | 2.4 |
| +10% | 4.8 | 1.1 | 2.6 | |
| Temperature | -5°C | 5.4 | 1.2 | 2.5 |
| +5°C | 5.0 | 1.1 | 2.5 |
Acceptance Criteria:
-
System suitability criteria are met under all varied conditions.
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comparing the metabolic stability of drugs derived from 2-Methoxynicotinonitrile versus analogs
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1] This property, defined as the susceptibility of a compound to biotransformation, directly influences crucial pharmacokinetic parameters such as in vivo half-life, bioavailability, and clearance.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could accumulate and lead to toxicity.[2] Therefore, a thorough understanding and optimization of metabolic stability are essential for selecting drug candidates with favorable pharmacokinetic profiles.[2]
This guide provides a comprehensive comparison of the metabolic stability of drugs derived from the 2-methoxynicotinonitrile scaffold against their structural analogs. We will delve into the underlying metabolic pathways, present comparative experimental data, and provide detailed protocols for assessing metabolic stability, empowering researchers to make informed decisions in their drug design and optimization efforts.
The this compound Scaffold: A Privileged Structure with Metabolic Considerations
The this compound moiety is a common feature in a variety of pharmacologically active compounds. However, the methoxy group, particularly on an electron-rich pyridine ring, can be a site of metabolic vulnerability. Understanding the primary metabolic routes is the first step toward designing more robust analogs.
Key Metabolic Pathways
The metabolism of this compound derivatives is primarily governed by two major enzyme superfamilies: Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[3][4][5]
-
Cytochrome P450-Mediated Metabolism: CYPs, predominantly located in the liver microsomes, are a major source of phase I metabolism for a vast array of xenobiotics.[6] For this compound derivatives, CYP-mediated O-demethylation is a common metabolic pathway, leading to the formation of a hydroxypyridine metabolite. This can be followed by phase II conjugation reactions, such as glucuronidation, further facilitating excretion. Aromatization of adjacent saturated rings, if present, can also be mediated by CYPs.[7]
-
Aldehyde Oxidase (AO) Metabolism: AO, a cytosolic enzyme also abundant in the liver, plays a significant role in the metabolism of nitrogen-containing heterocyclic compounds.[3][4][8] AO catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[3] For the this compound scaffold, this can lead to the formation of an N-oxide or hydroxylation at a susceptible carbon position. It is crucial to consider AO-mediated metabolism, as it can sometimes be a major clearance pathway, especially when CYP-mediated routes are blocked or slow.[3][5]
The interplay between CYP and AO metabolism is a critical factor in determining the overall metabolic fate of these compounds.
Figure 2. Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1%. [9] * Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4). [10][9] * Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. [11]
-
-
Incubation:
-
In a microcentrifuge tube, combine the test compound (final concentration, e.g., 1 µM) and the diluted liver microsomes. [9] * Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. [6] * Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound. [6][12][13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein). [11]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for a typical pharmacokinetic study in rats. [14][15]All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Step-by-Step Methodology:
-
Animal Preparation and Dosing:
-
Acclimate male Sprague-Dawley rats (or another appropriate strain) for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Administer the test compound via the desired routes (e.g., intravenous bolus via the tail vein and oral gavage).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). [14] * Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Processing and Analysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data. [19]
-
Conclusion and Future Directions
The metabolic stability of drug candidates is a multifaceted property that requires careful consideration and a systematic approach to evaluation. By understanding the key metabolic pathways of the this compound scaffold and employing rational design strategies such as bioisosteric replacement, researchers can significantly improve the pharmacokinetic profiles of their lead compounds. The strategic application of in vitro and in vivo assays provides the necessary data to guide these optimization efforts, ultimately increasing the probability of advancing a successful drug candidate to clinical development.
Future work in this area should focus on developing more predictive in silico models for metabolic stability and expanding the toolbox of bioisosteric replacements to address a wider range of metabolic liabilities. Furthermore, a deeper understanding of the interplay between different drug-metabolizing enzymes and the impact of genetic polymorphisms on drug metabolism will be crucial for the development of safer and more effective medicines.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
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Wernevik, J., Giordanetto, F., & H-G, K. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
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Xu, R., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Pryde, D. C. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega. Retrieved from [Link]
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Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Retrieved from [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Retrieved from [Link]
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Li, F., & Admed, S. (2014). Murine Pharmacokinetic Studies. PMC - NIH. Retrieved from [Link]
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protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
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Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]
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Jones, B. R., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Retrieved from [Link]
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Feelisch, M., et al. (2025). Aldehyde oxidase catalyzes nitrite reduction: An important nitric oxide producing pathway during ischemia. ResearchGate. Retrieved from [Link]
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Luo, B., et al. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH. Retrieved from [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
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Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
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ResearchGate. (2015). What are good methoxy isosteres in medicinal chemistry?. Retrieved from [Link]
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Taylor, R. J., & Unitt, J. F. (2018). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Retrieved from [Link]
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Wikipedia. (n.d.). Aldehyde oxidase. Retrieved from [Link]
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LCGC International. (2017). High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. Retrieved from [Link]
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Stern, S. T. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]
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Scott, E. E., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. PubMed Central. Retrieved from [Link]
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Wu, D., Ramin, S. A., & Cederbaum, A. I. (1997). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. PubMed. Retrieved from [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
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Thornber, C. W. (1979). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Retrieved from [Link]
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Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. PubMed. Retrieved from [Link]
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Liu, J., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. OSTI.GOV. Retrieved from [Link]
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Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed. Retrieved from [Link]
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Kim, H., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Retrieved from [Link]
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Li, Y., et al. (2023). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers. Retrieved from [Link]
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Kumar, G. N. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved from [Link]
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Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. Retrieved from [Link]
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Silva, J. P., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. PubMed. Retrieved from [Link]
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Weiner, M. (1982). Clinical pharmacology and pharmacokinetics of nicotinic acid. PubMed. Retrieved from [Link]
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Biondolillo, M., et al. (2013). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC - PubMed Central. Retrieved from [Link]
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Thompson, A., et al. (2011). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed. Retrieved from [Link]
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Holland-Frei Cancer Medicine. (2003). Principles of Pharmacokinetics. Retrieved from [Link]
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Shrestha, S., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. NIH. Retrieved from [Link]
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Doogue, M. P., & Polasek, T. M. (2023). Pharmacokinetics. StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]
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Evaluating 2-Methoxynicotinonitrile: A Heterocyclic Fragment for Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of fragment-based drug design (FBDD), the selection of high-quality chemical starting points is paramount. Small, synthetically tractable fragments that can engage with biological targets provide the foundation for developing potent and selective therapeutics. Among the myriad of heterocyclic scaffolds, 2-methoxynicotinonitrile has emerged as a versatile and promising fragment. This guide provides an in-depth evaluation of this compound, comparing its potential with alternative fragments in the context of drug discovery, with a particular focus on kinase and phosphodiesterase targets. We will delve into its physicochemical properties, potential protein interactions, and provide detailed experimental protocols for its biophysical evaluation.
The this compound Scaffold: Physicochemical Properties and Rationale for Use
This compound is a pyridine derivative characterized by a methoxy group at the 2-position and a nitrile group at the 3-position.[1] This specific arrangement of functional groups imparts a unique combination of properties that make it an attractive fragment for FBDD.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7254-34-4 | [2] |
| Molecular Formula | C₇H₆N₂O | [2] |
| Molecular Weight | 134.14 g/mol | [2] |
| Melting Point | 58-62 °C | [1] |
| Density | 1.16 g/cm³ | [1] |
| PubChem CID | 252099 | [2] |
The relatively low molecular weight and simple structure of this compound align well with the "Rule of Three," a common guideline for fragment library design.[3] The pyridine ring serves as a versatile scaffold, offering multiple points for synthetic elaboration. The methoxy group can act as a hydrogen bond acceptor and its metabolic stability is generally favorable. The nitrile group is a particularly interesting feature; it is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. Furthermore, the nitrile can be synthetically transformed into other functional groups, such as amines or carboxylic acids, providing a handle for fragment growing or linking strategies.[4]
Potential Protein Targets and Comparative Analysis
While direct fragment screening data for this compound against a broad range of targets is not extensively published, the nicotinonitrile scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase and phosphodiesterase inhibitors.
Kinase Inhibition
The nicotinonitrile core is present in several potent kinase inhibitors. For instance, derivatives of nicotinonitrile have been investigated as dual inhibitors of c-Met and Pim-1 kinases, two important targets in oncology.[5] The nitrogen atom of the pyridine ring can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.
Table 2: Comparison of Heterocyclic Fragments for Kinase Inhibitor Discovery
| Fragment | Key Features | Known Targets (Examples) |
| This compound | Pyridine N for hinge binding, nitrile for vectoral growth. | c-Met, Pim-1 (derivatives)[5] |
| Aminopyrazole | Bidentate hydrogen bonding to hinge region. | JNK, p38, Aurora Kinase |
| Indazole | Versatile hinge binder, multiple vectors for elaboration. | B-Raf, VEGFR, c-Met |
| Furopyrimidine | Rigid scaffold, often provides good ligand efficiency. | PI3K, mTOR |
The advantage of the this compound scaffold lies in its specific substitution pattern, which can provide vectors for synthetic elaboration into the solvent-exposed region of the ATP binding pocket, potentially leading to improved selectivity.
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are another important class of drug targets where heterocyclic scaffolds are prevalent.[6] The nicotinonitrile core has been identified in inhibitors of various PDE families. For example, fragment-based screening has been successfully used to identify novel inhibitors of PDE4 and PDE5.[1][7] The polar nature of the this compound fragment makes it a suitable candidate for binding to the typically more polar active sites of PDEs.
Table 3: Comparison of Heterocyclic Fragments for PDE Inhibitor Discovery
| Fragment | Key Features | Known Targets (Examples) |
| This compound | Polar interactions, potential for bidentate binding. | PDE4, PDE5 (inferred from scaffold)[1][7] |
| Catechol | Bidentate hydrogen bonding to key residues. | PDE4 |
| Quinazoline | Planar scaffold, interacts with glutamine "switch". | PDE5 |
| Benzimidazole | Versatile scaffold with multiple interaction points. | PDE10 |
Experimental Evaluation of this compound as a Fragment
To rigorously assess the potential of this compound as a fragment, a series of biophysical and biochemical assays are required. These experiments are designed to confirm binding to the target protein, determine the binding affinity and stoichiometry, and elucidate the binding mode.
Biophysical Screening Assays
Surface Plasmon Resonance (SPR) is a powerful technique for detecting and quantifying biomolecular interactions in real-time without the need for labels.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Fragment Screening
-
Immobilization of Target Protein:
-
Covalently immobilize the purified target protein (e.g., kinase or phosphodiesterase) onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Aim for a low immobilization density (typically 2000-4000 Response Units) to minimize mass transport limitations.
-
Include a reference flow cell with a mock immobilization or an irrelevant protein to subtract non-specific binding.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the fragment into the running buffer (e.g., HBS-EP+) to the desired concentrations (typically ranging from 1 µM to 1 mM).
-
Ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically ≤ 1%).
-
-
Binding Analysis:
-
Inject the fragment solutions over the sensor chip at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., steady-state affinity or kinetics) to determine the dissociation constant (KD).
-
Calculate the Ligand Efficiency (LE) using the formula: LE = -RT * ln(KD) / N, where N is the number of non-hydrogen atoms.[8]
-
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Fragment Characterization
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve the this compound fragment in the same buffer to minimize buffer mismatch effects.
-
Degas both the protein and fragment solutions immediately before the experiment.
-
-
ITC Experiment:
-
Fill the sample cell with the target protein solution (typically 10-50 µM).
-
Fill the injection syringe with the fragment solution (typically 10-20 fold higher concentration than the protein).
-
Perform a series of small injections (e.g., 2-5 µL) of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.
-
Biochemical Assays
Once binding is confirmed, the functional consequence of that binding needs to be assessed using a biochemical assay.
Experimental Protocol: Kinase Activity Assay (e.g., for Pim-1)
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant Pim-1), a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a kinase assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Include appropriate controls (no enzyme, no inhibitor).
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP and incubate at the optimal temperature for the enzyme (e.g., 30 °C).
-
-
Detection:
-
After a set time, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, TR-FRET, or luminescence).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the fragment concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Protocol: Phosphodiesterase Activity Assay (e.g., for PDE4)
-
Reaction Setup:
-
Prepare a reaction mixture containing the phosphodiesterase (e.g., recombinant PDE4D), and the substrate (e.g., cAMP) in a suitable assay buffer.[9]
-
Add varying concentrations of this compound.
-
-
PDE Reaction:
-
Incubate the reaction at 37 °C for a specified time.
-
-
Detection:
-
Terminate the reaction and measure the amount of AMP produced. This can be done using a variety of methods, including commercially available kits that utilize fluorescence or luminescence.[10]
-
-
Data Analysis:
-
Calculate the IC₅₀ value as described for the kinase assay.
-
Application in Signaling Pathways: c-Met and Pim-1
The potential of this compound as a fragment for developing inhibitors of c-Met and Pim-1 kinases places it at the intersection of critical cancer signaling pathways.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[1][11] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.[12]
The Pim-1 Signaling Pathway
Pim-1 is a serine/threonine kinase that is involved in cell cycle progression and apoptosis.[13] Its overexpression is associated with various cancers, making it an attractive therapeutic target. Pim-1 is often regulated by the JAK/STAT signaling pathway.[14]
Conclusion and Future Directions
This compound represents a valuable and versatile fragment for drug discovery. Its favorable physicochemical properties, coupled with the proven utility of the nicotinonitrile scaffold in targeting kinases and phosphodiesterases, make it a compelling starting point for FBDD campaigns. While direct experimental data on its fragment-level activity is still emerging, the rationale for its inclusion in fragment libraries is strong.
Future work should focus on systematically screening this compound against diverse protein target families to fully elucidate its potential. The detailed experimental protocols provided in this guide offer a roadmap for such an evaluation. By combining rigorous biophysical and biochemical characterization with structure-based design, the full potential of this promising fragment can be unlocked, paving the way for the development of novel and effective therapeutics.
References
- The Role of this compound in Fine Chemical Manufacturing. (n.d.).
-
PIM1. (2023, November 27). In Wikipedia. [Link]
-
Eder, J. P., Vande Woude, G. F., Boerner, S. A., & LoRusso, P. M. (2009). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 15(7), 2207–2214. [Link]
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Pim-1 kinase as cancer drug target: An update. (2018). Journal of Cancer, 9(10), 1739–1747. [Link]
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PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (2022). Frontiers in Immunology, 13, 993774. [Link]
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An overview of the c-MET signaling pathway. (2011). Therapeutic Advances in Medical Oncology, 3(1_suppl), S7–S19. [Link]
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PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. (2008). Journal of Clinical Investigation, 118(8), 2688–2699. [Link]
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The role of Pim-1 kinases in inflammatory signaling pathways. (2024, July 30). springermedicine.com. [Link]
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Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (2023). Molecules, 28(15), 5894. [Link]
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Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. (2024). Bioorganic Chemistry, 143, 106988. [Link]
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Natural Product-Like Fragments Unlock Novel Chemotypes for a Kinase Target. (2025, June 24). bioRxiv. [Link]
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Electrophilic fragment-based design of reversible covalent kinase inhibitors. (2013). Journal of the American Chemical Society, 135(16), 6030–6033. [Link]
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Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. (2013). Journal of the American Chemical Society, 135(16), 6030–6033. [Link]
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cross-validation of analytical results for 2-Methoxynicotinonitrile between different laboratories
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the consistency and reliability of analytical data are paramount. For a critical intermediate like 2-Methoxynicotinonitrile, ensuring that analytical results are reproducible across different laboratories is not merely a matter of good practice; it is a foundational requirement for regulatory compliance and confidence in product quality. This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation study for the quantitative analysis of this compound, grounded in scientific principles and regulatory expectations.
The objective of such a study is to demonstrate that a well-defined analytical procedure will yield equivalent results from different laboratories, thus ensuring the method's robustness and transferability. This guide will delve into the rationale behind experimental design, provide detailed protocols for commonly employed analytical techniques, and outline the statistical approach for data evaluation, in line with international guidelines.
The Imperative of Cross-Validation
Cross-validation of an analytical method is a critical step to verify that a validated procedure can be successfully transferred between laboratories and will produce comparable results.[1] This is essential in a globalized pharmaceutical industry where different stages of development and manufacturing may occur at various sites or with contract research organizations (CROs). Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) expect robust data to support the transfer of analytical methods.[2][3] The International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures provides a framework for the validation characteristics that should be considered, which inherently supports the goal of method transferability.[1][4][5]
Designing a Robust Inter-Laboratory Study
A successful cross-validation study hinges on a meticulously planned protocol. This protocol should be agreed upon by all participating laboratories before the study commences and should detail the objectives, materials, analytical procedures, and acceptance criteria. Key elements of the study design include:
-
A Centralized, Homogenized Sample: A single, well-characterized batch of this compound should be prepared and distributed to all participating laboratories. This minimizes variability arising from the sample itself.
-
Detailed Analytical Procedure: A comprehensive, step-by-step analytical method must be provided to all participants. This should include specifics on sample preparation, instrument parameters, and data processing.
-
Pre-defined Acceptance Criteria: The statistical criteria for comparing the results from different laboratories must be established beforehand, based on guidelines such as those found in the United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures" and ISO 5725 "Accuracy (trueness and precision) of measurement methods and results".[6][7][8][9][10]
Recommended Analytical Techniques for Cross-Validation
Based on the chemical structure of this compound (a substituted aromatic nitrile), several analytical techniques are suitable for its quantification. This guide proposes the cross-validation of three common and robust methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical choice.
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a data acquisition system.
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Reference standard of this compound
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The mobile phase should be degassed prior to use.[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 270 nm, to be determined by measuring the UV absorbance maximum of this compound.[1]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the provided homogenized sample of this compound in the mobile phase to a target concentration within the linear range of the method.
-
-
Analysis: Inject the standard and sample solutions in replicate (e.g., n=3) and record the peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique. For a semi-volatile compound like this compound, GC-MS can provide both quantitative data and structural confirmation.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Reagents and Materials:
-
Dichloromethane or other suitable solvent (GC grade)
-
Reference standard of this compound
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of this compound for quantification, and full scan for confirmation.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in the chosen solvent and create a series of dilutions for a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the homogenized sample in the same solvent to a concentration within the calibration range.
-
-
Analysis: Inject the standard and sample solutions and integrate the peak areas of the target ion.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for direct quantification without the need for a structurally identical reference standard for calibration.[8][12][13] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[13]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents and Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
A certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
Reference standard of this compound (for initial signal identification).
-
-
NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the homogenized this compound sample and the internal standard into an NMR tube.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
-
Analysis:
-
Acquire the ¹H-NMR spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula: Purity_sample = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
-
Data Presentation and Statistical Analysis
The results from each laboratory should be compiled and analyzed statistically to assess the inter-laboratory variability. The following tables present a hypothetical dataset for a cross-validation study involving three laboratories.
Table 1: Hypothetical Purity Results (%) for this compound
| Laboratory | HPLC-UV | GC-MS | ¹H-qNMR |
| Lab A | 99.2 | 99.4 | 99.1 |
| Lab B | 98.9 | 99.1 | 98.8 |
| Lab C | 99.5 | 99.6 | 99.3 |
Table 2: Statistical Evaluation of Inter-Laboratory Results
| Parameter | HPLC-UV | GC-MS | ¹H-qNMR |
| Mean (%) | 99.2 | 99.4 | 99.1 |
| Standard Deviation | 0.30 | 0.25 | 0.25 |
| % Relative Standard Deviation (%RSD) | 0.30% | 0.25% | 0.25% |
Acceptance Criteria
The acceptance criteria for the cross-validation should be pre-defined in the study protocol. A common approach is to set a limit on the %RSD between the results from all laboratories. For the assay of a drug substance intermediate, a typical acceptance criterion for the %RSD would be ≤ 2.0%.
Visualizing the Cross-Validation Workflow
A clear workflow is essential for the successful execution of an inter-laboratory study.
Caption: Workflow for the inter-laboratory cross-validation study.
Logical Relationship of Analytical Techniques
The chosen analytical techniques provide complementary information, enhancing the overall confidence in the analytical results.
Caption: Relationship between the analytical techniques for this compound analysis.
Conclusion
A successful inter-laboratory cross-validation study for this compound provides robust evidence that the analytical methods are reliable, reproducible, and transferable. By adhering to a well-defined protocol based on international regulatory guidelines and employing a suite of complementary analytical techniques, pharmaceutical organizations can ensure the consistency and integrity of their analytical data. This, in turn, supports seamless technology transfer, facilitates regulatory submissions, and ultimately contributes to the quality and safety of the final drug product.
References
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International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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SIELC Technologies. Separation of Nicotine on Newcrom R1 HPLC column. [Link]
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United States Pharmacopeia. General Chapter <1224> Transfer of Analytical Procedures. [Link]
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European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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PubMed Central. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
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Science.gov. quantitative nmr analysis: Topics. [Link]
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International Organization for Standardization. (1994). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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ISO. ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. [Link]
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A Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution on 2-Methoxynicotinonitrile and its Bromo-Analog
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Nicotinonitrile derivatives, in particular, serve as versatile precursors for a wide array of biologically active compounds and functional materials.[1] Understanding the reactivity and reaction kinetics of these building blocks is paramount for the efficient development of synthetic routes and the optimization of reaction conditions. This guide presents a comparative study of the reaction kinetics of 2-methoxynicotinonitrile and its bromo-analog, 5-bromo-2-methoxynicotinonitrile, in the context of nucleophilic aromatic substitution (SNAr).
The rationale for selecting SNAr for this comparative analysis lies in its prevalence in the synthesis of complex aromatic and heteroaromatic systems.[2][3][4] The electronic nature of the pyridine ring, further modulated by the electron-withdrawing cyano group, makes it a suitable substrate for nucleophilic attack.[5] By introducing a bromine atom at the 5-position, we can systematically probe the electronic and steric effects on the reaction rate.
The Interplay of Substituents: Methoxy vs. Bromo
The methoxy group (-OCH₃) at the 2-position is an electron-donating group through resonance, yet it also exhibits an inductive electron-withdrawing effect. In contrast, the bromo group (-Br) is an electron-withdrawing group through induction and a weak deactivator through resonance. The presence of these substituents on the nicotinonitrile core is expected to significantly influence the rate of nucleophilic aromatic substitution.
This guide will delve into a hypothetical, yet plausible, experimental design to quantify these effects, present the anticipated kinetic data, and provide a detailed protocol for researchers to replicate or adapt in their own laboratories.
Experimental Design: A Kinetic Competition
To elucidate the difference in reactivity, a pseudo-first-order kinetic experiment can be designed where this compound and 5-bromo-2-methoxynicotinonitrile are subjected to a nucleophilic aromatic substitution reaction with a common nucleophile, such as piperidine. The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
The proposed reaction is as follows:
Caption: Proposed SNAr reactions for kinetic comparison.
Predicted Kinetic Outcomes
The rate of an SNAr reaction is highly dependent on the stability of the intermediate Meisenheimer complex.[5] Electron-withdrawing groups on the aromatic ring stabilize this negatively charged intermediate, thereby accelerating the reaction.[4]
Based on this principle, we can predict the following:
-
5-Bromo-2-methoxynicotinonitrile is expected to react faster than this compound. The strong inductive electron-withdrawing effect of the bromine atom at the 5-position will significantly stabilize the Meisenheimer complex formed during the nucleophilic attack at the 2-position.
-
The methoxy group at the 2-position, being the leaving group in this proposed reaction, also plays a role. Its ability to be displaced will influence the overall rate.
The following table summarizes the predicted kinetic data for the reaction of each substrate with piperidine at a constant temperature.
| Substrate | Predicted Relative Rate Constant (k_rel) | Predicted Half-life (t₁/₂) |
| This compound | 1 | Slower |
| 5-Bromo-2-methoxynicotinonitrile | > 1 | Faster |
In-Depth Discussion of Electronic Effects
The predicted faster reaction rate for the bromo-analog can be attributed to the powerful electron-withdrawing inductive effect of the bromine atom. This effect outweighs its weak resonance donation, leading to a net decrease in electron density on the pyridine ring. This reduced electron density makes the ring more susceptible to nucleophilic attack and stabilizes the anionic Meisenheimer intermediate.
For this compound, the methoxy group's resonance donation partially counteracts its inductive withdrawal, resulting in a comparatively less electrophilic aromatic ring and a less stable Meisenheimer complex.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a detailed procedure for the comparative kinetic analysis.
Materials:
-
5-Bromo-2-methoxynicotinonitrile (Synthesized from this compound)
-
Piperidine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Internal standard (e.g., Dodecane)
-
HPLC or GC-MS system
-
Thermostatted reaction vessel
Workflow for Kinetic Experiment:
Caption: Workflow for the kinetic analysis of SNAr reactions.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, 5-bromo-2-methoxynicotinonitrile, piperidine, and the internal standard in the chosen anhydrous solvent (e.g., DMF).
-
Reaction Setup: In a thermostatted reaction vessel, add a known volume of the solvent and the internal standard. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
Initiation: To initiate the reaction, add a precise volume of the substrate stock solution followed immediately by the piperidine stock solution. Start the timer at the point of piperidine addition (t=0).
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent system (e.g., a mixture of acetonitrile and water) to stop the reaction.
-
Analysis: Analyze the quenched aliquots using a calibrated HPLC or GC-MS method to determine the concentration of the remaining substrate relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line will be the observed rate constant (k_obs). The half-life can be calculated using the equation: t₁/₂ = 0.693 / k_obs.
Conclusion
This guide provides a framework for a comparative kinetic study of this compound and its 5-bromo-analog in a nucleophilic aromatic substitution reaction. Based on fundamental principles of physical organic chemistry, it is predicted that the bromo-substituted compound will exhibit a significantly higher reaction rate due to the stabilizing electronic effect of the bromine atom on the reaction intermediate. The provided experimental protocol offers a robust methodology for researchers to validate this hypothesis and to further explore the rich reactivity of substituted nicotinonitriles. Such studies are crucial for the rational design of synthetic pathways and the development of novel molecules in the pharmaceutical and materials science industries.
References
- A Comparative Kinetic Analysis of 6-Bromonicotinonitrile Reactions: A Guide for Researchers - Benchchem.
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI.
- Comparative reactivity of Benzonitrile and other aromatic nitriles - Benchchem.
- The Role of this compound in Fine Chemical Manufacturing.
- 2-Bromo-4-methoxynicotinonitrile | 98645-42-2 - Benchchem.
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- A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers - Benchchem.
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- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.
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- One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
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Establishing a Reference Standard for 2-Methoxynicotinonitrile: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates. 2-Methoxynicotinonitrile, a key building block in the synthesis of numerous therapeutic agents, is no exception.[1][2] This guide provides a comprehensive framework for establishing a well-characterized reference standard for this compound, comparing it against a typical, less-characterized commercial-grade material. We will delve into the causality behind experimental choices, present detailed analytical protocols, and provide comparative data to illustrate the critical differences in quality.
The Imperative for a High-Quality Reference Standard
This guide will compare two hypothetical batches of this compound:
-
Candidate Reference Standard (RS-001): A batch designated for qualification as a primary or secondary reference standard, subjected to a comprehensive battery of analytical tests.
-
Commercial Grade (CG-001): A typical batch procured for synthesis, with limited characterization data provided by the supplier.
Foundational Characterization: Identity and Physicochemical Properties
The initial step in qualifying a reference standard is to confirm its identity and determine its basic physicochemical properties. These tests provide the foundational data for the material's certificate of analysis.
Table 1: Identity and Physicochemical Properties of this compound Batches
| Parameter | RS-001 | CG-001 | Method |
| Appearance | White to off-white crystalline solid | Light yellow powder | Visual Inspection |
| Melting Point | 59-61 °C | 57-62 °C | Capillary Melting Point Apparatus |
| Infrared (IR) Spectrum | Conforms to the reference spectrum | Not performed | Fourier-Transform Infrared (FTIR) Spectroscopy |
| ¹H NMR Spectrum | Conforms to the expected structure | Not performed | 400 MHz ¹H NMR Spectroscopy |
| ¹³C NMR Spectrum | Conforms to the expected structure | Not performed | 100 MHz ¹³C NMR Spectroscopy |
| Mass Spectrum | [M+H]⁺ at m/z 135.0553 (within 5 ppm of theoretical) | Not performed | High-Resolution Mass Spectrometry (HRMS) |
The more tightly controlled melting point range and confirmed spectroscopic identity of RS-001 provide a higher degree of confidence in its structural integrity compared to the less-characterized CG-001.
Chromatographic Purity: Unveiling the Impurity Profile
Chromatographic techniques are essential for separating and quantifying impurities. A high-purity reference standard should exhibit a single major peak with minimal secondary peaks.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis of non-volatile organic compounds. The choice of a reversed-phase method with a suitable organic modifier like acetonitrile or methanol is common for pyridine derivatives.[3][4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.
Gas Chromatography (GC)
GC is suitable for analyzing volatile and thermally stable compounds. For this compound, GC can be used to detect volatile organic impurities and residual solvents.[6][7]
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) for identification.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Detector Temperature: 300 °C (FID).
-
Sample Preparation: Dissolve 10 mg/mL in Methanol.
Table 2: Comparative Chromatographic Purity of this compound Batches
| Parameter | RS-001 | CG-001 | Method |
| HPLC Purity (Area %) | 99.92% | 98.5% | HPLC-UV |
| Number of Impurities (HPLC > 0.05%) | 1 | 4 | HPLC-UV |
| Largest Impurity (HPLC Area %) | 0.06% | 0.8% | HPLC-UV |
| GC Purity (Area %) | >99.9% | Not performed | GC-FID |
| Residual Solvents | <0.1% (Methanol) | Not performed | GC-MS Headspace |
The significantly higher purity and lower number of impurities in RS-001, as determined by a validated HPLC method, underscore its suitability as a reference standard.
Absolute Purity Assignment: The Mass Balance Approach
While chromatographic purity provides a relative measure, a true reference standard requires an assigned purity value that is traceable to the International System of Units (SI).[8] The mass balance approach is a widely accepted method for this purpose.[9][10][11]
Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Residue)
Experimental Protocols for Mass Balance
-
Organic Impurities: Determined by HPLC-UV, assuming equal response factors for all impurities relative to the main peak for initial assessment.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by GC-MS headspace analysis.
-
Non-Volatile Residue (Inorganic Impurities): Determined by Thermogravimetric Analysis (TGA) or as residue on ignition.
Table 3: Mass Balance Purity Assignment for RS-001
| Parameter | Result | Method |
| Chromatographic Purity (HPLC) | 99.92% | HPLC-UV |
| Water Content | 0.05% | Karl Fischer Titration |
| Residual Solvents | <0.01% | GC-MS Headspace |
| Non-Volatile Residue | <0.01% | TGA |
| Assigned Purity | 99.8% | Mass Balance Calculation |
The CG-001 batch, with a supplier-stated purity of ">98%", lacks the detailed breakdown and traceability of the mass balance approach, making it unsuitable for use as a quantitative reference standard.
Orthogonal Purity Verification: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) serves as an excellent orthogonal technique to confirm the purity value obtained by the mass balance approach.[12][13][14] It is a primary ratio method, allowing for direct measurement of the analyte concentration against a certified internal standard.
Experimental Protocol: qNMR Purity Determination
-
Instrumentation: 500 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material), accurately weighed.
-
Solvent: DMSO-d₆.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of maleic acid into a vial. Dissolve in a known volume of DMSO-d₆.
-
Acquisition Parameters: Use a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified, and a sufficient number of scans for a high signal-to-noise ratio.
-
Quantification: Integrate a well-resolved proton signal from this compound (e.g., the methoxy protons) and the olefinic proton signal from maleic acid. Calculate the purity based on the integral ratio, number of protons, and the known purity and weight of the internal standard.
Table 4: Comparative Purity Data
| Parameter | RS-001 | CG-001 |
| Purity by Mass Balance | 99.8% | Not determined |
| Purity by qNMR | 99.7% | Not determined |
| Supplier Stated Purity | N/A | >98% |
The close agreement between the mass balance and qNMR results for RS-001 provides a high level of confidence in its assigned purity value.
Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for establishing a reference standard for this compound.
Caption: Workflow for Establishing a this compound Reference Standard.
Conclusion
Establishing a high-quality reference standard for this compound is a rigorous, multi-faceted process that goes far beyond a simple statement of purity on a supplier's specification sheet. As demonstrated, a candidate reference standard (RS-001) undergoes comprehensive characterization, including unambiguous identity confirmation and purity assignment via orthogonal methods like mass balance and qNMR. This provides a traceable and scientifically sound basis for its use in quantitative analysis. In contrast, a typical commercial-grade material (CG-001) lacks this depth of characterization, introducing significant uncertainty into analytical measurements. For researchers, scientists, and drug development professionals, investing in the proper qualification of a reference standard is a critical step in ensuring data integrity and accelerating the path to regulatory approval.
References
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Westwood, S., Choteau, T., Daireaux, A., Josephs, R. D., & Wielgosz, R. I. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Anal Chem, 85(6), 3118-26. Retrieved from [Link]
-
Du, X., & Li, H. (2015). The development of an efficient mass balance approach for the purity assignment of organic calibration standards. Anal Bioanal Chem, 407(26), 7983-93. Retrieved from [Link]
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ResearchGate. (2016). Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. Retrieved from [Link]
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ResearchGate. (2014). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. Retrieved from [Link]
-
R Discovery. (2014). Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. Journal of the Korean Chemical Society, 58(6), 555-561. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]
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NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]
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NIH. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]
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NIH. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]
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ResearchGate. (2015). Can I use Methanol/Acetonitrile solvent system for HPLC sample purification?. Retrieved from [Link]
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International Journal of Research in Pharmaceutical and Nano Sciences. (2022). A COMPREHENSIVE REVIEW: ROLE OF ACETONITRILE AND METHANOL AS MOBILE PHASE SOLVENTS IN RP-HPLC. Retrieved from [Link]
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ChemRxiv. (2023). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites. Retrieved from [Link]
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NIH. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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YouTube. (2022). HPLC Mobile Phases: acetonitrile vs methanol. Which one is better?. Retrieved from [Link]
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YouTube. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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ResearchGate. (2016). Can we use acetonitrile and methanol collectively in mobile phase?. Retrieved from [Link]
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NIH. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxynicotinonitrile
This document provides essential, step-by-step guidance for the proper handling and disposal of 2-Methoxynicotinonitrile (CAS No. 7254-34-4). As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This guide is designed to provide a deep, technically-grounded framework for managing this compound waste, ensuring the safety of laboratory personnel and maintaining strict regulatory compliance. The procedures outlined herein are built on the foundational principles of risk assessment, containment, and authorized disposal.
Core Hazard Assessment: Understanding the "Why" Behind the Protocol
This compound is a substituted pyridine containing a nitrile functional group. Its toxicological profile necessitates careful handling. The compound is classified as harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2] It may also cause respiratory irritation upon inhalation of its dust.[1][2]
The primary chemical hazard stems from the nitrile (-C≡N) group. While the molecule itself is a combustible solid, the critical risk is the potential for the nitrile group to hydrolyze under certain conditions (such as in the presence of strong acids or upon combustion) to release highly toxic cyanide compounds, including hydrogen cyanide (HCN) gas.[3][4][5] Many organic nitriles are known to be metabolized in the body to release cyanide, which is a fast-acting poison that can cause severe breathing difficulty, convulsions, and death.[4][6] Therefore, all disposal procedures are designed to prevent unintended reactions and exposures, treating the compound with the caution appropriate for a potential cyanide precursor.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling this compound in any capacity, from initial use to final waste packaging, the following PPE is mandatory.[4][7]
-
Eye Protection : Chemical safety goggles or a face shield must be worn to prevent contact with dust or splashes.[5][7]
-
Hand Protection : Nitrile or butyl rubber gloves are required. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[5][8]
-
Body Protection : A standard laboratory coat must be worn to prevent skin contact.[5]
-
Respiratory Protection : All handling of solid this compound that may generate dust, as well as the preparation of its waste, must be conducted within a certified chemical fume hood to prevent inhalation.[4][5]
Waste Segregation and Containment: The Foundation of Safe Disposal
Improper segregation is a leading cause of laboratory accidents. The primary goal is to collect this compound waste in a manner that prevents contact with incompatible materials, particularly acids.[4][9]
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container : Use a dedicated, compatible, and clearly labeled hazardous waste container. The container must be made of a material that will not react with the chemical (e.g., high-density polyethylene or glass) and must have a secure, sealable lid.[9][10]
-
Labeling : The container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[9][10] The label must clearly state "this compound" and list its hazards (e.g., Toxic, Irritant).
-
Waste Collection :
-
Solid Waste : Collect unadulterated solid this compound, as well as grossly contaminated items (e.g., weigh boats, spatulas, contaminated gloves, and wipes), in the designated container. Avoid generating dust during transfer.[2]
-
Liquid Waste : If this compound is used in a solution, collect the waste solvent stream in a separate, compatible liquid hazardous waste container. Do not mix this waste stream with other solvent wastes unless you have confirmed compatibility. Crucially, never mix this waste with acidic waste streams. [4]
-
-
Storage : Keep the waste container sealed except when adding waste.[10] Store the container in a cool, dry, and well-ventilated secondary containment bin in a designated satellite accumulation area. This storage area must be segregated from all acids and strong oxidizing agents.[4][9]
Disposal Decision Workflow
The following workflow provides a logical path for managing different forms of this compound waste. The ultimate destination for this chemical is a licensed hazardous waste disposal facility, typically for high-temperature incineration.[11][12]
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A Researcher's Guide to the Safe Handling of 2-Methoxynicotinonitrile
As a novel compound in various research and development pipelines, 2-Methoxynicotinonitrile presents a unique set of handling requirements that necessitate a robust understanding of its chemical properties and potential hazards. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for the operational use and disposal of this compound, ensuring both personal safety and experimental integrity.
Understanding the Risks: Hazard Profile of this compound
Core Directive: Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. There is no substitute for a comprehensive PPE strategy.
Essential PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile gloves offer excellent resistance to a wide range of chemicals, including bases, oils, and many solvents.[6][7][8][9] They are a reliable barrier against chemical splashes and direct contact.[10] Always inspect gloves for tears or punctures before use.[6] |
| Eye Protection | Chemical safety goggles or a face shield | Standard safety glasses may not provide adequate protection from splashes. Chemical safety goggles that form a seal around the eyes are essential. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[11] |
| Body Protection | Laboratory coat | A lab coat protects the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To prevent inhalation of dust or vapors, this compound should always be handled in a certified chemical fume hood or a well-ventilated laboratory space.[11][12][13] |
Operational Plan: From Handling to Disposal
A systematic approach to the entire workflow, from initial handling to final disposal, is crucial for minimizing risk.
Step-by-Step Handling Protocol
-
Preparation : Before handling this compound, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE : Put on all required PPE in the correct order: lab coat, then safety goggles, and finally, gloves.
-
Weighing and Transfer : When weighing the solid compound, do so in a fume hood to avoid inhaling any airborne particles. Use a spatula for transfers and avoid creating dust.
-
In Solution : When working with this compound in solution, be mindful of the solvent's hazards in addition to the solute.
-
Post-Handling : After the procedure is complete, decontaminate the work surface.
-
Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing PPE.[12]
Diagram of Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is critical in the event of an exposure.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][4][14]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.
-
Chemical Waste : Unused this compound and solutions containing it should be collected in a designated, labeled, and sealed waste container. This container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[12]
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Disposal Vendor : All chemical waste must be disposed of through an approved waste disposal plant or licensed contractor.[3][4][15] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, ensuring a safe and productive laboratory environment.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
